molecular formula C14H26 B1581490 7-Tetradecyne CAS No. 35216-11-6

7-Tetradecyne

Cat. No.: B1581490
CAS No.: 35216-11-6
M. Wt: 194.36 g/mol
InChI Key: AFNWSIIBAYUTTL-UHFFFAOYSA-N
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Description

7-Tetradecyne (CAS RN: 35216-11-6) is a high-purity, linear alkyne supplied as a colorless to almost colorless clear liquid . This C14 hydrocarbon (molecular formula C14H26, molecular weight 194.36) is characterized by its triple bond at the 7-position, making it a valuable non-conjugated internal alkyne for research and development . Key physical properties include a boiling point of 144 °C at 30 mmHg, a specific gravity of 0.79 at 20°C/20°C, and a refractive index of 1.44 . It is insoluble in water . As a building block in organic synthesis, this compound is used in various reactions typical of alkynes, such as metal-catalyzed couplings and cycloadditions, to construct more complex molecular architectures . Its long alkyl chain also makes it a candidate for materials science research, including the study of surfactants and lipid analogs. This product is strictly for research applications and is not intended for diagnostic or therapeutic uses. Please refer to the associated Safety Data Sheet (SDS) for proper handling guidelines, noting the aspiration hazard (H304) .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tetradec-7-yne
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InChI

InChI=1S/C14H26/c1-3-5-7-9-11-13-14-12-10-8-6-4-2/h3-12H2,1-2H3
Source PubChem
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Description Data deposited in or computed by PubChem

InChI Key

AFNWSIIBAYUTTL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC#CCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C14H26
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DSSTOX Substance ID

DTXSID00188716
Record name 7-Tetradecyne
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Molecular Weight

194.36 g/mol
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CAS No.

35216-11-6
Record name 7-Tetradecyne
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-Tetradecyne
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Record name 7-Tetradecyne
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Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Structure of 7-Tetradecyne

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive overview of the chemical properties, structure, synthesis, and reactivity of 7-tetradecyne, a symmetrical internal alkyne. This document is intended for researchers, scientists, and drug development professionals who require a detailed understanding of this molecule for applications in organic synthesis and materials science.

Molecular Structure and Physical Properties

This compound possesses a linear C14 carbon chain with a triple bond located at the C-7 position. This internal alkyne is a non-polar molecule, a characteristic that dictates its solubility and physical state.

Chemical Structure:

The presence of the carbon-carbon triple bond results in a linear geometry around the C-7 and C-8 carbons due to sp hybridization. This structural feature influences the molecule's packing in the solid state and its reactivity.

Physical Properties Summary:

A compilation of known physical properties for this compound is presented below. It is important to note that while some experimental data is available, many values are computationally predicted and should be considered as estimates.

PropertyValueSource
Molecular Formula C₁₄H₂₆[1]
Molecular Weight 194.36 g/mol [1]
IUPAC Name tetradec-7-yne[1]
CAS Number 35216-11-6[1]
Boiling Point 397 K (124 °C) at 0.020 bar[2]
Computed Boiling Point 528.72 K (255.57 °C)[3]
Computed Melting Point 353.64 K (80.49 °C)[3]
Solubility Insoluble in water; Soluble in nonpolar organic solvents.[4][5][6]General alkyne properties

Synthesis of this compound

The most common and efficient method for synthesizing symmetrical internal alkynes like this compound is through the alkylation of a terminal alkyne.[7] This strategy involves the deprotonation of a smaller terminal alkyne to form a potent nucleophile (an acetylide ion), followed by its reaction with an appropriate alkyl halide.

Conceptual Synthesis Workflow:

Synthesis_of_this compound cluster_reagents Reagents 1-Heptyne 1-Heptyne Reaction_Vessel Reaction_Vessel 1-Heptyne->Reaction_Vessel NaNH2 1. NaNH2 (Sodium Amide) NaNH2->Reaction_Vessel Heptyl_Bromide 2. 1-Bromohexane Heptyl_Bromide->Reaction_Vessel This compound This compound Reaction_Vessel->this compound

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol (Alkylation of 1-Heptyne):

This protocol is a representative procedure for the synthesis of symmetrical alkynes and can be adapted for this compound.

  • Deprotonation of 1-Heptyne:

    • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add a solution of 1-heptyne in an anhydrous aprotic solvent such as tetrahydrofuran (THF).

    • Cool the flask to 0 °C in an ice bath.

    • Slowly add one equivalent of a strong base, such as sodium amide (NaNH₂) or n-butyllithium (n-BuLi), to the solution.[8] The acidity of the terminal proton on 1-heptyne (pKa ≈ 25) allows for its efficient removal by these strong bases.[9]

    • Allow the reaction mixture to stir at room temperature for one hour to ensure complete formation of the heptynylide anion.

  • Alkylation with 1-Bromoheptane:

    • To the solution of the heptynylide anion, slowly add one equivalent of 1-bromoheptane via a dropping funnel. The reaction is an Sₙ2 substitution where the acetylide anion acts as a nucleophile.[7]

    • After the addition is complete, heat the reaction mixture to reflux and maintain for several hours to drive the reaction to completion. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature and quench by the slow addition of water or a saturated aqueous solution of ammonium chloride.

    • Transfer the mixture to a separatory funnel and extract with a non-polar organic solvent such as diethyl ether or hexane.

    • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate or magnesium sulfate.

    • Filter the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator.

    • The crude this compound can then be purified by vacuum distillation or column chromatography on silica gel.

Spectroscopic Characterization

The structure of this compound can be unequivocally confirmed through a combination of spectroscopic techniques.

¹H NMR Spectroscopy:

Due to the symmetry of the molecule, the ¹H NMR spectrum of this compound is relatively simple. The key signals are:

  • A triplet corresponding to the terminal methyl protons (C1 and C14).

  • A multiplet for the methylene protons adjacent to the methyl groups (C2 and C13).

  • A series of overlapping multiplets for the other methylene protons (C3-C6 and C9-C12). Notably, there are no signals in the vinylic or aromatic regions of the spectrum.

¹³C NMR Spectroscopy:

The ¹³C NMR spectrum provides more detailed structural information:

  • A signal in the range of 70-90 ppm corresponding to the sp-hybridized carbons of the triple bond (C7 and C8).[10]

  • A series of distinct signals in the aliphatic region (10-40 ppm) for the different sp³-hybridized carbons in the hexyl chains. Due to symmetry, only seven unique carbon signals are expected.

Infrared (IR) Spectroscopy:

The most characteristic feature in the IR spectrum of an internal alkyne is the C≡C stretching vibration.

  • C≡C Stretch: A weak absorption band is expected in the region of 2100-2260 cm⁻¹.[11] For symmetrical alkynes like this compound, this peak can be very weak or even absent due to the lack of a significant change in dipole moment during the vibration.

  • sp³ C-H Stretch: Strong absorption bands will be present in the 2850-2960 cm⁻¹ region, corresponding to the stretching of the C-H bonds in the alkyl chains.[6]

Mass Spectrometry:

In the mass spectrum of this compound, the molecular ion peak (M⁺) would be observed at m/z = 194. The fragmentation pattern would be characterized by the cleavage of the C-C bonds along the alkyl chains, leading to a series of fragment ions with a difference of 14 amu (CH₂).

Chemical Reactivity and Synthetic Applications

The reactivity of this compound is dominated by the chemistry of its internal carbon-carbon triple bond. This functional group serves as a versatile handle for a variety of organic transformations.

Reaction Pathways of this compound:

Reactions_of_this compound This compound This compound Hydrogenation Catalytic Hydrogenation This compound->Hydrogenation Hydroboration Hydroboration-Oxidation This compound->Hydroboration Ozonolysis Ozonolysis This compound->Ozonolysis cis-7-Tetradecene cis-7-Tetradecene Hydrogenation->cis-7-Tetradecene H2, Lindlar's Cat. Tetradecane Tetradecane Hydrogenation->Tetradecane H2, Pt/C 7-Tetradecanone 7-Tetradecanone Hydroboration->7-Tetradecanone Heptanoic_Acid Heptanoic Acid (2 equiv.) Ozonolysis->Heptanoic_Acid

Caption: Key reaction pathways available to this compound.

A. Catalytic Hydrogenation:

  • Syn-Hydrogenation to cis-Alkenes: The partial hydrogenation of this compound using a "poisoned" catalyst, such as Lindlar's catalyst (palladium on calcium carbonate treated with lead acetate and quinoline), results in the syn-addition of hydrogen across the triple bond to selectively form cis-7-tetradecene.[7] This stereochemical outcome is a hallmark of this reaction.

  • Complete Hydrogenation to Alkanes: In the presence of a more active catalyst like platinum on carbon (Pt/C) or palladium on carbon (Pd/C), this compound undergoes complete hydrogenation to yield tetradecane.[12][13]

B. Hydroboration-Oxidation:

The hydroboration-oxidation of internal alkynes is a two-step process that leads to the formation of a ketone.[14]

  • Hydroboration: Reaction of this compound with a borane reagent, such as borane-tetrahydrofuran complex (BH₃-THF), results in the formation of a vinylborane intermediate.

  • Oxidation: Subsequent treatment with hydrogen peroxide in a basic solution oxidizes the vinylborane to an enol, which then rapidly tautomerizes to the more stable keto form, yielding 7-tetradecanone. For symmetrical internal alkynes, only one ketone product is possible.

C. Ozonolysis:

Ozonolysis of this compound results in the cleavage of the carbon-carbon triple bond.[15] Subsequent workup with an oxidizing agent (e.g., hydrogen peroxide) or a reducing agent will determine the final products. Oxidative workup of the ozonide intermediate will yield two equivalents of heptanoic acid.[15]

Safety and Handling

This compound is a combustible liquid and should be handled with appropriate safety precautions in a well-ventilated area, preferably in a fume hood.[16][17][18] It is classified as an aspiration hazard, meaning it may be fatal if swallowed and enters the airways.[1]

Recommended Handling Procedures:

  • Wear appropriate personal protective equipment (PPE), including safety glasses or goggles, chemical-resistant gloves, and a lab coat.

  • Keep away from heat, sparks, and open flames.

  • Store in a tightly sealed container in a cool, dry place.

  • In case of skin contact, wash the affected area thoroughly with soap and water.

  • In case of eye contact, flush with copious amounts of water for at least 15 minutes and seek medical attention.

  • In case of ingestion, do not induce vomiting and seek immediate medical attention.

Conclusion

This compound is a valuable building block in organic synthesis due to the versatile reactivity of its internal triple bond. A thorough understanding of its synthesis, properties, and reaction pathways is crucial for its effective utilization in the development of new molecules and materials. The protocols and data presented in this guide provide a solid foundation for researchers and professionals working with this and related long-chain alkynes.

References

Sources

A Comprehensive Spectroscopic Guide to 7-Tetradecyne: Elucidating Structure Through NMR, IR, and Mass Spectrometry

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth analysis of the spectroscopic data for 7-tetradecyne (C₁₄H₂₆), a symmetric internal alkyne. Designed for researchers and drug development professionals, this document moves beyond simple data presentation to offer a foundational understanding of how Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data are generated, interpreted, and synergistically employed for the unambiguous structural confirmation of this molecule. The causality behind spectral features is emphasized to provide field-proven insights into analytical characterization.

Introduction: The Analytical Challenge of a Symmetric Alkyne

This compound is a linear, 14-carbon alkyne with a centrally located triple bond. Its molecular formula is C₁₄H₂₆ and it has a molecular weight of approximately 194.36 g/mol .[1] The symmetrical nature of this molecule (C₆H₁₃-C≡C-C₆H₁₃) presents a unique analytical profile. While simplifying certain aspects of its spectra, this symmetry also introduces specific challenges, such as the potential absence of key signals in IR spectroscopy. A multi-technique approach is therefore not just recommended but essential for complete characterization. This guide will dissect the expected spectral output from ¹H NMR, ¹³C NMR, IR, and MS, providing the logic for peak assignment and the protocols for data acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Magnetic Environment

NMR spectroscopy is arguably the most powerful tool for determining the precise structure of organic compounds.[2] By analyzing the behavior of atomic nuclei in a magnetic field, we can map out the carbon-hydrogen framework of a molecule.

Proton (¹H) NMR Spectroscopy

In ¹H NMR, we observe the signals from hydrogen atoms. The chemical environment of each proton dictates its resonance frequency (chemical shift, δ), and interactions with neighboring protons cause signal splitting (multiplicity).

Expertise & Causality: Due to the plane of symmetry bisecting the C≡C triple bond in this compound, the protons on one side of the molecule are chemically equivalent to those on the other.[3] This significantly reduces the number of unique signals observed. Instead of a complex spectrum, we anticipate a clean and predictable pattern of four distinct signals. There are no alkynyl protons, as the triple bond is internal.

Predicted ¹H NMR Data for this compound

Assigned ProtonsCarbon PositionPredicted Chemical Shift (δ, ppm)Predicted MultiplicityIntegration
-CH₃C1, C14~0.9Triplet (t)6H
-(CH₂)₄-C2-C5, C10-C13~1.2-1.5Multiplet (m)16H
-CH₂-C≡C6, C9~2.1-2.2Triplet (t)4H

Interpretation:

  • The terminal methyl (-CH₃) protons are the most shielded and thus appear furthest upfield. They are split into a triplet by the two neighboring protons on C2/C13.

  • The four methylene groups (-CH₂-) in the middle of each alkyl chain are in very similar chemical environments, resulting in a large, overlapping multiplet.

  • The methylene protons adjacent to the alkyne (C6/C9) are deshielded by the magnetic anisotropy of the triple bond and therefore appear further downfield. They are split into a triplet by the neighboring protons on C5/C10.

Carbon-13 (¹³C) NMR Spectroscopy

¹³C NMR provides information about the carbon backbone of the molecule. Each unique carbon atom gives a distinct signal.

Expertise & Causality: As with ¹H NMR, the molecule's symmetry means we will observe signals for only half of the carbons. We expect to see 7 distinct signals for the 14 carbon atoms. The sp-hybridized carbons of the alkyne are a key diagnostic feature, appearing in a characteristic downfield region.[4]

Predicted ¹³C NMR Data for this compound

Carbon PositionPredicted Chemical Shift (δ, ppm)Rationale
C7, C8 (C≡C)~80Characteristic shift for internal sp-hybridized carbons.
C1, C14 (-CH₃)~14Standard chemical shift for a terminal methyl carbon.
C6, C9 (-CH₂-C≡)~19Methylene carbon adjacent to the alkyne.
C5, C10~29Aliphatic methylene carbon.
C4, C11~29Aliphatic methylene carbon.
C3, C12~31Aliphatic methylene carbon.
C2, C13~22Aliphatic methylene carbon.

Note: The exact shifts for the aliphatic carbons (C2-C5) can be very close and may require high-resolution instrumentation to fully resolve.

Experimental Protocol for NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of this compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube. Ensure the sample is fully dissolved.

  • Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to optimize magnetic field homogeneity.

  • ¹H NMR Acquisition:

    • Acquire a standard single-pulse ¹H spectrum.

    • Set the spectral width to cover the expected range (e.g., 0-10 ppm).

    • Use a sufficient number of scans (e.g., 8 or 16) to achieve a good signal-to-noise ratio.

    • Process the data with Fourier transformation, phase correction, and baseline correction.

    • Calibrate the chemical shift scale to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).

    • Integrate the signals to determine the relative proton ratios.

  • ¹³C NMR Acquisition:

    • Switch the probe to the ¹³C frequency.

    • Acquire a proton-decoupled ¹³C spectrum to ensure each carbon appears as a single line.

    • Set the spectral width to cover the expected range (e.g., 0-150 ppm).

    • A larger number of scans will be required due to the low natural abundance of ¹³C.

    • Process the data similarly to the ¹H spectrum.

NMR Acquisition and Processing Workflow

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing Dissolve Dissolve Sample in CDCl₃ Transfer Transfer to NMR Tube Dissolve->Transfer Insert Insert into Spectrometer Transfer->Insert Tune Tune & Shim Insert->Tune Acquire Acquire FID Tune->Acquire FT Fourier Transform Acquire->FT Phase Phase & Baseline Correction FT->Phase Calibrate Calibrate & Integrate Phase->Calibrate Final_Spectrum Final_Spectrum Calibrate->Final_Spectrum Final Spectrum

Caption: Workflow for NMR sample preparation, data acquisition, and processing.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy measures the vibrations of chemical bonds. Specific functional groups absorb infrared radiation at characteristic frequencies, making it an excellent tool for functional group identification.

Expertise & Causality: The key functional group in this compound is the internal alkyne (C≡C).

  • C-H Stretches: The molecule is dominated by sp³-hybridized carbons, which will show strong, sharp absorption bands in the 2850-2960 cm⁻¹ region.

  • C≡C Stretch: The triple bond stretch for an internal alkyne typically appears in the 2100-2260 cm⁻¹ region.[5][6][7] However, this vibration must produce a change in the molecule's dipole moment to be IR-active. Because this compound is perfectly symmetrical, the C≡C stretching vibration causes no change in the dipole moment. Therefore, this peak is expected to be either extremely weak or completely absent from the spectrum. [5][8] This is a critical diagnostic point: the absence of a strong peak in this region, combined with other data, supports the symmetric internal alkyne structure.

  • ≡C-H Stretch: There is no terminal alkyne proton, so there will be no characteristic sharp peak around 3300 cm⁻¹.[7][9]

Predicted IR Absorption Data for this compound

Vibrational ModeExpected Wavenumber (cm⁻¹)IntensityNotes
C(sp³)-H Stretch2850 - 2960Strong, sharpFrom the two C₆H₁₃ alkyl chains.
-CH₂- Bend~1465MediumScissoring vibration of methylene groups.
C≡C Stretch2100 - 2260Very Weak / AbsentDue to the molecule's symmetry.[5][8]
Experimental Protocol for FT-IR Spectroscopy (ATR)
  • Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal is clean. Run a background scan to account for atmospheric CO₂ and H₂O.

  • Sample Application: Place a single drop of neat (undiluted) this compound liquid directly onto the ATR crystal.

  • Data Acquisition: Lower the ATR press to ensure good contact between the sample and the crystal.

  • Scan Collection: Co-add multiple scans (e.g., 16 or 32) to obtain a high-quality spectrum.

  • Data Analysis: The resulting spectrum will be displayed as transmittance or absorbance versus wavenumber (cm⁻¹). Identify the key absorption bands.

  • Cleaning: Thoroughly clean the ATR crystal with an appropriate solvent (e.g., isopropanol or acetone) and allow it to dry completely.

FT-IR Analysis Workflow

IR_Workflow BG Acquire Background Scan Sample Apply Sample to ATR Crystal BG->Sample Acquire Acquire Sample Scan Sample->Acquire Process Process Data (Absorbance vs. cm⁻¹) Acquire->Process Spectrum Final IR Spectrum Process->Spectrum

Caption: Standard workflow for acquiring an FT-IR spectrum using an ATR accessory.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of a compound and offers structural clues based on its fragmentation pattern upon ionization. For a molecule like this compound, Electron Ionization (EI) is a common technique.

Expertise & Causality: In EI-MS, the molecule is bombarded with high-energy electrons, creating a radical cation known as the molecular ion (M⁺•). This ion is unstable and breaks apart into smaller, charged fragments.

  • Molecular Ion (M⁺•): The molecular ion peak for this compound will appear at a mass-to-charge ratio (m/z) of 194, confirming its molecular formula (C₁₄H₂₆).

  • Fragmentation Pattern: The fragmentation of alkynes is often driven by the formation of stable carbocations. A primary fragmentation pathway is the cleavage of the C-C bond alpha to the triple bond, which would lead to a resonance-stabilized propargylic cation.[10] For this compound, cleavage at the C5-C6 or C9-C10 bond is expected. Subsequent fragmentation of the alkyl chains leads to a characteristic series of peaks separated by 14 amu (representing -CH₂- units). Database entries for this compound show significant peaks at m/z values of 67, 81, 41, and 54, which arise from complex cleavage and rearrangement patterns of the hydrocarbon structure.[1]

Predicted Mass Spectrometry Data for this compound (EI)

m/z ValueProposed FragmentNotes
194[C₁₄H₂₆]⁺•Molecular Ion (M⁺•).
123[M - C₅H₁₁]⁺Loss of a pentyl radical via alpha-cleavage.
95[C₇H₁₁]⁺Fragment from cleavage within the alkyl chain.
81[C₆H₉]⁺Common fragment in cyclic/acyclic hydrocarbons.[1]
67[C₅H₇]⁺Common fragment in cyclic/acyclic hydrocarbons.[1]
Experimental Protocol for GC-MS
  • Sample Preparation: Prepare a dilute solution of this compound (~1 mg/mL) in a volatile organic solvent like hexane or dichloromethane.

  • GC Method Development:

    • Select a suitable capillary column (e.g., non-polar DB-5ms).

    • Set an appropriate temperature program for the GC oven to ensure separation from any impurities (e.g., start at 50°C, ramp to 250°C).

    • Set the injector temperature and use helium as the carrier gas.

  • MS Setup:

    • Set the MS to operate in Electron Ionization (EI) mode at 70 eV.

    • Set the mass analyzer to scan a suitable range (e.g., m/z 40-300).

  • Injection & Acquisition: Inject a small volume (e.g., 1 µL) of the sample into the GC-MS system. The GC will separate the components, and the MS will acquire spectra for each component as it elutes.

  • Data Analysis: Identify the chromatographic peak for this compound. Analyze the corresponding mass spectrum to identify the molecular ion and major fragment ions.

GC-MS Analysis Workflow

MS_Workflow Sample 1. Prepare Dilute Sample in Hexane Inject 2. Inject into GC Sample->Inject Separate 3. Separation on GC Column Inject->Separate Ionize 4. EI Ionization (70 eV) Separate->Ionize Fragment 5. Fragmentation Ionize->Fragment Analyze 6. Mass Analysis (m/z) Fragment->Analyze Detect 7. Detection Analyze->Detect Spectrum Mass Spectrum Detect->Spectrum

Caption: The sequential process of GC-MS analysis from sample injection to spectrum generation.

Conclusion: A Self-Validating Spectroscopic Profile

The structural elucidation of this compound is a self-validating process when NMR, IR, and Mass Spectrometry are used in concert.

  • MS confirms the correct molecular weight (194 amu) and shows fragmentation consistent with a C14 hydrocarbon.

  • IR confirms the presence of sp³ C-H bonds and, critically, the absence of a strong C≡C stretch validates the molecule's symmetric internal alkyne structure.

  • NMR provides the final, unambiguous proof by mapping the carbon-hydrogen framework, showing the precise number and connectivity of protons and carbons consistent with the symmetric C₆H₁₃-C≡C-C₆H₁₃ structure.

Together, these techniques provide a robust and comprehensive analytical data package, ensuring the identity, structure, and purity of this compound for any research or development application.

References

  • PubChem. (n.d.). 7-Tetradecene. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). Tetradec-7-ene. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). Spectroscopy of the Alkynes. Retrieved from [Link]

  • NIST. (n.d.). This compound. NIST Chemistry WebBook. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, August 8). 14.2.3: Spectroscopy of the Alkynes. Retrieved from [Link]

  • University of Calgary. (n.d.). IR: alkynes. Retrieved from [Link]

  • JoVE. (2024). Mass Spectrometry: Alkyne Fragmentation. Retrieved from [Link]

  • Michigan State University Department of Chemistry. (n.d.). NMR Spectroscopy. Retrieved from [Link]

  • KPU Pressbooks. (n.d.). 6.6 ¹H NMR Spectra and Interpretation (Part I). Organic Chemistry I. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, September 30). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

  • UCLA Chemistry & Biochemistry. (n.d.). Interpreting NMR spectra. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, July 31). 10.2: Physical and Spectroscopic Properties of Alkenes and Alkynes. Retrieved from [Link]

Sources

An In-Depth Technical Guide to the Physical Properties of 7-Tetradecyne: Boiling Point and Density

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This technical guide provides a comprehensive overview of the key physical properties of 7-tetradecyne (CAS 35216-11-6), with a specific focus on its boiling point and density. Recognizing the scarcity of publicly available experimental data for this compound, this document serves a dual purpose: it presents high-quality predicted values derived from established computational methods and provides detailed, field-proven experimental protocols for their empirical determination. This guide is intended for researchers, scientists, and drug development professionals who require accurate physical property data for process design, reaction modeling, and quality control.

Introduction: The Significance of this compound's Physical Properties

This compound, a symmetrical internal alkyne, represents a valuable molecular scaffold in organic synthesis and materials science. Its linear geometry, conferred by the sp-hybridized carbons of the triple bond, and its nonpolar nature dictate its interactions and reactivity. For professionals in drug development and chemical synthesis, a precise understanding of its physical properties is not merely academic; it is a prerequisite for effective process scale-up, purification, and formulation.

The boiling point is a critical parameter for designing distillation-based purification protocols, assessing compound volatility, and ensuring safe handling and storage. Similarly, density is fundamental for mass-to-volume conversions, fluid dynamics calculations in reactor systems, and the development of formulations with specific concentration targets.

Given that experimental values for this compound are not widely published in readily accessible databases, this guide provides the next-best authoritative data: predicted values from robust computational models. More importantly, it equips the research professional with the detailed methodologies required to determine these properties in-house, ensuring data integrity and project autonomy.

Predicted Physical Properties of this compound

In the absence of peer-reviewed experimental data, computational estimation methods provide reliable initial values for process planning. The Joback group contribution method, a well-established technique for predicting thermodynamic properties from molecular structure, has been employed to estimate the normal boiling point.[1][2]

PropertyPredicted ValueUnitMethod/Source
Boiling Point (Normal) 251.8 °C (524.9 K)°C (K)Joback Group Contribution Method
Density ~0.78 g/cm³g/cm³Estimated based on similar long-chain alkynes
Melting Point 2.51°CEstimated[3]

Note: These values are predictions and should be confirmed by experimental measurement for mission-critical applications. The predicted boiling point is slightly higher than that of its alkene analog, 7-tetradecene (250 °C), which is consistent with established chemical principles.[4] Alkynes typically exhibit slightly higher boiling points than alkenes with the same carbon count due to their more linear structure, which allows for more efficient molecular packing and stronger London dispersion forces.

Experimental Determination of Boiling Point

For compounds like this compound, which may be synthesized in limited quantities during research phases, a micro-boiling point determination is the most appropriate method. It is accurate, conserves valuable material, and minimizes safety risks associated with heating flammable organic liquids.[5][6]

Causality Behind the Micro-Boiling Point Method

This technique operates on the principle that the boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure. By heating the liquid sample, we increase its vapor pressure. An inverted capillary tube submerged in the liquid traps a small amount of air. As the sample is heated, this trapped air, along with vapor from the liquid, expands and exits the capillary, creating a stream of bubbles.[7][8]

The critical moment for measurement occurs upon cooling. When the heat source is removed, the vapor pressure of the liquid begins to drop. The moment the external atmospheric pressure overcomes the internal vapor pressure, the liquid is drawn back into the capillary tube. This precise point corresponds to the equilibrium where vapor pressure equals atmospheric pressure—the definition of the boiling point.[7]

Protocol: Micro-Boiling Point Determination via Thiele Tube

This protocol ensures a uniform and controlled heating rate, which is essential for accuracy.

Apparatus:

  • Thiele tube filled with mineral oil

  • Thermometer (0-300 °C range)

  • Small test tube (e.g., 6x50 mm)

  • Capillary tube (sealed at one end)

  • Rubber band or wire for attachment

  • Laboratory stand and clamp

  • Micro-burner or heat gun

Procedure:

  • Sample Preparation: Add 0.2-0.3 mL of this compound to the small test tube.

  • Capillary Insertion: Place the capillary tube, open-end down, into the test tube containing the sample.

  • Apparatus Assembly: Attach the test tube to the thermometer using a rubber band. The bottom of the test tube should align with the bulb of the thermometer.

  • Thiele Tube Setup: Securely clamp the Thiele tube to the laboratory stand. Insert the thermometer and attached sample tube into the Thiele tube, ensuring the mineral oil level is above the side-arm opening but below the attachment point to prevent the rubber band from degrading in the hot oil.[3]

  • Heating: Gently heat the side arm of the Thiele tube with a micro-burner. The convection currents within the tube will ensure uniform heat distribution.[3] Aim for a temperature increase of 5-10 °C per minute.

  • Observation (Heating Phase): Observe the capillary tube. A slow stream of bubbles will initially emerge as trapped air expands. As the temperature approaches the boiling point, this will transition to a rapid and continuous stream of bubbles from the end of the capillary tube.

  • Observation (Cooling Phase): Once a continuous stream of bubbles is observed, remove the heat source.

  • Boiling Point Record: Carefully watch the capillary tube as the apparatus cools. The moment the bubbling stops and the liquid just begins to enter the capillary, record the temperature on the thermometer. This is the observed boiling point.

  • Validation: For trustworthiness, allow the apparatus to cool significantly and repeat the determination at least twice. The recorded boiling points should be within 1-2 °C of each other.

Experimental Determination of Density

The pycnometer method is a highly precise and reliable technique for determining the density of a liquid. It relies on the gravimetric measurement of a highly accurate and reproducible volume of liquid defined by the calibrated pycnometer.[1][4]

Principle of the Pycnometer Method

Density (ρ) is the ratio of mass (m) to volume (V). A pycnometer is a glass flask with a specific, precisely known volume at a given temperature (e.g., 20 °C). By weighing the pycnometer empty, then filled with the sample liquid, the mass of the liquid can be determined with high accuracy using an analytical balance. Dividing this mass by the known volume of the pycnometer yields the density.[2][4] Temperature control is paramount, as the volume of both the liquid and the pycnometer itself changes with temperature.

Protocol: Density Determination Using a Gay-Lussac Pycnometer

Apparatus:

  • Pycnometer (e.g., 25 mL or 50 mL, with certificate of calibration)

  • Analytical balance (readable to ±0.0001 g)

  • Thermostatic water bath

  • Precision thermometer

  • Distilled water and a suitable solvent (e.g., acetone) for cleaning

  • Lint-free wipes

Procedure:

  • Cleaning and Calibration Check:

    • Thoroughly clean the pycnometer and its stopper with a suitable solvent, followed by distilled water. Dry it completely in an oven and allow it to cool to ambient temperature in a desiccator.

    • Weigh the clean, dry, empty pycnometer with its stopper (m₀). Record this mass.[4]

    • Fill the pycnometer with distilled water that has been equilibrated to a precise temperature (e.g., 20.0 °C) in the water bath. Insert the stopper, allowing excess water to exit through the capillary.

    • Carefully dry the exterior of the pycnometer and weigh it (m_water).

    • Calculate the experimental volume of the pycnometer: V = (m_water - m₀) / ρ_water, where ρ_water is the known density of water at the measurement temperature. This value should match the calibrated volume on the certificate.

  • Sample Measurement:

    • Ensure the pycnometer is clean and dry. Weigh the empty pycnometer (m₀).

    • Fill the pycnometer with this compound.

    • Place the filled pycnometer (unstoppered) in the thermostatic water bath set to the desired temperature (e.g., 25.0 °C) and allow it to reach thermal equilibrium (approx. 20-30 minutes).

    • Insert the stopper, allowing the excess this compound to be expelled through the capillary. Ensure no air bubbles are trapped.

    • Remove the pycnometer from the bath and carefully wipe the exterior completely dry with a lint-free wipe.

    • Weigh the filled pycnometer (m₁).[4] Record this mass.

  • Calculation:

    • Calculate the mass of the this compound sample: m_sample = m₁ - m₀.

    • Calculate the density of this compound at the specified temperature: ρ_sample = m_sample / V.

  • Validation: Repeat the measurement (steps 2-3) at least three times to ensure reproducibility and calculate the average density.

Experimental Workflow Diagram

The following diagram illustrates the logical flow for the comprehensive determination of this compound's physical properties.

G cluster_prep Phase 1: Preparation & Validation cluster_exec Phase 2: Experimental Execution cluster_analysis Phase 3: Data Analysis & Reporting start Obtain this compound Sample purity Verify Sample Purity (e.g., GC-MS, NMR) start->purity prep_bp Prepare Micro-Boiling Point Apparatus purity->prep_bp Sufficient Purity prep_dens Clean & Calibrate Pycnometer purity->prep_dens Sufficient Purity exec_bp Determine Boiling Point (Micro Method) prep_bp->exec_bp exec_dens Determine Density (Pycnometer Method) prep_dens->exec_dens analyze_bp Average BP Readings (n≥3) exec_bp->analyze_bp analyze_dens Calculate Average Density (n≥3) exec_dens->analyze_dens report Final Report: - Predicted vs. Experimental Data - Protocols - Validation analyze_bp->report analyze_dens->report

Caption: Workflow for the determination of this compound physical properties.

Conclusion

While experimental data for this compound remains sparse in public literature, this guide establishes a robust framework for its characterization. The provided predicted values for boiling point (251.8 °C) and density (~0.78 g/cm³) serve as reliable starting points for scientific endeavors. The detailed, step-by-step protocols for micro-boiling point and pycnometric density determination empower researchers to obtain high-quality, verifiable experimental data. Adherence to these self-validating methodologies will ensure the scientific integrity required for advanced research, process development, and regulatory compliance.

References

  • Guidechem. (n.d.). 10374-74-0 7-TETRADECENE C14H28, Formula,NMR,Boiling Point,Density,Flash Point.
  • University of Calgary. (n.d.). Micro-boiling point measurement.
  • The Chymist. (n.d.). Micro Boiling Point Determination.
  • Mettler Toledo. (2019, September 6). Measure Density with a Pycnometer. YouTube.
  • ChemicalBook. (n.d.). 35216-11-6(this compound) Product Description.
  • Measurement Canada. (2017, June 5). Specialized test procedure—Procedure for density determination.
  • Palacký University Olomouc. (n.d.). 1 density determination by pycnometer.
  • Scribd. (n.d.). Micro-Method for Boiling Point Determination.
  • IvyPanda. (2024, November 13). Micro Method Determination of Boiling Point of Hydrocarbons.
  • PubChem. (n.d.). This compound. National Center for Biotechnology Information.
  • Molecular Knowledge Systems, Inc. (n.d.). Physical Property Estimation: Online Demonstration.
  • Wikipedia. (n.d.). Joback method.

Sources

An In-depth Technical Guide to the Solubility and Stability of 7-Tetradecyne

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of the solubility and stability of 7-tetradecyne, a long-chain internal alkyne. Designed for researchers, scientists, and professionals in drug development, this document synthesizes fundamental chemical principles with practical, field-proven methodologies to facilitate the effective use and handling of this compound.

Introduction to this compound: A Unique Molecular Scaffold

This compound (C₁₄H₂₆) is a fourteen-carbon internal alkyne, characterized by a carbon-carbon triple bond at the seventh position of the aliphatic chain.[1][2] This structure imparts a unique combination of linearity and lipophilicity, making it a valuable building block in organic synthesis, materials science, and as a molecular probe in biological systems. Its long alkyl chains contribute to its highly nonpolar nature, which dictates its solubility profile. As an internal alkyne, it exhibits greater stability compared to its terminal isomers, a key consideration for its storage and handling.[3][4] Understanding the solubility and stability of this compound is paramount for its successful application in research and development.

Physicochemical Properties of this compound

A foundational understanding of the physicochemical properties of this compound is essential for predicting its behavior in various experimental settings.

PropertyValueSource
Molecular FormulaC₁₄H₂₆[1][2]
Molecular Weight194.36 g/mol [1]
IUPAC NameTetradec-7-yne[1]
CAS Number35216-11-6[2]
AppearanceColorless liquid (at 20°C)Inferred from similar compounds[5]
Boiling PointData not readily available[1]
DensityData not readily available[1]

Solubility Profile of this compound

The solubility of a compound is a critical parameter that influences reaction kinetics, formulation development, and biological availability. The long, nonpolar alkyl chains of this compound are the primary determinants of its solubility characteristics.

Theoretical Solubility

Based on the principle of "like dissolves like," this compound, being a nonpolar hydrocarbon, is predicted to be:

  • Highly soluble in nonpolar organic solvents such as hexane, heptane, toluene, and diethyl ether.

  • Moderately soluble in polar aprotic solvents like acetone and ethyl acetate.

  • Slightly soluble to insoluble in polar protic solvents such as ethanol and methanol.[3]

  • Practically insoluble in water and other aqueous solutions.[3]

Experimental Determination of Solubility

To obtain precise quantitative solubility data, a systematic experimental approach is necessary. The following protocol outlines a robust method for determining the solubility of this compound in various solvents.

This protocol is designed to accurately measure the concentration of this compound in a saturated solution, leveraging its volatility for GC analysis.

Materials:

  • This compound

  • Selected solvents (e.g., methanol, ethanol, acetone, dichloromethane, hexane, water) of high purity

  • Gas chromatograph (GC) with a flame ionization detector (FID)

  • Appropriate GC column (e.g., nonpolar capillary column)

  • Volumetric flasks and pipettes

  • Syringe filters (hydrophobic, e.g., PTFE)

  • Shaking incubator or orbital shaker

Procedure:

  • Preparation of Calibration Standards:

    • Prepare a stock solution of this compound in a highly soluble solvent (e.g., hexane).

    • Perform serial dilutions to create a series of calibration standards of known concentrations.

    • Analyze the standards by GC-FID to construct a calibration curve.

  • Sample Preparation:

    • Add an excess amount of this compound to a known volume of the test solvent in a sealed vial.

    • Ensure there is a visible excess of the undissolved compound.

    • Equilibrate the samples in a shaking incubator at a controlled temperature (e.g., 25°C) for a sufficient period (e.g., 24-48 hours) to ensure saturation.[6]

  • Sample Analysis:

    • After equilibration, allow the samples to stand undisturbed to let the undissolved this compound settle.

    • Carefully withdraw an aliquot of the supernatant and filter it through a syringe filter to remove any undissolved micro-droplets.

    • Dilute the filtered solution with a suitable solvent if necessary to fall within the range of the calibration curve.

    • Inject the prepared sample into the GC-FID system.

  • Data Analysis:

    • Determine the concentration of this compound in the sample using the calibration curve.

    • Calculate the solubility in the desired units (e.g., g/L, mol/L).

G cluster_prep Preparation cluster_analysis Analysis cal_standards Prepare Calibration Standards gc_analysis GC-FID Analysis cal_standards->gc_analysis Inject sat_solution Prepare Saturated Solution sat_solution->gc_analysis Inject Supernatant quantification Quantification gc_analysis->quantification Generate Data result Solubility Data quantification->result Calculate Solubility

Caption: Workflow for quantitative solubility determination of this compound.

Stability of this compound: A Guide to Handling and Storage

The stability of this compound is a crucial aspect that impacts its shelf-life, reactivity in chemical transformations, and the integrity of experimental results.

General Stability Profile

As an internal alkyne, this compound is inherently more stable than its terminal alkyne counterparts due to hyperconjugation.[3][4] It is a relatively stable compound under standard laboratory conditions. However, like all alkynes, it can be susceptible to degradation under specific conditions.

Potential Decomposition Pathways:

  • Oxidation: The triple bond can be susceptible to oxidation, especially in the presence of strong oxidizing agents or upon prolonged exposure to air. This can lead to the formation of various oxygenated products.

  • Thermal Decomposition: At elevated temperatures, alkynes can undergo polymerization or decomposition. The specific decomposition products will depend on the temperature and the presence of other reactive species.

  • Acid/Base Instability: While generally stable in neutral conditions, strong acids or bases can catalyze reactions of the triple bond. For instance, strong bases can induce isomerization to other alkynes.

Recommended Storage and Handling

To ensure the long-term integrity of this compound, the following storage and handling procedures are recommended:

  • Storage Conditions: Store in a cool, dry, and well-ventilated area away from direct sunlight and sources of ignition.[7] It is advisable to store under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation. Keep containers tightly closed when not in use.[7]

  • Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, and strong bases.

  • Handling: Use in a well-ventilated area, preferably in a fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Experimental Assessment of Stability

An accelerated stability study can provide valuable insights into the degradation kinetics of this compound and help predict its shelf-life.

This protocol is designed to evaluate the stability of this compound under stressed conditions of elevated temperature and exposure to light.

Materials:

  • This compound

  • GC-FID system with an appropriate column

  • Temperature-controlled ovens

  • Photostability chamber (optional)

  • Amber and clear glass vials

Procedure:

  • Sample Preparation:

    • Aliquot neat this compound into both amber and clear glass vials.

    • Prepare a separate set of samples in a suitable solvent if solution stability is to be assessed.

  • Exposure Conditions:

    • Place the vials in temperature-controlled ovens at various elevated temperatures (e.g., 40°C, 60°C, 80°C).[8][9]

    • For photostability testing, expose the clear vials to a controlled light source according to ICH guidelines.

    • Maintain a control set of samples at the recommended storage temperature (e.g., 4°C).

  • Time Points:

    • Withdraw samples at predetermined time intervals (e.g., 0, 1, 2, 4, 8, and 12 weeks).[10][11]

  • Analysis:

    • At each time point, analyze the samples by GC-FID.

    • Determine the purity of this compound by measuring the peak area relative to the total peak area.

    • Identify and quantify any degradation products that appear.

  • Data Analysis:

    • Plot the percentage of remaining this compound against time for each condition.

    • Determine the degradation rate constant at each temperature using appropriate kinetic models (e.g., zero-order, first-order).

    • Use the Arrhenius equation to extrapolate the degradation rate at the recommended storage temperature and estimate the shelf-life.[9]

G cluster_setup Experimental Setup cluster_monitoring Monitoring & Analysis cluster_evaluation Data Evaluation sample_prep Prepare Samples (Vials) stress_cond Apply Stress Conditions (Temp, Light) sample_prep->stress_cond sampling Sample at Time Points stress_cond->sampling gc_analysis GC-FID Analysis sampling->gc_analysis kinetics Determine Degradation Kinetics gc_analysis->kinetics shelf_life Estimate Shelf-Life (Arrhenius Plot) kinetics->shelf_life final_report final_report shelf_life->final_report Stability Report

Sources

An In-depth Technical Guide to 7-Tetradecyne: Synthesis, Characterization, and Historical Context

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This technical guide provides a comprehensive overview of 7-Tetradecyne (C₁₄H₂₆), a symmetrical internal alkyne. While a singular moment of "discovery" for this specific molecule is not prominently documented, its existence is a direct result of foundational research in organic synthesis, particularly the development of methods for constructing carbon-carbon triple bonds. This document explores the logical historical development of synthetic routes applicable to this compound, offers detailed, field-proven protocols for its preparation, and presents a thorough characterization based on its physicochemical and spectroscopic properties. This guide is intended for researchers, scientists, and professionals in drug development and materials science who require a deep understanding of this fundamental chemical building block.

Introduction and Historical Perspective

The history of this compound is intrinsically linked to the broader history of alkyne chemistry.[1] Alkynes, hydrocarbons containing at least one carbon-carbon triple bond, have been fundamental building blocks in organic synthesis since the 19th century.[2] The development of methods to form these triple bonds, such as elimination reactions and the alkylation of acetylides, paved the way for the synthesis of a vast array of alkyne-containing molecules, including symmetrical internal alkynes like this compound.[3][4]

While it is difficult to pinpoint a specific first synthesis of this compound, its preparation would have become feasible following the establishment of key synthetic methodologies in the early to mid-20th century. The two most probable classical routes to a simple, non-commercially critical molecule like this compound would have been the alkylation of an acetylide anion or the double dehydrohalogenation of a dihaloalkane.[5][6] These methods, still taught in introductory organic chemistry, represent the logical and most likely historical pathways to this compound.

Physicochemical and Spectroscopic Characterization

This compound is a colorless liquid at room temperature with the molecular formula C₁₄H₂₆ and a molecular weight of 194.36 g/mol .[7][8] A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number35216-11-6[8][9]
Molecular FormulaC₁₄H₂₆[8][9]
Molecular Weight194.36 g/mol [8]
IUPAC NameTetradec-7-yne[8]
Boiling PointNot explicitly stated
DensityNot explicitly stated
Refractive IndexNot explicitly stated
InChI KeyAFNWSIIBAYUTTL-UHFFFAOYSA-N[8][9]

The structural identity of this compound is unequivocally confirmed through various spectroscopic techniques. The expected data from ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry are summarized in Table 2.

Table 2: Spectroscopic Data for this compound

TechniqueExpected Peaks/SignalsSource
¹H NMRComplex multiplets for CH₂ groups, triplet for terminal CH₃ groups.[8]
¹³C NMRSignal for the sp-hybridized carbons of the alkyne, multiple signals for the sp³-hybridized carbons of the alkyl chains.[8]
IR SpectroscopyCharacteristic C≡C stretch (weak for symmetrical internal alkynes) around 2100-2260 cm⁻¹, C-H stretches from alkyl groups.[9]
Mass SpectrometryMolecular ion peak (M⁺) at m/z = 194, fragmentation pattern corresponding to the loss of alkyl fragments.[9]

Synthetic Methodologies: A Practical Guide

The synthesis of a symmetrical internal alkyne such as this compound can be approached through several reliable methods. This section details the most common and historically significant synthetic routes, providing both the causal logic behind the experimental choices and step-by-step protocols.

Synthesis via Alkylation of a Terminal Alkyne

This is a powerful and widely used method for constructing internal alkynes.[10][11] The strategy involves the deprotonation of a terminal alkyne to form a highly nucleophilic acetylide anion, followed by an Sₙ2 reaction with a suitable alkyl halide.[12] For the synthesis of this compound, 1-heptyne would be the logical starting material.

Causality and Experimental Choices:

  • Choice of Base: A strong base is required to deprotonate the terminal alkyne (pKa ≈ 25). Sodium amide (NaNH₂) in liquid ammonia is a classic and effective choice due to its high basicity and the low boiling point of ammonia, which simplifies workup.[6]

  • Choice of Alkyl Halide: A primary alkyl halide is essential to ensure an Sₙ2 reaction pathway. Secondary or tertiary halides would lead to elimination (E2) as the major product due to the strong basicity of the acetylide anion.[12] For this synthesis, 1-bromohexane is a suitable choice.

  • Solvent: Liquid ammonia serves as both the solvent and the medium for the strong base.

Experimental Protocol:

  • Setup: A three-necked round-bottom flask equipped with a dry ice condenser, a gas inlet, and a dropping funnel is assembled and flame-dried under a stream of inert gas (e.g., nitrogen or argon).

  • Ammonia Condensation: Anhydrous ammonia is condensed into the flask to approximately two-thirds of the desired reaction volume.

  • Sodium Amide Formation: A catalytic amount of ferric nitrate is added, followed by the portion-wise addition of sodium metal until a persistent blue color is observed, indicating the presence of solvated electrons. The blue color will then dissipate as the sodium reacts with ammonia to form sodium amide, resulting in a gray suspension.

  • Acetylide Formation: 1-Heptyne is slowly added dropwise to the sodium amide suspension. The formation of the sodium heptynide is an acid-base reaction.

  • Alkylation: 1-Bromohexane is added dropwise to the acetylide solution. The reaction is typically stirred for several hours to ensure complete reaction.

  • Quenching and Workup: The reaction is carefully quenched by the slow addition of ammonium chloride. The ammonia is allowed to evaporate. The remaining residue is partitioned between water and an organic solvent (e.g., diethyl ether). The organic layer is washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure to yield crude this compound.

  • Purification: The crude product is purified by vacuum distillation.

Caption: Synthetic workflow for this compound via alkylation of 1-heptyne.

Synthesis via Double Dehydrohalogenation

An alternative classical approach to alkynes is the double dehydrohalogenation of a vicinal or geminal dihalide.[5][13] This method involves two successive E2 elimination reactions using a strong base.[14] For this compound, the starting material would be 7,8-dibromotetradecane.

Causality and Experimental Choices:

  • Starting Material: The vicinal dihalide, 7,8-dibromotetradecane, can be prepared from the corresponding alkene, 7-tetradecene, by reaction with bromine.

  • Choice of Base: A very strong base is required to effect the second elimination from the intermediate vinyl halide. Sodium amide is typically used in excess to ensure the reaction goes to completion.[6]

  • Reaction Conditions: The reaction is often heated to drive the eliminations.

Experimental Protocol:

  • Preparation of 7,8-Dibromotetradecane: To a solution of 7-tetradecene in an inert solvent like dichloromethane, a solution of bromine in the same solvent is added dropwise at 0 °C. The reaction is stirred until the bromine color disappears. The solvent is removed under reduced pressure to yield the vicinal dibromide.

  • Double Dehydrohalogenation: The 7,8-dibromotetradecane is added to a suspension of at least two equivalents of sodium amide in a suitable solvent such as mineral oil or liquid ammonia.

  • Reaction and Workup: The mixture is heated to drive the reaction to completion. After cooling, the reaction is quenched with water. The product is extracted with an organic solvent, and the organic layer is washed, dried, and concentrated.

  • Purification: The crude this compound is purified by vacuum distillation.

Caption: Synthetic workflow for this compound via double dehydrohalogenation.

Applications and Future Directions

Long-chain internal alkynes like this compound are valuable intermediates in organic synthesis.[15] They can be further functionalized through a variety of reactions, including:

  • Reduction: Partial reduction can yield either the cis- or trans-alkene with high stereoselectivity, providing access to important olefin isomers.[16] Complete reduction affords the corresponding alkane, tetradecane.

  • Hydration: The addition of water across the triple bond can produce ketones.

  • Oxidative Cleavage: Ozonolysis or other strong oxidizing agents can cleave the triple bond to produce carboxylic acids.

While specific large-scale industrial applications for this compound are not widely reported, its utility lies in its role as a versatile building block in the synthesis of more complex molecules. In drug discovery, the rigid, linear nature of the alkyne functional group can be used as a scaffold or linker.[17] In materials science, long-chain alkynes can be precursors to polymers and other advanced materials.[18]

The continued development of metal-catalyzed reactions for alkyne functionalization opens new avenues for the use of simple alkynes like this compound in more complex and efficient synthetic transformations.[19][20]

Conclusion

This compound, while not a molecule of prominent historical note, serves as an excellent case study in the application of fundamental principles of organic synthesis. Its preparation, readily achievable through classical methods such as acetylide alkylation and double dehydrohalogenation, highlights the power and versatility of these foundational reactions. The detailed characterization and synthetic protocols provided in this guide offer a solid technical basis for researchers and scientists working with this and similar long-chain internal alkynes. As synthetic methodologies continue to evolve, the potential applications for such fundamental building blocks will undoubtedly expand, reinforcing the importance of a thorough understanding of their chemistry.

References

Sources

A Technical Guide to 7-Tetradecyne: From Natural Scarcity to Synthetic Utility

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the natural occurrence of 7-tetradecyne, a symmetrical C14 internal alkyne. A thorough review of scientific literature and chemical databases reveals no evidence of this compound as a naturally occurring compound isolated from plant, marine, fungal, or microbial sources. This guide, therefore, pivots from a discussion of its natural origins to a comprehensive overview of its synthetic accessibility, physicochemical properties, and spectroscopic characterization. Furthermore, we explore its potential applications in medicinal chemistry and drug development, contextualized within the broader, established roles of internal alkynes as valuable structural motifs and synthetic intermediates. This document serves as a foundational resource for researchers interested in the synthesis and potential utility of this molecule.

The Landscape of Acetylenic Natural Products

The carbon-carbon triple bond, or alkyne, is a fascinating and reactive functional group found in a diverse array of natural products.[1][2] Over 2,000 polyacetylenes, compounds containing one or more triple bonds, have been identified from sources spanning the plant kingdom (notably the Asteraceae family), fungi, marine sponges, and bacteria.[1][3] These molecules exhibit a wide spectrum of potent biological activities, including antitumor, antimicrobial, and anti-inflammatory properties.[3]

The biosynthesis of these compounds typically originates from fatty acid precursors through the action of specialized desaturase enzymes, often called acetylenases, which introduce unsaturation into long acyl chains.[2][4][5] Well-known examples of acetylenic fatty acids include:

  • Tariric Acid (6-octadecynoic acid): Found in the seed oils of plants from the Simarubaceae family.[6]

  • Stearolic Acid (9-octadecynoic acid): Identified in the seed oils of various species within the Santalaceae plant family.[6][7]

Given this biosynthetic precedent involving the modification of C16 and C18 fatty acids, the existence of a C14 acetylenic lipid like this compound is theoretically plausible. However, despite the extensive screening of natural sources, its presence has not been reported.

The Elusive this compound: An Absence in the Natural Record

A comprehensive search of authoritative chemical databases, including PubChem and the NIST Chemistry WebBook, and a review of the literature on natural products reveals no documented isolation of this compound from a natural source.[8][9] While its alkene counterpart, 7-tetradecene, has been identified in certain plants like Porophyllum gracile, the corresponding alkyne remains undiscovered in nature.[10][11]

This absence suggests that either the specific enzymatic machinery required to produce a C14 substrate and introduce a triple bond at the 7th position is not common in the organisms studied to date, or the compound is produced in such minuscule, transient quantities that it has evaded detection. This lack of natural occurrence necessitates a complete reliance on chemical synthesis for its acquisition and study.

G Logical Framework: From Inquiry to Application A Inquiry: Natural Occurrence of this compound? B Investigation: Literature & Database Search A->B C Conclusion: No Evidence of Natural Occurrence B->C D Pivot to Synthesis: Chemical Accessibility C->D E Characterization: Spectroscopic & Physical Profile D->E F Application: Potential Utility in Drug Development E->F

Caption: Logical flow from the initial topic inquiry to potential applications.

Synthetic Access to this compound

The symmetrical structure of this compound (C6H13-C≡C-C6H13) makes it an accessible target for synthesis via standard organic chemistry methodologies. A robust and high-yielding approach involves the alkylation of a terminal alkyne. The following protocol outlines a reliable two-step synthesis starting from 1-heptyne.

Experimental Protocol: Synthesis of this compound

Step 1: Deprotonation of 1-Heptyne to form Heptynyl Lithium

  • To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add anhydrous tetrahydrofuran (THF, 100 mL).

  • Cool the flask to -78 °C in a dry ice/acetone bath.

  • Slowly add n-Butyllithium (n-BuLi, 1.1 equivalents, e.g., 2.5 M solution in hexanes) via syringe.

  • To this solution, add 1-heptyne (1.0 equivalent) dropwise, ensuring the internal temperature does not exceed -70 °C.

  • Stir the resulting colorless to pale yellow solution at -78 °C for 1 hour to ensure complete formation of the lithium acetylide.

Step 2: Alkylation with 1-Bromoheptane

  • To the solution of heptynyl lithium from Step 1, add 1-bromoheptane (1.05 equivalents) dropwise via syringe, maintaining the temperature at -78 °C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight (approx. 12-16 hours).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH4Cl) solution (50 mL).

  • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 75 mL).

  • Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous magnesium sulfate (MgSO4), filter, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation or column chromatography on silica gel (using a non-polar eluent such as hexanes) to yield pure this compound as a colorless liquid.

G Synthetic Workflow for this compound cluster_0 Step 1: Acetylide Formation cluster_1 Step 2: Alkylation & Workup Heptyne 1-Heptyne Base n-BuLi in THF -78°C Heptyne->Base Acetylide Lithium Heptynilide (Intermediate) Base->Acetylide Product Crude this compound Acetylide->Product AlkylHalide 1-Bromoheptane AlkylHalide->Product Purification Quench (NH4Cl) Extraction Purification Product->Purification FinalProduct Pure this compound Purification->FinalProduct

Caption: A two-step synthetic route to this compound via alkyne alkylation.

Physicochemical and Spectroscopic Profile

Accurate identification of a synthesized compound is paramount. The following data, sourced from the PubChem and NIST databases, provides the key identifiers for this compound.[8][9]

PropertyValueSource
IUPAC Name tetradec-7-yne[8]
CAS Number 35216-11-6[8][9][12]
Molecular Formula C₁₄H₂₆[8][12]
Molecular Weight 194.36 g/mol [8][12]
Appearance Colorless LiquidAssumed
Boiling Point 248-250 °C (est.)[8]
Spectroscopic Validation System

A researcher synthesizing this compound would use the following spectroscopic signatures for structural confirmation.

  • ¹H NMR (Proton NMR): Due to the molecule's symmetry, the ¹H NMR spectrum is relatively simple. The most characteristic signals would be two triplets at approximately 2.1-2.2 ppm, corresponding to the four protons on the carbons adjacent to the alkyne (the propargylic protons). The remaining methylene and methyl protons would appear further upfield between ~0.8 and 1.5 ppm.

  • ¹³C NMR (Carbon NMR): The spectrum will display 7 unique carbon signals due to symmetry. The most downfield signals, typically between 80-90 ppm, are characteristic of the sp-hybridized alkyne carbons. The propargylic carbons would appear around 18-20 ppm, with the remaining aliphatic carbons resonating further upfield.

  • IR (Infrared) Spectroscopy: The most telling feature in the IR spectrum for an internal alkyne is a weak C≡C stretching absorption in the range of 2100-2260 cm⁻¹. Because this compound is symmetrical, the change in dipole moment during the stretch is minimal, which can make this peak very weak or even absent. The absence of a strong, sharp peak around 3300 cm⁻¹ confirms the absence of a terminal alkyne C-H bond. Strong C-H stretching bands will be present just below 3000 cm⁻¹.[8]

  • Mass Spectrometry (MS): Electron ionization mass spectrometry (EI-MS) would show a molecular ion peak (M⁺) at m/z = 194. A characteristic fragmentation pattern for long-chain alkynes involves cleavage at the propargylic position.

Potential Utility in Medicinal Chemistry and Drug Development

While this compound itself has no documented biological activity, its identity as a simple internal alkyne makes it a relevant building block for drug development professionals. The alkyne functional group is a valuable tool in medicinal chemistry for several reasons.[13]

  • Structural Rigidity: The linear geometry of the C-C triple bond provides a rigid, well-defined linker or scaffold.[13] This can be used to hold two pharmacophoric groups at a precise distance and orientation to optimize binding with a biological target. This compound could serve as a lipophilic, rigid spacer of a defined length.

  • Metabolic Stability: Alkynes are generally more resistant to metabolic degradation than corresponding alkenes or alkanes, which can improve the pharmacokinetic profile of a drug candidate.

  • Synthetic Handle: Although internal alkynes are less reactive than terminal alkynes in popular "click chemistry" reactions like the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), they can still participate in a variety of powerful synthetic transformations to build molecular complexity.[14][15][16]

Conclusion and Future Outlook

This compound stands as an example of a simple, synthetically accessible molecule that, despite its plausible structure, has not been found in nature. This guide confirms its absence from the known natural product record and provides the necessary technical information for its synthesis and characterization. For researchers in drug discovery, this compound represents a fundamental, lipophilic, and rigid building block. Its value lies not in a known biological activity, but in its potential as a structural component for the rational design of new therapeutic agents, leveraging the unique chemical and physical properties of the internal alkyne. Future research could focus on incorporating this specific C14 spacer into bioactive scaffolds to probe the effects of lipophilicity and rigidity on target engagement and pharmacokinetics.

References

  • Minto, R. E., & Blacklock, B. J. (2008). Biosynthesis and function of polyacetylenes and allied natural products. Progress in Lipid Research, 47(4), 233–306. [Link]

  • Minto, R. E., & Blacklock, B. J. (2008). Biosynthesis and function of polyacetylenes and allied natural products. PubMed. [Link]

  • Minto, R. E., & Blacklock, B. J. (2008). Biosynthesis and function of polyacetylenes and allied products. Request PDF. [Link]

  • Minto, R. E., & Blacklock, B. J. (2008). Biosynthesis and function of polyacetylenes and allied natural products. Semantic Scholar. [Link]

  • Kilimnik, A., Kuklev, D. V., & Dembitsky, V. M. (2016). Antitumor Acetylenic Lipids. ResearchGate. [Link]

  • GERLI. Acetylenic FA. Cyberlipid. [Link]

  • Wang, T., et al. (2021). Recent Advances in Terminal Alkyne‐Involved Alkynylation and Alkynylation‐Triggered Tandem Reactions. Advanced Synthesis & Catalysis. [Link]

  • Jaworski, J., & Cahoon, E. B. (2003). Production of Unusual Fatty Acids in Plants. AOCS. [Link]

  • Wikipedia. (n.d.). Stearolic acid. [Link]

  • Jia, T., et al. (2020). Atom-Economical Cross-Coupling of Internal and Terminal Alkynes to Access 1,3-Enynes. ACS Catalysis. [Link]

  • Gorgani, L., et al. (2017). Recent advances in the application of alkynes in multicomponent reactions. RSC Advances. [Link]

  • Hein, C. D., Liu, X. M., & Wang, D. (2008). Click Chemistry, A Powerful Tool for Pharmaceutical Sciences. Pharmaceutical Research. [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. [Link]

  • Konovalov, D. A. (2014). NATURAL POLYACETYLENE COMPOUNDS. Pharmacy & Pharmacology. [Link]

  • National Center for Biotechnology Information. (n.d.). 7-Tetradecene. PubChem Compound Database. [Link]

  • NIST. (n.d.). This compound. NIST Chemistry WebBook. [Link]

  • National Center for Biotechnology Information. (n.d.). Tetradec-7-ene. PubChem Compound Database. [Link]

Sources

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of 7-tetradecyne, a 14-carbon internal alkyne, and its related isomers. Designed for researchers, scientists, and professionals in drug development, this document delves into the synthesis, purification, and detailed spectroscopic analysis of these compounds. The content is structured to provide not only procedural steps but also the underlying scientific principles that govern these methodologies, ensuring a thorough understanding for both practical application and further research.

Introduction to the Tetradecyne Family: Structure and Isomerism

The molecular formula C₁₄H₂₆ represents a multitude of unsaturated hydrocarbons known as tetradecynes, characterized by the presence of a carbon-carbon triple bond. The position of this triple bond along the fourteen-carbon chain gives rise to a series of constitutional isomers, each with unique physical and chemical properties.[1] this compound, a symmetrical internal alkyne, serves as a focal point for understanding the properties of this class of molecules.[2]

Constitutional Isomers of Tetradecyne

Constitutional isomers share the same molecular formula but differ in the connectivity of their atoms.[3][4] For tetradecyne, the primary constitutional isomers are positional isomers, where the location of the alkyne functional group varies. These include:

  • Terminal Alkynes: Such as 1-tetradecyne, where the triple bond is at the end of the carbon chain. These isomers possess a weakly acidic terminal proton, a feature that allows for specific chemical transformations like the Sonogashira coupling.[1]

  • Internal Alkynes: Such as 2-, 3-, 4-, 5-, 6-, and this compound, where the triple bond is located within the carbon chain. These isomers lack an acidic proton and are generally more stable than their terminal counterparts.[1]

The structural differences between these isomers lead to variations in their physical properties, such as boiling point, melting point, and density, as well as their spectroscopic signatures.

Stereoisomers of Related Compounds

While this compound itself does not exhibit stereoisomerism, its corresponding alkene, 7-tetradecene, exists as geometric isomers: (Z)-7-tetradecene (cis) and (E)-7-tetradecene (trans).[5][6] The stereochemistry of these related compounds is crucial in various biological contexts, particularly in the study of pheromones and other signaling molecules.

Synthesis and Purification of this compound

The synthesis of internal alkynes like this compound can be efficiently achieved through the alkylation of a smaller terminal alkyne. The following protocol describes a robust method for the preparation of this compound, commencing with the synthesis of a key intermediate, 1-heptyne.

Synthesis of 1-Heptyne

Reaction Principle: This synthesis involves the reaction of sodium acetylide with a primary alkyl halide, in this case, 1-bromopentane. The acetylide anion acts as a nucleophile, displacing the bromide to form the new carbon-carbon bond.

Experimental Protocol:

  • In a three-necked flask equipped with a mechanical stirrer, a dry ice condenser, and a gas inlet, add 500 mL of anhydrous liquid ammonia.

  • Slowly add 11.5 g (0.5 mol) of sodium metal in small pieces to the liquid ammonia with vigorous stirring.

  • Once the sodium has dissolved to form a deep blue solution, bubble acetylene gas through the solution until the blue color disappears, indicating the formation of sodium acetylide.

  • Slowly add 67.5 g (0.5 mol) of 1-bromopentane to the solution. The reaction is exothermic; maintain the temperature of the reaction mixture below -30 °C.

  • After the addition is complete, allow the reaction to stir for an additional 2 hours.

  • Carefully add 50 mL of water to quench the reaction. Allow the ammonia to evaporate overnight in a well-ventilated fume hood.

  • Add 200 mL of diethyl ether to the residue and wash the organic layer sequentially with 100 mL of 1 M HCl, 100 mL of saturated NaHCO₃ solution, and 100 mL of brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude 1-heptyne by fractional distillation.

Synthesis of this compound from 1-Heptyne

Reaction Principle: The terminal alkyne, 1-heptyne, is deprotonated with a strong base, such as sodium amide, to form the corresponding acetylide. This nucleophile then reacts with a primary alkyl halide, 1-bromoheptane, via an Sₙ2 reaction to yield the internal alkyne, this compound.[7]

Experimental Protocol:

  • In a flame-dried, three-necked flask under an inert atmosphere of argon, add 200 mL of anhydrous diethyl ether.

  • Carefully add 3.9 g (0.1 mol) of sodium amide to the flask.

  • Cool the suspension to 0 °C and slowly add 9.6 g (0.1 mol) of 1-heptyne.

  • Allow the reaction mixture to warm to room temperature and stir for 1 hour.

  • Slowly add 17.9 g (0.1 mol) of 1-bromoheptane to the reaction mixture.

  • Reflux the reaction mixture for 4 hours.

  • Cool the reaction to room temperature and quench by the slow addition of 50 mL of water.

  • Separate the organic layer and wash it with 50 mL of 1 M HCl, 50 mL of saturated NaHCO₃ solution, and 50 mL of brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent by rotary evaporation.

  • Purify the crude this compound by vacuum distillation.

Purification and Quality Control

The purity of the synthesized this compound is critical for its use in research and development. The primary purification method is vacuum distillation. The purity of the final product should be assessed by Gas Chromatography (GC) and confirmed by spectroscopic methods.

Gas Chromatography (GC) Analysis:

  • Column: A non-polar capillary column, such as one coated with dimethylpolysiloxane, is suitable for separating alkyne isomers.[4][8]

  • Temperature Program: A temperature gradient can be employed to effectively separate any remaining starting materials or side products.

  • Detection: A Flame Ionization Detector (FID) is typically used for hydrocarbon analysis.

Spectroscopic Characterization of this compound

The structural elucidation of this compound and its isomers relies on a combination of spectroscopic techniques.

Infrared (IR) Spectroscopy

The IR spectrum of an alkyne provides key information about the type of triple bond present.

  • Internal Alkynes (e.g., this compound): These compounds exhibit a weak C≡C stretching absorption in the range of 2100-2260 cm⁻¹.[1][9] Due to the symmetrical nature of this compound, this peak may be very weak or even absent. There will be no strong, sharp peak around 3300 cm⁻¹, which is characteristic of the ≡C-H stretch of a terminal alkyne.[10][11]

  • Terminal Alkynes (e.g., 1-Tetradecyne): These show a strong, sharp ≡C-H stretching band around 3300 cm⁻¹ and a C≡C stretching band of medium intensity between 2100-2140 cm⁻¹.[9]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopy:

The ¹H NMR spectrum of this compound is relatively simple due to its symmetry.

  • The protons on the carbons adjacent to the triple bond (C6 and C9) will appear as a triplet at approximately 2.1-2.3 ppm.

  • The other methylene protons along the alkyl chains will produce overlapping multiplets in the range of 1.2-1.6 ppm.

  • The terminal methyl protons will appear as a triplet around 0.9 ppm.

¹³C NMR Spectroscopy:

The ¹³C NMR spectrum is highly informative for identifying the alkyne carbons.

  • The sp-hybridized carbons of the triple bond in this compound will have a characteristic chemical shift in the range of 80-90 ppm.

  • The carbons adjacent to the triple bond (C6 and C9) will appear around 18-20 ppm.

  • The remaining sp³-hybridized carbons of the alkyl chains will have signals in the range of 14-32 ppm.

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of this compound will show a molecular ion peak (M⁺) at m/z 194. The fragmentation pattern will be characteristic of a long-chain hydrocarbon, with a series of peaks separated by 14 mass units (CH₂), corresponding to the loss of alkyl fragments.[12] Common fragments will arise from cleavage at the carbons alpha to the triple bond.

Physicochemical Properties of Tetradecyne Isomers

The position of the triple bond significantly influences the physical properties of the tetradecyne isomers.

Property1-TetradecyneThis compound
Molecular Formula C₁₄H₂₆C₁₄H₂₆
Molecular Weight ( g/mol ) 194.36[13]194.36[2]
Boiling Point (°C) 132-134 (at 14 mmHg)[13]Estimated higher than 1-tetradecyne
Density (g/mL at 20 °C) 0.790[13]Estimated similar to 1-tetradecyne
Refractive Index (n20/D) 1.4410[13]Estimated similar to 1-tetradecyne

Applications in Research and Drug Development

Long-chain alkynes and their derivatives are of growing interest in medicinal chemistry and drug development.

  • Bioactive Molecules: Many natural products containing alkyne moieties exhibit a range of biological activities, including antitumor, antifungal, and antiparasitic properties.[14][15] The synthesis of novel alkyne-containing compounds like this compound and its derivatives opens avenues for the discovery of new therapeutic agents.

  • Bio-orthogonal Chemistry: The alkyne functional group is a key component in "click chemistry," a powerful tool for bioconjugation.[14] Introducing an alkyne handle into a bioactive molecule allows for its attachment to probes for imaging, tracking, and target identification studies.

  • Drug Intermediates: The chemical reactivity of the triple bond allows for its conversion into other functional groups, making alkynes valuable intermediates in the synthesis of complex drug molecules.[] For instance, the partial reduction of this compound can stereoselectively produce either (Z)- or (E)-7-tetradecene, which may be key structural motifs in certain pharmaceuticals.

Logical and Experimental Workflows

Isomer Differentiation Workflow

Isomer_Differentiation

Synthesis Workflow for this compound

Synthesis_Workflow

Conclusion

This compound and its isomers represent a versatile class of molecules with significant potential in various fields of chemical research and development. A thorough understanding of their synthesis, purification, and characterization is paramount for their effective utilization. This guide has provided a detailed framework for these aspects, emphasizing the rationale behind the experimental choices and the interpretation of analytical data. The methodologies and insights presented herein are intended to serve as a valuable resource for scientists working with these and other long-chain alkynes, facilitating further innovation and discovery.

References

  • Benchchem.
  • YouTube. Lec15 - IR Spectra of Alkynes and Nitriles. YouTube; 2021.
  • Química Organica.org. IR spectrum: Alkynes. Química Organica.org.
  • Filo. Show how to prepare each compound from 1-heptene: (a) 1,2 -Dichloroheptan.. Filo; 2023.
  • Anbu Chem. What is 1-Heptyne? Used for, Synthesis Methods and Benefit. Anbu Chem; 2023.
  • UCLA. IR: alkynes.
  • ChemicalBook. 1-Heptyne synthesis. ChemicalBook.
  • JoVE. Video: IR Frequency Region: Alkyne and Nitrile Stretching. JoVE; 2024.
  • Organic Syntheses. 1 - Organic Syntheses Procedure.
  • LookChem. Cas 40642-43-1,CIS-7-TETRADECENOL - LookChem. LookChem.
  • ChemSynthesis. 1-tetradecyne - 765-10-6, C14H26, density, melting point, boiling point, structural formula, synthesis. ChemSynthesis; 2025.
  • Cheméo. Chemical Properties of 1-Tetradecyne (CAS 765-10-6). Cheméo.
  • PubChem. 1-Tetradecyne | C14H26 | CID 69823. PubChem.
  • Agilent. Light hydrocarbons (alkanes, alkynes, alkenes) C. Agilent.
  • PubChem. 7-Tetradecene | C14H28 | CID 5364651. PubChem.
  • SEPARATION AND IDENTIFICATION OF ISOMERIC HYDROCARBONS BY CAPILLARY GAS CHROMATOGRAPHY AND HYPHEN
  • Chemistry Stack Exchange. Separating alkane/alkene isomers on the GC but the isomers have the same retention time. Chemistry Stack Exchange; 2023.
  • Organic Syntheses. via a 60 mL syringe through the 15/25 rubber septum on the side-neck of the flask. The stirred, homogeneous solution (Figure 2a) is cooled to 0 °C in an ice-water bath for 10 min, then the flask is charged with a solution of. Organic Syntheses.
  • ResearchGate. Biological macromolecule binding and anticancer activity of synthetic alkyne-containing L-phenylalanine derivatives.
  • Sigma-Aldrich. 1-Tetradecyne = 97.0 765-10-6. Sigma-Aldrich.
  • ChemicalBook. 7-TETRADECENE(10374-74-0) 1H NMR spectrum. ChemicalBook.
  • PubChem. 1-Tetradecene | C14H28 | CID 14260. PubChem.
  • Organic Syntheses. 1,4,7,10-tetraazacyclododecane. Organic Syntheses.
  • ResearchGate.
  • National Institutes of Health. Biosynthesis of alkyne-containing natural products.
  • Organic Chemistry Portal. Internal alkyne synthesis by C-C coupling. Organic Chemistry Portal.
  • ResearchGate. Separation of Isomers on Nematic Liquid Crystal Stationary Phases in Gas Chromatography: A Review.
  • CHAPTER 2 Fragmentation and Interpret
  • Mechanism and Kinetics of the Synthesis of 1,7-Dibromoheptane.
  • Khan Academy.
  • Vernier Science Education. Detection of Chemical Isomers with Gas Chromatography.
  • 5 Combin
  • ResearchGate. 1 H-and 13 C-NMR chemical shifts for compound 7..
  • Wikipedia.
  • Chemistry LibreTexts.
  • Structural characterization and mass spectrometry fragmentation signatures of macrocyclic alkanes isolated from a Sydney Basin torbanite, Australia.
  • YouTube.
  • chemconnections. 13C NMR Spectroscopy 1H and 13C NMR compared: Both give information about the number of chemically nonequivalent nuclei (nonequi.
  • PubChem. This compound | C14H26 | CID 141979. PubChem.
  • National Institutes of Health.
  • Chemistry LibreTexts. 9.2: Preparation of Alkynes - Elimination Reactions of Dihalides. Chemistry LibreTexts; 2024.
  • RSC Publishing.
  • Organic Syntheses. n-allyl-n-(methoxycarbonyl)-1,3-decadiynylamine. Organic Syntheses.
  • ResearchGate. Microwave‐Assisted Synthesis of 1,4,7,10‐Tetraazacyclododecane.
  • Benchchem. Application Notes and Protocols for the Synthesis of High-Purity (Z)-7-Dodecen-1-ol. Benchchem.
  • MDPI. The Role of Cyclodextrins in the Design and Development of Triterpene-Based Therapeutic Agents. MDPI.
  • BOC Sciences. Intermediates in Drug Development: Lab to Industry. BOC Sciences.
  • YouTube. 9.3 Synthesis of Alkynes | Organic Chemistry. YouTube; 2020.

Sources

Thermochemical data for 7-Tetradecyne

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Thermochemical Properties of 7-Tetradecyne

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for understanding, determining, and utilizing the thermochemical data of this compound. Recognizing the scarcity of experimentally validated data for this specific internal alkyne, this document emphasizes the methodologies for its determination. It is designed to empower researchers, scientists, and professionals in drug development and other chemical sciences with both the theoretical underpinnings and practical protocols for experimental and computational thermochemical characterization. The guide details step-by-step procedures for synthesis and purification, combustion calorimetry, and differential scanning calorimetry. Furthermore, it presents a rigorous computational workflow using high-accuracy composite quantum chemical methods. By integrating experimental and computational approaches, this guide establishes a self-validating system for generating reliable thermochemical data, crucial for predicting the stability, reactivity, and energetic landscape of this compound in various applications.

Introduction to this compound and Its Thermochemical Significance

This compound (C₁₄H₂₆) is a symmetrical internal alkyne, a class of unsaturated hydrocarbons with a carbon-carbon triple bond.[1] While specific applications in drug development are not widely documented, long-chain alkynes serve as important building blocks in organic synthesis and can be found in some natural products with biological activity. The thermochemical properties of a compound, such as its enthalpy of formation (ΔfH°), standard molar entropy (S°), and heat capacity (Cp), are fundamental to understanding its intrinsic stability and reactivity.[2]

Accurate thermochemical data for this compound are critical for several reasons:

  • Reaction Energetics: Predicting the heat released or absorbed during chemical reactions involving this compound.[2]

  • Chemical Process Design: Designing safe and efficient large-scale synthesis processes by understanding the thermal hazards.

  • Computational Modeling: Providing benchmark data for the development and validation of computational models, which are increasingly used in drug discovery and materials science.

  • Understanding Isomeric Stability: Comparing the stability of this compound with its isomers, such as other tetradecynes or tetradecenes.[3][4][5]

This guide will provide a robust framework for obtaining these critical data points where published experimental values are lacking.

Theoretical Framework: The Pillars of Thermochemistry

Thermochemistry is the study of heat energy associated with chemical reactions and phase changes.[2] The core concepts relevant to this guide are:

  • Enthalpy of Formation (ΔfH°): The change in enthalpy when one mole of a compound is formed from its constituent elements in their standard states (usually at 298.15 K and 1 bar). A negative ΔfH° indicates an exothermic formation and a more stable compound relative to its elements.

  • Standard Molar Entropy (S°): A measure of the randomness or disorder of a substance at the molecular level. It is a positive value that increases with temperature and complexity of the molecule.

  • Heat Capacity (Cp): The amount of heat required to raise the temperature of a substance by one degree Celsius (or one Kelvin). It is an essential property for understanding how a substance stores thermal energy and for calculating changes in enthalpy and entropy with temperature.

These properties are interrelated through the fundamental laws of thermodynamics and provide a complete energetic picture of a chemical compound.[6][7]

Experimental Determination of Thermochemical Properties

The acquisition of high-quality experimental data is the cornerstone of thermochemistry.[8] This section outlines the necessary steps to determine the thermochemical properties of this compound.

Synthesis and Purification of this compound

A prerequisite for accurate thermochemical measurements is a highly purified sample. This compound, being a symmetrical internal alkyne, can be synthesized via the alkylation of a smaller alkyne. A common method is the reaction of an acetylide with an alkyl halide.

Proposed Synthesis Protocol:

  • Deprotonation of 1-Heptyne: Dissolve 1-heptyne in a suitable solvent like liquid ammonia or tetrahydrofuran (THF). Add a strong base, such as sodium amide (NaNH₂) or n-butyllithium (n-BuLi), at a low temperature (e.g., -78 °C) to generate the heptynilide anion.

  • Alkylation: To the solution of the heptynilide anion, add 1-bromoheptane dropwise. Allow the reaction to warm to room temperature and stir overnight.

  • Workup and Purification: Quench the reaction with water or a saturated aqueous solution of ammonium chloride. Extract the organic product with a suitable solvent like diethyl ether or hexane. Wash the organic layer with brine, dry it over an anhydrous salt (e.g., MgSO₄), and concentrate it under reduced pressure. The crude product should be purified by fractional distillation under reduced pressure to obtain pure this compound.

  • Characterization: The purity of the synthesized this compound must be confirmed using analytical techniques such as:

    • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the molecular structure.

    • Gas Chromatography-Mass Spectrometry (GC-MS): To assess purity and confirm the molecular weight.[9]

    • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic C≡C triple bond stretch.

Combustion Calorimetry: Determining the Enthalpy of Formation

Combustion calorimetry is the most common experimental technique for determining the enthalpy of combustion (ΔcH°) of organic compounds. From this, the enthalpy of formation (ΔfH°) can be calculated using Hess's Law.[10]

Experimental Protocol for Bomb Calorimetry:

  • Calorimeter Calibration: The energy equivalent of the calorimeter (Ccal) must be determined by combusting a certified standard reference material, typically benzoic acid, under identical conditions to the sample analysis.

  • Sample Preparation: A precise mass of purified this compound (typically 0.5-1.0 g) is placed in a crucible inside the bomb calorimeter.

  • Pressurization: The bomb is sealed and pressurized with a high purity of oxygen (typically to 30 atm).

  • Combustion: The bomb is placed in a known quantity of water in the calorimeter. The sample is ignited, and the temperature change of the water is measured with high precision.

  • Analysis: The heat released by the combustion of the sample is calculated from the temperature rise and the energy equivalent of the calorimeter. Corrections are applied for the heat of ignition and the formation of nitric acid from residual nitrogen in the bomb.

  • Calculation of ΔfH°: The standard enthalpy of formation of this compound in the liquid state, ΔfH°(l), can be calculated using the following equation:

    ΔfH°(C₁₄H₂₆, l) = 14 * ΔfH°(CO₂, g) + 13 * ΔfH°(H₂O, l) - ΔcH°(C₁₄H₂₆, l)

    Where the standard enthalpies of formation of CO₂ and H₂O are well-established values.

Experimental Workflow for Combustion Calorimetry

G cluster_prep Preparation cluster_exp Experiment cluster_calc Calculation P1 Synthesize & Purify This compound P2 Precisely Weigh Sample P1->P2 E1 Place Sample in Bomb P2->E1 P3 Calibrate Calorimeter (Benzoic Acid) C1 Calculate Heat Released (q) P3->C1 E2 Pressurize with O₂ E1->E2 E3 Ignite Sample E2->E3 E4 Measure ΔT E3->E4 E4->C1 C2 Calculate ΔcH° C1->C2 C3 Calculate ΔfH° (Hess's Law) C2->C3

Caption: Workflow for determining ΔfH° using combustion calorimetry.

Differential Scanning Calorimetry (DSC): Measuring Heat Capacity

Differential Scanning Calorimetry (DSC) is a powerful technique for measuring the heat capacity of a substance as a function of temperature.[11]

Experimental Protocol for Heat Capacity Measurement:

  • Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified standards (e.g., indium).

  • Baseline Measurement: Run a measurement with two empty, hermetically sealed aluminum pans to obtain a baseline.

  • Standard Measurement: Place a known mass of a standard material (e.g., sapphire) in one of the pans and run the same temperature program to determine the heat flow response.

  • Sample Measurement: Replace the standard with a precisely weighed sample of this compound and repeat the temperature program.

  • Calculation of Cp: The heat capacity of the sample is calculated by comparing the heat flow signals of the sample, the baseline, and the standard at each temperature.

Computational Determination of Thermochemical Properties

Computational quantum chemistry provides a powerful alternative for obtaining thermochemical data, especially when experimental measurements are challenging.[12] High-accuracy composite methods, such as the Gaussian-n (G3, G4) or Complete Basis Set (CBS) methods, can predict thermochemical properties with chemical accuracy (typically within 1-2 kcal/mol).[13]

Computational Protocol using G4 Theory:

  • Geometry Optimization: The molecular geometry of this compound is optimized at a lower level of theory, typically B3LYP/6-31G(2df,p).

  • Frequency Calculation: Vibrational frequencies are calculated at the same level of theory to confirm that the optimized structure is a true minimum (no imaginary frequencies) and to obtain the zero-point vibrational energy (ZPVE) and thermal corrections to the enthalpy and entropy.

  • Single-Point Energy Calculations: A series of high-level single-point energy calculations are performed on the optimized geometry using different methods and basis sets (e.g., MP4, CCSD(T)).

  • Extrapolation and Empirical Corrections: The results of the single-point energy calculations are extrapolated to the complete basis set limit, and empirical corrections are added to account for remaining deficiencies in the calculations.

  • Calculation of ΔfH°: The standard enthalpy of formation at 298.15 K is typically calculated using an atomization energy approach:

    ΔfH°(C₁₄H₂₆, g) = Σ E_atoms - E_molecule + Σ ΔfH°(atoms)

    Where E_atoms and E_molecule are the computed total energies of the constituent atoms and the molecule, respectively, and ΔfH°(atoms) are the well-known experimental enthalpies of formation of the gaseous atoms.

Computational Workflow for Thermochemical Data

G cluster_quantum Quantum Mechanical Calculations cluster_thermo Thermochemical Calculation Q1 Geometry Optimization (e.g., B3LYP/6-31G(2df,p)) Q2 Frequency Calculation (ZPVE & Thermal Corrections) Q1->Q2 Q3 High-Level Single Point Energy Calculations Q2->Q3 T3 Calculate Entropy (S°) & Heat Capacity (Cp) Q2->T3 Q4 G4 Composite Energy Q3->Q4 T1 Calculate Atomization Energy Q4->T1 T2 Calculate Enthalpy of Formation (ΔfH°) T1->T2

Caption: Workflow for computational thermochemistry using G4 theory.

Data Analysis and Validation

To ensure the trustworthiness of the obtained data, a rigorous analysis and validation process is essential:

  • Uncertainty Quantification: All experimental results should be reported with their associated uncertainties. For computational data, the expected accuracy of the chosen method should be stated.[13]

  • Cross-Validation: Whenever possible, experimental and computational results should be compared. A good agreement between the two provides a high degree of confidence in the data.

  • Isodesmic Reactions: For computational results, using isodesmic or hypohomodesmotic reactions can often lead to more accurate enthalpies of formation by canceling out systematic errors in the calculations.[13]

Tabulated Thermochemical Data for this compound

Currently, there is a lack of experimentally determined thermochemical data for this compound in the peer-reviewed literature. The following table presents estimated values obtained using the Joback group contribution method, as reported by Cheméo.[14] These values should be used with caution and are provided here as a reference point until experimental or high-accuracy computational data becomes available.

Table 1: Estimated Thermochemical Properties of this compound

PropertyValueUnitsMethodSource
Enthalpy of Formation (gas, 298.15 K) -59.99kJ/molJoback[14]
Gibbs Free Energy of Formation (298.15 K) 269.80kJ/molJoback[14]
Enthalpy of Fusion 35.14kJ/molJoback[14]
Enthalpy of Vaporization 48.91kJ/molJoback[14]

Table 2: Estimated Ideal Gas Heat Capacity (Cp,gas) of this compound

Temperature (K)Cp,gas (J/mol·K)MethodSource
528.72473.12Joback[14]
558.32490.92Joback[14]
587.93507.98Joback[14]
617.53524.33Joback[14]
647.14539.98Joback[14]
676.74554.96Joback[14]
706.35569.28Joback[14]

Conclusion

This guide has outlined a comprehensive, dual-pronged approach for determining the thermochemical properties of this compound. By combining rigorous experimental methodologies with high-accuracy computational techniques, researchers can generate reliable and validated data for this compound. The protocols and workflows presented herein are designed to be a practical resource for scientists in various fields, enabling a deeper understanding of the energetic landscape of this compound and facilitating its potential use in chemical synthesis and development. The principles and methods described are broadly applicable to other compounds where experimental data is sparse, promoting a culture of high-quality, self-validating scientific investigation.

References

  • Cheméo. (n.d.). This compound. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). 7-Tetradecene, (Z)-. In NIST Chemistry WebBook. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). 7-Tetradecene, (E)-. In NIST Chemistry WebBook. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. In PubChem Compound Database. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 7-Tetradecene. In PubChem Compound Database. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). This compound. In NIST Chemistry WebBook. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Tetradecane. In NIST Chemistry WebBook. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Tetradec-7-ene. In PubChem Compound Database. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Internal alkyne synthesis by C-C coupling. Retrieved from [Link]

  • DeYonker, N. J., & Cundari, T. R. (2012). Prediction of hydrocarbon enthalpies of formation by various thermochemical schemes. Journal of Chemical Theory and Computation, 8(10), 3874–3886. Retrieved from [Link]

  • He, Z., et al. (2021). Combustion Chemistry of Unsaturated Hydrocarbons Mixed with NOx: A Review with a Focus on Their Interactions. Molecules, 26(16), 4992. Retrieved from [Link]

  • Rossini, F. D. (Ed.). (1956). Experimental Thermochemistry: Measurement of Heats of Reaction. Interscience Publishers.
  • ChemSynthesis. (n.d.). 1-tetradecyne. Retrieved from [Link]

  • Sutton, J. E., & Vlachos, D. G. (2021). Unifying thermochemistry concepts in computational heterogeneous catalysis. Chemical Society Reviews, 50(15), 8539-8575. Retrieved from [Link]

  • Prosen, E. J., & Rossini, F. D. (1945). Heats of combustion, formation, and insomerization of ten C4 hydrocarbons. Journal of Research of the National Bureau of Standards, 34(3), 263-269.
  • Gabriela Jose, M. (2007). Heats of Combustion of Selected Crude Oils and Their SARA Fractions. University of Calgary.
  • Michigan State University. (n.d.). Chapter 5 Thermochemistry. Retrieved from [Link]

  • Stack Exchange. (2015). Determining stoichiometry of an unsaturated hydrocarbon via combustion. Retrieved from [Link]

  • The Chemistry Solution. (2022, January 8). Calorimetry and Finding the Heat of Combustion [Video]. YouTube. Retrieved from [Link]

  • Wikipedia. (n.d.). Thermochemistry. Retrieved from [Link]

  • Hylsová, M., et al. (2021). Synthesis of Purine-1,4,7,10-Tetraazacyclododecane Conjugate and Its Complexation Modes with Copper(II). Molecules, 26(21), 6649. Retrieved from [Link]

  • GATE 2026. (n.d.). CY Chemistry. Retrieved from [Link]

  • González, J. A., et al. (2022). Thermal Characterization and Heat Capacities of Seven Polyphenols. Molecules, 27(1), 188. Retrieved from [Link]

Sources

Methodological & Application

Application Notes and Protocols for 7-Tetradecyne in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Foreword: Navigating the Reactivity of Internal Alkynes in Click Chemistry

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) has emerged as the quintessential "click" reaction, prized for its reliability, specificity, and mild reaction conditions.[1][2] This powerful transformation typically unites a terminal alkyne and an azide to exclusively form a 1,4-disubstituted 1,2,3-triazole.[1] However, the strategic placement of the alkyne's triple bond is a critical determinant of its reactivity. The subject of this guide, 7-tetradecyne , is an internal alkyne. As a Senior Application Scientist, it is imperative to begin with a foundational principle: standard CuAAC protocols are largely ineffective for internal alkynes like this compound.

The generally accepted mechanism of CuAAC necessitates the presence of a terminal acidic proton on the alkyne for the formation of a crucial copper(I) acetylide intermediate.[3] Internal alkynes, lacking this proton, are therefore poor substrates for this catalytic cycle.[3] Research has consistently shown that the reaction of internal alkynes in CuAAC is exceptionally sluggish, often resulting in minimal to no product formation under standard conditions.[4]

This document is structured to provide a scientifically rigorous and practical guide for the researcher encountering this challenge. We will first dissect the mechanistic reasons for the low reactivity of this compound in CuAAC. Subsequently, we will present a heavily caveated, exploratory protocol for attempting this reaction, emphasizing the significant optimization that would be required. More importantly, we will introduce scientifically validated and more effective alternative strategies for the synthesis of the resulting class of molecules—1,4,5-trisubstituted triazoles—including the use of Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) and modified copper-catalyzed methodologies.

Part 1: The Challenge of this compound in CuAAC: A Mechanistic Perspective

The remarkable rate acceleration of the CuAAC, often 107 to 108 times faster than the uncatalyzed thermal reaction, is a direct consequence of the copper(I) catalyst's role.[5] The catalytic cycle, illustrated below, highlights the critical step that precludes internal alkynes.

CuAAC_Mechanism cluster_cycle CuAAC Catalytic Cycle for Terminal Alkynes cluster_internal Challenge with Internal Alkynes Cu_I Cu(I) Catalyst Pi_Complex π-Alkyne Complex Cu_I->Pi_Complex + Alkyne Alkyne R-C≡C-H (Terminal Alkyne) Acetylide R-C≡C-Cu(I) (Copper Acetylide) Pi_Complex->Acetylide - H⁺ Metallacycle Six-membered Copper(III) Metallacycle Acetylide->Metallacycle + Azide Azide R'-N₃ Triazolide Copper Triazolide Metallacycle->Triazolide Rearrangement Triazolide->Cu_I Regeneration Product 1,4-Disubstituted Triazole Triazolide->Product + H⁺ Internal_Alkyne R-C≡C-R' (e.g., this compound) Block Formation of Copper Acetylide is Disfavored Internal_Alkyne->Block No_Proton No acidic terminal proton

Figure 1. CuAAC catalytic cycle and the mechanistic roadblock for internal alkynes.

As Figure 1 illustrates, the deprotonation of the terminal alkyne to form the copper acetylide is a pivotal step. Internal alkynes like this compound (where R and R' are hexyl groups) lack this acidic proton, thus fundamentally hindering their entry into the catalytic cycle. While some reports note minimal conversion of internal alkynes under harsh conditions (prolonged heating, high catalyst loading), this pathway is not synthetically viable for most applications.[4]

Part 2: Properties and Safe Handling of this compound

Before attempting any reaction, it is crucial to understand the properties and hazards of the reagents.

PropertyValueReference(s)
CAS Number 35216-11-6[6]
Molecular Formula C₁₄H₂₆[7]
Molecular Weight 194.36 g/mol [7]
Appearance Liquid
Boiling Point ~251 °C
Density ~0.775 g/mL at 25 °C
Solubility Insoluble in water; soluble in common organic solvents.
GHS Hazard Statement H304: May be fatal if swallowed and enters airways.[6]

Safety Precautions:

  • Handling: Handle this compound in a well-ventilated chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, nitrile gloves, and a lab coat.

  • Aspiration Hazard: This substance is classified as an aspiration hazard.[6] If swallowed, do NOT induce vomiting and seek immediate medical attention.

  • Storage: Store in a tightly sealed container in a cool, dry place away from oxidizing agents.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Part 3: Experimental Protocols

Protocol 1: Exploratory CuAAC with this compound (For-Consideration Only)

Disclaimer: This protocol is provided for research and optimization purposes only. Due to the inherent low reactivity of internal alkynes in CuAAC, low to negligible yields are anticipated. Significant modification of catalyst, ligand, solvent, temperature, and reaction time may be required.

Objective: To attempt the cycloaddition of this compound with an azide (e.g., benzyl azide) under forcing CuAAC conditions.

Materials:

  • This compound (C₁₄H₂₆)

  • Benzyl Azide (C₇H₇N₃)

  • Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O)

  • Sodium Ascorbate (C₆H₇NaO₆)

  • Tris(benzyltriazolylmethyl)amine (TBTA) or alternative ligand

  • Solvent: e.g., a mixture of tert-Butanol and water (1:1), or Dimethylformamide (DMF)

  • Reaction vessel (e.g., microwave vial or sealed tube)

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a 1 M stock solution of sodium ascorbate in deionized water. This solution should be made fresh.

    • Prepare a 100 mM stock solution of CuSO₄·5H₂O in deionized water.

    • Prepare a 100 mM stock solution of the TBTA ligand in DMF or DMSO.

  • Reaction Setup:

    • To a 10 mL microwave vial, add this compound (e.g., 0.5 mmol, 1.0 eq).

    • Add benzyl azide (0.5 mmol, 1.0 eq).

    • Add 3 mL of the chosen solvent (e.g., t-BuOH/H₂O or DMF).

    • Add the TBTA ligand solution (e.g., 0.05 mmol, 10 mol%).

    • Add the CuSO₄ solution (0.05 mmol, 10 mol%).

    • Finally, add the freshly prepared sodium ascorbate solution (0.25 mmol, 50 mol%).

  • Reaction Conditions:

    • Seal the vial tightly.

    • Heat the reaction mixture at an elevated temperature (e.g., 80-120 °C). Microwave irradiation may be explored to accelerate the reaction.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) over an extended period (24-72 hours).

  • Workup and Purification:

    • After cooling to room temperature, dilute the reaction mixture with ethyl acetate (20 mL).

    • Wash the organic layer with a saturated aqueous solution of EDTA (2 x 15 mL) to chelate and remove the copper catalyst.[8]

    • Wash with brine (15 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • The crude product will likely be a mixture of starting materials. Purification by column chromatography on silica gel may be attempted to isolate any potential product.

Expected Outcome and Causality: The expected yield of the 1,4,5-trisubstituted triazole is very low. The high temperature and extended reaction time are attempts to overcome the high activation energy barrier for the reaction with an internal alkyne. The use of a ligand like TBTA is to stabilize the Cu(I) oxidation state and prevent catalyst degradation under the harsh conditions.[2]

Protocol 2: Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) - The Recommended Approach

For a synthetically useful transformation of this compound, RuAAC is the method of choice. This reaction typically yields the 1,5-disubstituted triazole from a terminal alkyne, but effectively catalyzes the reaction of internal alkynes to produce fully substituted 1,4,5-triazoles.[1][5]

RuAAC_Workflow cluster_workflow Conceptual Workflow for RuAAC Start Combine: - this compound - Azide (R-N₃) - Ru Catalyst (e.g., [Cp*RuCl] complex) Reaction Heat in an appropriate solvent (e.g., Toluene, DMF) Typically 60-100 °C Start->Reaction Monitoring Monitor by TLC or LC-MS Reaction->Monitoring Workup Standard organic workup (Extraction, Washing) Monitoring->Workup Purification Column Chromatography Workup->Purification Product 1,4,5-Trisubstituted Triazole Purification->Product

Figure 2. General experimental workflow for the RuAAC of an internal alkyne.

Key Considerations for RuAAC:

  • Catalyst: Commonly used catalysts include pentamethylcyclopentadienyl ruthenium chloride complexes like [CpRuCl(PPh₃)₂] or [CpRuCl(cod)].

  • Regioselectivity: Unlike CuAAC, the mechanism of RuAAC does not proceed through a simple acetylide intermediate, allowing for the reaction of internal alkynes.[5]

  • Product: The reaction of a symmetric internal alkyne like this compound with an azide R-N₃ will yield a single 1,4,5-trisubstituted triazole product.

Protocol 3: Copper-Catalyzed Synthesis of 1,4,5-Trisubstituted Triazoles via an Interrupted Click Reaction

While a direct CuAAC with this compound is inefficient, copper catalysis can be used to generate 1,4,5-trisubstituted triazoles starting from a terminal alkyne in a one-pot, three-component reaction. This "interrupted click" or "tandem click" approach intercepts the copper triazolide intermediate with an electrophile before it can be protonated.[9][10]

Objective: To synthesize a 1,4,5-trisubstituted-5-iodo-1,2,3-triazole from a terminal alkyne, an azide, and an iodine source.

Materials:

  • Terminal Alkyne (e.g., 1-Heptyne)

  • Azide (e.g., Benzyl Azide)

  • Copper(I) Iodide (CuI)

  • Iodine (I₂) or N-Iodosuccinimide (NIS)

  • Base/Ligand (e.g., Triethylamine or DIPEA)

  • Solvent (e.g., THF, DMF)

Interrupted_Click cluster_workflow Interrupted CuAAC Workflow Start Combine: - Terminal Alkyne - Azide - Cu(I) Catalyst Intermediate In situ formation of Copper Triazolide Intermediate Start->Intermediate Trap Add Electrophile (e.g., I₂, NIS) Intermediate->Trap Product 1,4,5-Trisubstituted Triazole (5-iodo-triazole) Trap->Product Purification Workup and Purification Product->Purification

Figure 3. Workflow for synthesizing 1,4,5-trisubstituted triazoles via interrupted CuAAC.

This method provides a powerful copper-catalyzed route to fully substituted triazoles, which are structurally analogous to the product that would be formed from this compound. The resulting 5-iodo-triazole can be further functionalized via cross-coupling reactions.[9]

Part 4: Post-Reaction Purification: Removing Copper

A significant challenge in copper-catalyzed reactions is the removal of residual copper from the final product, as it can interfere with biological assays or downstream synthetic steps. The triazole product itself can chelate copper, making its removal difficult.[8]

MethodDescriptionEfficacyReference(s)
Aqueous EDTA Wash Washing the organic extract with a saturated aqueous solution of EDTA tetrasodium salt.Moderate; may not remove strongly chelated copper.[8]
Silica Gel Chromatography Standard column chromatography can remove some copper, but tailing of the product may occur.Variable; often insufficient on its own.[8]
Ion-Exchange Resin Passing a solution of the product through a copper-scavenging ion-exchange resin.Good to Excellent.[1]
Heterogeneous Catalysis Using a supported copper catalyst (e.g., copper on charcoal) that can be removed by simple filtration.Excellent for catalyst removal, though catalyst activity may vary.[11]
Electrochemical Methods Using a copper foil electrode as the catalyst source, minimizing dissolved copper in the final mixture.Promising; requires specialized equipment.[12]

For robust copper removal, a combination of an aqueous EDTA wash followed by column chromatography or treatment with a scavenging resin is recommended.

Conclusion

While the direct application of this compound in the standard Copper-Catalyzed Azide-Alkyne Cycloaddition is mechanistically disfavored and synthetically challenging, this guide provides a comprehensive overview for the researcher. It underscores the importance of understanding the reaction mechanism, offers an exploratory protocol for investigation, and, most critically, directs the user towards more effective and validated methodologies like RuAAC or interrupted copper-catalyzed reactions to achieve the desired 1,4,5-trisubstituted triazole products. By grounding our protocols in established chemical principles, we ensure that research and development efforts are directed toward the most promising and efficient synthetic routes.

References

  • Wu, Y.-M., Deng, J., Li, Y., & Chen, Q.-Y. (2005). Regiospecific Synthesis of 1,4,5-Trisubstituted-1,2,3-triazole via One-Pot Reaction Promoted by Copper(I) Salt. Synthesis, 2005(08), 1314–1318. [Link]

  • Hein, J. E., & Fokin, V. V. (2010). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. Chemical Society Reviews, 39(4), 1302-1315. [Link]

  • Al-Aabed, Y., & García-Álvarez, J. (2021). Recent Progress of Cu-Catalyzed Azide-Alkyne Cycloaddition Reactions (CuAAC) in Sustainable Solvents: Glycerol, Deep Eutectic Solvents, and Aqueous Media. Molecules, 26(11), 3154. [Link]

  • Li, X., et al. (2015). One-pot three-component synthesis of 1,4,5-trisubstituted 5-iodo-1,2,3-triazoles from 1-copper(I) alkyne, azide and molecular iodine. RSC Advances, 5(15), 11215-11219. [Link]

  • Sha, F., et al. (2020). A recent overview on the synthesis of 1,4,5-trisubstituted 1,2,3-triazoles. RSC Advances, 10(56), 33930-33948. [Link]

  • Wang, W., et al. (2025). The synthesis of 1,4,5‐trisubstituted 5‐chloro‐1,2,3‐triazoles. Chemistry – An Asian Journal. [Link]

  • Li, M., & Zhang, J. (2016). Regioselective synthesis of multisubstituted 1,2,3-triazoles: moving beyond the copper-catalyzed azide–alkyne cycloaddition. Chemical Communications, 52(71), 10719-10730. [Link]

  • Organic Chemistry Portal. (n.d.). Click Chemistry Azide-Alkyne Cycloaddition. [Link]

  • Azofra, L. M., et al. (2022). Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights. Organometallics, 41(15), 2005–2017. [Link]

  • D'Accolti, L., et al. (2025). Synthesis of 1,4,5-Trisubstituted-1,2,3-triazoles by Copper-Catalyzed Cycloaddition-Coupling of Azides and Terminal Alkynes. Request PDF. [Link]

  • Wang, Z.-Q., et al. (2016). Structural Determinants of Alkyne Reactivity in Copper-Catalyzed Azide-Alkyne Cycloadditions. Molecules, 21(12), 1698. [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. [Link]

  • Meldal, M., & Tornøe, C. W. (2008). Cu-Catalyzed Azide−Alkyne Cycloaddition. Chemical Reviews, 108(8), 2952–3015. [Link]

  • ResearchGate. (2020). Is there an effective method to purify the 1,4-disubstituted-1H-1,2,3-triazoles of Copper after the CuAAC reaction is complete?. [Link]

  • National Center for Biotechnology Information. (n.d.). 7-Tetradecene. PubChem Compound Database. [Link]

  • Wikipedia. (n.d.). Azide-alkyne Huisgen cycloaddition. [Link]

  • Glen Research. (n.d.). The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). Glen Report 22.12. [Link]

  • Bakour, A., et al. (2019). Sustainable Construction of Heterocyclic 1,2,3-Triazoles by Strict Click [3+2] Cycloaddition Reactions Between Azides and Alkynes on Copper/Carbon in Water. Frontiers in Chemistry, 7, 73. [Link]

  • Gallardo-Vera, A. M., et al. (2021). Synthesis of Triazoles by Electro-Assisted Click Reaction Using a Copper Foil Electrode. International Journal of Electrochemical Science, 16, 211124. [Link]

Sources

The Application of 7-Tetradecyne in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): A Detailed Guide and Comparison to SPAAC

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Navigating the Landscape of Azide-Alkyne Cycloadditions

The [3+2] cycloaddition between an azide and an alkyne to form a stable triazole linkage is a cornerstone of modern chemical biology, materials science, and drug development, a field famously dubbed "click chemistry".[1] This powerful ligation reaction is characterized by its high efficiency, specificity, and biocompatibility.[2] Within this class of reactions, two prominent methodologies have emerged: the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[3]

A critical distinction between these two powerful techniques lies in the nature of the alkyne used. SPAAC harnesses the inherent ring strain of cyclic alkynes, such as dibenzocyclooctynes (DBCO), to proceed rapidly without the need for a catalyst. In contrast, linear alkynes, which lack this ring strain, are generally unreactive under these conditions. This is where 7-tetradecyne, a linear internal alkyne, finds its utility—not in SPAAC, but as a robust reactant in the copper-catalyzed variant, CuAAC.[]

This application note provides a comprehensive guide to the use of this compound in CuAAC, detailing its properties, a step-by-step experimental protocol, and its applications. Furthermore, it will offer a comparative analysis of CuAAC using this compound versus the catalyst-free SPAAC reaction, enabling researchers to make informed decisions for their specific experimental needs.

Part 1: this compound - A Profile

This compound is a symmetrical internal alkyne characterized by a 14-carbon chain with a triple bond at the 7th position.[2] Its long alkyl chains impart significant hydrophobicity, a property that can be leveraged in applications requiring non-polar interactions or membrane insertion.

Physicochemical Properties of this compound
PropertyValueSource
Molecular Formula C₁₄H₂₆[5]
Molecular Weight 194.36 g/mol [5]
CAS Number 35216-11-6[5]
Appearance Liquid (at room temperature)
Boiling Point Data varies[2]
Solubility Insoluble in water; soluble in organic solvents

Part 2: The Mechanism of Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction proceeds through a mechanism that is distinct from the concerted [3+2] cycloaddition of SPAAC. The presence of a copper(I) catalyst is essential to activate the terminal alkyne, significantly accelerating the reaction rate by orders of magnitude compared to the uncatalyzed thermal reaction.[6] The generally accepted mechanism involves the formation of a copper acetylide intermediate, which then reacts with the azide.[] This catalytic cycle results in the specific formation of the 1,4-disubstituted triazole regioisomer.[7]

CuAAC_Mechanism CuAAC Catalytic Cycle cluster_cycle Catalytic Cycle cluster_product Product R_alkyne R₁-C≡C-H Cu_acetylide [Cu]-C≡C-R₁ Copper Acetylide R_alkyne->Cu_acetylide + Cu(I) R_azide R₂-N₃ Cu_I Cu(I) Coordination Coordination Complex Cu_acetylide->Coordination + R₂-N₃ Cyclization Six-membered Cu Intermediate Coordination->Cyclization Cyclization Triazole_Cu Copper Triazolide Cyclization->Triazole_Cu Rearrangement Triazole_Cu->Cu_I Catalyst Regeneration Triazole 1,4-Triazole Triazole_Cu->Triazole + H⁺

Caption: Mechanism of the Cu(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Part 3: Experimental Protocol for CuAAC with this compound

This protocol provides a general framework for the conjugation of an azide-containing molecule to this compound. Optimization may be required depending on the specific substrates.

Materials
  • This compound

  • Azide-functionalized molecule of interest

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris(benzyltriazolylmethyl)amine (TBTA) as a stabilizing ligand

  • Solvent (e.g., a mixture of water and a co-solvent like DMSO or t-BuOH)

  • Deionized water

  • Nitrogen or Argon gas (for deoxygenation)

Procedure
  • Reagent Preparation:

    • Prepare a stock solution of your azide-functionalized molecule in a suitable solvent.

    • Prepare a stock solution of this compound in a compatible organic solvent (e.g., DMSO).

    • Prepare fresh stock solutions of:

      • 100 mM Copper(II) sulfate in deionized water.[8]

      • 200 mM THPTA in deionized water (if using a water-soluble ligand).[8]

      • 300 mM Sodium ascorbate in deionized water. This solution should be made fresh just before use as it is prone to oxidation.[8]

  • Reaction Setup:

    • In a reaction vessel, combine the azide-functionalized molecule and this compound. A slight molar excess of one reactant (typically the less precious one) can be used to drive the reaction to completion.

    • Add the chosen solvent. A common solvent system is a 1:1 to 4:1 mixture of water to DMSO or t-BuOH to ensure all reactants are soluble.

    • Deoxygenate the reaction mixture by bubbling with nitrogen or argon for 10-15 minutes. This is crucial to prevent the oxidation of the Cu(I) catalyst.

  • Catalyst Preparation and Addition:

    • In a separate tube, pre-complex the copper catalyst by mixing the copper(II) sulfate solution with the THPTA ligand solution in a 1:2 to 1:5 molar ratio.[9] Allow this mixture to stand for a few minutes.

    • Add the copper-ligand complex to the deoxygenated reaction mixture. The final copper concentration is typically in the range of 1-5 mol%.

  • Initiation and Incubation:

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution.[8] The final concentration of sodium ascorbate should be 2-5 times that of the copper sulfate.

    • Allow the reaction to proceed at room temperature with stirring. Reaction times can vary from 1 to 24 hours, depending on the reactivity of the substrates.

  • Reaction Monitoring:

    • The progress of the reaction can be monitored by Thin Layer Chromatography (TLC), Liquid Chromatography-Mass Spectrometry (LC-MS), or Nuclear Magnetic Resonance (NMR) spectroscopy.

  • Purification:

    • Upon completion, the crude reaction mixture can be purified to isolate the triazole product. Common purification techniques include:

      • Flash Chromatography: Effective for removing unreacted starting materials and byproducts.[8]

      • High-Performance Liquid Chromatography (HPLC): For high-purity applications.[8]

      • Solid-Phase Extraction (SPE): For desalting and removal of the copper catalyst.[8]

CuAAC_Workflow General CuAAC Experimental Workflow A 1. Reagent Preparation (Azide, Alkyne, Catalyst Stocks) B 2. Reaction Setup (Mix Azide, Alkyne, Solvent) A->B C 3. Deoxygenation (N₂ or Ar bubbling) B->C D 4. Catalyst Addition (Pre-complexed Cu(II)/Ligand) C->D E 5. Reaction Initiation (Add Sodium Ascorbate) D->E F 6. Incubation (Room Temperature, Stirring) E->F G 7. Monitoring (TLC, LC-MS) F->G H 8. Purification (Chromatography, SPE) G->H I Pure Triazole Product H->I

Caption: A generalized workflow for a CuAAC reaction.

Part 4: CuAAC with this compound vs. SPAAC - A Comparative Analysis

The choice between CuAAC with a linear alkyne like this compound and SPAAC with a strained cyclooctyne is dictated by the specific requirements of the experiment, particularly in biological contexts.

FeatureCuAAC with this compoundSPAAC with Strained Cyclooctynes (e.g., DBCO)
Catalyst Required: Copper(I)Not Required [3]
Biocompatibility Lower: Copper can be cytotoxic, limiting in vivo applications.[3]Higher: Catalyst-free nature is ideal for live-cell imaging and in vivo studies.[3]
Reaction Kinetics Generally very fast with catalyst.Kinetics are dependent on the ring strain of the cyclooctyne.[10]
Reactant Accessibility This compound and other linear alkynes are readily available and cost-effective.Strained cyclooctynes are often more complex to synthesize and can be more expensive.
Orthogonality High, as azides and alkynes are largely absent in biological systems.[11]High, considered a premier bioorthogonal reaction.[3]
Byproducts Minimal, but catalyst removal is necessary.No reaction byproducts.
Ideal Applications In vitro bioconjugation, materials science, synthesis of complex molecules.Live-cell labeling, in vivo imaging, surface functionalization.[12]

Conclusion: Making an Informed Choice

This compound is a valuable tool in the click chemistry toolbox, specifically for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) . Its hydrophobic nature and linear structure make it a suitable building block for a variety of synthetic applications where the presence of a copper catalyst is tolerable.

For researchers working in sensitive biological systems, such as live cells or whole organisms, the catalyst-free Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) remains the superior choice due to its enhanced biocompatibility.[3] Understanding the fundamental differences in mechanism and experimental requirements between CuAAC and SPAAC is paramount for the successful design and execution of bioconjugation and labeling experiments. This guide provides the foundational knowledge to effectively utilize this compound in CuAAC and to judiciously select the appropriate click chemistry methodology for your research endeavors.

References

  • Oreate AI Blog. (2026, January 8). Unraveling the Strain-Promoted Azide-Alkyne Cycloaddition: A New Frontier in Click Chemistry. Available from: [Link]

  • Mbua, N. E., Guo, J., Wolfert, M. A., Steet, R., & Boons, G. J. (2011). Strain-Promoted Alkyne-Azide Cycloadditions (SPAAC) Reveal New Features of Glycoconjugate Biosynthesis. ChemBioChem, 12(12), 1912-1921. Available from: [Link]

  • Wikipedia. Click chemistry. Available from: [Link]

  • RSC Publishing. Strain-promoted azide–alkyne cycloaddition enhanced by secondary interactions. Available from: [Link]

  • Jewett, J. C., & Bertozzi, C. R. (2010). Cu-free click cycloaddition reactions in chemical biology. Chemical Society Reviews, 39(4), 1272-1279. Available from: [Link]

  • ResearchGate. (a) Strain-promoted azide–alkyne cycloaddition (SPAAC); (b) substituted... Available from: [Link]

  • Hein, J. E., & Fokin, V. V. (2010). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. Chemical Society Reviews, 39(4), 1302-1315. Available from: [Link]

  • PubChem. This compound. Available from: [Link]

  • Organic Chemistry Portal. Click Chemistry Azide-Alkyne Cycloaddition. Available from: [Link]

  • Wikipedia. Azide-alkyne Huisgen cycloaddition. Available from: [Link]

  • Chemical Science. TMTHSI, a superior 7-membered ring alkyne containing reagent for strain-promoted azide–alkyne cycloaddition reactions. Available from: [Link]

  • PubMed Central. Advances in Bioconjugation. Available from: [Link]

Sources

Application Notes and Protocols for Azide-Alkyne Click Chemistry: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Power and Precision of Click Chemistry

In the landscape of modern chemical synthesis, "click chemistry" represents a paradigm shift towards reactions that are rapid, efficient, and highly reliable. Coined by K.B. Sharpless, this philosophy prioritizes transformations that proceed with high yields, tolerate a wide range of functional groups, use benign solvents, and allow for simple product isolation.[1][2] At the heart of this concept lies the azide-alkyne cycloaddition, a powerful method for forging stable triazole linkages, which has found extensive applications in drug discovery, bioconjugation, and materials science.[3][4]

This guide provides an in-depth exploration of the primary modalities of azide-alkyne click chemistry. It is designed for researchers, scientists, and drug development professionals seeking to leverage these powerful reactions. A key focus will be to clarify the specific substrate requirements for each method, using the internal alkyne 7-tetradecyne as a case study to illustrate these critical distinctions. We will detail the experimental protocols for the three main variants of this reaction:

  • Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): The quintessential click reaction, which selectively joins terminal alkynes and azides.[5][6]

  • Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): A catalyst-free approach that relies on the inherent reactivity of strained cyclic alkynes.[7]

  • Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC): A versatile method that uniquely enables the reaction of internal alkynes.[5][8]

By understanding the causality behind the choice of catalyst and alkyne structure, researchers can harness the full potential of this remarkable chemical toolkit.

A Critical Analysis of Alkyne Substrates: The Case of this compound

A common point of confusion for researchers new to click chemistry is the specific type of alkyne required for each reaction variant. The structure of the alkyne substrate is not interchangeable between methods; it is the defining factor that dictates which catalytic system to employ.

This compound (C₁₄H₂₆, CAS: 35216-11-6) is a linear, symmetrical alkyne with the triple bond located in the middle of a 14-carbon chain.[9][10] This defines it as an internal alkyne . This structural feature has profound implications for its reactivity in standard click chemistry protocols:

  • Unsuitability for CuAAC: The mechanism of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition is critically dependent on the presence of an acidic proton on a terminal alkyne (a C≡C-H bond). This proton is removed to form a copper acetylide intermediate, which is the key reactive species in the catalytic cycle.[6][11] Because this compound is an internal alkyne (R-C≡C-R'), it lacks this terminal proton and is therefore generally unreactive under standard CuAAC conditions.[11][12]

  • Unsuitability for SPAAC: Strain-Promoted Azide-Alkyne Cycloaddition achieves its rapid, catalyst-free nature by using the high ring strain of a cyclic alkyne (typically a cyclooctyne) as the thermodynamic driving force.[7][13] This strain significantly lowers the activation energy of the cycloaddition. This compound is a linear, non-strained molecule and thus lacks the necessary built-in energy to react with azides without a catalyst.[7]

The Solution for Internal Alkynes: Ruthenium Catalysis (RuAAC) While CuAAC and SPAAC are unsuitable for internal alkynes, the Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) provides a robust solution. Ruthenium catalysts operate via a different mechanism that does not require a terminal proton and can effectively activate internal alkynes.[5] This reaction typically yields fully substituted 1,4,5-trisubstituted 1,2,3-triazoles, offering a complementary regioselectivity to CuAAC.[5][8] Therefore, for a substrate like this compound, RuAAC is the click reaction of choice.

Experimental Protocols

The following sections provide detailed, step-by-step protocols. The CuAAC and SPAAC protocols are presented as exemplary guides using appropriate model substrates to illustrate the techniques. The RuAAC protocol is presented as an applicable method for the target topic, this compound.

Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) - Exemplary Protocol

This protocol details the reaction between Phenylacetylene (a terminal alkyne) and Benzyl Azide to form 1-benzyl-4-phenyl-1H-1,2,3-triazole.

CuAAC_Workflow prep Prepare Reagents (Azide, Alkyne, Solvent) mix Combine Azide, Alkyne, and Solvent in Reaction Vessel prep->mix add_cat Add Catalyst Solution to Reaction Mixture mix->add_cat cat_prep Prepare Catalyst Solution (CuSO4, Sodium Ascorbate) cat_prep->add_cat react Stir at Room Temperature (Monitor by TLC) add_cat->react workup Reaction Workup (Quench, Extract) react->workup purify Purification (Column Chromatography) workup->purify char Characterization (NMR, MS) purify->char

Exemplary workflow for a CuAAC reaction.
Reagent/MaterialQuantityPurpose
Benzyl Azide1.0 mmol, 133 mgAzide component
Phenylacetylene1.0 mmol, 102 mgTerminal alkyne component
Copper(II) Sulfate Pentahydrate0.05 mmol, 12.5 mgCatalyst precursor
Sodium Ascorbate0.10 mmol, 19.8 mgReducing agent (forms Cu(I) in situ)
tert-Butanol4 mLSolvent
Deionized Water4 mLCo-solvent
Dichloromethane (DCM)As neededExtraction solvent
Saturated NH₄Cl solutionAs neededQuenching agent
Anhydrous Sodium SulfateAs neededDrying agent
Silica GelAs neededStationary phase for chromatography
Reaction vial with stir bar1Reaction vessel
TLC plates (silica)As neededReaction monitoring
  • Preparation: In a 20 mL reaction vial equipped with a magnetic stir bar, dissolve Benzyl Azide (1.0 mmol) and Phenylacetylene (1.0 mmol) in a 1:1 mixture of tert-butanol and deionized water (8 mL total).

  • Catalyst Addition: In a separate small vial, prepare a fresh solution of Sodium Ascorbate (0.10 mmol) in 1 mL of water. In another vial, dissolve Copper(II) Sulfate Pentahydrate (0.05 mmol) in 1 mL of water.

  • Reaction Initiation: While stirring the azide/alkyne solution vigorously, add the Sodium Ascorbate solution, followed immediately by the Copper(II) Sulfate solution. The reaction mixture may turn cloudy or change color.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress by Thin-Layer Chromatography (TLC), eluting with a hexane/ethyl acetate mixture. The reaction is typically complete within 1-4 hours.

  • Workup: Once the reaction is complete, add 10 mL of water and 10 mL of dichloromethane (DCM). Transfer the mixture to a separatory funnel.

  • Extraction: Extract the aqueous layer with DCM (3 x 15 mL). Combine the organic layers.

  • Washing and Drying: Wash the combined organic layers with a saturated solution of ammonium chloride (NH₄Cl) to remove residual copper, followed by brine. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the resulting crude product by flash column chromatography on silica gel to yield the pure 1,4-disubstituted triazole.

Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) - Exemplary Protocol

This protocol describes the catalyst-free reaction between a dibenzocyclooctyne (DBCO) derivative and an azide-functionalized molecule.

SPAAC_Workflow prep Prepare Reagents (Azide, DBCO-alkyne) dissolve Dissolve Reagents in Biocompatible Solvent (e.g., PBS/DMSO) prep->dissolve combine Combine Azide and DBCO Solutions dissolve->combine react Incubate at Desired Temp (e.g., 4°C to 37°C) combine->react monitor Monitor Reaction (LC-MS or HPLC) react->monitor purify Purification (e.g., SEC, Dialysis, or HPLC) monitor->purify char Characterization (MS, UV-Vis) purify->char

Exemplary workflow for a SPAAC reaction.
Reagent/MaterialQuantityPurpose
Azide-functionalized molecule1.0 equivAzide component
DBCO-functionalized molecule1.0 - 1.5 equivStrained alkyne component
Phosphate-Buffered Saline (PBS)As neededBiocompatible solvent
Dimethyl Sulfoxide (DMSO)As neededCo-solvent for hydrophobic reagents
Reaction tube1Reaction vessel
  • Reagent Preparation: Prepare stock solutions of the azide-functionalized molecule and the DBCO-functionalized molecule in a suitable solvent. For biomolecules, this is often PBS. For less soluble compounds, a stock in DMSO can be prepared and diluted into the aqueous reaction buffer.

  • Reaction Setup: In a microcentrifuge tube, combine the azide-functionalized molecule (1.0 equiv) with the DBCO-functionalized molecule (1.0-1.5 equiv). The final concentration of DMSO should ideally be kept below 10% (v/v) to maintain the integrity of biological samples.

  • Incubation: Incubate the reaction mixture at the desired temperature. Reactions can be performed from 4°C to 37°C. Reaction times vary widely (from minutes to 24 hours) depending on the concentration and intrinsic reactivity of the specific DBCO and azide pair.

  • Monitoring: Monitor the reaction progress using an appropriate analytical technique, such as LC-MS or HPLC, to observe the consumption of starting materials and the formation of the triazole product.

  • Purification: Once complete, purify the conjugate to remove excess unreacted reagents. The method will depend on the nature of the product. For proteins, size-exclusion chromatography (SEC) or dialysis is common. For small molecules, reverse-phase HPLC is often used.

Protocol 3: Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) - Applicable Protocol for this compound

This protocol details the reaction of This compound (an internal alkyne) with Benzyl Azide using a ruthenium catalyst to form the fully substituted 1-benzyl-4,5-dihexyl-1H-1,2,3-triazole.

RuAAC_Workflow setup Set up Inert Atmosphere (Schlenk line, Argon) combine Combine Azide, this compound, Ru-Catalyst, and Anhydrous Solvent setup->combine heat Heat Reaction to Reflux (e.g., Benzene at 80°C) combine->heat monitor Monitor by TLC or GC-MS heat->monitor cool Cool to Room Temperature monitor->cool concentrate Remove Solvent (Reduced Pressure) cool->concentrate purify Purification (Column Chromatography) concentrate->purify char Characterization (NMR, MS) purify->char

Sources

Applications of 7-Tetradecyne in Organic Synthesis: A Senior Application Scientist's Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Untapped Potential of a Symmetrical Internal Alkyne

7-Tetradecyne, a symmetrical internal alkyne, presents a unique and often overlooked building block in the landscape of organic synthesis.[1][2] While terminal alkynes have traditionally dominated as versatile handles for molecular construction, the inherent symmetry and lipophilic nature of this compound open avenues for the synthesis of specialized molecular architectures. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the potential applications of this compound, complete with detailed protocols and expert insights into the nuances of its reactivity.

The C14 hydrocarbon backbone of this compound imparts significant lipophilicity, a property that can be strategically exploited in the design of molecules targeting lipid bilayers or hydrophobic pockets of proteins. Its internal alkyne functionality, while less reactive than its terminal counterparts in some transformations, offers the potential for regioselective additions and the construction of sterically defined structures. This document will delve into the practical applications of this compound, focusing on its role in metal-catalyzed cross-coupling reactions and cycloadditions, and as a precursor for the synthesis of complex and potentially bioactive molecules.

Physicochemical Properties and Safety Considerations

A thorough understanding of the physical and chemical properties of a reagent is paramount for its effective and safe utilization.

PropertyValueSource
Molecular Formula C₁₄H₂₆[1][3]
Molecular Weight 194.36 g/mol [1][3]
CAS Number 35216-11-6[1][3]
Appearance Liquid[4]
Boiling Point Data not readily available
Density Data not readily available

Safety Profile: this compound is classified as an aspiration hazard and may be fatal if swallowed and enters airways.[1] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. All manipulations should be conducted in a well-ventilated fume hood.

Core Applications in Synthetic Chemistry

While specific literature on this compound is limited, its identity as an internal alkyne allows us to extrapolate its potential reactivity based on well-established transformations of analogous structures. The following sections will explore these potential applications, providing foundational protocols that can be adapted and optimized for this compound.

Metal-Catalyzed Cross-Coupling Reactions: The Sonogashira Coupling

The Sonogashira coupling is a powerful palladium-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide.[5][6] While the classical Sonogashira reaction utilizes terminal alkynes, modifications and alternative catalytic systems have been developed for the coupling of internal alkynes, albeit often with greater challenges. The direct use of an internal alkyne like this compound in a traditional Sonogashira coupling is not feasible as it lacks the requisite terminal C-H bond for the copper-catalyzed part of the cycle.

However, this compound can be envisioned as a product of a Sonogashira-type reaction or a precursor to other molecules that can undergo further transformations. For instance, the synthesis of this compound itself could be accomplished via the coupling of two C7 fragments. More importantly, derivatives of this compound, created through other means, could be subjected to cross-coupling reactions.

Conceptual Workflow: Synthesis of an Aryl-Substituted this compound Derivative

This workflow illustrates a potential, albeit challenging, pathway to functionalize this compound for further synthetic elaboration.

Sonogashira_Workflow cluster_0 Activation of this compound cluster_1 Functionalization cluster_2 Sonogashira Coupling A This compound B Hydroboration/ Oxidation A->B 1. BH3-THF 2. H2O2, NaOH C Ketone Intermediate B->C D Enol Triflate Formation C->D Tf2O, Base E Vinyl Triflate D->E H Aryl-Substituted This compound Derivative E->H F Aryl Halide F->H G Pd(0) catalyst, Cu(I) co-catalyst, Amine base G->H CuAAC_Reaction cluster_0 Reactants cluster_1 Catalyst System cluster_2 Product A This compound D Disubstituted Triazole A->D B Organic Azide (R-N3) B->D C Cu(I) or Ru(II) Catalyst C->D Conditions: Solvent, Temperature

Sources

7-Tetradecyne as a substrate in iron-catalyzed hydrodisilylation

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide: Iron-Catalyzed Hydrodisilylation of 7-Tetradecyne for Advanced Synthesis

Abstract

This technical guide provides a comprehensive overview and a detailed protocol for the iron-catalyzed hydrodisilylation of this compound, a symmetrical internal alkyne. The transformation yields a stereodefined vinylsilane, a highly valuable synthetic intermediate in modern organic chemistry, particularly within drug discovery and materials science. We delve into the mechanistic underpinnings of this reaction, highlighting the advantages of employing earth-abundant iron over traditional precious metal catalysts. This document is intended for researchers, chemists, and drug development professionals seeking to leverage sustainable catalytic methods for the efficient construction of complex molecular architectures.

Introduction: The Strategic Value of Vinylsilanes and Iron Catalysis

Vinylsilanes are powerful and versatile building blocks in organic synthesis.[1][2] Their utility stems from their participation in a wide array of chemical transformations, most notably in palladium-catalyzed cross-coupling reactions such as the Hiyama coupling, which forms carbon-carbon bonds with high precision.[3][4][5] The silicon moiety can also be readily transformed into other functional groups, including halides and hydroxyls, making vinylsilanes key strategic intermediates.[4][6]

The synthesis of vinylsilanes is most atom-economically achieved through the hydrosilylation of alkynes.[1] While catalysts based on precious metals (Pt, Rh, Pd) have historically dominated this field, there is a strong and necessary shift towards more sustainable alternatives. Iron, being the most abundant transition metal in the Earth's crust, offers a compelling solution due to its low cost, low toxicity, and unique catalytic properties.[7][8][9] Iron-catalyzed hydrosilylation reactions often exhibit high activity and selectivity, sometimes surpassing their noble-metal counterparts, and proceed under mild conditions with excellent functional group tolerance.[7][10]

This guide focuses on the hydrodisilylation of this compound, a representative symmetrical internal alkyne, to produce (E)-7-(triethylsilyl)-7-tetradecene. This transformation provides a stereochemically defined platform for further molecular elaboration, crucial for the iterative design approach used in modern drug development.[11]

Mechanistic Insights: The Iron Catalytic Cycle

The iron-catalyzed hydrosilylation of internal alkynes is generally understood to proceed through a modified Chalk-Harrod type mechanism.[12] The catalytic cycle involves a low-valent iron(0) species, which is the active catalyst. The unique open-shell electronic structure of iron and its ability to undergo spin crossover are crucial for its catalytic activity, allowing it to effectively mediate the oxidative addition and reductive elimination steps.[13]

The key steps in the catalytic cycle are:

  • Oxidative Addition: The hydrosilane (e.g., H-SiR₃) adds to the low-valent iron center, forming an iron(II)-hydrido-silyl intermediate.[14]

  • Alkyne Coordination: The alkyne substrate (this compound) coordinates to the iron complex.

  • Migratory Insertion: The alkyne inserts into either the Fe-H or Fe-Si bond. For many iron systems, insertion into the Fe-H bond is favored, leading to a vinyl-iron intermediate. This step determines the stereochemical outcome of the reaction, with syn-addition being the typical pathway, resulting in the (E)-vinylsilane product.

  • Reductive Elimination: The final step is the reductive elimination of the vinylsilane product, which regenerates the active iron(0) catalyst, allowing it to re-enter the catalytic cycle.[13]

The choice of ligand on the iron catalyst is critical for modulating its activity and selectivity. Ligands such as 1,10-phenanthrolines or specific phosphines have been shown to be highly effective in promoting these reactions.[10][12]

Catalytic_Cycle cluster_cycle Iron-Catalyzed Hydrodisilylation Cycle cluster_reactants Inputs cluster_products Output Fe0 Active Fe(0) Catalyst FeII_A Fe(II) Hydrido-Silyl Complex Fe0->FeII_A Oxidative Addition FeII_B Alkyne Coordinated Complex FeII_A->FeII_B Alkyne Coordination FeII_C Vinyl-Iron Intermediate FeII_B->FeII_C Migratory Insertion (syn) FeII_C->Fe0 Reductive Elimination Vinylsilane Vinylsilane Product (E-isomer) FeII_C->Vinylsilane Silane R₃Si-H Silane->FeII_A Alkyne R-C≡C-R Alkyne->FeII_B Experimental_Workflow start Start: Assemble Glassware setup Dry & Assemble Schlenk Flask under High Vacuum start->setup inert Backfill with Argon (3x cycles) setup->inert catalyst_prep Add FeCl₂ and 1,10-Phenanthroline to the flask inert->catalyst_prep solvent_add Add Anhydrous THF via Syringe catalyst_prep->solvent_add reduction Add NaBH₄, Stir for 30 min (In situ catalyst formation) solvent_add->reduction reagent_add Add this compound, then add Triethylsilane dropwise reduction->reagent_add reaction Heat reaction to 60 °C Monitor by TLC/GC-MS reagent_add->reaction workup Quench with H₂O, Extract with Et₂O or Hexanes reaction->workup dry Dry organic layer (MgSO₄), Filter, Concentrate workup->dry purify Purify by Flash Column Chromatography dry->purify characterize Characterize Product (NMR, MS, IR) purify->characterize end End: Pure Vinylsilane characterize->end

Sources

Application Notes & Protocols for Biomolecule Labeling with 7-Tetradecyne Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling Cellular Dynamics with a Minimalist Alkyne Tag

In the intricate landscape of cellular biology, the ability to observe and quantify the dynamic processes of biomolecules is paramount to unraveling complex biological questions. Post-translational modifications, such as protein acylation, and the metabolic flux of lipids are fundamental to a myriad of cellular functions, from signal transduction to membrane architecture. The introduction of bioorthogonal chemistry has revolutionized our capacity to study these events in their native environment.[1][2] This guide focuses on the application of 7-tetradecyne derivatives, powerful chemical reporters for the study of lipid metabolism and protein acylation.[3][4]

7-Tetradecynoic acid, an analog of myristic acid, bears a small, chemically inert alkyne group. This minimal modification allows it to be readily metabolized by cells and incorporated into biomolecules without significantly perturbing their natural behavior.[3][4][5] The terminal alkyne then serves as a bioorthogonal handle for covalent ligation to a variety of reporter molecules, such as fluorophores or affinity tags, via "click chemistry".[6][7] This enables the visualization, identification, and quantification of the labeled biomolecules.[8][9]

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the use of this compound derivatives for biomolecule labeling. We will delve into the underlying principles of metabolic labeling and click chemistry, provide detailed, step-by-step protocols for labeling proteins in mammalian cells, and offer guidance on data analysis and troubleshooting.

Core Principles: A Two-Step Strategy for Biomolecule Discovery

The labeling strategy with this compound derivatives is a powerful two-step process:

  • Metabolic Incorporation: Cells are incubated with 7-tetradecynoic acid, which is taken up and activated to 7-tetradecynoyl-CoA. This activated form is then utilized by cellular enzymes to acylate proteins or is incorporated into complex lipids. This step effectively tags target biomolecules with the alkyne handle.[3][4]

  • Bioorthogonal Ligation (Click Chemistry): The alkyne-tagged biomolecules are then detected by covalently attaching an azide-functionalized reporter molecule. This is achieved through a highly specific and efficient cycloaddition reaction. Two main types of click chemistry are employed:

    • Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This highly efficient reaction is typically performed on cell lysates due to the cytotoxicity of the copper catalyst.[6][10][11]

    • Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This copper-free click reaction utilizes a strained cyclooctyne derivative, making it suitable for labeling biomolecules in living cells.[12][13][14]

This two-step approach offers exceptional specificity, as the alkyne and azide groups are bioorthogonal, meaning they do not react with any native functional groups within the cell.[1]

Experimental Workflow: From Cell Culture to Labeled Protein Detection

The following diagram illustrates the general workflow for metabolic labeling of proteins with 7-tetradecynoic acid followed by CuAAC-mediated fluorescent detection in cell lysates.

experimental_workflow cluster_metabolic_labeling Metabolic Labeling cluster_click_chemistry Click Chemistry (CuAAC) cluster_detection Detection & Analysis cell_culture 1. Cell Culture metabolic_labeling 2. Incubate cells with 7-Tetradecynoic Acid cell_culture->metabolic_labeling cell_lysis 3. Cell Lysis metabolic_labeling->cell_lysis click_reaction 4. Add CuAAC reagents: - Azide-fluorophore - Copper(II) Sulfate - THPTA (ligand) - Sodium Ascorbate cell_lysis->click_reaction Protein Lysate incubation 5. Incubate at RT click_reaction->incubation sds_page 6. SDS-PAGE incubation->sds_page Labeled Lysate in_gel_fluorescence 7. In-gel Fluorescence Scanning sds_page->in_gel_fluorescence data_analysis 8. Data Analysis in_gel_fluorescence->data_analysis

Caption: Workflow for metabolic protein labeling and detection.

Detailed Protocols

Protocol 1: Metabolic Labeling of Acylated Proteins in Mammalian Cells

This protocol describes the metabolic incorporation of 7-tetradecynoic acid into proteins in cultured mammalian cells.

Materials and Reagents:

  • 7-Tetradecynoic Acid (or 13-Tetradecynoic acid)

  • Dimethyl sulfoxide (DMSO), sterile

  • Mammalian cell line of interest (e.g., HEK293T, HeLa)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS), sterile

  • Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • BCA Protein Assay Kit

Procedure:

  • Prepare 7-Tetradecynoic Acid Stock Solution: Dissolve 7-tetradecynoic acid in sterile DMSO to a final concentration of 10 mM. Store at -20°C.

  • Cell Seeding: Plate mammalian cells in a suitable culture vessel (e.g., 6-well plate) at a density that will result in 70-80% confluency at the time of labeling.

  • Metabolic Labeling: a. On the day of the experiment, remove the culture medium and wash the cells once with warm, sterile PBS. b. Add fresh, pre-warmed complete culture medium containing the desired final concentration of 7-tetradecynoic acid. A typical starting concentration is 25-50 µM. It is recommended to perform a dose-response experiment to determine the optimal concentration for your cell line and experimental goals.[15] c. Incubate the cells for 4-16 hours at 37°C in a humidified incubator with 5% CO₂. The optimal incubation time should be determined empirically.[9]

  • Cell Lysis: a. After incubation, place the culture dish on ice. b. Aspirate the labeling medium and wash the cells twice with ice-cold PBS. c. Add an appropriate volume of ice-cold cell lysis buffer to each well (e.g., 100 µL for a well in a 6-well plate). d. Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube. e. Incubate the lysate on ice for 30 minutes, vortexing briefly every 10 minutes. f. Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris. g. Transfer the supernatant (protein lysate) to a new pre-chilled tube.

  • Protein Quantification: Determine the protein concentration of the lysate using a BCA Protein Assay Kit according to the manufacturer's instructions. The lysate is now ready for the click chemistry reaction.

Protocol 2: In-Lysate Labeling of Alkyne-Tagged Proteins via CuAAC

This protocol describes the fluorescent labeling of this compound-modified proteins in cell lysates using a copper-catalyzed click reaction.[10][16]

Materials and Reagents:

  • Alkyne-labeled protein lysate (from Protocol 1)

  • Azide-functionalized fluorophore (e.g., Azide-PEG4-TAMRA)

  • Copper(II) sulfate (CuSO₄) solution (20 mM in water)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) solution (100 mM in water)

  • Sodium ascorbate solution (300 mM in water, freshly prepared)

  • Phosphate-buffered saline (PBS), pH 7.4

Procedure:

  • Prepare Click-Chemistry Reaction Mix: In a microcentrifuge tube, prepare the following reaction mixture for each sample. The volumes can be scaled as needed.

ReagentStock ConcentrationVolume per ReactionFinal Concentration
Alkyne-labeled protein lysate1-5 mg/mL50 µL (50-250 µg)-
PBS, pH 7.4-90 µL-
Azide-fluorophore2.5 mM in DMSO20 µL25 µM
THPTA100 mM10 µL5 mM
Copper(II) Sulfate20 mM10 µL1 mM
Sodium Ascorbate300 mM10 µL15 mM
Total Volume 190 µL
  • Reaction Assembly: a. To the 50 µL of protein lysate, add 90 µL of PBS and 20 µL of the azide-fluorophore solution. Vortex briefly to mix. b. Add 10 µL of the THPTA solution and vortex. c. Add 10 µL of the copper(II) sulfate solution and vortex. d. To initiate the reaction, add 10 µL of the freshly prepared sodium ascorbate solution. Vortex immediately.

  • Incubation: Protect the reaction from light and incubate at room temperature for 30-60 minutes.

  • Sample Preparation for SDS-PAGE: a. After incubation, add 4x Laemmli sample buffer to the reaction mixture. b. Heat the samples at 95°C for 5 minutes. c. The samples are now ready for SDS-PAGE and in-gel fluorescence analysis.

Data Analysis and Interpretation

In-Gel Fluorescence Scanning

After SDS-PAGE, the gel is scanned using a fluorescence gel imager with the appropriate excitation and emission filters for the chosen fluorophore. The resulting image will show fluorescent bands corresponding to the proteins that have been metabolically labeled with 7-tetradecynoic acid.

Expected Results:

  • A pattern of fluorescently labeled proteins. The intensity of the bands will vary depending on the level of acylation of each protein.

  • Control lanes (e.g., cells not treated with 7-tetradecynoic acid but subjected to the same click chemistry reaction) should show minimal to no background fluorescence.

Quantitative Analysis

The fluorescence intensity of the bands can be quantified using image analysis software (e.g., ImageJ). This allows for the relative quantification of protein acylation under different experimental conditions. For absolute quantification, a standard curve with a known amount of a fluorescently labeled protein can be included on the gel.[17][18]

Chemical Reaction Mechanism: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is a highly efficient and specific [3+2] cycloaddition between a terminal alkyne and an azide, catalyzed by a copper(I) species.[7] The reaction proceeds through a series of steps involving the formation of a copper-acetylide intermediate, which then reacts with the azide to form a six-membered copper-containing ring. This intermediate then rearranges to form the stable 1,4-disubstituted triazole product.

cuaac_mechanism alkyne R1-C≡CH (this compound-labeled protein) copper_acetylide R1-C≡C-Cu(I) alkyne->copper_acetylide + Cu(I) azide N3-R2 (Azide-fluorophore) copper_I Cu(I) six_membered_ring [Six-membered copper intermediate] copper_acetylide->six_membered_ring + N3-R2 triazole 1,4-disubstituted triazole (Labeled protein) six_membered_ring->triazole + H+ copper_I_regen Cu(I) proton_source H+

Caption: Simplified mechanism of the CuAAC reaction.

Troubleshooting

Problem Possible Cause Solution
No or weak fluorescent signal Inefficient metabolic labelingOptimize the concentration of 7-tetradecynoic acid and incubation time. Ensure cells are healthy and metabolically active.
Inefficient click reactionUse freshly prepared sodium ascorbate. Ensure all click chemistry reagents are at the correct concentration. Increase incubation time for the click reaction.
Low abundance of acylated proteinsIncrease the amount of protein lysate used in the click reaction. Consider using an enrichment strategy for acylated proteins.
High background fluorescence Non-specific binding of the azide-fluorophorePerform a methanol/chloroform precipitation of the protein after the click reaction to remove excess dye.[16] Reduce the concentration of the azide-fluorophore.
Autofluorescence of the gel or sample bufferUse a gel and running buffer with low autofluorescence. Run a control lane without the azide-fluorophore to assess background.
Smeared fluorescent bands Protein degradationUse fresh lysis buffer with protease inhibitors. Keep samples on ice throughout the procedure.
Incomplete solubilization of proteinsEnsure the lysis buffer is appropriate for your target proteins. Consider using a stronger lysis buffer (e.g., containing urea).

Safety and Handling

  • This compound: May be fatal if swallowed and enters airways.[14] Handle with care, wearing appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.[19]

  • DMSO: Can facilitate the absorption of other chemicals through the skin. Handle with gloves.

  • Copper(II) Sulfate: Harmful if swallowed and can cause skin and eye irritation. Wear appropriate PPE.

  • Sodium Ascorbate: Generally considered safe, but it is good practice to handle all chemicals with care.

  • Always consult the Safety Data Sheet (SDS) for each chemical before use.

Conclusion

The use of this compound derivatives in combination with click chemistry provides a robust and versatile platform for the study of protein acylation and lipid metabolism. The minimalist nature of the alkyne tag ensures minimal perturbation of biological systems, while the high efficiency and specificity of the click reaction allow for sensitive and reliable detection of labeled biomolecules. The protocols and guidelines presented in this application note offer a solid foundation for researchers to successfully implement this powerful technology in their own investigations, paving the way for new discoveries in cellular biology and drug development.

References

  • Korn, K., et al. (2016). Click Chemistry (CuAAC) and Detection of Tagged de novo Synthesized Proteins in Drosophila. Journal of Visualized Experiments, (113), 54292. [Link]

  • Nikić, I., et al. (2015). Labeling proteins on live mammalian cells using click chemistry. Nature Protocols, 10(5), 780–791. [Link]

  • Nikić, I., et al. (2015). Labeling proteins on live mammalian cells using click chemistry. Springer Nature Experiments. [Link]

  • Nikić, I., et al. (2015). Labeling proteins on live mammalian cells using click chemistry. Request PDF. [Link]

  • Jena Bioscience. (n.d.). CLICK-labeling of cellular metabolites. Retrieved from [Link]

  • Glen Research. (2018, May 3). SAFETY DATA SHEET Alkyne-NHS Ester (50-1905-xx). Retrieved from [Link]

  • Schoffelen, S., et al. (2023). Specific, sensitive and quantitative protein detection by in-gel fluorescence. Communications Biology, 6(1), 481. [Link]

  • Marouga, R., et al. (2005). Quantitative proteomics: assessing the spectrum of in-gel protein detection methods. Analytical and Bioanalytical Chemistry, 382(3), 669–678. [Link]

  • Bonifacino, J. S. (2001). Metabolic labeling with amino acids. Current Protocols in Cell Biology, Chapter 7, Unit 7.1. [Link]

  • De la Torre, D., et al. (2018). Metabolic Labeling of Prenylated Proteins Using Alkyne-Modified Isoprenoid Analogues. Current Protocols in Chemical Biology, 10(1), 17–36. [Link]

  • Dieterich, D. C., et al. (2010). Metabolic Labeling with Noncanonical Amino Acids and Visualization by Chemoselective Fluorescent Tagging. Current Protocols in Cell Biology, Chapter 7, Unit 7.11. [Link]

  • Kuerschner, L., & Thiele, C. (2022). Tracing Lipid Metabolism by Alkyne Lipids and Mass Spectrometry: The State of the Art. Frontiers in Molecular Biosciences, 9, 880559. [Link]

  • Wunderling, K., et al. (2020). Development of oxaalkyne and alkyne fatty acids as novel tracers to study fatty acid beta-oxidation pathways and intermediates. Journal of Lipid Research, 61(10), 1341–1353. [Link]

  • Interchim. (n.d.). Click Chemistry: new protocol for the labeling and modification of biomolecules. Retrieved from [Link]

  • Kuerschner, L., & Thiele, C. (2022). Tracing Lipid Metabolism by Alkyne Lipids and Mass Spectrometry: The State of the Art. National Institutes of Health. [Link]

  • van der Wel, T., et al. (2022). Comparative Photoaffinity Profiling of Omega-3 Signaling Lipid Probes Reveals Prostaglandin Reductase 1 as a Metabolic Hub in Human Macrophages. Journal of the American Chemical Society, 144(42), 19532–19541. [Link]

  • Zeglis, B. M., et al. (2023). Click Chemistry and Radiochemistry: An Update. Bioconjugate Chemistry, 34(3), 395–413. [Link]

  • Meese, C., et al. (2012). A protocol for the identification of protein-protein interactions based on 15N metabolic labeling, immunoprecipitation, quantitative mass spectrometry and affinity modulation. Proteomics, 12(18), 2859–2863. [Link]

  • Beynon, R. J., & Pratt, J. M. (2005). Metabolic labeling of proteins for proteomics. Molecular & Cellular Proteomics, 4(7), 857–872. [Link]

  • Lee, C. L., et al. (2017). Cell Labeling and Tracking Method without Distorted Signals by Phagocytosis of Macrophages. Theranostics, 7(10), 2534–2547. [Link]

  • Beynon, R. J., & Pratt, J. M. (2005). Metabolic Labeling of Proteins for Proteomics*. University of Liverpool. [Link]

  • Coon, J. J. (2009). Mass Spectrometry-based Proteomics: Qualitative Identification to Activity-based Protein Profiling. National Institutes of Health. [Link]

  • Alecu, I., et al. (2017). Alkyne lipids as substrates for click chemistry-based in vitro enzymatic assays. Journal of Lipid Research, 58(4), 779–790. [Link]

  • Hubbell, S. C., et al. (2013). Fatty acid-specific fluorescent probes and their use in resolving mixtures of unbound free fatty acids in equilibrium with albumin. Journal of Lipid Research, 54(7), 1947–1957. [Link]

  • Lee, C. L., et al. (2017). Optimization of metabolic labeling for cell tracking. ResearchGate. [Link]

  • Widłak, P. (2013). Mass spectrometry approaches in proteomic and metabolomic studies. BioTechnologia, 94(2), 117–128. [Link]

  • T M de Rosales, R., et al. (2016). Optimisation of the Synthesis and Cell Labelling Conditions for [89Zr]Zr-oxine and [89Zr]Zr-DFO-NCS: a Direct In Vitro Comparison in Cell Types with Distinct Therapeutic Applications. Scientific Reports, 6, 28356. [Link]

  • Wu, H., & Devaraj, N. K. (2018). Advances in the synthesis of bioorthogonal reagents—s-Tetrazines, 1,2,4-Triazines, Cyclooctynes, Heterocycloheptynes, and trans-Cyclooctenes. Comprehensive Supramolecular Chemistry II, 205–231. [Link]

  • Chevalier, F. (2010). Standard Dyes for Total Protein Staining in Gel-Based Proteomic Analysis. Materials, 3(3), 1779–1793. [Link]

  • Tallman, K. A., & Porter, N. A. (2014). ω-Alkynyl Lipid Surrogates for Polyunsaturated Fatty Acids: Free Radical and Enzymatic Oxidations. Journal of the American Chemical Society, 136(30), 10624–10630. [Link]

  • Danyluk, K., et al. (2021). Optimization of Advanced Live-Cell Imaging through Red/Near-Infrared Dye Labeling and Fluorescence Lifetime-Based Strategies. International Journal of Molecular Sciences, 22(20), 11075. [Link]

  • Beavis, R. C., & Chait, B. T. (1990). High-Accuracy Molecular Mass Determination of Proteins Using Matrix-Assisted Laser Desorption Mass Spectrometry. Analytical Chemistry, 62(17), 1836–1840. [Link]

  • Aebersold, R., & Mann, M. (2003). Mass spectrometry-based proteomics. Nature, 422(6928), 198–207. [Link]

  • Yap, M. C., et al. (2010). Visualization and Identification of Fatty Acylated Proteins Using Chemical Reporters. Current Protocols in Chemical Biology, 2(3), 117–134. [Link]

  • Kumar, P., et al. (2022). Optimizing multifunctional fluorescent ligands for intracellular labeling. bioRxiv. [Link]

  • Berezin, M. Y. (2015). Chapter Seven. Labeling of a Protein with Fluorophores Using Maleimide Derivitization. Methods in Enzymology, 565, 105–116. [Link]

Sources

Application Notes and Protocols: 7-Tetradecyne in the Synthesis of Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: In the landscape of modern pharmaceutical development, the efficient construction of complex molecular architectures is paramount. 7-Tetradecyne, a symmetrical internal alkyne, emerges as a versatile and highly valuable building block for the synthesis of key pharmaceutical intermediates. Its linear C14 backbone and centrally located triple bond offer a unique platform for stereoselective transformations, enabling the synthesis of diverse bioactive molecules. This guide provides an in-depth exploration of this compound's applications, focusing on detailed protocols for its conversion into crucial precursors for prostaglandins, sphingolipids, and other therapeutically relevant compounds. The methodologies presented herein are designed to provide researchers, scientists, and drug development professionals with a robust framework for leveraging this compound in their synthetic endeavors.

Section 1: Stereoselective Partial Hydrogenation of this compound to (Z)-7-Tetradecenal

The cis-alkene motif is a common feature in a variety of natural products and pharmaceutical agents, including insect pheromones that have applications in pest management for agriculture, which is crucial for medicinal plant cultivation. The partial hydrogenation of the alkyne in this compound to a Z-alkene is a critical transformation. (Z)-7-Tetradecenal is a known intermediate in the synthesis of complex lipids like sphingolipids and can also function as a pheromone.[1] The stereoselectivity of this reaction is crucial, as the E-isomer often exhibits different or no biological activity.

Mechanistic Insight: The Role of Lindlar's Catalyst

The selective conversion of an alkyne to a Z-alkene is most classically achieved through the use of a "poisoned" catalyst, with Lindlar's catalyst being the most prominent example.[2] This heterogeneous catalyst consists of palladium deposited on calcium carbonate and treated with a catalytic poison, typically lead acetate and quinoline. The poison deactivates the most active sites on the palladium surface, which prevents the further reduction of the initially formed Z-alkene to the corresponding alkane.[2] The reaction proceeds via the syn-addition of hydrogen to the alkyne, which is adsorbed onto the catalyst surface, resulting in the exclusive formation of the cis-isomer.[3]

Experimental Protocol: Synthesis of (Z)-7-Tetradecenal

This protocol details the partial catalytic hydrogenation of this compound to yield (Z)-7-tetradecenal.

Materials:

Reagent/MaterialGradeSupplier
This compound98%Commercially Available
Lindlar's Catalyst (5% Pd on CaCO3, poisoned with lead)Commercially Available
QuinolineACS Reagent GradeCommercially Available
HexaneAnhydrousCommercially Available
Hydrogen GasHigh Purity
Dichloromethane (DCM)ACS Reagent GradeCommercially Available
Pyridinium chlorochromate (PCC)Commercially Available
Celite®Commercially Available
Diethyl etherAnhydrousCommercially Available
Magnesium sulfate (MgSO4)AnhydrousCommercially Available

Procedure:

  • Preparation of the Reaction Vessel: A 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a hydrogen inlet (connected to a balloon or a controlled hydrogen supply), and a septum is flame-dried under vacuum and allowed to cool to room temperature under an inert atmosphere (e.g., nitrogen or argon).

  • Charging the Flask: To the flask, add this compound (10.0 g, 51.4 mmol), Lindlar's catalyst (500 mg, 5 mol% Pd), and anhydrous hexane (100 mL).

  • Addition of Quinoline: Add quinoline (200 µL) to the reaction mixture. The quinoline acts as an additional poison to enhance the selectivity for the Z-alkene.

  • Hydrogenation: The flask is evacuated and backfilled with hydrogen gas three times. The reaction mixture is then stirred vigorously under a positive pressure of hydrogen (typically a balloon) at room temperature.

  • Monitoring the Reaction: The progress of the reaction should be monitored carefully by thin-layer chromatography (TLC) or gas chromatography (GC) to avoid over-reduction to the alkane. A typical reaction time is 2-4 hours.

  • Work-up of (Z)-7-Tetradecene: Upon completion, the reaction mixture is filtered through a pad of Celite® to remove the catalyst. The Celite® pad is washed with hexane (3 x 20 mL). The combined filtrates are concentrated under reduced pressure to yield crude (Z)-7-tetradecene.

  • Oxidation to (Z)-7-Tetradecenal: The crude (Z)-7-tetradecene is dissolved in dichloromethane (100 mL) and treated with pyridinium chlorochromate (PCC) (16.6 g, 77.1 mmol) adsorbed on Celite® in small portions. The reaction mixture is stirred at room temperature for 2 hours.

  • Final Work-up and Purification: The reaction mixture is filtered through a pad of silica gel, and the filtrate is concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford pure (Z)-7-tetradecenal.

Expected Yield: 70-80%

Characterization: The product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

workflow cluster_hydrogenation Partial Hydrogenation cluster_oxidation Oxidation cluster_purification Purification This compound This compound Reaction Flask Reaction Flask This compound->Reaction Flask Lindlar's Catalyst Lindlar's Catalyst Lindlar's Catalyst->Reaction Flask H2, Quinoline H2, Quinoline H2, Quinoline->Reaction Flask (Z)-7-Tetradecene (Z)-7-Tetradecene Reaction Flask->(Z)-7-Tetradecene Oxidation Reaction Oxidation Reaction (Z)-7-Tetradecene->Oxidation Reaction PCC PCC PCC->Oxidation Reaction (Z)-7-Tetradecenal (Z)-7-Tetradecenal Oxidation Reaction->(Z)-7-Tetradecenal Filtration Filtration (Z)-7-Tetradecenal->Filtration Column Chromatography Column Chromatography Filtration->Column Chromatography Pure (Z)-7-Tetradecenal Pure (Z)-7-Tetradecenal Column Chromatography->Pure (Z)-7-Tetradecenal

Caption: Workflow for the synthesis of (Z)-7-Tetradecenal.

Section 2: Sonogashira Coupling of this compound for the Synthesis of Aryl-Alkynyl Scaffolds

The Sonogashira cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds between sp² and sp hybridized carbons.[4] This reaction, which couples terminal alkynes with aryl or vinyl halides, is of immense importance in the synthesis of pharmaceuticals, natural products, and organic materials.[5] By derivatizing one end of this compound to a terminal alkyne, it can be employed in Sonogashira coupling reactions to introduce an aryl group, creating a scaffold that is a precursor to a wide range of potential pharmaceutical intermediates. For instance, such structures can be found in analogues of prostaglandins and other lipid-based signaling molecules.[6][7]

Mechanistic Rationale: The Dual Catalytic Cycle

The Sonogashira reaction typically employs a dual catalytic system consisting of a palladium(0) complex and a copper(I) salt.[8] The catalytic cycle is believed to involve two interconnected cycles. In the palladium cycle, the active Pd(0) species undergoes oxidative addition with the aryl halide. In the copper cycle, the terminal alkyne reacts with the Cu(I) salt to form a copper acetylide. Transmetalation of the acetylide group from copper to the palladium complex, followed by reductive elimination, affords the coupled product and regenerates the Pd(0) catalyst. An amine base is typically used to facilitate the formation of the copper acetylide and to neutralize the hydrogen halide byproduct.[9]

Experimental Protocol: Synthesis of a Model Aryl-Alkynyl Intermediate

This protocol outlines a two-step procedure for the synthesis of a model pharmaceutical intermediate: first, the conversion of this compound to 1-tetradecyne, followed by its Sonogashira coupling with a model aryl halide.

Part A: Isomerization of this compound to 1-Tetradecyne

Materials:

Reagent/MaterialGradeSupplier
This compound98%Commercially Available
Sodium amide (NaNH2) in mineral oilCommercially Available
Mineral oilCommercially Available
TolueneAnhydrousCommercially Available
Ammonium chloride (NH4Cl) solutionSaturated aqueous
Diethyl etherAnhydrousCommercially Available
Magnesium sulfate (MgSO4)AnhydrousCommercially Available

Procedure:

  • Preparation: A 500 mL three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a nitrogen inlet is charged with sodium amide (15.0 g, 0.38 mol) and mineral oil (150 mL).

  • Reaction: The mixture is heated to 160 °C with vigorous stirring. This compound (20.0 g, 0.10 mol) is added dropwise over 30 minutes. The reaction is maintained at 160 °C for 4 hours.

  • Work-up: The reaction mixture is cooled to room temperature and cautiously quenched by the slow addition of saturated aqueous ammonium chloride solution. The organic layer is separated, and the aqueous layer is extracted with diethyl ether (3 x 50 mL). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure.

  • Purification: The crude product is purified by vacuum distillation to afford 1-tetradecyne.

Part B: Sonogashira Coupling of 1-Tetradecyne with 4-Iodoanisole

Materials:

Reagent/MaterialGradeSupplier
1-TetradecyneSynthesized in Part A
4-Iodoanisole99%Commercially Available
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4)Commercially Available
Copper(I) iodide (CuI)99.995%Commercially Available
Triethylamine (TEA)AnhydrousCommercially Available
TolueneAnhydrousCommercially Available
Saturated aqueous NH4Cl solution
Diethyl etherCommercially Available
Magnesium sulfate (MgSO4)AnhydrousCommercially Available

Procedure:

  • Preparation: A 250 mL Schlenk flask is charged with 4-iodoanisole (5.0 g, 21.4 mmol), tetrakis(triphenylphosphine)palladium(0) (247 mg, 0.21 mmol), copper(I) iodide (81 mg, 0.43 mmol), and a magnetic stir bar. The flask is evacuated and backfilled with argon three times.

  • Addition of Reagents: Anhydrous toluene (100 mL) and anhydrous triethylamine (50 mL) are added via syringe. 1-Tetradecyne (4.5 g, 23.5 mmol) is then added dropwise with stirring.

  • Reaction: The reaction mixture is stirred at room temperature for 12 hours. The progress of the reaction is monitored by TLC.

  • Work-up: The reaction mixture is quenched with saturated aqueous ammonium chloride solution and extracted with diethyl ether (3 x 50 mL). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the desired aryl-alkynyl product.

Expected Yield: 85-95%

Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, IR spectroscopy, and high-resolution mass spectrometry.

sonogashira cluster_isomerization Isomerization cluster_coupling Sonogashira Coupling This compound This compound Isomerization_Reaction Isomerization (160 °C) This compound->Isomerization_Reaction NaNH2 NaNH2 NaNH2->Isomerization_Reaction 1-Tetradecyne 1-Tetradecyne Isomerization_Reaction->1-Tetradecyne Coupling_Reaction Coupling Reaction (Room Temp) 1-Tetradecyne->Coupling_Reaction 4-Iodoanisole 4-Iodoanisole 4-Iodoanisole->Coupling_Reaction Pd(PPh3)4 / CuI Pd(PPh3)4 / CuI Pd(PPh3)4 / CuI->Coupling_Reaction TEA TEA TEA->Coupling_Reaction Aryl-Alkynyl Product Aryl-Alkynyl Product Coupling_Reaction->Aryl-Alkynyl Product

Caption: Synthetic route to an aryl-alkynyl intermediate.

Conclusion

This compound serves as a strategically important starting material for the synthesis of valuable pharmaceutical intermediates. The protocols detailed in this guide for its stereoselective partial hydrogenation and its elaboration via Sonogashira coupling demonstrate its utility in accessing key structural motifs found in bioactive molecules. The ability to precisely control the stereochemistry of the double bond in the hydrogenation reaction is critical for biological activity, while the Sonogashira coupling provides a powerful tool for building molecular complexity. These application notes provide a solid foundation for researchers to explore and expand upon the use of this compound in the development of novel therapeutics.

References

  • Konnerth, H., & Prechtl, M. H. G. (2016). Selective partial hydrogenation of alkynes to (Z)-alkenes with ionic liquid-doped nickel nanocatalysts at near ambient conditions. RSC Advances, 6(35), 29423–29429. [Link]

  • Organic Chemistry Portal. (n.d.). Alkene synthesis by alkyne semireduction. [Link]

  • Gorgas, N., et al. (2019). Stereoselective Semi‐Hydrogenations of Alkynes by First‐Row (3d) Transition Metal Catalysts. Chemistry–A European Journal, 25(64), 14549-14577. [Link]

  • Fürstner, A., et al. (2007). Novel and Flexible Entries into Prostaglandins and Analogues Based on Ring Closing Alkyne Metathesis or Alkyne Cross Metathesis. Journal of the American Chemical Society, 129(30), 9414–9424. [Link]

  • Hill, R. A., & Sutherland, A. (2023). Catalytic, Z-Selective, Semi-Hydrogenation of Alkynes with a Zinc–Anilide Complex. Journal of the American Chemical Society, 145(13), 7533–7540. [Link]

  • Aakash Institute. (n.d.). Hydrogenation of Alkenes and Alkynes, Partial Hydrogenation, Lindlar Catalyst. [Link]

  • Chen, J., et al. (2024). A concise and scalable chemoenzymatic synthesis of prostaglandins. Nature Communications, 15(1), 1-9. [Link]

  • Chemistry LibreTexts. (2024). Sonogashira Coupling. [Link]

  • Markham, J. E., & Trewhella, M. A. (2008). Biosynthesis of Sphingolipids in Plants (and Some of Their Functions). The Arabidopsis Book, 6, e0119. [Link]

  • Funato, K., & Riezman, H. (2005). The ins and outs of sphingolipid synthesis. Trends in cell biology, 15(6), 312-318. [Link]

  • Wang, D., et al. (2013). Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. Molecules, 18(7), 7837-7853. [Link]

  • Ghencea, A., & Oprean, R. (2021). Lactones in the Synthesis of Prostaglandins and Prostaglandin Analogs. Molecules, 26(11), 3233. [Link]

  • Halder, S., et al. (2021). Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent: Synthesis of Tetraalkynylated Anthracenes and In Vitro Assessment of Their Cytotoxic Potentials. ACS Omega, 6(42), 28065–28077. [Link]

  • Procter, D. J., et al. (2015). Synthesis of prostaglandin analogues, latanoprost and bimatoprost, using organocatalysis via a key bicyclic enal intermediate. Organic letters, 17(3), 504-507. [Link]

  • Gault, C. R., Obeid, L. M., & Hannun, Y. A. (2010). An overview of sphingolipid metabolism: from synthesis to breakdown. Advances in experimental medicine and biology, 688, 1–23. [Link]

  • Suzuki, M., Yanagisawa, A., & Noyori, R. (1988). Prostaglandin synthesis. 16. The three-component coupling synthesis of prostaglandins. Journal of the American Chemical Society, 110(14), 4718–4726. [Link]

  • O'Loughlin, J. L., et al. (2018). Spatial organization of bacterial sphingolipid synthesis enzymes. Journal of Biological Chemistry, 293(22), 8538–8547. [Link]

  • Gonzalez-Marquez, H., et al. (2018). Sphingolipid Synthesis and Role in Uterine Epithelia Proliferation. Reproduction, 156(4), 327–339. [Link]

  • Beilstein Journal of Organic Chemistry. (n.d.). Search Results for "Sonogashira coupling". [Link]

  • Sharma, M. L., Chand, T., & Verma, S. (1994). Synthesis of (Z)-7-hexadecen-1-yl acetate and (Z)-7-hexadecenal. Proceedings of the Indian Academy of Sciences - Chemical Sciences, 106(1), 45-48. [Link]

Sources

The Unseen Workhorse: Harnessing 7-Tetradecyne in Advanced Materials Science

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Long-chain internal alkynes are a unique class of molecules that offer a blend of hydrocarbon character and the reactive potential of a carbon-carbon triple bond. Among these, 7-tetradecyne (C₁₄H₂₆) emerges as a versatile, yet underexplored, building block in materials science. Its symmetrical structure and the internal placement of the alkyne group impart distinct properties that can be leveraged for the synthesis of novel polymers, the functionalization of surfaces, and the creation of advanced organic materials. This comprehensive guide provides researchers, scientists, and drug development professionals with detailed application notes and protocols for the utilization of this compound in various materials science contexts. We will delve into the scientific principles underpinning its application and provide illustrative protocols to stimulate further research and development.

Introduction: The Case for this compound

This compound is a 14-carbon alkyne with the triple bond located centrally at the 7th carbon position.[1][2] This internal alkyne structure distinguishes it from its terminal alkyne counterpart, 1-tetradecyne.[3] While terminal alkynes possess an acidic proton that makes them suitable for a range of deprotonation-based coupling reactions, internal alkynes like this compound are less acidic and offer a more stable and sterically hindered reaction site.[4] This characteristic can be advantageous in controlling reaction selectivity and creating unique material properties.

The long alkyl chains flanking the alkyne group in this compound contribute to its hydrophobic nature and can influence the morphology and processability of resulting materials. This guide will explore three key application areas where the unique attributes of this compound can be harnessed:

  • Polymer Synthesis: As a monomer or co-monomer in the creation of specialty polymers.

  • Surface Modification: For the functionalization of various substrates to tailor surface properties.

  • Building Block for Functional Materials: In the synthesis of complex organic molecules and supramolecular structures.

Physicochemical Properties of this compound

A thorough understanding of the physical and chemical properties of this compound is paramount for its effective application. Below is a summary of its key characteristics.

PropertyValueReference
Molecular Formula C₁₄H₂₆[1]
Molecular Weight 194.36 g/mol [1]
CAS Number 35216-11-6[1]
Boiling Point 124°C at 15 mmHg[1]
Density 0.799 g/cm³[1]
Refractive Index 1.4420-1.4460[1]
Solubility Insoluble in water; soluble in organic solvents.

Application I: this compound in Polymer Synthesis

The carbon-carbon triple bond in this compound serves as a reactive site for polymerization. While less reactive than terminal alkynes in some polymerization methods, its internal position can lead to polymers with unique architectures and properties.

Cycloaddition Polymerization

Cycloaddition reactions, such as the Diels-Alder reaction, are powerful tools for polymer synthesis. Although less common for simple alkynes, under appropriate conditions, the alkyne in this compound can act as a dienophile (or a component of a diene) in [4+2] cycloaddition polymerizations. This approach can lead to the formation of rigid polymer backbones containing cyclic units.

cluster_0 Monomer Synthesis cluster_1 Polymerization cluster_2 Characterization Monomer_Prep Functionalization of This compound Diene_Monomer Diene-containing Monomer Monomer_Prep->Diene_Monomer Introduce diene functionality Polymerization [4+2] Cycloaddition Polymerization Diene_Monomer->Polymerization React with dienophile Purification Purification Polymerization->Purification Precipitation Analysis GPC, NMR, DSC Purification->Analysis Characterize polymer

Caption: Workflow for synthesizing a polymer via Diels-Alder reaction involving a this compound derivative.

This hypothetical protocol outlines the synthesis of a polyester incorporating this compound into the backbone via a Diels-Alder reaction followed by polycondensation.

Step 1: Monomer Synthesis - Furan-functionalized this compound Derivative

  • Objective: To introduce a furan moiety (a diene) onto the this compound structure. This is a necessary preliminary step as this compound itself is not a diene.

  • Reaction: A multi-step synthesis would be required, for example, by functionalizing the alkyl chains of a precursor to this compound with furan groups. A detailed synthetic route is beyond the scope of this illustrative protocol but would involve standard organic synthesis techniques.

  • Purification: The resulting furan-functionalized this compound monomer would be purified by column chromatography.

Step 2: Diels-Alder Reaction with a Dienophile

  • Reactants: Furan-functionalized this compound derivative and a suitable dienophile, such as maleic anhydride.

  • Procedure:

    • Dissolve equimolar amounts of the furan-functionalized this compound and maleic anhydride in a high-boiling point solvent (e.g., toluene) in a round-bottom flask equipped with a reflux condenser.

    • Heat the mixture to reflux for 24-48 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture and remove the solvent under reduced pressure to obtain the Diels-Alder adduct.

Step 3: Polycondensation

  • Objective: To polymerize the Diels-Alder adduct, which now contains diacid functionality from the maleic anhydride, with a diol.

  • Procedure:

    • Combine the purified Diels-Alder adduct with a diol (e.g., ethylene glycol) in a reaction vessel.

    • Add a catalytic amount of a suitable acid catalyst (e.g., p-toluenesulfonic acid).

    • Heat the mixture under vacuum to facilitate the removal of water and drive the esterification reaction.

    • Continue the reaction until the desired molecular weight is achieved, as monitored by techniques like melt viscosity.

Step 4: Polymer Isolation and Characterization

  • Isolation: Dissolve the resulting polymer in a suitable solvent (e.g., chloroform) and precipitate it into a non-solvent (e.g., methanol).

  • Characterization: Analyze the purified polymer using:

    • Gel Permeation Chromatography (GPC): To determine the molecular weight and polydispersity index.

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the polymer structure.

    • Differential Scanning Calorimetry (DSC): To determine thermal properties like the glass transition temperature.

Application II: this compound for Surface Modification

The alkyne group of this compound can be utilized for the covalent attachment of this molecule to surfaces, thereby altering their properties. This is particularly relevant for creating hydrophobic or functionalized surfaces.

Hydrosilylation on Silicon-based Surfaces

Hydrosilylation is a reaction where a Si-H bond adds across a carbon-carbon triple bond. This can be used to graft this compound onto silicon wafers or silica nanoparticles.

cluster_0 Substrate Preparation cluster_1 Hydrosilylation Reaction cluster_2 Characterization Substrate_Clean Clean Silicon Substrate H_Terminate Hydrogen-terminate Surface Substrate_Clean->H_Terminate HF treatment Reaction React with this compound (with catalyst) H_Terminate->Reaction Immerse in solution Rinse Rinse and Dry Reaction->Rinse Remove excess reactant Analysis Contact Angle, XPS, AFM Rinse->Analysis Analyze surface properties

Caption: Workflow for the surface modification of a silicon substrate with this compound via hydrosilylation.

Step 1: Substrate Preparation

  • Cleaning: Clean a silicon wafer by sonicating in acetone, followed by isopropanol, and finally deionized water. Dry the wafer under a stream of nitrogen.

  • Hydrogen Termination: Immerse the cleaned wafer in a 2% hydrofluoric acid (HF) solution for 1-2 minutes to remove the native oxide layer and create a hydrogen-terminated surface. Caution: HF is extremely hazardous. Handle with appropriate personal protective equipment in a certified fume hood.

Step 2: Hydrosilylation Reaction

  • Reaction Setup: In a glovebox under an inert atmosphere, place the hydrogen-terminated silicon wafer in a solution of this compound in a dry, deoxygenated solvent (e.g., toluene).

  • Catalyst: Add a catalytic amount of a hydrosilylation catalyst, such as Karstedt's catalyst.

  • Reaction Conditions: Allow the reaction to proceed at room temperature or with gentle heating (e.g., 60°C) for several hours.

  • Quenching: After the reaction period, remove the wafer from the solution and rinse thoroughly with fresh toluene to remove any unreacted this compound and catalyst.

Step 3: Surface Characterization

  • Contact Angle Measurement: Measure the static water contact angle on the modified surface. A significant increase in the contact angle compared to the bare silicon wafer indicates successful hydrophobic modification.

  • X-ray Photoelectron Spectroscopy (XPS): Analyze the elemental composition of the surface to confirm the presence of carbon from the grafted this compound.

  • Atomic Force Microscopy (AFM): Characterize the surface topography and roughness of the modified wafer.

Application III: this compound as a Building Block for Functional Materials

The internal alkyne of this compound can serve as a rigid core or a reactive handle in the synthesis of more complex organic molecules for applications in areas like organic electronics or liquid crystals.

Synthesis of Shape-Persistent Macrocycles

The rigidity of the alkyne bond can be exploited to create shape-persistent macrocycles. These structures have well-defined cavities and are of interest for host-guest chemistry and molecular recognition.

cluster_0 Precursor Synthesis cluster_1 Cyclization cluster_2 Characterization Precursor_Prep Synthesize Linear Precursor with Reactive Ends Cyclization Intramolecular Cyclization (e.g., Click Chemistry) Precursor_Prep->Cyclization High dilution conditions Purification Purification Cyclization->Purification Chromatography Analysis Mass Spec, NMR Purification->Analysis Confirm structure

Sources

Application Notes & Protocols: A Step-by-Step Guide for Sonogashira Coupling with 7-Tetradecyne

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Importance of the Sonogashira Coupling

The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1][2] This powerful transformation, developed by Kenkichi Sonogashira, Yasuo Tohda, and Nobue Hagihara in 1975, has become indispensable in a multitude of scientific endeavors, including the synthesis of pharmaceuticals, natural products, and advanced organic materials.[1][3] The reaction's utility stems from its typically mild reaction conditions, often proceeding at room temperature, and its tolerance of a wide array of functional groups, making it a favored method for the construction of complex molecular architectures.[1][3]

This guide provides a detailed protocol and in-depth scientific rationale for performing a Sonogashira coupling with 7-tetradecyne, a long-chain terminal alkyne. The insights and procedures outlined herein are designed to empower researchers to confidently and successfully implement this critical reaction in their own laboratories.

The Catalytic Heart of the Reaction: Unraveling the Mechanism

A comprehensive understanding of the Sonogashira coupling mechanism is paramount for troubleshooting and optimizing reaction conditions. The reaction is traditionally co-catalyzed by palladium and copper complexes, each playing a distinct and vital role in two interconnected catalytic cycles.[2][3]

The Palladium Cycle: The palladium catalyst, typically a Pd(0) species, initiates the cycle through the oxidative addition of the aryl or vinyl halide.[2] This step forms a Pd(II) intermediate.

The Copper Cycle: Concurrently, the copper(I) co-catalyst reacts with the terminal alkyne in the presence of a base to form a copper(I) acetylide.[1] This species is crucial as it acts as an activated form of the alkyne.

Transmetalation and Reductive Elimination: The key step that bridges the two cycles is transmetalation, where the copper acetylide transfers its alkynyl group to the palladium(II) complex.[2][4] This is often considered the rate-determining step of the overall reaction.[2] The resulting palladium(II) intermediate, now bearing both the aryl/vinyl and alkynyl groups, undergoes reductive elimination to yield the final coupled product and regenerate the active Pd(0) catalyst, thus completing the cycle.[5]

It is important to note that copper-free Sonogashira protocols have also been developed to circumvent the formation of alkyne homocoupling byproducts (Glaser coupling), which can be promoted by the presence of copper and oxygen.[1][6]

Visualizing the Catalytic Cycle

To further elucidate the intricate interplay of the catalysts, the following diagram illustrates the generally accepted mechanism for the copper-co-catalyzed Sonogashira coupling.

Sonogashira_Coupling Pd0 Pd(0)L₂ OxAdd Oxidative Addition (R¹-X) Pd0->OxAdd PdII_RX R¹-Pd(II)L₂-X OxAdd->PdII_RX Transmetalation Transmetalation PdII_RX->Transmetalation PdII_R1R2 R¹-Pd(II)L₂-C≡CR² Transmetalation->PdII_R1R2 RedElim Reductive Elimination PdII_R1R2->RedElim RedElim->Pd0 Catalyst Regeneration Product R¹-C≡C-R² RedElim->Product CuX Cu(I)X Cu_Acetylide Cu(I)-C≡C-R² CuX->Cu_Acetylide + H-C≡C-R² + Base Alkyne H-C≡C-R² Base Base Cu_Acetylide->Transmetalation Transfers Alkynyl Group

Caption: Catalytic cycle of the Sonogashira coupling.

Detailed Protocol: Sonogashira Coupling of an Aryl Iodide with this compound

This protocol provides a step-by-step guide for the Sonogashira coupling of a generic aryl iodide with this compound.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
Aryl Iodide≥98%Standard Supplier---
This compound≥97%Standard Supplier---
Pd(PPh₃)₂Cl₂99%Standard SupplierOther Pd catalysts can be used.[1]
Copper(I) Iodide (CuI)≥99.5%Standard Supplier---
Triethylamine (TEA)≥99.5%, anhydrousStandard SupplierActs as both base and solvent.[1]
TolueneAnhydrousStandard SupplierCo-solvent
Ethyl AcetateACS GradeStandard SupplierFor work-up
Saturated NH₄Cl solution---In-house preparationFor work-up
Brine---In-house preparationFor work-up
Anhydrous MgSO₄ or Na₂SO₄---Standard SupplierFor drying
Silica Gel60 Å, 230-400 meshStandard SupplierFor column chromatography
Argon or Nitrogen GasHigh purity---For inert atmosphere
Equipment
  • Schlenk flask or round-bottom flask with a rubber septum

  • Magnetic stirrer and stir bar

  • Inert gas (Argon or Nitrogen) line with a bubbler

  • Syringes and needles

  • Temperature-controlled heating mantle or oil bath

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates and chamber

  • Glassware for column chromatography

  • Standard laboratory glassware (beakers, graduated cylinders, etc.)

  • Separatory funnel

Experimental Procedure

Reaction Setup (Under Inert Atmosphere):

  • To a dry Schlenk flask equipped with a magnetic stir bar, add the aryl iodide (1.0 mmol, 1.0 equiv).

  • Add Pd(PPh₃)₂Cl₂ (0.02 mmol, 2 mol%) and CuI (0.04 mmol, 4 mol%).

  • Seal the flask with a rubber septum and purge with inert gas (argon or nitrogen) for 10-15 minutes. This is crucial to prevent the homocoupling of the alkyne and deactivation of the palladium catalyst.[1]

  • Through the septum, add anhydrous toluene (5 mL) and anhydrous triethylamine (5 mL) via syringe.

  • Stir the mixture at room temperature until the solids are dissolved.

  • Using a syringe, add this compound (1.2 mmol, 1.2 equiv) dropwise to the reaction mixture.

Reaction Execution:

  • Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).[7] A typical mobile phase for TLC analysis would be a mixture of hexane and ethyl acetate.

  • The reaction is generally complete within 2-6 hours, but may require gentle heating (40-50 °C) if the reaction is sluggish.

Work-up and Purification:

  • Once the reaction is complete (as indicated by TLC), quench the reaction by adding a saturated aqueous solution of ammonium chloride (10 mL).

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers and wash with brine (20 mL).

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the desired coupled product.[7]

Key Considerations and Troubleshooting

  • Inert Atmosphere: Maintaining an oxygen-free environment is critical to prevent the oxidative homocoupling of the alkyne (Glaser coupling) and to protect the Pd(0) catalyst from oxidation.[1]

  • Solvent and Base: Triethylamine often serves as both the base and the solvent.[1] However, other amine bases like diethylamine or diisopropylamine can also be used.[1] In cases where substrate solubility is an issue, co-solvents such as THF, DMF, or toluene can be employed.[1][8]

  • Catalyst Choice: While Pd(PPh₃)₂Cl₂ is a common and effective catalyst, other palladium sources like Pd(PPh₃)₄ can also be utilized.[2] The choice of ligand on the palladium catalyst can also influence the reaction's efficiency.

  • Copper Co-catalyst: The copper(I) salt is a crucial co-catalyst that significantly increases the reaction rate, allowing for milder conditions.[1] However, in some cases, particularly with sensitive substrates, copper-free conditions may be preferable to avoid side reactions.[6]

  • Reaction Monitoring: TLC is a simple and effective way to monitor the progress of the reaction by observing the consumption of the starting materials and the formation of the product.[7]

Safety Precautions

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and gloves.

  • Fume Hood: Conduct the reaction in a well-ventilated fume hood.

  • Reagent Handling: Palladium catalysts and organic solvents should be handled with care. Consult the Safety Data Sheets (SDS) for all reagents before use.

  • Inert Gas: Exercise caution when working with inert gases. Ensure proper ventilation.

Conclusion

The Sonogashira coupling is a robust and versatile tool for the synthesis of a wide range of organic molecules. By understanding the underlying mechanism and adhering to the detailed protocol provided, researchers can effectively utilize this reaction to construct complex carbon-carbon bonds with high efficiency. The successful coupling of long-chain alkynes like this compound opens avenues for the creation of novel compounds with potential applications in drug discovery and materials science.

References

  • Sonogashira coupling. In Wikipedia. Retrieved from [Link]

  • Sonogashira Coupling. In Chemistry LibreTexts. Retrieved from [Link]

  • Recent Applications of the Sonogashira Reaction in the Synthesis of Drugs and Their Derivatives: A Review. ResearchGate. Retrieved from [Link]

  • Recent Applications of the Sonogashira Reaction in the Synthesis of Drugs and Their Derivatives: A Review. Semantic Scholar. Retrieved from [Link]

  • Sonogashira Coupling. BYJU'S. Retrieved from [Link]

  • Sonogashira Coupling. Organic Chemistry Portal. Retrieved from [Link]

  • Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. MDPI. Retrieved from [Link]

  • The Sonogashira Coupling. CHM 254. Retrieved from [Link]

  • Sonogashira Cross-Coupling. J&K Scientific LLC. Retrieved from [Link]

  • The Sonogashira coupling reaction mechanism. ResearchGate. Retrieved from [Link]

  • Coupling to alkynes: the Sonogashira reaction. University of Oxford. Retrieved from [Link]

  • Effects of Solvent Polarity in the Sonogashira Coupling: A Brief Overview. ResearchGate. Retrieved from [Link]

  • Mechanistic Insights into the Copper-Cocatalyzed Sonogashira Cross-Coupling Reaction: Key Role of an Anion. ACS Publications. Retrieved from [Link]

  • Easy Copper, Ligand and Amine-Free Sonogashira Coupling Reaction Catalyzed by Palladium on Carbon at Low Catalyst Loading and by Exposure to Air. ResearchGate. Retrieved from [Link]

  • Screening different bases and solvents in the nickel- catalysed Sonogashira reaction. ResearchGate. Retrieved from [Link]

  • Sonogashira Coupling. In Synthetic Methods in Drug Discovery: Volume 1. The Royal Society of Chemistry. Retrieved from [Link]

  • Synthetic and Mechanistic Evaluation of Palladium(II) Bis(Arylazoformamide) Precatalysts in the Sonogashira Reaction. ACS Publications. Retrieved from [Link]

  • Example FDA approved drugs that have been synthesised using Sonogashira coupling. ResearchGate. Retrieved from [Link]

  • An Operationally Simple Sonogashira Reaction for an Undergraduate Organic Chemistry Laboratory Class. Journal of Chemical Education. Retrieved from [Link]

  • Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent: Synthesis of Tetraalkynylated Anthracenes and In Vitro Assessment of Their Cytotoxic Potentials. PubMed Central. Retrieved from [Link]

  • Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances. Retrieved from [Link]

  • Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. MDPI. Retrieved from [Link]

  • The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. ACS Publications. Retrieved from [Link]

  • Sonogashira Coupling Reaction. YouTube. Retrieved from [Link]

Sources

Application Notes and Protocols: The Strategic Use of 7-Tetradecyne in the Synthesis of Vicinal Disilanes

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and professionals in drug development on the application of 7-tetradecyne, an internal alkyne, in the formation of vicinal disilanes. While the direct disilylation of internal alkynes presents unique challenges compared to their terminal counterparts, this guide elucidates mechanistically driven protocols to achieve this transformation. We will explore transition metal-catalyzed and photochemical methodologies, offering detailed experimental procedures and insights into the underlying chemical principles. The resulting vicinal disilanes are valuable synthons in organic chemistry, with potential applications in materials science and as precursors for complex molecular architectures.

Introduction: this compound as a Precursor for Advanced Organosilicon Compounds

Organosilicon compounds are integral to a multitude of scientific disciplines, from materials science to medicinal chemistry, owing to their unique chemical and physical properties.[1][2] Disilanes, in particular, serve as versatile reagents for the construction of carbon-silicon bonds through transition-metal catalyzed Si-Si bond activation.[3][4] The synthesis of vicinal disilanes, where two silyl groups are attached to adjacent carbon atoms, offers a powerful tool for introducing silicon-based functionalities into organic molecules.

This compound, a symmetrical internal alkyne, presents an attractive, albeit challenging, substrate for disilane synthesis.[5] Unlike terminal alkynes, the steric hindrance around the triple bond in internal alkynes necessitates carefully optimized reaction conditions to achieve efficient disilylation. This guide will provide the foundational knowledge and practical protocols to successfully utilize this compound in the formation of novel disilane structures.

Mechanistic Considerations: Pathways to Disilane Formation

The formation of vicinal disilanes from this compound can be approached through several mechanistic pathways. Understanding these mechanisms is crucial for experimental design and troubleshooting.

Transition Metal-Catalyzed Silylative Dimerization

A prominent strategy for the formation of disubstituted vinylsilanes involves the transition metal-catalyzed reaction of an alkyne with a disilane. This process, often mediated by palladium or platinum catalysts, proceeds through a series of well-defined steps.

  • Oxidative Addition: The catalytic cycle is initiated by the oxidative addition of the disilane to the low-valent transition metal center, cleaving the Si-Si bond and forming a metal-disilyl complex.

  • Alkyne Insertion: this compound then coordinates to the metal center and inserts into one of the metal-silicon bonds. This step is often regioselective, though with a symmetrical alkyne like this compound, this is not a concern.

  • Reductive Elimination: The final step involves the reductive elimination of the vicinal disilane product, regenerating the active catalyst.

This pathway offers a high degree of control over the stereochemistry of the resulting vinyl disilane, typically yielding the syn-addition product.

Radical-Based Approaches

Photochemical or radical-initiated methods provide an alternative route to disilane formation. These reactions often involve the homolytic cleavage of a disilane to generate silyl radicals.[6]

  • Initiation: This can be achieved through photolysis of the disilane or by using a radical initiator.

  • Propagation: A silyl radical adds to one of the sp-hybridized carbons of this compound, generating a vinyl radical intermediate. This intermediate then reacts with another disilane molecule to afford the vicinal disilane product and regenerate a silyl radical, thus propagating the chain reaction.

  • Termination: The reaction is terminated by the combination of two radical species.

Radical additions to alkynes can be synthetically valuable for accessing complex molecular structures.[7][8]

Experimental Protocols

The following protocols are designed to be self-validating, with clear checkpoints and expected outcomes. All manipulations should be performed under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk line or glovebox techniques, as organosilicon compounds and transition metal catalysts can be sensitive to air and moisture.

Protocol 1: Palladium-Catalyzed Disilylation of this compound

This protocol details the synthesis of (Z)-7,8-bis(trimethylsilyl)tetradec-7-ene via a palladium-catalyzed reaction.

Materials:

  • This compound (C₁₄H₂₆)[5]

  • Hexamethyldisilane ((CH₃)₃Si-Si(CH₃)₃)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • Anhydrous Toluene

  • Standard glassware for inert atmosphere chemistry

  • Magnetic stirrer and heating mantle

Procedure:

  • To a flame-dried 50 mL Schlenk flask equipped with a magnetic stir bar, add Pd(PPh₃)₄ (0.05 mmol).

  • Evacuate and backfill the flask with argon three times.

  • Add anhydrous toluene (20 mL) via syringe.

  • Add this compound (5 mmol) to the flask via syringe.

  • Add hexamethyldisilane (6 mmol) to the flask via syringe.

  • Heat the reaction mixture to 110 °C and stir for 24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane eluent to yield the desired vicinal disilane.

Data Presentation:

Reactant Molar Mass ( g/mol ) Amount (mmol) Volume/Mass
This compound194.3750.97 g
Hexamethyldisilane146.4361.16 mL
Pd(PPh₃)₄1155.560.0557.8 mg
Toluene--20 mL

Expected Outcome:

The expected product is (Z)-7,8-bis(trimethylsilyl)tetradec-7-ene. The yield should be in the range of 70-85%. Characterization can be performed using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Experimental Workflow:

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup and Purification A Flame-dry Schlenk flask B Add Pd(PPh3)4 A->B C Evacuate and backfill with Argon B->C D Add anhydrous toluene C->D E Add this compound D->E F Add hexamethyldisilane E->F G Heat to 110°C and stir for 24h F->G H Monitor reaction progress (TLC/GC-MS) G->H I Cool to room temperature H->I J Remove solvent in vacuo I->J K Column chromatography J->K L Characterize product K->L

Caption: Workflow for Palladium-Catalyzed Disilylation.

Protocol 2: Photochemical Synthesis of Vicinal Disilanes

This protocol outlines a metal-free approach to the disilylation of this compound using photochemical activation.

Materials:

  • This compound (C₁₄H₂₆)

  • Hexamethyldisilane ((CH₃)₃Si-Si(CH₃)₃)

  • Anhydrous Hexane

  • Quartz reaction vessel

  • UV photoreactor (e.g., with a medium-pressure mercury lamp)

  • Magnetic stirrer

Procedure:

  • In a quartz reaction vessel equipped with a magnetic stir bar, dissolve this compound (5 mmol) and hexamethyldisilane (10 mmol) in anhydrous hexane (50 mL).

  • Degas the solution by bubbling argon through it for 30 minutes.

  • Place the reaction vessel in the photoreactor and irradiate with UV light (λ > 250 nm) at room temperature with vigorous stirring.

  • Monitor the reaction progress by GC-MS. The reaction may require several hours to days for completion.

  • Once the starting material is consumed, remove the solvent under reduced pressure.

  • Purify the crude product by vacuum distillation or column chromatography on silica gel to isolate the vicinal disilane.

Data Presentation:

Reactant Molar Mass ( g/mol ) Amount (mmol) Volume/Mass
This compound194.3750.97 g
Hexamethyldisilane146.43101.93 mL
Hexane--50 mL

Expected Outcome:

This reaction is expected to produce a mixture of (E)- and (Z)-7,8-bis(trimethylsilyl)tetradec-7-ene. The stereoselectivity of radical additions to alkynes is often lower than that of concerted catalytic processes. The overall yield is expected to be moderate (40-60%).

Reaction Pathway Diagram:

G cluster_initiation Initiation cluster_propagation Propagation Me3Si-SiMe3 Me3Si-SiMe3 2 Me3Si• 2 Me3Si• Me3Si-SiMe3->2 Me3Si• C Vicinal Disilane Me3Si-SiMe3->C A This compound B Vinyl Radical Intermediate A->B B->Me3Si-SiMe3 Reaction Me3Si• Me3Si• C->Me3Si• Regeneration Me3Si•->A Addition

Caption: Radical-Based Disilylation Pathway.

Trustworthiness and Self-Validation

The protocols provided are designed with inherent checkpoints to ensure trustworthiness.

  • Reaction Monitoring: Regular monitoring by TLC or GC-MS allows for the real-time assessment of reaction conversion and the formation of byproducts. This is a critical step for validating that the desired transformation is occurring.

  • Spectroscopic Analysis: The definitive confirmation of the product structure must be achieved through a combination of NMR spectroscopy (¹H, ¹³C, ²⁹Si) and mass spectrometry. The expected shifts and coupling constants for the vicinal disilane products will provide unambiguous evidence of their formation.

  • Yield and Purity Assessment: The final isolated yield and purity, as determined by chromatographic and spectroscopic methods, serve as the ultimate validation of the protocol's efficacy.

By adhering to these validation steps, researchers can have a high degree of confidence in their experimental results.

Conclusion

The formation of vicinal disilanes from this compound is a valuable transformation for the synthesis of advanced organosilicon compounds. This guide has provided both transition metal-catalyzed and photochemical protocols, grounded in established mechanistic principles. The detailed experimental procedures, coupled with an emphasis on self-validating practices, are intended to empower researchers to successfully incorporate these methodologies into their synthetic programs. The continued exploration of such transformations will undoubtedly lead to the development of novel materials and molecules with significant scientific and technological impact.

References

  • Organic Chemistry Portal. (n.d.). Synthesis of 1,1-disilanes. Retrieved from [Link]

  • Yang, J. (2000). Novel disilane chemistry: silyl radical catalyzed cyclo-trimerization of alkynes, synthesis of 1,4-disilacyclohexa-2,5-dienes and silicon hypercoordination studies.
  • Rubial, B., Ballesteros, A., & González, J. M. (2018). Silylium‐Catalyzed Carbon–Carbon Coupling of Alkynylsilanes with (2‐Bromo‐1‐methoxyethyl)arenes: Alternative Approaches. European Journal of Organic Chemistry, 2018(31), 4269-4275.
  • Organic Chemistry Portal. (n.d.). Synthesis of alkynylsilanes. Retrieved from [Link]

  • Tsuji, Y., Funato, M., Ozawa, M., Ogiyama, H., Kajita, S., & Kawamura, T. (1996). The palladium-catalysed reaction of disilanylstannanes with alkynes.
  • Gelest. (n.d.). Other Reactions of Silyl Alkynes. Retrieved from [Link]

  • Li, Z., Li, C., & Wang, J. (2014). Stereoselective synthesis of vinylsilanes via copper-catalyzed silylation of alkenes with silanes.
  • Trost, B. M., & Sorum, M. T. (1997). Transition Metal-catalyzed Couplings of Alkynes to 1,3-Enynes: Modern Methods and Synthetic Applications. Chemical Reviews, 97(5), 1475-1502.
  • Li, B., & Feng, X. (2012). Synthesis of Vinylsilanes. Synthesis, 44(7), 983-1010.
  • Organic Chemistry Portal. (n.d.). Synthesis of vinylsilanes. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of vinylsiloxanes. Retrieved from [Link]

  • Marciniec, B., & Pietraszuk, C. (2015). Silylative coupling of olefins with vinylsilanes in the synthesis of functionalized alkenes. Organic Chemistry Frontiers, 2(6), 639-650.
  • Song, K., & Lin, S. (2022). An Electrochemical Strategy to Synthesize Disilanes and Oligosilanes from Chlorosilanes. Journal of the American Chemical Society, 144(10), 4357-4363.
  • Huo, C., et al. (2020). Synthesis methods of vinylsilanes.
  • Puke, C., et al. (2021). Synthesis and Photochemistry of Tris(trimethoxysilyl)acyl-silanes and 1,4-Tetrakis(silyl)-1,4-bisacylsilanes. Inorganic Chemistry, 60(16), 12284-12293.
  • Khan Academy. (n.d.). Synthesis using alkynes. Retrieved from [Link]

  • Chemistry LibreTexts. (2019, February 13). 10.2: Synthesis of Alkynes - Elimination Reactions of Dihalides. Retrieved from [Link]

  • Longdom Publishing. (n.d.). Short Notes on Synthesis using Alkynes. Retrieved from [Link]

  • Song, K., & Lin, S. (2022). An Electrochemical Strategy to Synthesize Disilanes and Oligosilanes from Chlorosilanes. Journal of the American Chemical Society, 144(10), 4357-4363.
  • OpenOChem Learn. (n.d.). Preparation of Alkynes. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, March 24). 9.2: Preparation of Alkynes - Elimination Reactions of Dihalides. Retrieved from [Link]

  • Leigh, W. J., et al. (2001). Photochemical dissociation of a germasilene: Preparation and photolysis of Si,Si′-di-tert-butyltetramesitylsiladigermirane. Organometallics, 20(25), 5284-5292.
  • Marciniec, B. (2005). Catalysis by transition metal complexes of alkene silylation - Recent progress and mechanistic implications. Coordination Chemistry Reviews, 249(21-22), 2374-2390.
  • Song, K., & Lin, S. (2022). An Electrochemical Strategy to Synthesize Disilanes and Oligosilanes from Chlorosilanes. OSTI.GOV. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Gelest, Inc. (n.d.). How does a Silane Coupling Agent Work? Hydrolysis Considerations. Retrieved from [Link]

  • Mollabagher, H., Mojtahedi, M. M., & Seyed Mousavi, S. A. H. (2024). Recent progress of organosilicon compound: synthesis and applications. Journal of the Iranian Chemical Society, 1-24.
  • Sarpong, R., & Tantillo, D. J. (2024). Stereoselective transition metal-catalyzed [(2+2)+1] and [(2+2)
  • Postigo, A. (2014). Photochemical generation of siliconcentered radicals and their reactions. In Handbook of Photochemistry and Photobiology (Vol. 3, pp. 193-221).
  • Li, W., et al. (2015). Radical cascade reaction of alkynes with N-fluoroarylsulfonimides and alcohols.
  • Lung, C. Y. K., & Matinlinna, J. P. (2012). Chemistry of Silanes: Interfaces in Dental Polymers and Composites. Silicon, 4(1), 19-44.
  • Wang, J., & Li, Z. (2020). Synthesis of Alkenes via Radical Addition Reactions.
  • Lin, R. (n.d.). Organosilicon Compounds: A Comprehensive Guide to Their Chemistry and Applications. Retrieved from [Link]

  • Wu, J., & Jiang, H. (2021).
  • de Vries, J. G., & Elsevier, C. J. (Eds.). (2007).
  • Harrod, J. F., & Laine, R. M. (Eds.). (1994). Silicon-Containing Polymers. Springer.
  • XJY Silicones. (2024, April 24). Organosilicon development history. Retrieved from [Link]

  • Li, Z., & Wang, J. (2020). Difunctionalization of Alkenes and Alkynes via Intermolecular Radical and Nucleophilic Additions. Molecules, 25(24), 5857.
  • Wu, J., & Jiang, H. (2021).
  • Chad's Prep. (n.d.). Reduction of Alkynes. Retrieved from [Link]

  • Parveen, S., et al. (2023). A Comprehensive Review on Processing, Development and Applications of Organofunctional Silanes and Silane-Based Hyperbranched Polymers. Polymers, 15(11), 2525.
  • Garnett, J. A. (2016).
  • AK Lectures. (2013, July 23). Radical Addition to Alkynes [Video]. YouTube. [Link]

  • Brook, M. A. (2000). Silicon in organic, organometallic, and polymer chemistry. John Wiley & Sons.
  • Gelest, Inc. (n.d.). Silane Coupling Agents. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Alkyne Coupling Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Critical Clarification on 7-Tetradecyne

Welcome to the technical support center. As researchers and drug development professionals, precision in synthetic strategy is paramount. Before delving into optimization, we must address a fundamental characteristic of the topic molecule, this compound.

This compound has the structure CH₃(CH₂)₅C≡C(CH₂)₅CH₃.[1][2] It is a symmetrical internal alkyne . This is a critical distinction because the most powerful and widely used C-C bond-forming reactions for alkynes—such as the Sonogashira, Glaser, Hay, and Cadiot-Chodkiewicz couplings—explicitly require a terminal alkyne (an alkyne with a C≡C-H bond).[3][4][5] The acidic proton of the terminal alkyne is essential for the mechanism of these reactions, which typically involves deprotonation and formation of a metal acetylide intermediate.[6]

Therefore, this compound cannot be used as a direct substrate in these conventional coupling reactions. This guide is structured to address the likely goals of a researcher investigating this topic:

  • Part 1: Troubleshooting Coupling Reactions to Synthesize this compound Analogues. This section focuses on the practical optimization of Sonogashira (cross-coupling) and Glaser (homocoupling) reactions using a suitable terminal alkyne precursor, such as 1-heptyne .

  • Part 2: Frequently Asked Questions (FAQs) for Reaction Optimization. This section provides broader advice on optimizing catalyst systems, solvents, and other key parameters for robust and reproducible results.

  • Part 3: Alternative Reactions. A brief discussion of reactions applicable to internal alkynes.

Part 1: Troubleshooting Guide for Synthesizing this compound Analogues

This section assumes the goal is to synthesize a molecule containing the heptynyl moiety, using 1-heptyne as the terminal alkyne precursor.

Scenario 1: Sonogashira Cross-Coupling (e.g., 1-Heptyne + Aryl Halide)

The Sonogashira reaction is a cornerstone of organic synthesis, forming a C-C bond between a terminal alkyne and an aryl or vinyl halide using a palladium catalyst and a copper(I) co-catalyst.[7]

Q: My Sonogashira reaction with 1-heptyne and an aryl bromide is not proceeding. What are the first things I should check?

A: A complete reaction failure typically points to a fundamental issue with one of the core components. Here’s a systematic checklist:

  • Catalyst Integrity: Both the palladium(0) catalyst and the copper(I) co-catalyst are sensitive to oxidation.[8]

    • Palladium: The active catalyst is the Pd(0) species. If you are using a Pd(II) precatalyst like PdCl₂(PPh₃)₂, it must be reduced in situ.[3] This reduction is often accomplished by the amine base or phosphine ligands. Ensure your Pd source is from a reliable supplier and has been stored under inert gas. The appearance of significant amounts of black precipitate (palladium black) indicates catalyst decomposition.[9]

    • Copper(I): CuI should be a white to off-white powder. If it has a noticeable green or blue tint, it has likely oxidized to Cu(II), which is ineffective and can hinder the reaction.

  • Atmosphere Control: Oxygen is detrimental. It can oxidize the active Pd(0) catalyst and, more critically, promotes the unwanted homocoupling of the alkyne (see Problem 2).[10]

    • Solution: Ensure all solvents and the amine base are rigorously degassed. The freeze-pump-thaw method (three cycles) is highly effective. Maintain a positive pressure of an inert gas (argon or nitrogen) throughout the entire setup and reaction time.[11]

  • Reagent Purity:

    • Solvents & Base: Must be anhydrous. Water can interfere with the catalytic cycle.

    • Substrates: Impurities in the alkyne or aryl halide can poison the catalyst. Purify if necessary.

  • Reaction Temperature: While many Sonogashira reactions proceed at room temperature, less reactive halides (aryl bromides, and especially chlorides) often require heating.[12] If you see no conversion at room temperature, try gradually increasing the temperature to 50-80 °C.

Caption: A decision tree for initial troubleshooting steps.

Q: My reaction is consuming the 1-heptyne, but I'm primarily isolating 7,9-hexadecadiyne (the homocoupled product) instead of my desired cross-coupled product. How do I suppress this?

A: The formation of a diyne product results from the Glaser coupling, an oxidative homocoupling of terminal alkynes.[4] This is the most common side reaction in Sonogashira couplings and is promoted by the copper co-catalyst in the presence of an oxidant (typically oxygen).[8][13]

Strategies to Minimize Homocoupling:

  • Rigorous Oxygen Exclusion: This is the most critical factor. As mentioned above, use properly degassed reagents and maintain a strict inert atmosphere.[10]

  • Minimize Copper(I) Catalyst Loading: While Cu(I) accelerates the desired reaction, excess amounts can significantly favor homocoupling.[12] Use the lowest effective concentration, typically 1-5 mol %.

  • Slow Addition of the Alkyne: If the concentration of the copper acetylide intermediate is high relative to the aryl halide, it is more likely to couple with itself. Adding the 1-heptyne slowly via a syringe pump over several hours can maintain a low steady-state concentration, favoring the cross-coupling pathway.[14]

  • Consider "Copper-Free" Sonogashira: If homocoupling remains a persistent issue, numerous copper-free protocols have been developed.[3] These reactions often require more specialized ligands (e.g., bulky, electron-rich phosphines) and may need higher temperatures, but they completely eliminate the primary pathway for Glaser side reactions.[15]

Scenario 2: Glaser Homocoupling (e.g., 1-Heptyne + 1-Heptyne)

Q: I am trying to synthesize 7,9-hexadecadiyne via Glaser coupling of 1-heptyne but the reaction is slow and incomplete. How can I optimize it?

A: The classical Glaser coupling uses a copper(I) salt (like CuCl or CuI) and an oxidant (typically O₂) in the presence of a base.[4] The Hay modification uses a TMEDA (tetramethylethylenediamine) complex, which often improves solubility and accelerates the reaction.[16]

Optimization Strategies:

  • Ensure Efficient Oxidation: The reaction consumes an oxidant to regenerate the active copper species. If the reaction stalls, it may be oxidant-limited.

    • Aerobic Conditions: Ensure good headspace and efficient stirring to facilitate contact with air. In some cases, bubbling a gentle stream of air or oxygen through the reaction mixture can be beneficial, but must be done with care.[17]

  • Choice of Base and Solvent: An amine base like pyridine, TMEDA, or piperidine is typically used.[4][18] The solvent choice is critical for solubility. Acetone, methanol, or pyridine are common. The Hay conditions (CuCl/TMEDA) offer broader solvent compatibility.[19]

  • Temperature: While often run at room temperature, gentle heating (40-60 °C) can sometimes accelerate sluggish reactions. However, be aware that higher temperatures can also lead to side reactions.

Part 2: Frequently Asked Questions (FAQs) for General Optimization

Q1: How do I choose the right palladium catalyst and ligand for my reaction?

A1: The choice depends heavily on the reactivity of your aryl halide.

  • Aryl Iodides: These are the most reactive substrates and often work well with simple, robust catalyst systems like Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ .[6]

  • Aryl Bromides: These are more challenging. They often require more electron-rich and bulky phosphine ligands that facilitate the rate-limiting oxidative addition step. Buchwald-type ligands (e.g., XPhos, SPhos ) or N-heterocyclic carbene (NHC) ligands are excellent choices here.[9][20]

  • Aryl Chlorides: These are the least reactive and require highly active catalyst systems, almost always involving bulky, electron-rich biarylphosphine ligands.

Q2: What is the optimal catalyst loading?

A2: Start with a standard loading of 1-2 mol % for the palladium source and 2-4 mol % for the ligand.[9] For very reactive substrates, this can often be lowered to <0.1 mol %.[21] For challenging substrates like aryl chlorides or sterically hindered partners, you may need to increase the loading to 3-5 mol %.[11] However, simply increasing the catalyst loading is often a less effective strategy than switching to a more appropriate ligand.

Q3: How does the choice of base and solvent affect the reaction?

A3:

  • Base: The base neutralizes the HX byproduct and is crucial for the deprotonation of the alkyne.[3]

    • Amine Bases: Organic amines like triethylamine (TEA) or diisopropylethylamine (DIPEA) are very common and can often serve as both the base and a co-solvent.[10]

    • Inorganic Bases: Bases like K₂CO₃, Cs₂CO₃, or t-BuOK are used in certain protocols, particularly in copper-free systems.[15] They can be advantageous when the amine base might participate in side reactions.

  • Solvent: The solvent must dissolve all components of the reaction.[22]

    • Common Solvents: THF, DMF, dioxane, and toluene are frequently used.[12][22] The choice can significantly impact reaction rates. For example, polar aprotic solvents like DMF can sometimes slow reactions by competing for coordination to the palladium center.[22] It is often worthwhile to screen a few different solvents during initial optimization.

Table 1: General Starting Conditions for Sonogashira Coupling of 1-Heptyne
ComponentAryl Iodide (High Reactivity)Aryl Bromide (Medium Reactivity)
Pd Precatalyst PdCl₂(PPh₃)₂ or Pd(PPh₃)₄Pd(OAc)₂, Pd₂(dba)₃
Pd Loading 0.5 - 2 mol %1 - 3 mol %
Ligand PPh₃ (if not in precatalyst)XPhos, SPhos, or other Buchwald ligand
Ligand Ratio (L:Pd) 2:1 to 4:11.5:1 to 2:1
Copper Source CuICuI
Cu Loading 1 - 5 mol %2 - 10 mol %
Base Triethylamine (TEA) or DiisopropylamineTriethylamine (TEA) or Cs₂CO₃
Solvent THF, DMF, or neat TEAToluene, Dioxane, or THF
Temperature Room Temperature to 40 °C50 °C to 100 °C

Part 3: Alternative Reactions for Internal Alkynes

While this compound is unsuitable for Sonogashira-type couplings, it can participate in other valuable transformations. If your research goal involves modifying the internal alkyne directly, consider exploring these areas:

  • Hydration: Treatment of an internal alkyne with aqueous acid (often with a mercury(II) catalyst like HgSO₄) leads to the formation of ketones. For a symmetrical alkyne like this compound, this reaction would cleanly produce 7-tetradecanone.[23]

  • Hydroboration-Oxidation: This two-step procedure also results in the formation of a ketone from a symmetrical internal alkyne.

  • Reduction: this compound can be selectively reduced to either (Z)-7-tetradecene using Lindlar's catalyst (H₂, Pd/CaCO₃, quinoline) or to (E)-7-tetradecene using a dissolving metal reduction (Na in NH₃).[24]

  • Palladium-Catalyzed Hydroarylation: In some advanced applications, C-H bonds of arenes can be added across the triple bond of internal alkynes, though this is a mechanistically distinct process from cross-coupling.[25][26]

Sonogashira Catalytic Cycle

Sonogashira_Cycle cluster_copper Copper Cycle Pd0 Pd(0)L₂ PdII_Aryl L₂Pd(II)(Ar)(X) Pd0->PdII_Aryl Oxidative Addition OxiAdd Oxidative Addition PdII_Alkyne L₂Pd(II)(Ar)(C≡CR') PdII_Aryl->PdII_Alkyne Transmetalation Transmetal Transmetalation PdII_Alkyne->Pd0 Reductive Elimination Product Ar-C≡CR' PdII_Alkyne->Product RedElim Reductive Elimination ArylHalide Ar-X ArylHalide->Pd0 CuI CuX Alkyne R'C≡CH CuAcetylide R'C≡CCu Alkyne->CuAcetylide + CuX, Base Base Base BaseH Base-H⁺X⁻ CuAcetylide->PdII_Aryl CuAcetylide->Alkyne - CuX, -Base

Caption: The interconnected Palladium and Copper catalytic cycles in the Sonogashira reaction.[3][6]

References

  • Sonogashira coupling - Wikipedia . Wikipedia.

  • Effects of Solvent Polarity in the Sonogashira Coupling: A Brief Overview . IntechOpen.

  • Glaser Coupling - Alfa Chemistry . Alfa Chemistry.

  • Technical Support Center: Optimizing Catalyst Loading for Cross-Coupling Reactions of Isoquinoline Derivatives . Benchchem.

  • Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review . MDPI.

  • Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry . ACS Publications.

  • Glaser-Hay Coupling - SynArchive . SynArchive.

  • troubleshooting guide for Sonogashira coupling failures . Benchchem.

  • Ligand Effects in Pd-Catalyzed Intermolecular Alkyne Hydroarylations . ORKG.

  • Troubleshooting guide for the Sonogashira reaction with ortho-substituted aryl bromides . Benchchem.

  • Sonogashira Coupling - Chemistry LibreTexts . Chemistry LibreTexts.

  • Ligand Effects in Pd-Catalyzed Intermolecular Alkyne Hydroarylations . ACS Publications.

  • Mechanistic Insights into the Copper-Cocatalyzed Sonogashira Cross-Coupling Reaction: Key Role of an Anion . ACS Publications.

  • Effects of solvent, base, and temperature on the Sonogashira coupling... . ResearchGate.

  • Technical Support Center: Optimizing Catalyst Loading for 3-Bromo-2-chloropyridine Cross-Coupling . Benchchem.

  • Glaser Coupling, Hay Coupling - Organic Chemistry Portal . Organic Chemistry Portal.

  • Sonogashira Coupling - Organic Chemistry Portal . Organic Chemistry Portal.

  • Palladium-Catalyzed Aerobic Homocoupling of Alkynes: Full Mechanistic Characterization of a More Complex Oxidase-Type Behavior . ACS Catalysis.

  • How to develop a sustainable palladium-catalyzed cross-coupling reactions for active ingredient manufacture . Frontiers.

  • Sonogashira coupling - chemeurope.com . chemeurope.com.

  • This compound - NIST WebBook . National Institute of Standards and Technology.

  • This compound | C14H26 | CID 141979 - PubChem . National Institutes of Health.

  • Sonogashira troubleshooting help needed : r/Chempros . Reddit.

  • Requirement for an Oxidant in Pd/Cu Co-Catalyzed Terminal Alkyne Homocoupling To Give Symmetrical 1,4-Disubstituted 1,3-Diynes . The Journal of Organic Chemistry.

  • Recent advances in the application of ligands in palladium-catalyzed chemoselective coupling reactions at C–Br, C–OTf, and C–Cl sites . Organic Chemistry Frontiers.

  • Heterogeneous Catalytic Homocoupling of Terminal Alkynes . ACS Publications.

  • Homocoupling of terminal alkynes catalyzed by CuCl under solvent-free conditions . ResearchGate.

  • What is the best procedure for Sonogashira coupling? . ResearchGate.

  • The Sonogashira Coupling . St. Norbert College Digital Commons.

  • Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent... . PubMed Central.

  • Highly efficient aqueous-phase Sonogashira coupling catalyzed by Pd-PEEPSI/PPh3 under aerobic condition . Indian Academy of Sciences.

  • Hydration and Oxymercuration of Alkynes . Master Organic Chemistry.

  • 7-Tetradecene | C14H28 | CID 5364651 - PubChem . National Institutes of Health.

Sources

Common side reactions with 7-Tetradecyne and how to avoid them

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for 7-Tetradecyne. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) regarding the handling and reactivity of this internal alkyne. Our goal is to equip you with the knowledge to anticipate and mitigate common side reactions, ensuring the success and integrity of your experiments.

Introduction to this compound

This compound is a long-chain internal alkyne, a valuable building block in organic synthesis. Unlike terminal alkynes, its triple bond is located within the carbon chain, which significantly influences its reactivity. While this internal position prevents common side reactions associated with terminal alkynes (such as Glaser coupling), it introduces a unique set of challenges, primarily related to selectivity in addition reactions and potential isomerization under certain conditions. This guide will address these specific issues head-on, providing both mechanistic explanations and practical, field-proven protocols.

Frequently Asked Questions (FAQs)

FAQ 1: Is this compound susceptible to isomerization? If so, under what conditions, and how can I prevent it?

Yes, this compound can undergo isomerization, which can lead to a mixture of unwanted alkyne and allene isomers. This is a critical consideration, especially when strong bases are employed in your reaction scheme.

  • The Chemistry Behind the Problem: In the presence of a sufficiently strong base, a proton can be abstracted from a carbon adjacent to the triple bond (the propargylic position). This initiates a series of equilibria that can "walk" the triple bond along the carbon chain. This process, known as the "alkyne zipper reaction," is particularly efficient at converting internal alkynes to their thermodynamically less stable, but often more reactive, terminal alkyne isomers.[1][2] Isomerization to a conjugated diene, an allene, is also a possibility.[3]

  • Troubleshooting & Prevention:

    • Choice of Base: Avoid using extremely strong bases like sodium amide (NaNH₂) or potassium tert-butoxide in high concentrations and at elevated temperatures if isomerization is undesirable.[4][5] If a strong base is necessary for another transformation in your molecule, consider protecting the alkyne or performing the reaction at a very low temperature.

    • Reaction Conditions: Shorter reaction times and lower temperatures can help minimize isomerization.

    • Monitoring: If isomerization is suspected, monitor the reaction closely using techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Nuclear Magnetic Resonance (NMR) spectroscopy to detect the formation of isomeric byproducts.

FAQ 2: I am trying to reduce this compound to an alkene, but I'm getting a mixture of the cis and trans isomers, and some of the starting material is being over-reduced to tetradecane. How can I control the stereoselectivity and prevent over-reduction?

This is a classic challenge in alkyne chemistry. The key to success lies in choosing the right catalytic system for your desired outcome.

  • The Chemistry Behind the Problem: Standard catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO₂) is highly efficient and will typically reduce the alkyne all the way to the corresponding alkane.[6][7] The intermediate alkene is also readily reduced by these powerful catalysts. Furthermore, these conditions do not offer stereocontrol, leading to a mixture of cis and trans alkenes.

  • Troubleshooting & Prevention:

    • For cis-(Z)-7-Tetradecene:

      • Lindlar's Catalyst: This is the reagent of choice for the stereoselective synthesis of cis-alkenes from alkynes.[8][9][10][11] It is a "poisoned" palladium catalyst (typically Pd/CaCO₃ treated with lead acetate and quinoline) that is active enough to reduce the alkyne but not the resulting alkene.[8][9][10] The reaction proceeds via a syn-addition of hydrogen across the triple bond.[9]

      • P-2 Catalyst (Nickel Boride): This is another effective catalyst for the preparation of cis-alkenes.[12]

    • For trans-(E)-7-Tetradecene:

      • Dissolving Metal Reduction: The use of sodium (Na) or lithium (Li) metal in liquid ammonia (NH₃) at low temperatures (-33 °C or -78 °C) will selectively produce the trans-alkene.[13][14][15][16][17] This reaction proceeds through a radical anion intermediate, which allows for the formation of the more thermodynamically stable trans product.[13][15]

Desired ProductRecommended Reagent SystemStereochemical Outcome
cis-(Z)-7-TetradeceneH₂, Lindlar's Catalystsyn-addition
trans-(E)-7-TetradeceneNa (or Li), liquid NH₃anti-addition
n-TetradecaneH₂, Pd/C (or PtO₂)Complete reduction

Troubleshooting Guides

Guide 1: Poor Regioselectivity in Hydration and Hydroboration-Oxidation Reactions

Problem: When attempting to convert this compound to a ketone via hydration or hydroboration-oxidation, you observe the formation of a mixture of two isomeric ketones.

  • Causality: this compound is an unsymmetrical internal alkyne (a hexyl group on one side and a hexyl group on the other makes it symmetrical, but for the purpose of demonstrating the issue with unsymmetrical alkynes, we will proceed with this common problem). In acid-catalyzed hydration, the initial protonation of the triple bond can occur on either of the sp-hybridized carbons, leading to two different enol intermediates that tautomerize to a mixture of ketones.[4][18] Similarly, in hydroboration-oxidation, the initial addition of borane can also occur at either carbon of the triple bond, resulting in a mixture of products upon oxidation.[19][20]

    G cluster_hydration Acid-Catalyzed Hydration Unsymmetrical Alkyne Unsymmetrical Alkyne Mixture of Ketones Mixture of Ketones Unsymmetrical Alkyne->Mixture of Ketones H₂SO₄, H₂O, HgSO₄ Unsymmetrical Alkyne->Mixture of Ketones 1. BH₃-THF 2. H₂O₂, NaOH

  • Solution & Protocol Optimization: To achieve regioselectivity in the hydroboration-oxidation of an unsymmetrical internal alkyne, the use of a sterically hindered borane reagent is crucial.[19][20][21][22] These bulky reagents will preferentially add to the less sterically hindered carbon of the alkyne triple bond.

    Protocol for Regioselective Hydroboration-Oxidation:

    • Reagent Selection: Choose a bulky borane such as disiamylborane ((Sia)₂BH) or 9-borabicyclo[3.3.1]nonane (9-BBN).[19][20][21]

    • Hydroboration: In an oven-dried flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the unsymmetrical internal alkyne in an appropriate anhydrous solvent (e.g., THF). Cool the solution to 0 °C. Add one equivalent of the bulky borane solution dropwise. Allow the reaction to warm to room temperature and stir for the recommended time (typically 1-4 hours, monitor by TLC or GC).

    • Oxidation: Cool the reaction mixture back to 0 °C. Slowly add a solution of 3M aqueous sodium hydroxide (NaOH), followed by the dropwise addition of 30% hydrogen peroxide (H₂O₂).

    • Work-up: After the oxidation is complete, the product can be extracted with an organic solvent, washed, dried, and purified by column chromatography.

    G Unsymmetrical Alkyne Unsymmetrical Alkyne Single Major Ketone Product Single Major Ketone Product Unsymmetrical Alkyne->Single Major Ketone Product 1. (Sia)₂BH or 9-BBN 2. H₂O₂, NaOH

Guide 2: Over-halogenation of this compound

Problem: You are attempting to synthesize a dihaloalkene from this compound, but the reaction is proceeding to form a tetrahaloalkane.

  • Causality: Alkynes can react with two equivalents of a halogen (e.g., Br₂ or Cl₂). The initial addition of one equivalent of the halogen forms a dihaloalkene, which is still reactive and can undergo a second addition reaction with another equivalent of the halogen to yield a tetrahaloalkane.[1]

  • Solution & Protocol Optimization: The key to preventing over-halogenation is to carefully control the stoichiometry of the halogen.

    Protocol for Monohalogenation:

    • Stoichiometry: Use exactly one equivalent of the halogen (e.g., Br₂) relative to the this compound.

    • Reaction Conditions: Dissolve the this compound in an inert solvent such as dichloromethane (CH₂Cl₂) or carbon tetrachloride (CCl₄). Cool the solution to 0 °C.

    • Slow Addition: Add the halogen, dissolved in the same solvent, dropwise to the alkyne solution with vigorous stirring. The slow addition helps to maintain a low concentration of the halogen in the reaction mixture, disfavoring the second addition.

    • Monitoring: Monitor the reaction closely by TLC or GC to determine the point of complete consumption of the starting alkyne.

    • Work-up: Once the reaction is complete, quench any remaining halogen with a reducing agent like sodium thiosulfate solution. Then proceed with a standard aqueous work-up and purification.

    G This compound This compound Dihaloalkene Dihaloalkene This compound->Dihaloalkene 1 eq. X₂ Tetrahaloalkane Tetrahaloalkane This compound->Tetrahaloalkane Excess X₂ Dihaloalkene->Tetrahaloalkane 1 eq. X₂

References

  • Organic Chemistry Tutor. (n.d.). Hydroboration-Oxidation of Alkynes. Retrieved from [Link]

  • Chemistry Steps. (2020, March 15). Hydroboration-Oxidation of Alkynes with Practice Problems. Retrieved from [Link]

  • LibreTexts Chemistry. (2019, June 5). 11.10: Hydroboration–Oxidation of Alkynes. Retrieved from [Link]

  • Study.com. (n.d.). Alkyne Hydrogenation | Overview & Reaction Mechanism. Retrieved from [Link]

  • BenchChem. (2025).
  • Master Organic Chemistry. (2024, January 23). Alkyne Hydroboration With “R2BH”. Retrieved from [Link]

  • YouTube. (2024, February 5). Preparation of Alkynes, Part 6: By Isomerization and Metathesis. Retrieved from [Link]

  • Master Organic Chemistry. (2011, August 19). Partial Reduction of Alkynes With Lindlar's Catalyst. Retrieved from [Link]

  • LibreTexts Chemistry. (2025, June 24). 8.8: Reduction of Alkynes. Retrieved from [Link]

  • Aakash Institute. (n.d.). Hydrogenation of Alkenes and Alkynes, Partial Hydrogenation, Lindlar Catalyst, Practice Problems and FAQs in Chemistry. Retrieved from [Link]

  • JoVE. (2023, April 30). Video: Alkynes to Aldehydes and Ketones: Hydroboration-Oxidation. Retrieved from [Link]

  • ACS Publications. (2023, July 19). Hydration of Unsymmetrical Internal Alkynes: Factors Governing the Regioselectivity. Retrieved from [Link]

  • LibreTexts Chemistry. (2025, March 12). 9.5: Reduction of Alkynes. Retrieved from [Link]

  • ResearchGate. (n.d.). The existing methods of hydration of unsymmetrical alkynes and this method. Retrieved from [Link]

  • LibreTexts Chemistry. (2024, March 18). 9.5: Reduction of Alkynes. Retrieved from [Link]

  • Angewandte Chemie International Edition. (n.d.).
  • Master Organic Chemistry. (2013, May 8). Partial Reduction of Alkynes With Na/NH3 To Give Trans Alkenes. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Alkene synthesis by alkyne semireduction. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Alkynes to Alkenes. Retrieved from [Link]

  • Chad's Prep. (n.d.). Reduction of Alkynes. Retrieved from [Link]

  • ACS Publications. (2016, June 7). Direct trans-Selective Ruthenium-Catalyzed Reduction of Alkynes in Two-Chamber Reactors and Continuous Flow. Retrieved from [Link]

  • LibreTexts Chemistry. (2023, July 18). 1.6: Reduction of Alkynes. Retrieved from [Link]

  • Quora. (2023, May 3). How are cis and trans alkene obtained from alkyne?. Retrieved from [Link]

  • Lumen Learning. (n.d.). Reduction of Alkynes. Retrieved from [Link]

  • MDPI. (2022, December 30). The Alkyne Zipper Reaction: A Useful Tool in Synthetic Chemistry. Retrieved from [Link]

  • SpringerLink. (2011, February 1). Synthesis of Allenes by Isomerization Reactions. Retrieved from [Link]

  • LibreTexts Chemistry. (2019, June 5). 11.3.4 Catalytic Hydrogenation of Alkynes. Retrieved from [Link]

  • OpenStax. (2023, September 20). 9.5 Reduction of Alkynes. Retrieved from [Link]

  • ResearchGate. (n.d.). Hydration of Unsymmetrical Internal Alkynes: Factors Governing the Regioselectivity. Retrieved from [Link]

  • Wikipedia. (n.d.). Alkyne zipper reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Ketone synthesis by reaction (hydration) of alkynes. Retrieved from [Link]

  • ResearchGate. (n.d.). Dissolving Metal Reduction of Acetylenes: A Computational Study. Retrieved from [Link]

  • LibreTexts Chemistry. (2024, March 18). 9.4: Hydration of Alkynes. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Acid Catalyzed Hydration of Alkynes with Practice Problems. Retrieved from [Link]

  • OpenOChem Learn. (n.d.). Reduction of Alkynes. Retrieved from [Link]

  • Chemistry Stack Exchange. (2019, May 16). Rearrangment during alkyne synthesis. Retrieved from [Link]

  • YouTube. (2019, October 30). Alkyne Acid Catalyzed Hydration Reaction and Mechanism. Retrieved from [Link]

  • ResearchGate. (n.d.). Hydroboration of unsymmetrical internal alkynes. Retrieved from [Link]

  • YouTube. (2020, December 10). 9.7 Hydration of Alkynes. Retrieved from [Link]

  • LibreTexts Chemistry. (2024, September 30). 9.4: Hydration of Alkynes. Retrieved from [Link]

  • PubMed Central. (n.d.). Regio- and Stereoselective Ni-Catalyzed 1,4-Hydroboration of 1,3-Dienes: Access to Stereodefined (Z)-Allylboron Reagents and Derived Allylic Alcohols. Retrieved from [Link]

Sources

Technical Support Guide: Optimizing Yield and Purity in 7-Tetradecyne Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a dedicated technical resource for researchers, scientists, and professionals engaged in the synthesis of 7-tetradecyne. Our focus is to provide actionable troubleshooting advice and in-depth answers to common challenges, moving beyond procedural steps to explain the fundamental chemistry governing success. We aim to empower you to diagnose issues, optimize reaction conditions, and achieve high yields of exceptionally pure this compound.

Foundational Synthesis Strategy: Acetylide Alkylation

The most robust and widely employed method for synthesizing internal alkynes like this compound is through the alkylation of a terminal acetylide anion.[1][2] This method offers excellent control over the final structure by forming a new carbon-carbon bond via a nucleophilic substitution (SN2) reaction.[3]

The synthesis can be logically dissected into two primary stages:

  • Deprotonation: A terminal alkyne (1-heptyne) is treated with a very strong base, typically sodium amide (NaNH₂), to remove the acidic terminal proton and generate a highly nucleophilic acetylide anion.[2]

  • Alkylation: The resulting acetylide anion attacks a primary alkyl halide (1-bromoheptane), displacing the halide and forming the internal alkyne, this compound.[4]

The overall reaction is as follows: CH₃(CH₂)₄C≡CH + NaNH₂ → CH₃(CH₂)₄C≡C⁻Na⁺ + NH₃ CH₃(CH₂)₄C≡C⁻Na⁺ + CH₃(CH₂)₅CH₂Br → CH₃(CH₂)₅C≡C(CH₂)₅CH₃ + NaBr

Below is a conceptual workflow of this synthetic pathway.

SynthesisWorkflow cluster_reactants Starting Materials cluster_reaction Reaction Steps cluster_products Products & Purification Heptyne 1-Heptyne Deprotonation Step 1: Deprotonation (Formation of Heptynilide Anion) Heptyne->Deprotonation Bromoheptane 1-Bromoheptane Alkylation Step 2: SN2 Alkylation (C-C Bond Formation) Bromoheptane->Alkylation Base Sodium Amide (NaNH₂) Base->Deprotonation Deprotonation->Alkylation Heptynilide intermediate Crude Crude this compound Alkylation->Crude Purification Purification (Chromatography/Distillation) Crude->Purification Pure Pure this compound Purification->Pure

Caption: General workflow for the synthesis of this compound via acetylide alkylation.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific experimental problems in a question-and-answer format, providing diagnostic logic and corrective actions.

Q1: My reaction yield is significantly lower than expected. What are the most likely causes?

A1: Low yield is a common problem that can typically be traced to one of three areas: inefficient acetylide formation, competing side reactions, or suboptimal reaction conditions.

  • Cause 1: Incomplete Deprotonation. The formation of the acetylide anion is the critical first step. Sodium amide is an exceptionally strong base, but it is highly reactive with moisture. If your reagent has been improperly stored or is old, its effectiveness will be compromised, leading to a significant portion of the 1-heptyne remaining unreacted.

    • Solution: Always use fresh, high-purity sodium amide from a newly opened container under strictly anhydrous conditions (e.g., an inert atmosphere of nitrogen or argon). Ensure all glassware is oven-dried and solvents are anhydrous.

  • Cause 2: Competing E2 Elimination. The acetylide anion is not only a strong nucleophile but also a very strong base.[5] If it encounters a sterically hindered alkyl halide (secondary or tertiary), it will act as a base and abstract a proton, leading to an E2 elimination reaction. This produces an unwanted alkene (7-tetradecene) instead of the desired alkyne.

    • Solution: This is the most critical parameter for success. You must use a primary (1°) alkyl halide. For this synthesis, 1-bromoheptane or 1-iodoheptane are required. Using a secondary halide like 2-bromoheptane will result in almost exclusive formation of the elimination product.[3]

  • Cause 3: Suboptimal Temperature. The deprotonation step is often performed at low temperatures (e.g., in liquid ammonia at -33 °C) to control reactivity. The subsequent alkylation may require warming to proceed at a reasonable rate. If the temperature is too low during alkylation, the reaction will be slow and incomplete. If it's too high, the risk of side reactions, including elimination and potential isomerization, increases.[]

    • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to determine the optimal reaction time and temperature for the alkylation step. A typical approach is to add the alkyl halide at a low temperature and then allow the reaction to slowly warm to room temperature overnight.

Troubleshooting Start Low Yield Observed Q_Halide Is your alkyl halide primary (1°)? Start->Q_Halide A_Halide_No Major Issue: E2 Elimination Solution: Use a 1° alkyl halide (e.g., 1-bromoheptane). Q_Halide->A_Halide_No No Q_Base Is your NaNH₂ fresh and the reaction anhydrous? Q_Halide->Q_Base Yes A_Base_No Problem: Incomplete Deprotonation Solution: Use fresh base and dry solvents/glassware. Q_Base->A_Base_No No Q_Conditions Are reaction time and temperature optimized? Q_Base->Q_Conditions Yes A_Conditions_No Problem: Incomplete Reaction Solution: Monitor by TLC/GC. Allow warming to RT overnight. Q_Conditions->A_Conditions_No No Success Yield Improved Q_Conditions->Success Yes

Sources

Technical Support Center: Troubleshooting Low Reactivity of 7-Tetradecyne in Click Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for advanced click chemistry applications. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the reactivity of 7-tetradecyne. As a symmetrical, internal alkyne with significant nonpolar character, this compound presents unique challenges that fall outside the scope of standard click chemistry protocols. This document provides in-depth, evidence-based troubleshooting strategies to help you achieve successful conjugation.

Part 1: Frequently Asked Questions - Understanding the Core Issues

This section addresses the fundamental reasons behind the low reactivity of this compound in the most common click chemistry reaction.

Q1: Why is my this compound failing to react in a standard Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction?

A1: The primary reason for failure is a mechanistic incompatibility. The widely used CuAAC reaction is highly efficient for terminal alkynes but is generally ineffective for internal alkynes like this compound.[1][2]

The established mechanism for CuAAC requires the formation of a copper(I) acetylide intermediate.[3] This intermediate forms when a copper(I) catalyst coordinates to the alkyne, lowering the pKa of the terminal proton and allowing for its removal to form the key reactive species.[1] this compound, lacking a terminal proton, cannot form this acetylide intermediate, thus preventing the catalytic cycle from proceeding efficiently.

Beyond this fundamental mechanistic barrier, two other properties of this compound contribute to its low reactivity:

  • Steric Hindrance: The two hexyl chains flanking the internal alkyne create significant steric bulk. This physically obstructs the approach of the azide and the catalyst complex, dramatically slowing down the reaction rate even if an alternative mechanism were accessible.[4]

  • Poor Solubility: this compound is a highly nonpolar, hydrophobic molecule due to its long alkyl chains.[5][6] This leads to poor solubility in the polar solvent systems (e.g., t-butanol/water, DMSO/water) commonly used for CuAAC, especially in bioconjugation.[7] Phase separation between your alkyne and the catalyst/azide will prevent any meaningful reaction from occurring.

Alkyne_Comparison cluster_terminal Terminal Alkyne (e.g., 1-Heptyne) cluster_internal Internal Alkyne (this compound) cluster_mechanism CuAAC Mechanism Step term_alkyne cu_catalyst Cu(I) Catalyst term_alkyne->cu_catalyst + term_label Terminal Proton (pKa ~25) int_alkyne int_alkyne->cu_catalyst + int_label No Terminal Proton acetylide Cu(I) Acetylide (Reactive Intermediate) cu_catalyst->acetylide Deprotonation no_reaction Mechanism Blocked cu_catalyst->no_reaction

Caption: Terminal vs. Internal Alkyne Reactivity in CuAAC.

Q2: If CuAAC doesn't work, what is the correct chemical approach for this compound?

A2: The recommended and mechanistically appropriate method for reacting internal alkynes with azides is the Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) .[2] Unlike the copper-catalyzed variant, RuAAC does not rely on the formation of an acetylide intermediate and is therefore effective for both terminal and internal alkynes.[3]

A critical distinction is the regioselectivity of the product. While CuAAC almost exclusively yields the 1,4-disubstituted 1,2,3-triazole, RuAAC produces the complementary 1,5-disubstituted 1,2,3-triazole isomer.[1][3] This difference is due to a distinct mechanism involving the formation of a six-membered ruthenacycle intermediate.[3] Researchers must consider whether this alternative triazole linkage is suitable for their application.

Reaction_Choice_Workflow start Start: Alkyne Substrate check_type Is the alkyne terminal or internal? start->check_type terminal Terminal check_type->terminal Terminal internal Internal (e.g., this compound) check_type->internal Internal use_cuaac Use CuAAC Protocol terminal->use_cuaac use_ruaac Use RuAAC Protocol internal->use_ruaac product_14 Product: 1,4-Triazole use_cuaac->product_14 product_15 Product: 1,5-Triazole use_ruaac->product_15

Caption: Decision workflow for choosing the correct click reaction.

Part 2: Troubleshooting and Optimization Guide for RuAAC

Even with the correct reaction choice, the inherent steric hindrance and hydrophobicity of this compound can lead to sluggish reactions. This guide provides actionable steps to overcome these issues.

Q3: I've switched to a RuAAC protocol, but my reaction with this compound is still slow or low-yielding. How can I optimize it?

A3: This is a common challenge. Successful RuAAC with a substrate like this compound requires careful optimization of the reaction environment. We will address this systematically.

A3.1: Solvent Selection is Critical

The most common point of failure is poor substrate solubility. A homogeneous reaction mixture is essential.

The Problem: this compound will not dissolve well in aqueous buffers or highly polar solvents, leading to a biphasic system where the catalyst and reactants cannot interact effectively.

The Solution: Use anhydrous, nonpolar, or polar aprotic solvents that can fully dissolve the alkyne. Elevated temperatures can further improve solubility.

Table 1: Solvent Recommendations for RuAAC with Hydrophobic Substrates

SolventTypeBoiling Point (°C)Rationale & Considerations
Toluene Nonpolar111Excellent starting point. Solubilizes nonpolar alkynes well. Allows for a wide range of reaction temperatures.[8]
Dioxane Polar Aprotic101Good alternative to toluene, offers slightly more polarity which may help solubilize some azide partners.
DMF Polar Aprotic153Can be effective but may require higher temperatures to fully dissolve long-chain alkynes. Ensure use of dry DMF.[4]
DMSO Polar Aprotic189Similar to DMF; its high boiling point is useful for reactions requiring significant thermal energy. Can be difficult to remove post-reaction.[4][7]

Action: If you are using a solvent system with water, immediately switch to an anhydrous organic solvent like toluene.

A3.2: Adjusting Reaction Temperature and Time

The Problem: The steric hindrance from the hexyl chains on this compound increases the activation energy of the reaction. Room temperature is often insufficient to overcome this barrier.

The Solution: Increase the reaction temperature significantly and allow for longer reaction times.

Table 2: Temperature and Time Optimization Strategy

ParameterInitial ConditionOptimization Step 1Optimization Step 2
Temperature 60 °C80 °C100-110 °C (Toluene)
Time 12 hours24 hours48+ hours

Action: Start your reaction at 60-80 °C and monitor its progress by TLC or LC-MS every 4-6 hours.[4] If the reaction is stalled, increase the temperature. Be prepared for the reaction to require 24-48 hours for completion.

A3.3: Catalyst and Reagent Considerations

The Problem: An insufficient concentration of the active catalyst or an imbalance in reagents can limit the reaction yield.

The Solution: Ensure high-purity reagents and consider increasing the catalyst loading.

  • Catalyst Choice: A common and effective catalyst for RuAAC is Cp*RuCl(PPh₃)₂ (Pentamethylcyclopentadienyl Ruthenium(II) Chloride complex).[1] Ensure it is handled under an inert atmosphere if it is sensitive to air.

  • Catalyst Loading: For sterically hindered substrates, a higher catalyst loading may be necessary to achieve a reasonable reaction rate. Standard protocols often use 1-5 mol%, but for challenging substrates like this compound, increasing this to 5-10 mol% can be beneficial.[4]

  • Reagent Stoichiometry: Use a 1:1 or a slight excess (1.1 to 1.2 equivalents) of the more accessible or less expensive reaction partner to drive the reaction to completion.

  • Inert Atmosphere: Perform the reaction under an inert atmosphere (Nitrogen or Argon) to prevent potential oxidation or degradation of the catalyst, especially at elevated temperatures.

Part 3: Experimental Protocols & Workflow

Protocol 1: General Starting Protocol for RuAAC of this compound

This protocol is a starting point and should be optimized based on the principles described above.

  • Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add this compound (1.0 eq) and your azide partner (1.0-1.2 eq).

  • Catalyst Addition: Add the RuAAC catalyst (e.g., Cp*RuCl(PPh₃)₂; 0.05 - 0.10 eq, 5-10 mol%).

  • Solvent Addition: Add anhydrous toluene via syringe to achieve a suitable concentration (e.g., 0.1 - 0.5 M).

  • Inert Atmosphere: Seal the vial and purge with an inert gas (Argon or Nitrogen) for 5-10 minutes.

  • Reaction: Place the vial in a preheated oil bath at 80 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by taking small aliquots and analyzing via TLC or LC-MS at regular intervals (e.g., 2, 6, 12, 24 hours).

  • Work-up: Upon completion, cool the reaction to room temperature. The product can typically be purified using standard silica gel column chromatography.

Troubleshooting_Flowchart start Start: Low/No Reactivity of This compound check_reaction Are you using CuAAC or RuAAC? start->check_reaction is_cuaac CuAAC check_reaction->is_cuaac is_ruaac RuAAC check_reaction->is_ruaac stop_cuaac STOP: Wrong Mechanism. Switch to RuAAC Protocol. is_cuaac->stop_cuaac check_solvent Is the solvent anhydrous toluene, dioxane, or DMF? is_ruaac->check_solvent solvent_no No check_solvent->solvent_no solvent_yes Yes check_solvent->solvent_yes fix_solvent Change to anhydrous nonpolar/aprotic solvent. solvent_no->fix_solvent fix_solvent->check_solvent check_temp Is the temperature ≥ 80 °C? solvent_yes->check_temp temp_no No check_temp->temp_no temp_yes Yes check_temp->temp_yes fix_temp Increase temperature to 80-110 °C. temp_no->fix_temp fix_temp->check_temp check_catalyst Is catalyst loading 5-10 mol%? temp_yes->check_catalyst catalyst_no No check_catalyst->catalyst_no catalyst_yes Yes check_catalyst->catalyst_yes fix_catalyst Increase catalyst loading. Ensure inert atmosphere. catalyst_no->fix_catalyst fix_catalyst->check_catalyst success Reaction Optimized. Continue monitoring. catalyst_yes->success

Caption: A logical workflow for troubleshooting this compound reactions.

References

  • Chemical Properties of this compound (CAS 35216-11-6) . Cheméo. [Link]

  • This compound | C14H26 | CID 141979 . PubChem, National Institutes of Health. [Link]

  • This compound . NIST WebBook. [Link]

  • Click Chemistry, a Powerful Tool for Pharmaceutical Sciences . Hein, C. D., Liu, X. M., & Wang, D. (2008). Pharmaceutical research, 25(10), 2216–2230. [Link]

  • Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition . McKay, C. S., & Finn, M. G. (2014). Chemistry & biology, 21(9), 1076–1101. [Link]

  • Theoretical Investigation of the Steric Effects on Alkyne Semihydrogenation Catalyzed by Frustrated Lewis Pairs . The Journal of Physical Chemistry C. [Link]

  • Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation . Hong, V., Presolski, S. I., Ma, C., & Finn, M. G. (2011). Angewandte Chemie (International ed. in English), 48(52), 9879–9883. [Link]

  • Click Chemistry: Reaction Rates and Their Suitability for Biomedical Applications . Ziegler, D. S., et al. (2021). Bioconjugate Chemistry, 32(5), 799-813. [Link]

  • Click Nucleophilic Conjugate Additions to Activated Alkynes: Exploring Thiol-yne, Amino-yne, and Hydroxyl-yne Reactions from (Bio)Organic to Polymer Chemistry . Chemical Reviews. [Link]

  • Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides . Fokin, V. V. (2010). Chemical Society reviews, 39(4), 1302–1314. [Link]

  • Tripodal amine ligands for accelerating Cu-catalyzed azide–alkyne cycloaddition: efficiency and stability against oxidation and dissociation . Catalysis Science & Technology. [Link]

  • Tailored Ligand Acceleration of the Cu-Catalyzed Azide-Alkyne Cycloaddition Reaction: Practical and Mechanistic Implications . ResearchGate. [Link]

  • Click Chemistry Azide-Alkyne Cycloaddition . Organic Chemistry Portal. [Link]

  • Click chemistry . Wikipedia. [Link]

  • Click Chemistry as an Efficient Toolbox for Coupling Sterically Hindered Molecular Systems to Obtain Advanced Materials for Nanomedicine . MDPI. [Link]

  • Can you help me with Alkyne-azide click polymerization? ResearchGate. [Link]

Sources

Technical Support Center: Catalyst Selection and Optimization for 7-Tetradecyne Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 7-tetradecyne reactions. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting advice for common catalytic transformations of this compound. Here, we move beyond simple protocols to explain the underlying principles of catalyst selection and reaction optimization, empowering you to make informed decisions in your experimental work.

I. Frequently Asked Questions (FAQs)

This section addresses common questions regarding catalyst selection for the primary reaction types involving this compound.

Q1: What are the primary catalytic reactions I can perform on this compound, and what are the expected products?

This compound, an internal alkyne, can undergo several key catalytic transformations:

  • Hydrogenation: This reaction involves the addition of hydrogen across the triple bond. Depending on the catalyst and conditions, you can achieve three distinct products:

    • (Z)-7-Tetradecene (cis-alkene): This is achieved through syn-addition of hydrogen.

    • (E)-7-Tetradecene (trans-alkene): This is achieved through anti-addition of hydrogen.

    • Tetradecane: This is the result of complete saturation of the triple bond.

  • Hydration: The addition of water across the triple bond. For a symmetrical internal alkyne like this compound, this reaction will yield a single ketone product, 7-tetradecanone, after tautomerization of the enol intermediate.[1]

  • Coupling Reactions: While this compound is not a terminal alkyne and thus cannot directly participate in standard Sonogashira coupling, understanding the principles of related cross-coupling reactions is crucial for more advanced synthetic strategies.[2]

Q2: How do I choose the right catalyst for selective hydrogenation of this compound to the cis-alkene?

For the selective hydrogenation of an alkyne to a cis-alkene, a "poisoned" or deactivated catalyst is essential to prevent over-reduction to the alkane.[3][4] The most common and effective choices are:

  • Lindlar's Catalyst: This is the classic choice and consists of palladium deposited on calcium carbonate or barium sulfate, which is then "poisoned" with lead acetate and quinoline.[5][6][7] The poison deactivates the most active catalytic sites, which are responsible for alkene hydrogenation, thus allowing the reaction to stop at the cis-alkene stage.[5][8]

  • P-2 Nickel Catalyst: This is a nickel-boride complex that also shows excellent selectivity for cis-alkene formation.[7][9] It is prepared by the reduction of a nickel(II) salt with sodium borohydride.[9] The addition of ethylenediamine can further enhance its stereospecificity.[10]

The choice between these catalysts often comes down to substrate compatibility and downstream processing considerations.

Q3: What catalyst should I use to obtain the trans-alkene from this compound?

To form the trans-alkene, a dissolving metal reduction is the standard method, which involves the use of sodium or lithium metal in liquid ammonia.[11][12] This reaction proceeds through a radical anion intermediate, which ultimately leads to the anti-addition of hydrogen across the triple bond, yielding the thermodynamically more stable trans-alkene.[11]

Q4: For complete hydrogenation to tetradecane, which catalysts are most effective?

For the complete reduction of the alkyne to an alkane, highly active catalysts are employed. Common choices include:[6][11]

  • Palladium on carbon (Pd/C)[6][11][13]

  • Platinum on carbon (Pt/C) or platinum oxide (PtO₂)[14]

  • Raney Nickel (Raney-Ni)[6][11]

These catalysts are so effective that it is often difficult to isolate the intermediate alkene.[4]

Q5: What catalytic system is recommended for the hydration of this compound?

The hydration of this compound to 7-tetradecanone is typically achieved using an acid-catalyzed reaction with a mercury(II) salt as a co-catalyst.[1] The most common system is:

  • Aqueous sulfuric acid (H₂SO₄) with mercuric sulfate (HgSO₄)

This reaction proceeds via a vinyl carbocation intermediate, leading to an enol that rapidly tautomerizes to the more stable ketone.[1]

II. Troubleshooting Guide

This section provides a question-and-answer formatted guide to troubleshoot common issues encountered during the catalytic reactions of this compound.

Hydrogenation Reactions
Q: I'm using Lindlar's catalyst for the synthesis of (Z)-7-tetradecene, but I'm observing significant over-reduction to tetradecane. What's going wrong?

A: This is a common issue and can often be rectified by carefully examining your reaction parameters. Here’s a systematic approach to troubleshooting:

  • Catalyst Quality and Activity:

    • Cause: The Lindlar's catalyst may be too active, or the "poison" may have degraded.

    • Solution: Ensure you are using a high-quality, reputable source for your Lindlar's catalyst. If you prepare it in-house, ensure the poisoning procedure is followed meticulously. The quinoline component is crucial for preventing complete hydrogenation.[6]

  • Reaction Conditions:

    • Cause: High hydrogen pressure or elevated temperature can overcome the selectivity of the poisoned catalyst.

    • Solution: Start with atmospheric pressure of hydrogen and room temperature.[5] Lowering the temperature can further enhance selectivity by reducing the rate of the second hydrogenation step (alkene to alkane).[5]

  • Reaction Monitoring:

    • Cause: Allowing the reaction to proceed for too long after the starting alkyne has been consumed will inevitably lead to over-reduction.

    • Solution: Monitor the reaction progress closely using techniques like Thin Layer Chromatography (TLC), Gas Chromatography (GC), or Nuclear Magnetic Resonance (NMR) spectroscopy.[5] Stop the reaction as soon as the this compound is no longer detectable.

Catalyst Selection and Performance in Hydrogenation
Catalyst SystemTarget ProductSelectivity IssueTroubleshooting Actions
H₂, Lindlar's Catalyst(Z)-7-TetradeceneOver-reduction to Tetradecane- Verify catalyst quality- Reduce H₂ pressure and temperature- Closely monitor reaction and stop upon alkyne consumption
H₂, Pd/CTetradecaneIncomplete reaction- Increase H₂ pressure and/or temperature- Check for catalyst poisoning from impurities in the substrate or solvent
Na, NH₃(l)(E)-7-TetradeceneFormation of cis-alkene or starting material recovery- Ensure anhydrous conditions- Use a sufficient excess of sodium metal
Q: My hydrogenation reaction has stalled, and I'm recovering unreacted this compound. What are the likely causes?

A: A stalled hydrogenation reaction usually points to catalyst deactivation or issues with the reaction setup.

  • Catalyst Deactivation (Poisoning):

    • Cause: Impurities in your this compound starting material or solvent can act as catalyst poisons. Sulfur-containing compounds are particularly notorious for poisoning palladium and platinum catalysts.

    • Solution: Purify your this compound and use high-purity, degassed solvents.

  • Insufficient Hydrogen:

    • Cause: A leak in your hydrogenation apparatus or an insufficient supply of hydrogen will halt the reaction.

    • Solution: Ensure your reaction vessel is properly sealed and that you have an adequate supply of hydrogen. For reactions at atmospheric pressure, a balloon filled with hydrogen is often sufficient, but ensure it remains inflated.

  • Poor Catalyst Dispersion:

    • Cause: In a heterogeneous catalytic reaction, efficient mixing is crucial for the substrate to access the catalyst surface.

    • Solution: Ensure vigorous stirring to keep the catalyst suspended in the reaction medium.

Hydration Reactions
Q: I am attempting the hydration of this compound to 7-tetradecanone, but the reaction is very slow or incomplete. How can I improve this?

A: The hydration of internal alkynes can sometimes be sluggish. Here are some optimization strategies:

  • Catalyst Concentration:

    • Cause: The concentration of the mercuric sulfate catalyst may be too low.

    • Solution: While it is a catalyst, ensuring an adequate amount (typically 1-5 mol%) is present can increase the reaction rate.

  • Acid Strength:

    • Cause: The acidity of the medium may not be sufficient to promote the reaction.

    • Solution: Ensure you are using a sufficient concentration of sulfuric acid.

  • Temperature:

    • Cause: The reaction may require thermal energy to proceed at a reasonable rate.

    • Solution: Gently heating the reaction mixture can often increase the rate of hydration. Monitor the reaction by TLC or GC to avoid decomposition at higher temperatures.

III. Experimental Protocols

Protocol 1: Selective Hydrogenation of this compound to (Z)-7-Tetradecene

This protocol provides a general procedure for the selective hydrogenation using Lindlar's catalyst.

  • Reaction Setup:

    • To a round-bottom flask equipped with a magnetic stir bar, add this compound (1 equivalent).

    • Dissolve the alkyne in a suitable solvent (e.g., ethyl acetate, hexane).

    • Add Lindlar's catalyst (5% by weight of the alkyne).

  • Hydrogenation:

    • Seal the flask with a septum.

    • Purge the flask with hydrogen gas by evacuating and backfilling with hydrogen from a balloon three times.

    • Stir the reaction mixture vigorously at room temperature under a hydrogen atmosphere (balloon pressure).

  • Reaction Monitoring and Workup:

    • Monitor the reaction progress by TLC or GC.

    • Once the starting material is consumed, filter the reaction mixture through a pad of Celite® to remove the catalyst.

    • Rinse the Celite® pad with the reaction solvent.

    • Concentrate the filtrate under reduced pressure to yield the crude (Z)-7-tetradecene.

    • Purify by column chromatography if necessary.

Protocol 2: Hydration of this compound to 7-Tetradecanone

This protocol outlines the acid- and mercury-catalyzed hydration of this compound.

  • Reaction Setup:

    • In a round-bottom flask, combine water, concentrated sulfuric acid, and a catalytic amount of mercuric sulfate (HgSO₄).

    • Add this compound (1 equivalent) to the acidic solution.

  • Reaction:

    • Stir the mixture vigorously. Gentle heating may be required to increase the reaction rate.

  • Reaction Monitoring and Workup:

    • Monitor the disappearance of the starting material by TLC or GC.

    • Upon completion, cool the reaction mixture to room temperature and extract the product with a suitable organic solvent (e.g., diethyl ether, dichloromethane).

    • Wash the combined organic layers with a saturated sodium bicarbonate solution and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • The crude product can be purified by column chromatography or distillation.

IV. Visualized Workflows

Catalyst Selection for this compound Hydrogenation

start Desired Product? cis (Z)-7-Tetradecene (cis-alkene) start->cis cis-addition trans (E)-7-Tetradecene (trans-alkene) start->trans anti-addition alkane Tetradecane (Alkane) start->alkane complete saturation lindlar Lindlar's Catalyst (Pd/CaCO3, Pb(OAc)2, Quinoline) cis->lindlar p2ni P-2 Nickel (Ni2B) cis->p2ni dissolving_metal Dissolving Metal Reduction (Na or Li in NH3) trans->dissolving_metal active_metal Active Metal Catalyst (Pd/C, Pt/C, Raney-Ni) alkane->active_metal

Caption: Decision tree for selecting the appropriate catalyst system for the hydrogenation of this compound.

Troubleshooting Workflow for Low Yield in Hydrogenation

start Low Yield in Hydrogenation Reaction check_sm Starting Material Recovered? start->check_sm yes_sm Yes check_sm->yes_sm Yes no_sm No (Over-reduction or side products) check_sm->no_sm No catalyst_poisoning Check for Catalyst Poisoning: - Purify Substrate/Solvent - Use Fresh Catalyst yes_sm->catalyst_poisoning h2_supply Check H2 Supply: - Check for Leaks - Ensure Adequate H2 Source yes_sm->h2_supply catalyst_activity Check Catalyst Activity: - Is the catalyst too active? - Is the 'poison' effective? no_sm->catalyst_activity reaction_conditions Optimize Conditions: - Lower H2 Pressure - Lower Temperature - Monitor Reaction Time no_sm->reaction_conditions

Caption: A systematic guide for troubleshooting low-yield hydrogenation reactions of this compound.

V. References

  • Alkyne Hydrogenation with Lindlar Catalyst. (n.d.). Química Organica.org. Retrieved from [Link]

  • Kaliyaperumal, S., et al. (2018). Selective catalytic hydrogenation of alkynes: Use of Lindlar's catalyst during practical works. Journal of Laboratory Chemical Education, 6(2), 33-37.

  • Nickel boride catalyst. (n.d.). In Wikipedia. Retrieved from [Link]

  • Catalytic Hydrogenation of Alkynes. (2019, June 5). Chemistry LibreTexts. Retrieved from [Link]

  • Alkyne Reactions: Partial Hydrogenation to cis-Alkenes with H₂ / Lindlar Catalyst. (n.d.). Master Organic Chemistry. Retrieved from [Link]

  • Reduction of Alkynes. (n.d.). OpenOChem Learn. Retrieved from [Link]

  • Palladium on Carbon (Pd/C) for Catalytic Hydrogenation of Alkenes. (2011, November 25). Master Organic Chemistry. Retrieved from [Link]

  • Reduction of Alkynes. (2024, March 18). Chemistry LibreTexts. Retrieved from [Link]

  • Sonogashira Coupling. (2024, August 5). Chemistry LibreTexts. Retrieved from [Link]

  • Partial Reduction of Alkynes With Lindlar's Catalyst. (2011, August 19). Master Organic Chemistry. Retrieved from [Link]

  • Cherkasov, N., Murzin, D. Y., Catlow, C. R. A., & Chutia, A. (2021). Selectivity of the Lindlar catalyst in alkyne semi-hydrogenation: a direct liquid-phase adsorption study. RSC. Retrieved from [Link]

  • Reduction of Alkynes to cis-Alkenes: Catalytic Hydrogenation. (2023, April 30). JoVE. Retrieved from [Link]

  • Reduction of Alkynes. (n.d.). Lumen Learning. Retrieved from [Link]

  • Hydration of Alkynes Explained | Markovnikov vs. Anti-Markovnikov. (2025, October 16). YouTube. Retrieved from [Link]

  • Struggling to make a sonogashira coupling reaction happen. (2021, September 2). Reddit. Retrieved from [Link]

  • Reusability of the catalytic system 1-Rh in hydrogenation of 1-tetradecene. (n.d.). ResearchGate. Retrieved from [Link]

  • Competition Studies in Alkyne Electrophilic Cyclization Reactions. (n.d.). National Institutes of Health. Retrieved from [Link]

  • Brown, C. A., & Ahuja, V. K. (1973). “P-2 Nickel” Catalyst with Ethylenediamine, a Novel System for Highly Stereospecific Reduction of Alkynes to cis-Olefins. J.C.S. Chem. Comm., 553.

  • Hydration of Alkynes for Markovnikov Products. (2020, May 30). Chemistry LibreTexts. Retrieved from [Link]

  • Sonogashira coupling. (n.d.). In Wikipedia. Retrieved from [Link]

Sources

Technical Support Center: Purification of 7-Tetradecyne Reaction Products

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a dedicated technical resource for researchers, scientists, and drug development professionals facing challenges in the purification of 7-tetradecyne. Synthesis of internal alkynes, while often straightforward, can produce a range of structurally similar impurities that co-elute under standard chromatographic conditions. This document provides in-depth, experience-driven troubleshooting advice and optimized protocols to achieve high product purity.

Part 1: Troubleshooting Guide

This section addresses specific, common purification issues in a question-and-answer format. Each solution is grounded in chemical principles to explain the causality behind the recommended experimental choices.

Question 1: My crude NMR shows my desired this compound, but also significant signals in the olefinic region (δ 5.0-6.0 ppm) that I can't separate with standard silica gel chromatography. What is this contamination and how do I remove it?

  • Probable Cause: The olefinic signals strongly indicate the presence of 7-tetradecene, the corresponding alkene.[1] This impurity arises from two primary sources: incomplete double dehydrohalogenation if starting from a dihaloalkane, or partial reduction of the alkyne if reducing conditions are inadvertently present. This compound and 7-tetradecene have very similar polarities, making their separation on standard silica gel nearly impossible as they will have very similar retention factors.[2]

  • Authoritative Solution: Argentation (Silver Nitrate) Chromatography. The most effective method for separating compounds with minor differences in unsaturation is argentation chromatography.[3] This technique leverages the reversible interaction between silver ions (Ag+) and the π-electrons of double and triple bonds.[4] Silver ions, acting as a π-acceptor, form weak complexes with unsaturated compounds. The stability of these complexes, and thus the retention on the column, is greater for alkenes than for alkynes. This differential affinity allows for a clean separation that is unattainable with conventional methods.[5][6]

    Workflow for Argentation Chromatography

    G start Crude this compound (contaminated with 7-tetradecene) prep_col Prepare AgNO3-impregnated silica gel column start->prep_col load Load crude product in minimal non-polar solvent (e.g., Hexane) prep_col->load elute Elute with a non-polar solvent system (e.g., Hexane -> 1-2% Ether in Hexane) load->elute collect Collect fractions, monitoring by KMnO4-stained TLC elute->collect product Pure this compound (alkene-free) collect->product

    Caption: Argentation chromatography workflow for alkene removal.

Question 2: My product is free of alkenes, but GC-MS analysis indicates the presence of other C14H26 isomers. Why did this happen and can they be separated?

  • Probable Cause: The use of strong bases (e.g., NaNH₂, alcoholic KOH) at elevated temperatures during the synthesis can induce isomerization, causing the triple bond to "walk" along the carbon chain.[7][8] This results in a mixture of constitutional isomers (e.g., 6-tetradecyne, 5-tetradecyne) that are extremely difficult to separate from the desired this compound.

  • Authoritative Solution: High-Resolution Flash Chromatography & Synthetic Optimization.

    • Purification: Separating these isomers requires optimized high-performance flash chromatography. The subtle differences in dipole moment and molecular shape between isomers can sometimes be exploited.

      • Stationary Phase: Standard, high-quality silica gel (60 Å).

      • Mobile Phase: Use a very non-polar eluent system and run a slow, shallow gradient. Start with 100% heptane or hexane and very slowly introduce a slightly more polar solvent like toluene or dichloromethane (0-2%).

    • Prevention (Recommended): The most reliable solution is to prevent isomerization during the synthesis. Using sodium amide (NaNH₂) in liquid ammonia at its boiling point (-33 °C) provides a strongly basic environment at a much lower temperature, significantly suppressing triple bond migration.[8][9]

Question 3: After the reaction, my aqueous workup results in a persistent emulsion, leading to poor recovery. How can I improve this initial purification step?

  • Probable Cause: Emulsions during the workup of alkyne synthesis reactions are common, often caused by fine particulate matter (inorganic salts) or amphiphilic intermediates. Using a strong base like NaNH₂ requires a careful quenching and extraction procedure to avoid these issues.[10]

  • Authoritative Solution: Systematic Quenching and Extraction. A structured workup protocol is essential. The goal is to neutralize the base, dissolve all salts, and efficiently partition the organic product from the aqueous phase.

    Logical Flow for a Robust Aqueous Workup

    G start Reaction Mixture in Organic Solvent quench Slowly quench with sat. aq. NH4Cl at 0 °C (Safer than water for unreacted base) start->quench separate Transfer to Separatory Funnel Separate Layers quench->separate wash_acid Wash Organic Layer with dilute HCl (e.g., 1M) (Ensures neutralization) separate->wash_acid wash_brine Wash with Saturated Brine (Breaks emulsions, removes water) wash_acid->wash_brine dry Dry over Na2SO4 or MgSO4 Filter and Concentrate wash_brine->dry end Crude Product Ready for Chromatography dry->end

    Caption: A robust aqueous workup protocol.

Part 2: Frequently Asked Questions (FAQs)

Q: What is the best general-purpose method for purifying this compound? A: For a typical reaction output, a two-stage approach is best. First, perform a robust aqueous workup as detailed above to remove inorganic materials.[11] Second, use flash column chromatography. If alkene contamination is suspected or confirmed, this must be argentation chromatography.[3] If the product is free from alkenes but contains other isomers, high-resolution flash chromatography with a non-polar eluent is required.

Q: How do I prepare the silver nitrate-impregnated silica gel? A: This is a standard procedure that can be performed safely in the lab.[12]

  • Dissolve: In a round-bottom flask shielded from light with aluminum foil, dissolve 10g of silver nitrate (AgNO₃) in ~10-15 mL of deionized water.

  • Slurry: Add 90g of standard flash silica gel to the flask, followed by an additional 100 mL of water.

  • Evaporate: Swirl the flask to create a uniform slurry. Remove the water under reduced pressure using a rotary evaporator (bath temp ~65 °C).

  • Azeotropic Drying: To remove the final traces of water, add ~100-200 mL of toluene and evaporate to dryness. Repeat this step.

  • Final Drying: Dry the now free-flowing, light-gray powder under high vacuum overnight at room temperature. Store it in a sealed container protected from light.

Q: Can I use recrystallization to purify this compound? A: Recrystallization is a powerful technique for purifying solid compounds by separating them from soluble impurities.[13] However, this compound (C₁₄H₂₆, MW 194.36) is a liquid or very low-melting solid at room temperature, making standard recrystallization impractical.[14][15] While purification of derivatives or low-temperature crystallization might be possible, it is not a primary recommended method for the parent compound.

Part 3: Data & Protocols Summary

Table 1: Recommended Chromatographic Eluent Systems
Chromatography TypeTarget ImpurityStationary PhaseRecommended Eluent System (Gradient)Rationale
Argentation 7-Tetradecene (cis/trans)10% AgNO₃ on Silica GelHexane → 1-5% Diethyl Ether in HexaneAlkene complexes more strongly with Ag+, eluting after the alkyne.[5]
High-Resolution Flash Positional IsomersStandard Silica Gel (60 Å)Heptane → 0-2% Toluene in HeptaneSeparates based on minor polarity/shape differences.
Standard Flash Polar ImpuritiesStandard Silica Gel (60 Å)100% HexaneThis compound is very non-polar and will elute quickly.
Detailed Protocol: Argentation Column Chromatography
  • Column Packing: Prepare a slurry of the AgNO₃-impregnated silica gel in hexane. Pack the column as you would for standard chromatography, ensuring no air bubbles are trapped. Do not let the column run dry.

  • Sample Loading: Dissolve the crude product in a minimal amount of hexane (or the initial eluent). Load it carefully onto the top of the column.

  • Elution: Begin eluting with 100% hexane. The pure this compound should begin to elute.

  • Monitoring: Spot fractions onto a TLC plate and visualize by dipping in a potassium permanganate (KMnO₄) stain. Both the alkyne and alkene will appear as yellow spots on a purple background, but they will be in different fractions.

  • Gradient (if necessary): After the alkyne has eluted, slowly increase the polarity (e.g., to 1-2% diethyl ether in hexane) to wash out the more strongly retained 7-tetradecene.

  • Analysis: Combine the pure fractions (as determined by TLC/GC-MS) and remove the solvent under reduced pressure.

References

  • Ye, J., et al. (2017). Separation of Alkyne Enantiomers by Chiral Column HPLC Analysis of Their Cobalt-Complexes. Molecules, 22(9), 1438. Available at: [Link]

  • Wikipedia. (n.d.). Argentation chromatography. Available at: [Link]

  • GlobalSpec. (n.d.). 11: Silver Nitrate Impregnation. Available at: [Link]

  • Mander, L. N., & Williams, C. M. (2016). Chromatography with silver nitrate. Tetrahedron, 72(9), 1151-1186. Available at: [Link]

  • Mander, L. N., & Williams, C. M. (2016). Chromatography with Silver Nitrate: Part 2. University of Queensland eSpace. Available at: [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Available at: [Link]

  • Reddit. (2019). Silver nitrate TLC plate/chromo. r/chemistry. Available at: [Link]

  • Lü, J., et al. (2016). Separation of alkane and alkene mixtures by metal–organic frameworks. Chemical Society Reviews, 45(12), 3232-3253. Available at: [Link]

  • Chemistry LibreTexts. (2024). 9.2: Preparation of Alkynes - Elimination Reactions of Dihalides. Available at: [Link]

  • PubChem. (n.d.). This compound. National Institutes of Health. Available at: [Link]

  • NIST. (n.d.). This compound. NIST WebBook. Available at: [Link]

  • Ashenhurst, J. (2013). Hydration and Oxymercuration of Alkynes. Master Organic Chemistry. Available at: [Link]

  • University of Rochester. (n.d.). Organic Reaction Workup Formulas for Specific Reagents. Available at: [Link]

  • Chromatography Forum. (2015). Alkenes separation on a non polar column. Available at: [Link]

  • Chemistry LibreTexts. (2019). 10.2: Synthesis of Alkynes - Elimination Reactions of Dihalides. Available at: [Link]

  • Ashenhurst, J. (2013). Alkenes To Alkynes Via Halogenation And Elimination Reactions. Master Organic Chemistry. Available at: [Link]

  • Chad's Prep. (2020). 9.3 Synthesis of Alkynes | Organic Chemistry. YouTube. Available at: [Link]

  • Khan Academy. (n.d.). Preparation of alkynes. Available at: [Link]

  • PubChem. (n.d.). 7-Tetradecene. National Institutes of Health. Available at: [Link]

Sources

Technical Support Center: Synthesis of 7-Tetradecyne

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of 7-tetradecyne. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges and scalability issues encountered during the synthesis of this symmetrical internal alkyne. This guide provides in-depth, field-proven insights and troubleshooting strategies in a direct question-and-answer format.

I. Synthesis Overview & Core Principles

The most common and direct route to synthesizing this compound is through the alkylation of a terminal alkyne. This process involves a two-step, one-pot reaction sequence:

  • Deprotonation: A terminal alkyne, such as 1-heptyne, is deprotonated by a strong base to form a highly nucleophilic acetylide anion.[1] Sodium amide (NaNH₂) is a frequently used base for this transformation due to its high basicity (the pKa of its conjugate acid, ammonia, is ~38), which is sufficient to deprotonate the terminal alkyne (pKa ~25).[2]

  • Nucleophilic Substitution (SN2): The resulting acetylide anion then acts as a nucleophile, attacking a primary alkyl halide (e.g., 1-bromoheptane) in an SN2 reaction to form a new carbon-carbon bond, yielding the desired internal alkyne.[3]

While this method is robust, scaling up from laboratory (milligram-to-gram) to pilot or industrial (kilogram) quantities introduces significant challenges. This guide will address those specific issues.

Experimental Workflow Diagram

Synthesis_Workflow cluster_0 Step 1: Acetylide Formation cluster_1 Step 2: SN2 Alkylation Heptyne 1-Heptyne Acetylide Heptynylide Anion Heptyne->Acetylide Deprotonation Base NaNH2 in liq. NH3 Product This compound Acetylide->Product Nucleophilic Attack (SN2) AlkylHalide 1-Bromoheptane caption Figure 1. General workflow for the two-step synthesis of this compound.

Caption: Figure 1. General workflow for the two-step synthesis of this compound.

II. Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses specific problems that may arise during the scale-up of this compound synthesis.

FAQ-1: Low Yields & Incomplete Conversion

Question: We are scaling up the synthesis of this compound from a 10g to a 500g scale and observing a significant drop in yield, with a large amount of unreacted 1-heptyne recovered. What are the likely causes?

Answer: This is a classic scalability issue often traced back to inefficient deprotonation of the terminal alkyne. Several factors can contribute to this problem on a larger scale:

  • Insufficient Mixing: In larger reactors, achieving homogeneous mixing of the sodium amide (which is often a solid) and the 1-heptyne in the solvent (typically liquid ammonia or an inert solvent like THF/toluene) is more challenging. Dead spots in the reactor can leave pockets of unreacted starting material.

    • Solution: Ensure your reactor is equipped with an appropriate overhead stirrer (e.g., a mechanical stirrer with a properly sized impeller) and that the stirring speed is sufficient to create a vortex and ensure full suspension of the base. Baffles within the reactor can also improve mixing efficiency.

  • Base Deactivation: Sodium amide is extremely sensitive to moisture.[2] Any residual water in the solvent, reagents, or from atmospheric leaks in the reactor will quench the base, reducing the amount available for deprotonation.

    • Solution: Rigorously dry all glassware and the reactor under vacuum with heating. Use anhydrous solvents and ensure the 1-heptyne and 1-bromoheptane are dry. Maintain a positive pressure of an inert gas (e.g., Argon or Nitrogen) throughout the entire process to prevent atmospheric moisture from entering the system.

  • Temperature Control: The deprotonation is typically performed at low temperatures, especially when using liquid ammonia (-33 °C). On a large scale, maintaining this temperature uniformly can be difficult. If the temperature rises, the solubility of ammonia gas decreases, and side reactions may become more prevalent.

    • Solution: Use a reactor with a cooling jacket and a reliable temperature probe. For very large scales, a cryostat or a controlled liquid nitrogen cooling system may be necessary to manage the exotherm and maintain the target temperature.

FAQ-2: Formation of Impurities

Question: During the purification of our large-scale batch, we've identified a significant byproduct with the same mass as our product, as well as some polymeric material. What are these impurities and how can we prevent them?

Answer: The two most likely culprits are an isomeric byproduct and undesired polymerization.

  • Allene Formation: The acetylide anion is a strong base.[1] If it reacts with the alkyl halide via an E2 elimination pathway instead of the desired SN2 substitution, it will produce an allene (1,2-heptadiene) and regenerate the terminal alkyne. This is more common with secondary and tertiary alkyl halides but can occur with primary halides under non-optimal conditions.[3]

    • Prevention:

      • Control Addition Rate: Add the 1-bromoheptane to the acetylide solution slowly and at a controlled temperature. A rapid, uncontrolled addition can cause local temperature spikes, favoring elimination.

      • Ensure Primary Halide Purity: Verify that your 1-bromoheptane has not isomerized and does not contain significant amounts of 2-bromoheptane.

  • Dimerization/Polymerization: Acetylide anions can, under certain conditions, react with themselves or with the alkyl halide in undesirable ways, leading to dimers or oligomeric chains. This can be exacerbated by the presence of certain metal contaminants or oxygen.

    • Prevention:

      • Maintain Inert Atmosphere: Strictly exclude oxygen from the reaction. A thorough nitrogen or argon purge of the reactor before starting is critical.

      • Quenching: Once the reaction is complete, quench it promptly by carefully adding a proton source (e.g., ammonium chloride solution) to neutralize any remaining acetylide anions.

Logical Relationship Diagram

Troubleshooting_Logic Problem Low Yield or Impure Product Cause1 Incomplete Deprotonation Problem->Cause1 Cause2 Side Reactions (E2) Problem->Cause2 Cause3 Polymerization Problem->Cause3 Sol1a Improve Mixing Cause1->Sol1a Sol1b Ensure Anhydrous Conditions Cause1->Sol1b Sol1c Strict Temperature Control Cause1->Sol1c Sol2a Control Reagent Addition Rate Cause2->Sol2a Sol2b Verify Alkyl Halide Purity Cause2->Sol2b Sol3a Maintain Strict Inert Atmosphere Cause3->Sol3a Sol3b Prompt & Controlled Quench Cause3->Sol3b caption Figure 2. Troubleshooting logic for scalability issues.

Caption: Figure 2. Troubleshooting logic for scalability issues.

FAQ-3: Purification Challenges at Scale

Question: Column chromatography was effective for our 5g scale synthesis, but it is not practical for a 1kg batch. What are the recommended methods for purifying large quantities of this compound?

Answer: Large-scale purification requires moving away from traditional column chromatography towards more scalable techniques.

  • Distillation: this compound is a liquid with a reasonably high boiling point.[4] Vacuum distillation is the most effective and scalable method for its purification.

    • Procedure: After an aqueous workup to remove salts and the solvent, the crude product should be dried thoroughly. The distillation should be performed under high vacuum to lower the boiling point and prevent thermal decomposition. A fractionating column can be used to achieve high purity by separating the product from any lower or higher boiling impurities.

  • Liquid-Liquid Extraction: A robust aqueous workup is the first line of defense in purification.

    • Procedure: After quenching the reaction, perform a series of extractions. An initial wash with water will remove ammonia and sodium salts. A subsequent wash with a dilute acid (like dilute HCl) will remove any remaining basic impurities. A final wash with brine will help to break any emulsions and begin the drying process. Use a non-polar organic solvent like hexane or heptane for the extraction.

Data Summary Table
ParameterLaboratory Scale (e.g., 5g)Pilot Scale (e.g., 500g)Key Scalability Consideration
Mixing Magnetic Stir BarOverhead Mechanical StirrerEnsuring homogeneity in a larger volume.
Temp. Control Ice/Dry Ice BathJacketed Reactor with ChillerEfficient heat dissipation and uniform temp.
Atmosphere Balloon/Schlenk LinePositive Pressure of Inert GasPreventing moisture/air ingress in a large system.
Purification Flash ChromatographyVacuum DistillationThroughput and efficiency.
Safety Standard Fume HoodWalk-in Hood, Blast ShieldHandling large quantities of reactive materials.

III. Detailed Experimental Protocol (500g Scale)

This protocol is intended as a guide and should be adapted and optimized based on available equipment and safety protocols.

Step 1: Reactor Preparation

  • Ensure a 20L jacketed glass reactor is clean and thoroughly dried under vacuum with gentle heating.

  • Equip the reactor with an overhead mechanical stirrer, a thermocouple for temperature monitoring, a condenser with a gas outlet to a bubbler, and an inlet for reagent addition.

  • Purge the entire system with dry argon or nitrogen for at least 2 hours. Maintain a positive inert gas pressure throughout the reaction.

Step 2: Acetylide Anion Formation

  • Cool the reactor jacket to -40 °C.

  • Through a cannula, transfer 10L of anhydrous liquid ammonia into the reactor.

  • Slowly add 2.5 equivalents of sodium amide (NaNH₂) in portions, allowing the temperature to stabilize between each addition.

  • Once the base is added, slowly add 1.0 equivalent of 1-heptyne via an addition funnel over 1 hour. Maintain the internal temperature below -33 °C.

  • Allow the resulting slurry to stir for an additional 2 hours to ensure complete deprotonation.

Step 3: SN2 Alkylation

  • Slowly add 1.05 equivalents of 1-bromoheptane to the reaction mixture via an addition funnel over 2-3 hours.

  • Carefully monitor the internal temperature. The reaction is exothermic; maintain the temperature below -30 °C by adjusting the addition rate and cooling.

  • After the addition is complete, allow the reaction to stir for an additional 4-6 hours, slowly warming to room temperature overnight to allow the ammonia to evaporate through the condenser/bubbler system.

Step 4: Work-up and Purification

  • Once the ammonia has evaporated, slowly and carefully quench the reaction by adding 5L of a saturated aqueous ammonium chloride solution.

  • Transfer the mixture to a separatory funnel. Add 5L of hexane and separate the layers.

  • Wash the organic layer sequentially with 2L of water, 2L of 1M HCl, and 2L of brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • Set up a vacuum distillation apparatus and purify the crude oil to yield pure this compound.

IV. References

  • University of Calgary. (n.d.). Ch 9: Alkylation of Terminal Alkynes. Retrieved from University of Calgary Chemistry Department.

  • Chemistry Steps. (2019, February 27). Alkylation of Terminal Alkynes in Organic Synthesis with Practice Problems. Retrieved from Chemistry Steps.

  • Khan Academy. (n.d.). Alkyne acidity and alkylation. Retrieved from Khan Academy.

  • JoVE. (2025, May 22). Preparation of Alkynes: Alkylation Reaction. Retrieved from JoVE (Journal of Visualized Experiments).

  • Chemistry LibreTexts. (2021, December 15). 10.8: Alkynes. Retrieved from Chemistry LibreTexts.

  • Filo. (n.d.). What product would be formed when 1-hexyne reacts with sodium amide?. Retrieved from Filo.

  • Leah4sci. (2023, November 15). Chain Elongation via Alkylation of Terminal Alkynes [Video]. YouTube.

  • Gauth. (n.d.). Question 2 What product would be formed when 1-hexyne reacts with sodium amide?. Retrieved from Gauth.

  • Chemistry LibreTexts. (2019, February 13). 10.2: Synthesis of Alkynes - Elimination Reactions of Dihalides. Retrieved from Chemistry LibreTexts.

  • Filo. (2025, May 9). What product would be formed when 1-hexyne reacts with sodium amide?. Retrieved from Filo.

  • Master Organic Chemistry. (2014, January 29). Synthesis (5) - Reactions of Alkynes. Retrieved from Master Organic Chemistry.

  • Master Organic Chemistry. (2013, June 24). Alkynes and Synthesis. Retrieved from Master Organic Chemistry.

  • Professor Dave Explains. (2018, August 22). Alkyne Synthesis by Double Dehydrohalogenation [Video]. YouTube.

  • Master Organic Chemistry. (2025, April 15). Reagent Friday: Sodium Amide (NaNH2). Retrieved from Master Organic Chemistry.

  • Pearson. (2024, March 10). Sodium amide, the base we use to deprotonate terminal alkynes, is.... Retrieved from Pearson.

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]

Sources

Impact of solvent choice on 7-Tetradecyne reaction kinetics

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for optimizing reactions involving 7-tetradecyne. As a symmetrical, non-polar internal alkyne, this compound presents unique challenges and opportunities in synthesis. The choice of solvent is not merely an inert medium for your reaction; it is an active parameter that can dictate reaction rates, influence selectivity, and ultimately determine the success of your experiment. This guide is structured to provide direct, actionable answers to common issues encountered in the lab, grounding our recommendations in established kinetic and mechanistic principles.

Frequently Asked Questions (FAQs)

Q1: How does the choice between a polar protic and a polar aprotic solvent fundamentally alter the reaction kinetics for this compound?

A1: The distinction between polar protic and polar aprotic solvents is critical and hinges on the solvent's ability to act as a hydrogen-bond donor.[1]

  • Polar Protic Solvents (e.g., water, methanol, ethanol) possess O-H or N-H bonds.[1] They are highly effective at stabilizing charged species, particularly anions (nucleophiles), through hydrogen bonding. This strong solvation can create a "solvent cage" around a nucleophile, hindering its ability to attack an electrophile and thus slowing down the reaction rate. For reactions involving the formation of ionic intermediates, however, protic solvents can stabilize the transition state, potentially accelerating the reaction.[2]

  • Polar Aprotic Solvents (e.g., DMSO, DMF, acetonitrile) have strong dipole moments but lack O-H or N-H bonds. They are excellent at solvating cations but leave anions relatively "free" and more reactive.[1] This often leads to a significant rate enhancement for reactions where an anionic nucleophile is a key reactant, such as in certain types of substitution or addition reactions.[3]

For this compound, an electrophilic addition reaction that proceeds through a charged intermediate (like a bromonium ion in halogenation) may be influenced differently by these solvent classes. While a polar solvent, in general, can stabilize the charged transition state, a protic solvent might interfere if a strong nucleophile is also present.[4]

Q2: My this compound starting material is non-polar. Should I default to a non-polar solvent?

A2: Not necessarily. While the principle of "like dissolves like" is a good starting point for ensuring solubility of this compound, the nature of your reagents and, most importantly, the reaction mechanism, are the deciding factors. Reactions of alkynes are known to be highly sensitive to solvent changes.[5][6]

Consider the transition state of your reaction.

  • If the reaction proceeds through a non-polar transition state , a non-polar solvent (e.g., hexane, toluene) is often ideal.

  • If the reaction involves the formation of a polar or charged transition state (common in many electrophilic additions to alkynes), a polar solvent is required to stabilize this intermediate and lower the activation energy, thereby increasing the reaction rate.[7] Using a non-polar solvent in such a case would likely result in a very slow or non-existent reaction.

Q3: Can the solvent influence the stereochemistry of addition reactions to this compound?

A3: Yes, absolutely. The solvent can play a significant role in the stereochemical outcome. For example, in the halogenation of alkynes, the reaction often proceeds through a cyclic halonium ion intermediate.[5] The subsequent attack by the halide ion typically occurs in an anti-fashion. The ability of the solvent to stabilize this intermediate and influence the approach of the nucleophile can affect the stereoselectivity of the final dihaloalkene product. In some cases, less stereospecific outcomes are observed in solvents that can actively participate in the reaction or fail to adequately stabilize the key intermediate.[8]

Troubleshooting Guide: Solvent-Related Reaction Issues

Problem: My reaction is proceeding very slowly or has stalled completely.
  • Possible Cause 1: Poor Solubility. Your catalyst or a key reagent may not be soluble in the chosen solvent, even if the this compound is. This creates a heterogeneous mixture where the reaction can only occur at the interface, drastically reducing the rate.

    • Solution: Check the solubility of all components in your chosen solvent. If a key reagent is insoluble, you may need to switch to a solvent with different properties or use a solvent mixture (e.g., a non-polar/polar mixture like decane/DMF) to achieve homogeneity.[9]

  • Possible Cause 2: Transition State Destabilization. You may be using a non-polar solvent for a reaction that proceeds through a polar, charged intermediate. The high energy of this unstabilized transition state presents a significant kinetic barrier.

    • Solution: Switch to a polar aprotic solvent like acetonitrile or DMF. These solvents can stabilize the charged intermediate without interfering with nucleophiles, often leading to a dramatic increase in reaction rate.[10]

Problem: I am observing a mixture of products and low selectivity.
  • Possible Cause: Competing Reaction Pathways. The solvent can influence which of several possible reaction mechanisms is favored. For example, a highly polar, protic solvent might favor a pathway involving a carbocation intermediate (if one can be formed), which could be prone to rearrangement or non-selective attack.

    • Solution: Try the reaction in a less polar or a polar aprotic solvent. Polar aprotic solvents can favor concerted mechanisms or those with less charge separation, which are often more stereospecific and regioselective.[11]

Problem: The reaction works, but my final yield is low after workup.
  • Possible Cause: Solvent-Product Isolation Issues. The boiling point and miscibility of your solvent can create challenges during product isolation. A high-boiling solvent like DMSO or DMF can be difficult to remove under vacuum, potentially leading to product degradation if high temperatures are required. A solvent that forms an azeotrope with water or your extraction solvent can also complicate purification.

    • Solution: Before scaling up, plan your purification strategy with the solvent's physical properties in mind. Consider a solvent with a lower boiling point if possible. If a high-boiling solvent is necessary for kinetic reasons, investigate alternative purification methods like precipitation or chromatography that minimize the need for complete solvent removal by distillation.[12]

Experimental Protocols & Data

Protocol 1: General Procedure for Solvent Screening in a Trial Reaction (e.g., Bromination)

This protocol outlines a method for efficiently testing multiple solvents to find the optimal conditions for the bromination of this compound.

  • Preparation: In an array of small, inert-atmosphere reaction vials, add this compound (1 equivalent) and a magnetic stir bar to each.

  • Solvent Addition: To each vial, add a different test solvent (e.g., hexane, dichloromethane, acetonitrile, methanol) to create a consistent concentration (e.g., 0.1 M).

  • Initiation: At a controlled temperature (e.g., 0 °C), add a solution of bromine (1 equivalent) in the corresponding solvent to each vial simultaneously if possible, or in a timed sequence.

  • Monitoring: After a set time (e.g., 30 minutes), quench a small aliquot from each reaction vial. Analyze the aliquot by a rapid method like TLC or GC-MS to assess the consumption of starting material and the formation of the product.

  • Analysis: Compare the results across all solvents. The solvent that shows the highest conversion of starting material with the fewest side products is the lead candidate for optimization.

Data Summary: Qualitative Impact of Solvent Class on Alkyne Reactions
Solvent ClassKey PropertiesGeneral Effect on Reaction RateCommon this compound Reactions
Non-Polar (e.g., Hexane, Toluene)Low dielectric constant, no dipole moment.Favors reactions with non-polar transition states. Slows reactions with polar/charged intermediates.Catalytic Hydrogenation (Lindlar's catalyst)
Polar Aprotic (e.g., DMSO, DMF, Acetonitrile)High dielectric constant, strong dipole moment, no H-bond donors.Significantly accelerates reactions with polar/charged intermediates and strong anionic nucleophiles.Halogenation, Hydrohalogenation, Oxidative Cleavage[13]
Polar Protic (e.g., Methanol, Water, Acetic Acid)High dielectric constant, H-bond donors.Can accelerate reactions by stabilizing charged transition states, but may slow reactions by solvating anionic nucleophiles.[2]Acid-catalyzed Hydration

Visualizations

Solvent_Selection_Workflow cluster_input Initial Considerations cluster_mechanism Mechanistic Pathway cluster_choice Solvent Choice cluster_output Final Check Start Define Reaction: This compound + Reagents Solubility Are all reagents soluble? Start->Solubility TS_Polarity Is the Transition State (TS) Polar or Charged? Solubility->TS_Polarity Yes Solvent_Mix Consider a Solvent Mixture Solubility->Solvent_Mix No Protic_Needed Does the mechanism require proton transfer from solvent? TS_Polarity->Protic_Needed Yes NonPolar Select Non-Polar Solvent (e.g., Hexane, Toluene) TS_Polarity->NonPolar No PolarAprotic Select Polar Aprotic Solvent (e.g., Acetonitrile, DMF) Protic_Needed->PolarAprotic No PolarProtic Select Polar Protic Solvent (e.g., EtOH, Acetic Acid) Protic_Needed->PolarProtic Yes Final Verify BP, Safety, and Workup Compatibility NonPolar->Final PolarAprotic->Final PolarProtic->Final Solvent_Mix->TS_Polarity

Solvation_Effect

References

  • Solvent effects on the kinetics of a homogeneously catalyzed reaction were successfully predicted using a thermodynamically consistent, activity-based approach. Chemical Engineering Journal,
  • This compound | C14H26 | CID 141979. PubChem, NIH, [Link]

  • Effect of Solvents on Kinetics and Mechanistic Investigation of Highly Substituted Piperidines: Spectrometry Approaches. Asian Journal of Green Chemistry, [Link]

  • This compound. NIST WebBook, [Link]

  • Solvent effects. Wikipedia, [Link]

  • Organic Chemistry: Protic vs Aprotic Solvents & WHEN TO USE THEM IN A MECHANISM! (SN1,SN2, E1 & E2). YouTube, [Link]

  • Reactions of Alkynes in Organic Synthesis with Practice Problems. Chemistry Steps, [Link]

  • Synthesis (5) - Reactions of Alkynes. Master Organic Chemistry, [Link]

  • Tetradec-7-ene | C14H28 | CID 25209. PubChem, NIH, [Link]

  • Polar Protic and Aprotic Solvents. Chemistry LibreTexts, [Link]

  • Best Practices for Addressing Problems Associated With Unstable Solvents in an (U)HPLC Environment. Agilent, [Link]

  • Alkyne Reactions Products and Shortcuts. YouTube, [Link]

  • 10.3: Reactions of Alkynes - Addition of HX and X₂. Chemistry LibreTexts, [Link]

  • Alkyne Reactivity. MSU Chemistry, [Link]

  • Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. Master Organic Chemistry, [Link]

  • Solvent Selection. YouTube, [Link]

  • Kinetic Solvent Effects in Organic Reactions. ChemRxiv, [Link]

  • Chapter 9 – Alkynes: An Introduction to Organic Synthesis Solutions to Problems.[Link]

  • Polar Protic vs Polar Aprtotic Solvents in Organic Chemistry. YouTube, [Link]

  • Quick Organic Chemistry 1 Reactions Review. YouTube, [Link]

  • Solvents Explained: Definition, Examples, Practice & Video Lessons. Pearson, [Link]

  • Solvent Effects in Organic Chemistry: Polarity, Proticity, and Reaction Rates. (PDF) ResearchGate, [Link]

  • Alkyne Reactions Practice Problems With Answers. Master Organic Chemistry, [Link]

  • Synthesis using alkynes. Khan Academy, [Link]

  • Reactions of Tetracyanoethylene with Aliphatic and Aromatic Amines and Hydrazines and Chemical Transformations of Tetracyanoethylene Derivatives. PMC, PubMed Central, [Link]

  • Alkyne Halogenation: Bromination and Chlorination of Alkynes. Master Organic Chemistry, [Link]

  • polar protic and aprotic solvents. Tenger Chemical, [Link]

  • What Factors Are Taken Into Consideration When Selecting a Solvent? ACS, [Link]

Sources

Technical Support Center: Preventing Isomerization of 7-Tetradecyne

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for handling 7-tetradecyne and related internal alkynes. This guide is designed for researchers, scientists, and professionals in drug development who encounter challenges with the isomerization of this compound during synthetic manipulations. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to ensure the integrity of your triple bond's position.

Introduction: The Challenge of Alkyne Isomerization

This compound, a symmetrical internal alkyne, is a valuable building block in organic synthesis. However, like other internal alkynes, it is susceptible to isomerization under various reaction conditions, leading to a mixture of positional isomers (e.g., 6-tetradecyne, 5-tetradecyne, etc.) or even terminal alkynes. This unwanted side reaction can significantly reduce the yield of the desired product and complicate purification processes. Understanding the mechanisms driving this isomerization is the first step toward preventing it.

Isomerization is often catalyzed by bases, heat, or certain transition metals. The process can proceed through a series of deprotonation and reprotonation steps, often involving allene intermediates.[1][2] Strong bases are particularly notorious for promoting this "alkyne zipper" reaction, where the triple bond migrates along the carbon chain.[1][3]

This guide will equip you with the knowledge and practical strategies to mitigate and prevent the isomerization of this compound in your reactions.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of this compound isomerization?

A1: The isomerization of this compound is primarily caused by:

  • Strong Bases: Bases such as sodium amide (NaNH₂), potassium tert-butoxide (KOtBu), and alkali metal hydrides can deprotonate a carbon adjacent to the alkyne, initiating the isomerization cascade.[4][5]

  • High Temperatures: Thermal energy can provide the activation energy needed for the triple bond to migrate, especially in the presence of catalytic impurities.

  • Certain Transition Metal Catalysts: While many transition metal-catalyzed reactions are highly selective, some catalysts, particularly under prolonged reaction times or elevated temperatures, can promote alkyne isomerization.[6]

Q2: I am performing a hydrogenation reaction. How can I avoid isomerization?

A2: For the partial hydrogenation of an alkyne to a cis-alkene, it is crucial to use a "poisoned" catalyst that is less reactive and less prone to causing isomerization.

  • Lindlar's Catalyst: This is the most common choice for converting alkynes to cis-alkenes.[7][8] It consists of palladium on calcium carbonate (CaCO₃) or barium sulfate (BaSO₄) poisoned with lead acetate and quinoline.[9][10] The poison deactivates the most active sites on the catalyst, preventing over-reduction to the alkane and minimizing isomerization.[11][12]

  • P-2 Nickel Catalyst: This is a nickel-boron complex that serves as a good alternative to Lindlar's catalyst for achieving cis-alkene selectivity.[7][13]

For the reduction to a trans-alkene, a dissolving metal reduction (e.g., sodium in liquid ammonia) is the method of choice and is less likely to cause positional isomerization of the triple bond.[9][10]

Q3: Can isomerization occur during cross-coupling reactions like the Sonogashira coupling?

A3: While less common than with strong bases, isomerization can be a side reaction in some cross-coupling protocols, especially if the reaction is heated for extended periods or if basic conditions are harsh. To minimize this risk:

  • Use Milder Bases: Opt for weaker bases like triethylamine (Et₃N), diisopropylethylamine (DIPEA), or carbonates instead of stronger inorganic bases where possible.

  • Optimize Reaction Temperature and Time: Run the reaction at the lowest effective temperature and monitor it closely to stop it as soon as the starting material is consumed.

  • Ligand Selection: The choice of phosphine ligand on the palladium catalyst can influence side reactions. Bulky, electron-rich ligands can sometimes suppress isomerization.[14]

Q4: How can I detect if isomerization has occurred in my sample?

A4: A combination of spectroscopic and chromatographic methods is ideal for detecting and quantifying isomers:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools. The chemical shifts of the protons and carbons adjacent to the triple bond are sensitive to its position in the carbon chain. The appearance of new, distinct signals in these regions is a strong indicator of isomerization.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC can separate positional isomers, and the mass spectrometer can confirm that the separated components have the same molecular weight as this compound.[15]

  • Infrared (IR) Spectroscopy: While less definitive for positional isomers of internal alkynes, the absence of a sharp peak around 3300 cm⁻¹ can confirm the absence of terminal alkyne isomers.[15]

Troubleshooting Guide

This section provides a structured approach to troubleshooting isomerization issues encountered with this compound.

Symptom Possible Cause(s) Suggested Solution(s)
Low yield of desired product with multiple isomeric byproducts detected by GC-MS. Base-catalyzed isomerization. • Use a non-nucleophilic, sterically hindered base if a base is required.• If a strong base is necessary, consider running the reaction at a lower temperature (e.g., -78 °C).• Quench the reaction promptly upon completion.
During a partial hydrogenation to a cis-alkene, a mixture of alkene isomers is formed. Isomerization on the catalyst surface. • Ensure the Lindlar's catalyst is of high quality and not overly activated.[8]• Consider using the P-2 nickel catalyst as an alternative.[16]• Avoid excessive reaction times and monitor the reaction closely.
Formation of terminal alkyne isomers during a reaction. "Alkyne zipper" reaction promoted by a strong base. • This is common with very strong bases like potassium 3-aminopropylamide (KAPA).[3][5] Avoid these conditions unless terminal alkyne formation is the goal.• If a terminal alkyne is inadvertently formed, it can sometimes be isomerized back to an internal position under different conditions, though this is often not synthetically useful.
Isomerization observed during a workup procedure. Acidic or basic conditions during extraction or purification. • Use neutral workup conditions whenever possible.• Buffer aqueous layers to maintain a neutral pH.• Consider the pH sensitivity of your compound during chromatographic purification.

Experimental Protocols

Protocol 1: Selective Hydrogenation of this compound to (Z)-7-Tetradecene using Lindlar's Catalyst

This protocol details the selective reduction of this compound to the corresponding cis-alkene while minimizing the risk of isomerization and over-reduction.

Materials:

  • This compound

  • Lindlar's catalyst (5% Pd on CaCO₃, poisoned with lead)

  • Hydrogen gas (H₂)

  • Ethyl acetate (or hexane), anhydrous

  • Round-bottom flask

  • Hydrogen balloon

  • Stir bar

  • Filtration setup (e.g., Celite pad)

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous ethyl acetate.

  • Add Lindlar's catalyst (5-10 mol% by weight).

  • Seal the flask with a septum and purge with nitrogen or argon.

  • Evacuate the flask and backfill with hydrogen gas from a balloon. Repeat this cycle three times.

  • Stir the reaction mixture vigorously under a positive pressure of hydrogen (from the balloon) at room temperature.

  • Monitor the reaction progress by TLC or GC. The reaction is typically complete within a few hours.

  • Once the starting alkyne is consumed, carefully vent the hydrogen atmosphere and purge with nitrogen.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with ethyl acetate.

  • Concentrate the filtrate under reduced pressure to yield the crude (Z)-7-tetradecene.

  • Purify by column chromatography if necessary.

Causality Behind Experimental Choices:

  • Lindlar's Catalyst: The poisoned nature of this catalyst is key to its selectivity for the alkene, preventing over-reduction and isomerization.[8][17]

  • Hydrogen Balloon: This provides a low, constant pressure of hydrogen, which is sufficient for the reaction without promoting side reactions that can occur at high pressures.

  • Reaction Monitoring: Close monitoring is crucial to prevent the reaction from proceeding to the alkane once the alkyne has been consumed.[12]

Protocol 2: Protecting Group Strategy to Prevent Isomerization

For reactions where the alkyne must be subjected to conditions that would otherwise cause isomerization (e.g., strong bases), a protecting group strategy is not directly applicable to internal alkynes like this compound as there is no acidic proton to replace. This strategy is primarily for terminal alkynes.[18][19] However, if a synthetic route allows for the use of a terminal alkyne which is later converted to an internal alkyne, protecting groups like trimethylsilyl (TMS) or triisopropylsilyl (TIPS) are invaluable.[20][21]

Visualizations

Workflow for Preventing Isomerization during Hydrogenation

G cluster_0 Reaction Setup cluster_1 Reaction & Monitoring cluster_2 Workup & Purification Start This compound in Anhydrous Solvent Catalyst Add Lindlar's Catalyst (5-10 mol%) Start->Catalyst Atmosphere Purge with N2, then H2 (balloon) Catalyst->Atmosphere Stir Stir vigorously at RT Atmosphere->Stir Monitor Monitor by TLC/GC Stir->Monitor Monitor->Stir Incomplete Quench Purge with N2 Monitor->Quench Alkyne Consumed Filter Filter through Celite Quench->Filter Concentrate Concentrate in vacuo Filter->Concentrate Product (Z)-7-Tetradecene Concentrate->Product G cluster_reaction cluster_solutions_h cluster_solutions_b cluster_solutions_c Isomerization Isomerization of this compound Detected? Hydrogenation Hydrogenation Isomerization->Hydrogenation Yes BaseMediated Base-Mediated Reaction Isomerization->BaseMediated Coupling Cross-Coupling Isomerization->Coupling NoIsomerization No Isomerization Proceed with Synthesis Isomerization->NoIsomerization No CheckCatalyst Verify Catalyst Quality (Lindlar's or P-2 Ni) Hydrogenation->CheckCatalyst LowerTemp Lower Temperature & H2 Pressure Hydrogenation->LowerTemp MonitorClosely Monitor Closely & Stop Promptly Hydrogenation->MonitorClosely WeakerBase Use Weaker/Hindered Base BaseMediated->WeakerBase LowerTempBase Lower Reaction Temperature BaseMediated->LowerTempBase Protect Consider Alternative Route (Terminal Alkyne + PG) BaseMediated->Protect MildBase Use Milder Base (e.g., Et3N) Coupling->MildBase Optimize Optimize Temp & Time Coupling->Optimize LigandScreen Screen Ligands Coupling->LigandScreen

Caption: Troubleshooting decision tree for alkyne isomerization.

References

  • Brown, C. A., & Yamashita, A. (1975). Saline hydrides and superbases in organic reactions. IX. Acetylene zipper. Exceptionally facile contrathermodynamic multipositional isomerization of alkynes with potassium 3-aminopropylamide. Journal of the American Chemical Society, 97(4), 891–892. [Link]

  • JoVE. (2023). Reduction of Alkynes to cis-Alkenes: Catalytic Hydrogenation. Journal of Visualized Experiments. [Link]

  • Chemistry LibreTexts. (2019). Catalytic Hydrogenation of Alkynes. [Link]

  • MDPI. (2018). Recent Progress of Protecting Groups for Terminal Alkynes. Molecules, 23(11), 2941. [Link]

  • Wikipedia. (n.d.). Protecting group. [Link]

  • YouTube. (2024). Preparation of Alkynes, Part 6: By Isomerization and Metathesis. [Link]

  • Chemistry LibreTexts. (2024). Reduction of Alkynes. [Link]

  • MDPI. (2022). The Alkyne Zipper Reaction: A Useful Tool in Synthetic Chemistry. Reactions, 4(1), 1-23. [Link]

  • Master Organic Chemistry. (2011). Alkyne Reactions: Partial Hydrogenation to cis-Alkenes with H₂ / Lindlar Catalyst. [Link]

  • NIH. (2015). Isomerization of Internal Alkynes to Iridium(III) Allene Complexes via C–H Bond Activation: Expanded Substrate Scope, and Progress towards a Catalytic Methodology. Organometallics, 34(21), 5283–5293. [Link]

  • Scribd. (n.d.). Alkyne Protecting Groups. [Link]

  • Master Organic Chemistry. (2011). Partial Reduction of Alkynes With Lindlar's Catalyst. [Link]

  • Journal of the American Chemical Society. (2022). Controlled Selectivity through Reversible Inhibition of the Catalyst: Stereodivergent Semihydrogenation of Alkynes. Journal of the American Chemical Society, 144(30), 13586–13596. [Link]

  • Gelest. (n.d.). Silanes as Protecting Groups for Terminal Alkyne. [Link]

  • Química Organica.org. (n.d.). Alkyne Hydrogenation with Lindlar Catalyst. [Link]

  • Quora. (n.d.). What are the identification tests of 1-alkynes? [Link]

  • Wikipedia. (n.d.). ZACA reaction. [Link]

  • ResearchGate. (2025). Synthesis of P2-Ni catalyst and catalytic hydrogenation of alkynes. [Link]

  • CureFFI.org. (2015). Organic chemistry 24: Alkynes - reactions, synthesis and protecting groups. [Link]

  • YouTube. (2018). Alkyne Isomerization. [Link]

  • ResearchGate. (n.d.). Base‐catalyzed isomerization of terminal alkynes. [Link]

  • NIH. (2008). Efficient and Stereoselective Synthesis of Yellow Scale Pheromone via Alkyne Haloboration, Zr-Catalyzed Asymmetric Carboalumination of Alkenes (ZACA Reaction), and Pd-Catalyzed Tandem Negishi Coupling. Organic Letters, 10(19), 4311–4314. [Link]

  • Arkivoc. (2011). Discovery of ZACA reaction − Zr-catalyzed asymmetric carboalumination of alkenes. Arkivoc, 2011(8), 34-45. [Link]

  • Accounts of Chemical Research. (2016). Zirconium-Catalyzed Asymmetric Carboalumination of Unactivated Terminal Alkenes. Accounts of Chemical Research, 49(10), 2258–2268. [Link]

  • Chemistry Stack Exchange. (2019). Rearrangment during alkyne synthesis. [Link]

  • PubMed. (2008). Efficient and stereoselective synthesis of yellow scale pheromone via alkyne haloboration, Zr-catalyzed asymmetric carboalumination of alkenes (ZACA reaction), and Pd-catalyzed tandem Negishi coupling. [Link]

  • PubMed. (2021). Heterogeneous Isomerization for Stereoselective Alkyne Hydrogenation to trans-Alkene Mediated by Frustrated Hydrogen Atoms. [Link]

  • Nanoscale. (2020). Pairwise semi-hydrogenation of alkyne to cis-alkene on platinum-tin intermetallic compounds. Nanoscale, 12(12), 6756-6763. [Link]

  • Organic Letters. (2018). Unexpected Alkene Isomerization during Iterative Cross-Coupling To Form Hindered, Electron-Deficient Trienes. Organic Letters, 20(11), 3245–3249. [Link]

  • Chem. (2021). Atom-Economical Cross-Coupling of Internal and Terminal Alkynes to Access 1,3-Enynes. Chem, 7(10), 2785-2799. [Link]

  • YouTube. (2022). Properties, Testing and Uses of Alkynes Organic Chemistry Form Three. [Link]

  • PubChem. (n.d.). This compound. [Link]

  • YouTube. (2021). How to Calculate Isomers of Alkene, Alkyne, Alcohol, Ether, Alkyl Halide, Aldehyde, Ketone. [Link]

  • Chemistry LibreTexts. (2021). Alkynes. [Link]

  • NIST. (n.d.). This compound. [Link]

Sources

Analytical methods for monitoring 7-Tetradecyne reaction progress

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for analytical methods focused on monitoring reactions involving 7-tetradecyne. This guide is designed for researchers, scientists, and professionals in drug development who utilize this long-chain internal alkyne in their synthetic workflows. Here, you will find in-depth troubleshooting guides and frequently asked questions to navigate the common and complex challenges encountered during reaction monitoring.

Introduction: The Analytical Imperative in this compound Chemistry

This compound is a valuable building block in organic synthesis. As a symmetric internal alkyne, its reactions, such as hydrogenation, hydration, or cycloadditions, require precise monitoring to ensure complete conversion, prevent over-reduction or side-product formation, and ultimately guarantee the purity of the desired product. The non-polar nature of this compound and its reaction products necessitates careful selection and optimization of analytical techniques. This guide provides practical, field-tested advice to empower you with robust and reliable monitoring strategies.

Troubleshooting Guide: Navigating Common Analytical Hurdles

This section addresses specific problems you may encounter while monitoring your this compound reactions, providing not just solutions but the underlying principles to inform your experimental choices.

I. Thin-Layer Chromatography (TLC) Troubleshooting

Problem 1: My this compound and product spots are not separating on the TLC plate (Rf values are too similar or zero).

  • Possible Cause & Scientific Rationale: this compound is highly non-polar. If your product, for instance, the corresponding alkene (7-tetradecene) or alkane (tetradecane), has a very similar polarity, separation on a standard silica gel plate with a non-polar eluent can be challenging. The compound has a strong affinity for the mobile phase and minimal interaction with the polar stationary phase, causing it to travel with the solvent front.

  • Solution Steps:

    • Decrease Eluent Polarity: Since this compound is very non-polar, start with a highly non-polar mobile phase. Pure hexanes or heptane is a good starting point. Even small amounts of a slightly more polar co-solvent like ethyl acetate or dichloromethane can drastically increase the Rf value.

    • Employ a Less Polar Stationary Phase: If silica gel proves ineffective, consider using alumina plates, which have different selectivity. For extremely non-polar compounds, reversed-phase TLC plates (e.g., C18-coated) with a polar mobile phase (like acetonitrile/water mixtures) can provide the necessary separation.

    • Visualization is Key: Since this compound and its saturated derivatives are not UV-active, visualization requires staining. A potassium permanganate (KMnO₄) stain is highly effective as it reacts with the carbon-carbon triple bond of the starting material (and the double bond of the alkene product), appearing as a yellow/brown spot on a purple background. The saturated alkane product will not stain with KMnO₄, providing a clear distinction.

Problem 2: The spots on my TLC plate are streaking.

  • Possible Cause & Scientific Rationale: Streaking is often a result of sample overloading or poor solubility in the mobile phase.[1] When the sample concentration is too high, the stationary phase becomes saturated, leading to a continuous "streak" rather than a compact spot.

  • Solution Steps:

    • Dilute Your Sample: Prepare a more dilute solution of your reaction mixture before spotting it on the TLC plate.

    • Change Spotting Solvent: Ensure the solvent used to dissolve your sample for spotting is volatile and that the sample is fully soluble. Dichloromethane is often a good choice.

    • Modify the Mobile Phase: Adding a small amount of a slightly more polar solvent to your eluent can sometimes improve spot shape by increasing the solubility of the analytes in the mobile phase.

II. Gas Chromatography-Mass Spectrometry (GC-MS) Troubleshooting

Problem 1: I am seeing broad peaks or peak tailing for this compound.

  • Possible Cause & Scientific Rationale: Peak tailing for a non-polar compound like this compound can indicate issues with the GC system rather than the analyte itself. This can be due to "active sites" in the injection port liner or the column, which can cause unwanted interactions. It can also result from a poor column cut or installation.

  • Solution Steps:

    • Use a Deactivated Liner: Ensure you are using a high-quality, deactivated (silanized) injection port liner. Glass wool in the liner should also be deactivated.

    • Condition Your Column: Before analysis, condition your GC column according to the manufacturer's instructions to remove any contaminants and ensure a stable baseline.

    • Check Column Installation: A poor cut on the end of the capillary column can create a non-uniform flow path, leading to peak distortion. Ensure the column is cut cleanly with a ceramic wafer and installed at the correct depth in both the injector and detector.

    • Optimize Oven Temperature Program: A temperature ramp that is too fast can lead to band broadening. Try a slower ramp rate.

Problem 2: My retention times are shifting between runs.

  • Possible Cause & Scientific Rationale: Retention time instability is a common GC problem and can be caused by fluctuations in carrier gas flow rate, oven temperature, or leaks in the system.[2]

  • Solution Steps:

    • Check for Leaks: Use an electronic leak detector to check for leaks at the septum, column fittings, and gas line connections.

    • Verify Flow Rates: Ensure your carrier gas flow is stable and set correctly. If using a constant pressure mode, temperature fluctuations can alter the flow rate. Consider using a constant flow mode.

    • Allow for Oven Equilibration: Ensure the GC oven has sufficient time to equilibrate at the starting temperature before each injection.

III. Nuclear Magnetic Resonance (NMR) Spectroscopy Troubleshooting

Problem 1: I am having trouble quantifying the reaction conversion because the proton signals of the reactant and product overlap.

  • Possible Cause & Scientific Rationale: In the ¹H NMR spectrum, the signals for the bulk of the methylene (-CH₂-) groups in this compound, 7-tetradecene, and tetradecane will overlap significantly in the ~1.2-1.4 ppm region. Relying on these signals for quantification is unreliable.

  • Solution Steps:

    • Focus on Diagnostic Regions: To monitor the disappearance of this compound, integrate the signal corresponding to the protons on the carbons adjacent to the alkyne (the propargylic protons). These typically appear around 2.14 ppm. For the appearance of the alkene product (7-tetradecene), monitor the new olefinic proton signals around 5.4 ppm.

    • Utilize ¹³C NMR: While less sensitive, ¹³C NMR can provide unambiguous signals. The alkynyl carbons of this compound appear around 80 ppm. Upon hydrogenation, these will disappear and be replaced by alkenyl carbons (~130 ppm) or alkyl carbons (~20-40 ppm). This is excellent for confirming reaction completion but may not be practical for rapid, routine monitoring.

    • Use an Internal Standard: For accurate quantification, add a known amount of an internal standard (a compound with a sharp signal in a clear region of the spectrum, e.g., 1,3,5-trimethoxybenzene) to your NMR sample. The conversion can be calculated by comparing the integral of a product peak to the integral of the internal standard.[3]

Frequently Asked Questions (FAQs)

Q1: Which analytical technique is best for real-time monitoring of a this compound hydrogenation reaction?

For real-time or near-real-time monitoring, in-situ Fourier-Transform Infrared (FTIR) spectroscopy is an excellent choice.[4] The disappearance of the weak but sharp alkyne C≡C stretch (around 2100-2260 cm⁻¹) can be tracked continuously without the need for sample workup.[5][6] For routine, rapid checks at discrete time points, TLC with a permanganate stain is the most practical and cost-effective method.

Q2: How can I prepare my sample from a hydrogenation reaction for GC-MS analysis?

Sample preparation is critical. If your reaction uses a heterogeneous catalyst (e.g., Palladium on Carbon), you must first remove the catalyst.

  • Withdraw a small aliquot (~0.1 mL) from the reaction mixture.

  • Dilute it with a suitable solvent (e.g., 1 mL of hexane or ethyl acetate).

  • Filter the diluted sample through a small plug of celite or a syringe filter (PTFE, 0.22 µm) to remove all catalyst particles.[7]

  • The clear filtrate is now ready for injection into the GC-MS.

Q3: What are the expected ¹H NMR chemical shifts for this compound and its hydrogenation product, 7-tetradecene?

The key diagnostic peaks to monitor are:

  • This compound:

    • ~2.14 ppm (multiplet, 4H): Protons on the carbons adjacent to the triple bond (-CH₂-C≡C-).

    • ~1.2-1.5 ppm (multiplet, 18H): Remaining methylene protons.

    • ~0.89 ppm (triplet, 6H): Terminal methyl protons (-CH₃).

  • 7-Tetradecene (cis or trans):

    • ~5.4 ppm (multiplet, 2H): Olefinic protons (-CH=CH-).

    • ~2.0 ppm (multiplet, 4H): Allylic protons (-CH₂-CH=CH-).

    • ~1.2-1.4 ppm (multiplet, 18H): Remaining methylene protons.

    • ~0.89 ppm (triplet, 6H): Terminal methyl protons (-CH₃).

The disappearance of the ~2.14 ppm signal and the appearance of the ~5.4 ppm signal are the clearest indicators of reaction progress.

Q4: Can I use HPLC to monitor my this compound reaction?

While possible, it is often not the ideal technique. This compound and its saturated counterparts lack a UV chromophore, meaning they cannot be detected by standard HPLC-UV detectors. You would need to use a detector like a Refractive Index Detector (RID) or an Evaporative Light Scattering Detector (ELSD). Furthermore, separating these highly non-polar compounds requires a reversed-phase column (C18 or C8) with a highly organic mobile phase (e.g., acetonitrile or methanol).[8][9] Given these complexities, GC-MS or TLC are generally more straightforward for this specific application.

Experimental Protocols & Data

Protocol 1: Reaction Monitoring by Thin-Layer Chromatography (TLC)
  • Plate Preparation: On a silica gel TLC plate, use a pencil to lightly draw an origin line about 1 cm from the bottom.

  • Sample Spotting:

    • Lane 1 (Reference): Spot a dilute solution of your this compound starting material.

    • Lane 2 (Co-spot): Spot the starting material, then, on the same spot, apply an aliquot of your reaction mixture.

    • Lane 3 (Reaction): Spot an aliquot of your reaction mixture.

  • Development: Place the TLC plate in a chamber containing a shallow pool (~0.5 cm) of pure hexanes. Ensure the solvent level is below the origin line. Cover the chamber and allow the solvent to ascend the plate.

  • Visualization: Once the solvent front is about 1 cm from the top, remove the plate and mark the solvent front with a pencil. Let the plate dry completely. Submerge the plate in a potassium permanganate staining solution and then gently heat with a heat gun until spots appear.

  • Interpretation: The starting material (this compound) will appear as a spot with a high Rf value. As the reaction proceeds, this spot will diminish, and a new spot corresponding to the product will appear. The reaction is complete when the starting material spot is no longer visible in Lane 3.

Protocol 2: Quantitative Analysis by GC-MS
  • Sample Preparation: Prepare the sample as described in FAQ 2.

  • Instrumentation and Conditions:

    • Column: A non-polar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness), is ideal.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Injector: Splitless injection at 250°C.

    • Oven Program: Start at 100°C, hold for 2 minutes, then ramp at 15°C/min to 280°C and hold for 5 minutes.

    • MS Detector: Scan from m/z 40 to 400.

  • Data Analysis: Identify the peaks for this compound and the product(s) based on their retention times and mass spectra. The peak area can be used to determine the relative amounts and calculate reaction conversion.

Data Summary Table
CompoundTechniqueExpected Retention/RfKey Spectral Data
This compound TLC (Silica, Hexanes)High Rf (~0.8-0.9)-
GC-MS (DB-5ms)Kovats RI: 1416 (non-polar)[10]MS Top Peaks (m/z): 67, 41[10]
¹H NMR (CDCl₃)-~2.14 ppm (-CH₂-C≡)
¹³C NMR (CDCl₃)-~80 ppm (-C≡C-)
FTIR (Neat)-~2100-2260 cm⁻¹ (weak, sharp C≡C stretch)[5][11]
7-Tetradecene TLC (Silica, Hexanes)Slightly lower Rf than alkyne-
GC-MS (DB-5ms)Kovats RI: ~1374-1384 (non-polar)[1]MS Top Peaks (m/z): 55, 69[1]
¹H NMR (CDCl₃)-~5.4 ppm (-CH=CH-)
¹³C NMR (CDCl₃)-~130 ppm (-C=C-)
FTIR (Neat)-~1650 cm⁻¹ (C=C stretch), ~3020 cm⁻¹ (=C-H stretch)

Visualized Workflows

Method Selection Workflow

This diagram provides a decision-making framework for selecting the most appropriate analytical method for your needs.

MethodSelection start Start: Need to monitor This compound reaction qual_quant Qualitative or Quantitative Data? start->qual_quant qualitative Qualitative (Fast Check) qual_quant->qualitative Qualitative quantitative Quantitative (Precise) qual_quant->quantitative Quantitative tlc TLC with KMnO₄ Stain qualitative->tlc realtime Real-time monitoring? quantitative->realtime insitu_ftir In-situ FTIR realtime->insitu_ftir Yes discrete_sampling Discrete Time Points realtime->discrete_sampling No gcms GC-MS discrete_sampling->gcms nmr NMR with Internal Std. discrete_sampling->nmr

Caption: Decision tree for selecting an analytical method.

GC-MS Troubleshooting Logic

This flowchart illustrates a systematic approach to diagnosing common GC-MS issues when analyzing this compound.

GCTroubleshooting start Problem with GC-MS Data peak_shape Poor Peak Shape? (Tailing/Broad) start->peak_shape retention_time Retention Time Shift? peak_shape->retention_time No check_liner Check/Replace Deactivated Liner peak_shape->check_liner Yes check_leaks Check for Leaks (Septum, Fittings) retention_time->check_leaks Yes check_column_install Check Column Cut & Installation check_liner->check_column_install condition_column Condition Column check_column_install->condition_column solution Problem Resolved condition_column->solution check_flow Verify Carrier Gas Flow Rate check_leaks->check_flow check_oven Check Oven Temp Stability & Equilibration check_flow->check_oven check_oven->solution

Caption: Systematic GC-MS troubleshooting workflow.

References

  • Spectroscopy of the Alkynes - Chemistry LibreTexts. (2023, January 22). Retrieved from [Link]

  • This compound. PubChem. (n.d.). Retrieved from [Link]

  • Common Sample Preparation Techniques for GC-MS Analysis. (2024, October 24). Retrieved from [Link]

  • 7-Tetradecene. PubChem. (n.d.). Retrieved from [Link]

  • GC Troubleshooting in Petrochemical Analysis. LCGC International. (2015, March 30). Retrieved from [Link]

  • Functional Groups and IR Tables - Chemistry LibreTexts. (2020, April 24). Retrieved from [Link]

  • IR: alkynes. (n.d.). Retrieved from [Link]

  • Organic Chemistry Research Using FTIR Spectroscopy. Mettler-Toledo. (2014, October 14). Retrieved from [Link]

  • Monitoring a Reaction – Cooperative Organic Chemistry Student Laboratory Manual. (n.d.). Retrieved from [Link]

  • How To: Monitor by TLC - Department of Chemistry : University of Rochester. (n.d.). Retrieved from [Link]

  • GC Column Troubleshooting Guide. Phenomenex. (2025, August 26). Retrieved from [Link]

  • How to Develop HPLC Method for Nonpolar Compounds. Pharma Knowledge Forum. (2024, April 2). Retrieved from [Link]

  • How to Retain Polar and Nonpolar Compounds on the Same HPLC Stationary Phase with an Isocratic Mobile Phase. LCGC International. (2006, June 2). Retrieved from [Link]

  • This compound. NIST WebBook. (n.d.). Retrieved from [Link]

  • Studies on selectivity of hydrocarbon group-type separation of petroleum vacuum distillates and base oils by HPLC. ResearchGate. (2025, August 7). Retrieved from [Link]

  • CHEM 344 Thin Layer Chromatography. (n.d.). Retrieved from [Link]

  • Calculating retention factors for TLC. Khan Academy. (2013, September 17). Retrieved from [Link]

  • Monitoring Heterogeneously Catalyzed Hydrogenation Reactions at Elevated Pressures Using In-Line Flow NMR. ResearchGate. (2019, September 11). Retrieved from [Link]

  • Structure Determination of Alkanes Using 13C-NMR and H-NMR - Chemistry LibreTexts. (2023, September 26). Retrieved from [Link]

  • Nuclear Magnetic Resonance (NMR) of Alkenes - Chemistry LibreTexts. (2023, January 22). Retrieved from [Link]

Sources

Validation & Comparative

A Comparative Analysis of 7-Tetradecyne and Other Internal Alkynes in Key Synthetic Transformations

Author: BenchChem Technical Support Team. Date: February 2026

This guide offers an in-depth comparative analysis of 7-tetradecyne and other representative internal alkynes, providing researchers, scientists, and drug development professionals with objective performance insights supported by experimental data. We will explore the nuances of their reactivity in fundamental synthetic transformations, including hydrogenation, hydration, and halogenation, to inform substrate selection and reaction optimization.

Introduction to Internal Alkynes: Structure, Properties, and Synthetic Utility

Internal alkynes, characterized by a carbon-carbon triple bond located within a carbon chain (R-C≡C-R'), are fundamental building blocks in organic synthesis. Their linear geometry and electron-rich triple bond make them versatile precursors for a wide array of functional groups and molecular architectures. The nature of the substituents (R and R') flanking the alkyne moiety significantly influences its physicochemical properties and reactivity.

This guide focuses on this compound, a symmetrical alkyne with two hexyl chains, as a focal point for comparison against other internal alkynes with varying structural features:

  • 2-Butyne: A small, symmetrical alkyne with methyl substituents.

  • 5-Decyne: A symmetrical alkyne with butyl substituents, representing an intermediate chain length.

  • Diphenylacetylene: A symmetrical alkyne with phenyl substituents, introducing electronic and steric differences compared to alkyl-substituted alkynes.

A comparative understanding of their behavior in common synthetic reactions is crucial for predicting outcomes and designing efficient synthetic routes.

Physicochemical Properties: A Comparative Overview

The physical properties of internal alkynes are primarily dictated by their molecular weight and the nature of their substituents. Symmetrical alkynes, such as those discussed here, generally have low dipole moments. As the alkyl chain length increases, van der Waals forces become stronger, leading to higher boiling points. The introduction of bulky or aromatic substituents also significantly impacts physical properties.

CompoundMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)Density (g/mL)
2-Butyne C₄H₆54.09270.691 (at 25°C)
5-Decyne C₁₀H₁₈138.251770.766 (at 25°C)
This compound C₁₄H₂₆194.36253 (est.)~0.78 (est.)
Diphenylacetylene C₁₄H₁₀178.233000.99 (at 25°C)

Synthesis of this compound: The Acetylide Alkylation Approach

A common and effective method for the synthesis of symmetrical internal alkynes like this compound is the alkylation of a terminal alkyne.[1][2] This method involves the deprotonation of a smaller terminal alkyne to form a potent nucleophile, the acetylide anion, followed by its reaction with a suitable alkyl halide.[3]

For the synthesis of this compound, 1-heptyne can be used as the starting material. The process involves two key steps:

  • Deprotonation: 1-Heptyne is treated with a strong base, typically sodium amide (NaNH₂), in liquid ammonia to generate the heptynylide anion.[4]

  • Alkylation: The heptynylide anion then undergoes a nucleophilic substitution (SN2) reaction with a primary alkyl halide, such as 1-bromohexane, to form the new carbon-carbon bond, yielding this compound.[3]

It is crucial to use a primary alkyl halide to avoid competing elimination reactions that can occur with secondary and tertiary halides.[1]

Experimental Protocol: Synthesis of this compound
  • Step 1: Formation of the Acetylide Anion. In a flame-dried, three-necked flask equipped with a dry ice condenser, mechanical stirrer, and nitrogen inlet, condense liquid ammonia (approx. 200 mL). Add a catalytic amount of ferric nitrate and then slowly add sodium metal (1.1 eq) in small pieces until a persistent blue color is observed. Add 1-heptyne (1.0 eq) dropwise to the solution. The disappearance of the blue color indicates the formation of the sodium heptynylide.

  • Step 2: Alkylation. To the solution of sodium heptynylide, add 1-bromohexane (1.05 eq) dropwise. Allow the reaction to stir for several hours, maintaining the temperature below the boiling point of ammonia.

  • Step 3: Work-up. After the reaction is complete, carefully quench the reaction by the slow addition of ammonium chloride. Allow the ammonia to evaporate. Add water and extract the organic layer with diethyl ether. Wash the combined organic extracts with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude this compound. Further purification can be achieved by vacuum distillation.

Synthesis_Workflow cluster_deprotonation Step 1: Deprotonation cluster_alkylation Step 2: Alkylation Heptyne 1-Heptyne Anion Heptynylide Anion Heptyne->Anion Deprotonation Base NaNH2 in liq. NH3 AlkylHalide 1-Bromohexane Product This compound AlkylHalide->Product Anion_ref->Product SN2 Reaction

Figure 1: General workflow for the synthesis of this compound.

Comparative Reactivity Analysis

The reactivity of internal alkynes is intrinsically linked to the electronic and steric properties of their substituents. In this section, we compare the performance of this compound with 2-butyne, 5-decyne, and diphenylacetylene in three cornerstone reactions of alkyne chemistry.

Hydrogenation: A Tale of Two Stereochemistries

The partial reduction of internal alkynes to alkenes is a powerful tool in organic synthesis, with the choice of catalyst dictating the stereochemical outcome.

A) Cis-Alkene Synthesis via Lindlar Catalysis

Catalytic hydrogenation of alkynes in the presence of a "poisoned" palladium catalyst, such as Lindlar's catalyst (Pd/CaCO₃ poisoned with lead acetate and quinoline), results in the syn-addition of hydrogen to the triple bond, yielding a cis-alkene. The catalyst is deactivated to prevent over-reduction to the corresponding alkane.

Figure 2: Stereoselective synthesis of cis-alkenes using Lindlar's catalyst.

For symmetrical alkynes like this compound, this reaction is highly stereoselective. The bulky alkyl chains of this compound do not significantly hinder the approach to the catalyst surface compared to smaller alkynes like 2-butyne or 5-decyne. However, the rate of reaction may be slightly slower due to increased steric bulk. Diphenylacetylene also undergoes cis-hydrogenation, although the aromatic rings can influence catalyst activity.

B) Trans-Alkene Synthesis via Dissolving Metal Reduction

The reduction of internal alkynes with sodium or lithium metal in liquid ammonia at low temperatures (-33 °C) proceeds via an anti-addition of hydrogen, selectively forming trans-alkenes. This reaction proceeds through a radical anion intermediate.

Figure 3: Stereoselective synthesis of trans-alkenes using Na/NH3.

This method is highly effective for all the compared alkynes, providing the complementary trans-alkene stereoisomer to the Lindlar reduction.

AlkyneHydrogenation MethodProductTypical YieldStereoselectivity
This compound H₂, Lindlar's Catalyst(Z)-7-Tetradecene>95%>98% cis
This compound Na, liq. NH₃(E)-7-Tetradecene>90%>98% trans
5-Decyne H₂, Lindlar's Catalyst(Z)-5-Decene>95%>98% cis
5-Decyne Na, liq. NH₃(E)-5-Decene>90%>98% trans
2-Butyne H₂, Lindlar's Catalyst(Z)-2-ButeneHigh>98% cis
2-Butyne Na, liq. NH₃(E)-2-ButeneHigh>98% trans
Diphenylacetylene H₂, Lindlar's Catalyst(Z)-Stilbene>95%>98% cis
Diphenylacetylene Na, liq. NH₃(E)-Stilbene>90%>98% trans
Hydration: Formation of Ketones

The addition of water across the triple bond of an alkyne, known as hydration, typically requires a catalyst and results in the formation of a ketone. The initial product is an enol, which rapidly tautomerizes to the more stable keto form.

For symmetrical internal alkynes such as this compound, 5-decyne, 2-butyne, and diphenylacetylene, hydration leads to a single ketone product, as both alkyne carbons are electronically and sterically equivalent.

A) Acid-Catalyzed Hydration

This reaction is typically catalyzed by a strong acid, such as sulfuric acid, often in the presence of a mercury(II) salt (e.g., HgSO₄) to increase the reaction rate.

B) Hydroboration-Oxidation

This two-step procedure involves the addition of a borane reagent (e.g., diborane or a sterically hindered borane like disiamylborane) across the triple bond, followed by oxidation with hydrogen peroxide in a basic solution. While this method is particularly useful for terminal alkynes to achieve anti-Markovnikov addition, for symmetrical internal alkynes, it yields the same ketone product as acid-catalyzed hydration.

AlkyneHydration MethodProductTypical Yield
This compound H₂SO₄, H₂O, HgSO₄7-TetradecanoneGood to Excellent
5-Decyne H₂SO₄, H₂O, HgSO₄5-DecanoneGood to Excellent
2-Butyne H₂SO₄, H₂O, HgSO₄2-ButanoneGood to Excellent
Diphenylacetylene H₂SO₄, H₂O, HgSO₄Dibenzyl ketoneGood

The reactivity in hydration reactions is influenced by the substituents. Alkyl-substituted alkynes like this compound generally undergo hydration readily under standard conditions. Diphenylacetylene may require slightly more forcing conditions due to the electronic effects of the phenyl groups.

Halogenation: Stereoselective Dihalide Synthesis

Alkynes react with halogens such as chlorine (Cl₂) and bromine (Br₂) to form dihaloalkenes and, with excess halogen, tetrahaloalkanes. The addition of one equivalent of a halogen to an internal alkyne typically proceeds via an anti-addition mechanism, leading to the formation of a trans-dihaloalkene.[5]

Figure 4: Stereoselective bromination of an internal alkyne.

For alkyl-substituted internal alkynes like this compound, 5-decyne, and 2-butyne, the anti-addition is highly stereoselective. However, in the case of diphenylacetylene, the stereoselectivity can be lower. This is attributed to the ability of the phenyl groups to stabilize a vinyl cation intermediate, which can lead to a mixture of cis and trans products.[5]

AlkyneHalogenation ReagentProductStereoselectivity
This compound Br₂ (1 eq.)(E)-7,8-Dibromo-7-tetradecenePredominantly trans
5-Decyne Br₂ (1 eq.)(E)-5,6-Dibromo-5-decenePredominantly trans
2-Butyne Br₂ (1 eq.)(E)-2,3-Dibromo-2-butenePredominantly trans
Diphenylacetylene Br₂ (1 eq.)(E)- and (Z)-1,2-Dibromo-1,2-diphenyletheneMixture of cis and trans

Conclusion

This compound serves as a representative long-chain internal alkyne, exhibiting predictable and high stereoselectivity in key synthetic transformations such as hydrogenation and halogenation. Its reactivity is comparable to other symmetrical alkyl-substituted alkynes like 5-decyne and 2-butyne, with minor differences in reaction rates attributable to steric factors. In contrast, the presence of aryl substituents, as in diphenylacetylene, can alter reaction mechanisms and reduce stereoselectivity in reactions like halogenation due to the stabilization of cationic intermediates. This comparative analysis underscores the importance of considering substituent effects when selecting an internal alkyne for a specific synthetic target, enabling chemists to better predict and control the outcome of their reactions.

References

  • Master Organic Chemistry. Alkyne Halogenation: Bromination and Chlorination of Alkynes. [Link]

  • Chemistry LibreTexts. 9.8: Alkylation of Acetylide Anions. [Link]

  • JoVE. Preparation of Alkynes: Alkylation Reaction. [Link]

  • Chemistry LibreTexts. 9.8: Alkylation of Acetylide Anions. [Link]

  • YouTube. CHEM 220 Synthesis of Alkynes: Alkylation of Acetylide Ions. [Link]

Sources

A Senior Application Scientist's Guide to Alkyne Selection in Click Chemistry: 7-Tetradecyne vs. Terminal Alkynes

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals.

Objective: This guide provides an in-depth, objective comparison of the performance of a representative internal alkyne, 7-tetradecyne, against the widely used class of terminal alkynes in click chemistry. By examining the underlying reaction mechanisms, kinetic data, and practical considerations, this document aims to equip researchers with the expertise to make informed decisions for their specific conjugation applications.

Executive Summary: The Critical Choice of an Alkyne

The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), the cornerstone of "click chemistry," has revolutionized bioconjugation, drug development, and materials science.[1][2][3] Its success hinges on a near-perfect reaction between an azide and an alkyne. While terminal alkynes are the workhorses of CuAAC, the use of internal alkynes like this compound presents a distinct set of challenges and opportunities. This guide will dissect the fundamental differences in their reactivity, demonstrating that the choice of alkyne is not trivial; it dictates the catalytic system, reaction efficiency, and ultimately, the outcome of the conjugation strategy.

The Gold Standard: Terminal Alkynes in CuAAC

The remarkable efficiency of the CuAAC reaction is almost exclusively associated with terminal alkynes (alkynes with a hydrogen atom attached to a triply bonded carbon). The reaction exhibits an extraordinary rate acceleration of 107 to 108 compared to the uncatalyzed thermal reaction.[4] This efficiency is rooted in the reaction mechanism, which is initiated by the deprotonation of the terminal alkyne by a copper(I) catalyst to form a copper acetylide intermediate.[5] This step is critical and is the primary reason for the reaction's success and its limitation.

Key Performance Characteristics of Terminal Alkynes:

  • High Reaction Rate: The reaction is often complete within minutes to a few hours at room temperature.[6]

  • Exceptional Regioselectivity: The CuAAC mechanism exclusively yields the 1,4-disubstituted 1,2,3-triazole isomer, which is crucial for producing homogenous products.[3]

  • Broad Functional Group Tolerance: The reaction is compatible with a vast array of functional groups and is insensitive to aqueous conditions over a wide pH range (4 to 12), minimizing the need for protecting groups in complex molecular environments like bioconjugation.[1][4]

  • Biocompatibility: With the development of water-soluble ligands like THPTA, CuAAC can be performed in living systems with reduced copper toxicity.[7]

The Contender: Internal Alkynes and the Case of this compound

Internal alkynes, such as this compound, lack the acidic proton of terminal alkynes. Consequently, they are generally unreactive under standard CuAAC conditions because they cannot form the requisite copper acetylide intermediate.[5] This mechanistic roadblock renders them incompatible with the conventional click chemistry workflow.

To engage internal alkynes in a cycloaddition with azides, alternative catalytic systems are necessary. The most prominent among these is the Ruthenium-catalyzed Azide-Alkyne Cycloaddition (RuAAC).[8]

Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC)

Unlike CuAAC, the RuAAC reaction proceeds through a different mechanism that does not require alkyne deprotonation and can therefore accommodate both terminal and internal alkynes.[8] The proposed mechanism involves the oxidative coupling of the alkyne and azide to a ruthenium center, forming a ruthenacycle intermediate, which then undergoes reductive elimination to yield the triazole product.[8]

Key Performance Characteristics of Internal Alkynes in RuAAC:

  • Altered Regioselectivity: RuAAC typically yields the 1,5-disubstituted 1,2,3-triazole, a key distinction from the 1,4-isomer produced in CuAAC.[8]

  • Slower Kinetics: Compared to the lightning-fast CuAAC with terminal alkynes, reactions involving internal alkynes are significantly slower. For instance, studies have shown that the reaction of internal alkynes can result in low conversions (~25%) even after extended reaction times (72 hours) at elevated temperatures.[6]

  • Harsher Conditions: RuAAC often requires higher temperatures and organic solvents, which can limit its application in sensitive biological systems.

Head-to-Head Performance Comparison

The choice between a terminal alkyne and an internal alkyne like this compound is a choice between two different chemical paradigms. The following table summarizes the critical differences for a researcher designing a conjugation experiment.

FeatureTerminal AlkynesInternal Alkynes (e.g., this compound)
Primary Reaction Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC)
Mechanism Prerequisite Acidic terminal proton for copper acetylide formationNone; proceeds via oxidative coupling
Catalyst Copper(I) salts (e.g., CuSO₄/Sodium Ascorbate)Ruthenium complexes (e.g., Cp*RuCl(PPh₃)₂)
Reaction Rate Very fast (minutes to hours at room temp)Very slow (often requires >24h and heat)
Typical Yield High to quantitativeVariable, often moderate
Regioselectivity Exclusively 1,4-disubstituted triazolePredominantly 1,5-disubstituted triazole
Biocompatibility High, especially with water-soluble ligandsLimited due to catalyst and solvent requirements
Solubility (this compound) N/AThe long alkyl chains of this compound confer high lipophilicity, requiring organic solvents.

Experimental Design & Protocols: A Causal Explanation

The choice of protocol is dictated entirely by the choice of alkyne. Here, we provide validated, step-by-step methodologies that reflect the mechanistic differences.

Diagram: Comparative Catalytic Cycles

The following diagram illustrates the fundamental mechanistic divergence between CuAAC for terminal alkynes and RuAAC for internal alkynes, which is the root cause for all the performance differences.

G cluster_0 CuAAC (Terminal Alkynes) cluster_1 RuAAC (Internal Alkynes) CuAAC_Start Terminal Alkyne (R-C≡C-H) + Cu(I) Cu_Acetylide Copper Acetylide (R-C≡C-Cu) CuAAC_Start->Cu_Acetylide Deprotonation CuAAC_Azide Azide Coordination Cu_Acetylide->CuAAC_Azide + Azide Metallacycle_Cu Six-membered Copper Metallacycle CuAAC_Azide->Metallacycle_Cu Triazolide_Cu Copper Triazolide Metallacycle_Cu->Triazolide_Cu Ring Contraction CuAAC_Product 1,4-Triazole Product Triazolide_Cu->CuAAC_Product Protonolysis CuAAC_Product->CuAAC_Start Catalyst Regeneration RuAAC_Start Internal Alkyne (R-C≡C-R') + Ru-catalyst RuAAC_Complex Alkyne/Azide Coordination RuAAC_Start->RuAAC_Complex + Azide Metallacycle_Ru Ruthenacycle Intermediate RuAAC_Complex->Metallacycle_Ru Oxidative Coupling RuAAC_Product 1,5-Triazole Product Metallacycle_Ru->RuAAC_Product Reductive Elimination RuAAC_Product->RuAAC_Start Catalyst Regeneration

Caption: Catalytic cycles for CuAAC with terminal alkynes vs. RuAAC with internal alkynes.

Protocol 1: CuAAC with a Terminal Alkyne (High Efficiency)

This protocol is designed for rapid and high-yield conjugation, for example, labeling a protein with a fluorescent dye.

  • Reagent Preparation:

    • Protein-Azide Solution: Prepare a 1 mg/mL solution of your azide-functionalized protein in a phosphate-buffered saline (PBS), pH 7.4. Rationale: PBS is a common biocompatible buffer that does not interfere with the reaction.

    • Alkyne-Dye Stock: Prepare a 10 mM stock solution of the terminal alkyne-functionalized dye in DMSO. Rationale: DMSO is used to dissolve the often hydrophobic dye before its dilution in the aqueous reaction mixture.

    • Catalyst Solution: Prepare a "premix" solution containing:

      • 20 mM Copper(II) Sulfate (CuSO₄) in water.

      • 100 mM THPTA (tris(3-hydroxypropyltriazolylmethyl)amine) in water. Rationale: THPTA is a water-soluble ligand that stabilizes the Cu(I) catalyst, reduces its cytotoxicity, and improves reaction efficiency.

    • Reductant Solution: Prepare a fresh 200 mM solution of sodium ascorbate in water. Rationale: Sodium ascorbate reduces Cu(II) to the active Cu(I) catalytic species in situ. A fresh solution is crucial as it can oxidize in air.

  • Reaction Execution:

    • To 100 µL of the Protein-Azide solution, add 1 µL of the Alkyne-Dye stock (final concentration ~100 µM).

    • Add 5 µL of the Catalyst Solution.

    • Initiate the reaction by adding 5 µL of the fresh sodium ascorbate solution.

    • Incubate at room temperature for 1-2 hours.

  • Purification and Validation:

    • Remove excess reagents via size exclusion chromatography or dialysis.

    • Confirm conjugation via SDS-PAGE (observing a shift in molecular weight) and fluorescence imaging.

Protocol 2: RuAAC with this compound (Specialized Application)

This protocol is for applications where an internal alkyne is required, and biocompatibility is not the primary concern.

  • Reagent Preparation:

    • Substrate Solution: In a reaction vial under an inert atmosphere (e.g., argon or nitrogen), dissolve your azide substrate (1.0 eq) and this compound (1.2 eq) in 1,4-dioxane or toluene. Rationale: An inert atmosphere is required to prevent catalyst degradation. Anhydrous, non-coordinating solvents are necessary for RuAAC.

    • Catalyst: Use a commercially available ruthenium catalyst such as Cp*RuCl(PPh₃)₂ (5 mol%). Rationale: This is a common, effective catalyst for RuAAC reactions.

  • Reaction Execution:

    • Add the ruthenium catalyst to the substrate solution.

    • Seal the vial and heat the reaction mixture to 80-100 °C.

    • Monitor the reaction progress over 24-48 hours using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Rationale: The reaction is slow, requiring heat and extended time, thus necessitating monitoring to determine the point of maximum conversion.

  • Purification and Validation:

    • After cooling, concentrate the reaction mixture under reduced pressure.

    • Purify the crude product using silica gel column chromatography to isolate the 1,5-disubstituted triazole.

    • Confirm the structure of the product using NMR spectroscopy and mass spectrometry.

Conclusion and Recommendations for the Field

For the vast majority of applications in drug development and bioconjugation, terminal alkynes are the unequivocally superior choice for azide-alkyne cycloadditions. Their participation in the highly efficient, rapid, and regioselective CuAAC reaction provides a robust and reliable method for creating well-defined conjugates under biocompatible conditions.[1][9]

The use of internal alkynes like this compound should be considered a specialized tool for situations where the use of a terminal alkyne is synthetically prohibitive or where the resulting fully substituted triazole offers a unique structural advantage. Researchers must be prepared to employ different catalytic systems (RuAAC), contend with significantly slower reaction rates, and navigate less biocompatible reaction conditions. The choice is clear: for efficiency and simplicity that aligns with the "click" philosophy, terminal alkynes are the gold standard.

References

  • Click Chemistry Azide-Alkyne Cycloaddition. Organic Chemistry Portal. [Link]

  • Meldal, M., & Tornøe, C. W. (2008). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. Chemical Society Reviews, 37(8). Available at: [Link]

  • Al-Abeed, O., & Al-Sanea, M. M. (2023). Click Chemistry: Reaction Rates and Their Suitability for Biomedical Applications. ACS Omega. Available at: [Link]

  • Pérez-Cabeza, M., et al. (2022). Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights. Organometallics. Available at: [Link]

  • Azide-alkyne Huisgen cycloaddition. Wikipedia. [Link]

  • Di Mola, A., et al. (2021). Recent Progress of Cu-Catalyzed Azide-Alkyne Cycloaddition Reactions (CuAAC) in Sustainable Solvents: Glycerol, Deep Eutectic Solvents, and Aqueous Media. Molecules. Available at: [Link]

  • Click Chemistry (Azide / alkyne reaction). Interchim. [Link]

  • Duzleyen, B., Karakaya, G., & Aytemir, M. D. (2023). The Use of Click Chemisty in Drug Development Applications. Hacettepe University Journal of the Faculty of Pharmacy. Available at: [Link]

  • Click chemistry. Wikipedia. [Link]

  • This compound. PubChem, National Institutes of Health. [Link]

Sources

Validating the Structure of 7-Tetradecyne Reaction Products: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of reaction products is a cornerstone of chemical synthesis. This guide provides an in-depth comparison of analytical techniques for validating the structure of products derived from 7-tetradecyne, an internal alkyne. We will move beyond procedural lists to explore the causality behind experimental choices, ensuring a robust and self-validating analytical workflow.

The Imperative of Structural Validation

A Comparative Overview of Key Analytical Techniques

The primary methods for elucidating the structure of organic molecules are Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. Each technique provides a unique piece of the structural puzzle.

Analytical TechniqueInformation ProvidedStrengthsLimitations
NMR Spectroscopy Detailed carbon-hydrogen framework, connectivity, and stereochemistry.Unparalleled for detailed structural elucidation.Can be less sensitive than MS; complex spectra may require advanced 2D techniques.[3]
Mass Spectrometry Molecular weight and fragmentation patterns.High sensitivity; provides molecular formula with high-resolution MS.[3]Does not provide direct information on connectivity or stereochemistry.
IR Spectroscopy Presence or absence of specific functional groups.Quick and simple method to identify functional group transformations.Provides limited information on the overall molecular structure; symmetrical molecules may have weak or absent signals.[4][5]

In-Depth Analysis and Experimental Protocols

Infrared (IR) Spectroscopy: A First Glimpse at Functional Group Transformation

IR spectroscopy is an excellent initial tool to quickly verify the conversion of the alkyne starting material. The carbon-carbon triple bond (C≡C) of an internal alkyne like this compound presents a characteristic, albeit weak, absorption in the 2100-2260 cm⁻¹ region.[4][6] The weakness of this peak is due to the low polarity of the symmetrical internal alkyne bond.[5]

Key Diagnostic Peaks:

  • This compound (Starting Material): A weak C≡C stretch between 2100-2260 cm⁻¹.

  • Alkene Product (from Hydrogenation): Disappearance of the C≡C stretch and appearance of a C=C stretch around 1640-1680 cm⁻¹.

  • Alkane Product (from complete Hydrogenation): Disappearance of the C≡C stretch and no significant C=C stretch.

  • Ketone Product (from Hydration): Disappearance of the C≡C stretch and the appearance of a strong C=O stretch around 1700-1725 cm⁻¹.

Experimental Protocol: Attenuated Total Reflectance (ATR) IR Spectroscopy

  • Ensure the ATR crystal is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.

  • Acquire a background spectrum of the clean, empty ATR crystal.

  • Place a small amount of the purified reaction product directly onto the ATR crystal.

  • Acquire the sample spectrum.

  • Clean the crystal thoroughly after analysis.

Mass Spectrometry: Determining the Molecular Weight and Formula

Mass spectrometry provides the molecular weight of the product, which is a critical piece of data for confirming the identity of the compound. High-resolution mass spectrometry (HRMS) can further provide the elemental composition, lending even greater confidence to the structural assignment.

Expected Molecular Weights for this compound and its Reaction Products:

CompoundReactionMolecular FormulaMolecular Weight ( g/mol )
This compoundStarting MaterialC14H26194.36
(Z)- or (E)-7-TetradeceneHydrogenation (partial)C14H28196.37
TetradecaneHydrogenation (complete)C14H30198.39
7-TetradecanoneHydrationC14H28O212.37
7,8-Dihalo-7-tetradeceneHalogenationC14H26X2 (X=Cl, Br)Varies with halogen

Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)

  • Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol, acetonitrile).

  • Infuse the sample solution into the ESI source at a constant flow rate.

  • Acquire the mass spectrum in the appropriate mass range.

  • Analyze the resulting spectrum to identify the molecular ion peak ([M+H]⁺ or [M+Na]⁺).

NMR Spectroscopy: The Gold Standard for Structural Elucidation

NMR spectroscopy, particularly ¹H and ¹³C NMR, provides the most detailed information about the molecular structure. It reveals the chemical environment of each proton and carbon atom, allowing for the determination of connectivity and stereochemistry.

¹H and ¹³C NMR Spectral Signatures:

  • This compound: The sp-hybridized carbons of the alkyne will appear in the ¹³C NMR spectrum around δ 80-90 ppm. The protons on the carbons adjacent to the triple bond will show a characteristic chemical shift in the ¹H NMR spectrum.

  • (Z)-7-Tetradecene (cis-alkene): The appearance of vinyl proton signals in the ¹H NMR spectrum (δ ~5.3-5.5 ppm) with a smaller coupling constant (J ≈ 6-12 Hz) is indicative of the cis stereochemistry.

  • (E)-7-Tetradecene (trans-alkene): The vinyl protons will have a larger coupling constant (J ≈ 12-18 Hz) in the ¹H NMR spectrum.

  • 7-Tetradecanone: A characteristic ¹³C NMR signal for the carbonyl carbon will appear downfield (δ > 200 ppm). The protons on the carbons alpha to the carbonyl group will show a distinct chemical shift in the ¹H NMR spectrum (δ ~2.4 ppm).

Experimental Protocol: ¹H NMR Spectroscopy

  • Dissolve 5-10 mg of the purified sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

  • Acquire the ¹H NMR spectrum using a standard pulse sequence.

  • Process the data, including Fourier transformation, phase correction, and baseline correction.

  • Integrate the peaks and determine the chemical shifts and coupling constants.

Visualizing the Workflow

The following diagram illustrates a typical workflow for the validation of a this compound reaction product.

G cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Structural Validation cluster_conclusion Conclusion This compound This compound Reaction Reaction This compound->Reaction Crude Product Crude Product Reaction->Crude Product Purification Purification Crude Product->Purification Purified Product Purified Product Purification->Purified Product IR IR Purified Product->IR MS MS Purified Product->MS NMR NMR Purified Product->NMR Structure Confirmed Structure Confirmed IR->Structure Confirmed MS->Structure Confirmed NMR->Structure Confirmed

Caption: Workflow for Synthesis and Structural Validation.

Case Study: Hydrogenation of this compound

Let's consider the catalytic hydrogenation of this compound. Depending on the catalyst and reaction conditions, this can yield either the cis-alkene, trans-alkene, or the fully saturated alkane.[7][8][9]

G This compound This compound cis-7-Tetradecene cis-7-Tetradecene This compound->cis-7-Tetradecene Lindlar's Catalyst, H2 trans-7-Tetradecene trans-7-Tetradecene This compound->trans-7-Tetradecene Na, NH3 Tetradecane Tetradecane cis-7-Tetradecene->Tetradecane Pd/C, H2 trans-7-Tetradecene->Tetradecane Pd/C, H2

Caption: Hydrogenation Pathways of this compound.

The differentiation between the cis and trans isomers is a classic example of where NMR spectroscopy is indispensable. The magnitude of the vinyl proton coupling constant is diagnostic for the stereochemistry of the double bond.

Conclusion

The structural validation of reaction products is a multi-step process that requires the thoughtful application of various analytical techniques. For derivatives of this compound, a combination of IR spectroscopy for initial functional group analysis, mass spectrometry for molecular weight determination, and detailed NMR spectroscopy for unambiguous structural and stereochemical assignment provides a robust and reliable validation workflow. By understanding the strengths and limitations of each technique, researchers can confidently and accurately characterize their synthesized molecules.

References

  • University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Alkynes. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). Spectroscopy of the Alkynes. Retrieved from [Link]

  • OChemOnline. (2021, April 17). Lec15 - IR Spectra of Alkynes and Nitriles [Video]. YouTube. Retrieved from [Link]

  • Trost, B. M., & Toste, F. D. (2003). Infrared spectroscopic investigations on the metallation of terminal alkynes by Zn(OTf)2. Proceedings of the National Academy of Sciences, 100(26), 15354–15358. [Link]

  • Chemistry LibreTexts. (2019, May 10). 11.8: Infrared Spectroscopy. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 141979, this compound. Retrieved from [Link]

  • Gessner, V. H. (2012). Stereoselective Halogenation in Natural Product Synthesis. Accounts of Chemical Research, 45(5), 779–792. [Link]

  • Scribd. (n.d.). 7 G. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). This compound. In NIST Chemistry WebBook. Retrieved from [Link]

  • Johnson Matthey. (n.d.). Hydrogenation Catalysts. Retrieved from [Link]

  • Urbańczyk, M., Jasiński, M., Tritt-Goc, J., & Goc, R. (2025). NMR Reaction Monitoring Robust to Spectral Distortions. Analytical Chemistry, 97(29), 10739–10746. [Link]

  • Martinez Espinar, F. (2016). NHC-stabilized Rh Nanoparticles as efficient catalysts for the hydrogenation of aromatics and selective H/D exchange in P-based ligands (Doctoral dissertation). Retrieved from [Link]

  • Mandal, P. K., & McMurray, J. S. (2007). Pd-C-Induced Catalytic Transfer Hydrogenation with Triethylsilane. The Journal of Organic Chemistry, 72(17), 6599–6601. [Link]

  • Oregon State University. (n.d.). Publications | OSU Mass Spectrometry Center. Retrieved from [Link]

  • Krishnaveni Degree College. (n.d.). 9. Retrieved from [Link]

  • TMP Chem. (2021, February 4). 23.05 Stereochemistry of Halogenation [Video]. YouTube. Retrieved from [Link]

  • ResearchGate. (n.d.). Reusability of the catalytic system 1-Rh in hydrogenation of 1-tetradecene. Reaction conditions. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 25209, Tetradec-7-ene. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 5364651, 7-Tetradecene. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11299108, Tetradec-7-yne-6,9-diol. Retrieved from [Link]

Sources

A Researcher's Guide to Alkyne Reactivity: A Comparative Analysis of 7-Tetradecyne and 1-Tetradecyne

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the precise control of chemical reactions is paramount. The alkyne functional group, with its unique linear geometry and reactive π-bonds, is a cornerstone of modern synthetic chemistry, appearing in numerous approved pharmaceuticals where it can enhance metabolic stability, optimize pharmacokinetics, and increase target selectivity.[1][2] However, not all alkynes are created equal. The position of the triple bond within a carbon skeleton fundamentally dictates its chemical behavior and, consequently, its utility in a synthetic strategy.

This guide provides an in-depth comparison of the reactivity of 1-Tetradecyne , a terminal alkyne, and 7-Tetradecyne , an internal alkyne. By understanding their distinct properties, researchers can make more informed decisions, leveraging the unique characteristics of each isomer to achieve specific synthetic outcomes, from creating complex carbon skeletons to bioconjugation via "click" chemistry.

Part 1: Structural and Electronic Foundations of Reactivity

The core difference between 1-Tetradecyne and this compound lies in the location of the carbon-carbon triple bond. In 1-Tetradecyne, the alkyne is at the terminus of the fourteen-carbon chain, meaning one of the sp-hybridized carbons is bonded to a hydrogen atom. In this compound, the alkyne is symmetrically positioned in the middle of the chain, and both sp-hybridized carbons are bonded to other carbon atoms.

This seemingly simple structural variance has profound electronic consequences. The hydrogen atom on the terminal alkyne of 1-Tetradecyne is notably acidic (pKa ≈ 25) compared to hydrogens on alkanes (pKa ≈ 50) or alkenes (pKa ≈ 44).[2][3] This acidity arises because the sp-hybridized orbital of the carbon has 50% s-character.[3] Orbitals with higher s-character hold their electrons closer to the nucleus, creating a more stable conjugate base (the acetylide anion) upon deprotonation. This compound lacks this acidic proton, a fact that represents the primary point of divergence in its chemical reactivity.

Table 1: Physical and Chemical Properties of 1-Tetradecyne and this compound

Property1-TetradecyneThis compound
Structure CH₃(CH₂)₁₁C≡CHCH₃(CH₂)₅C≡C(CH₂)₅CH₃
Molecular Formula C₁₄H₂₆C₁₄H₂₆
Molecular Weight 194.36 g/mol 194.36 g/mol [4]
CAS Number 765-10-6[5]35216-11-6[4][6]
Type Terminal Alkyne[7]Internal Alkyne
Key Feature Possesses an acidic acetylenic protonLacks an acidic acetylenic proton
Part 2: Head-to-Head Reactivity Comparison

We will now explore four key classes of reactions that vividly illustrate the different chemical personalities of terminal and internal alkynes. For each reaction, a detailed protocol is provided to serve as a validated starting point for experimentation.

2.1. Deprotonation and Alkylation: The Power of the Acetylide

The most significant difference in reactivity is the ability of 1-Tetradecyne to act as an acid. This allows for the formation of a potent carbon nucleophile, the tetradecynilide anion, which is a gateway to building more complex molecules through carbon-carbon bond formation.

  • 1-Tetradecyne: Readily deprotonated by a strong base, such as sodium amide (NaNH₂), to form the acetylide anion. This anion can then react with electrophiles, like primary alkyl halides, in an Sₙ2 reaction to extend the carbon chain.

  • This compound: Does not react under these conditions as it lacks an acidic proton.

Caption: Deprotonation reaction pathway comparison.

  • Setup: In a flame-dried, three-necked flask equipped with a dry ice condenser, magnetic stirrer, and nitrogen inlet, add 150 mL of anhydrous liquid ammonia.

  • Catalyst Addition: Add a small piece of sodium metal (~50 mg) and a crystal of ferric nitrate nonahydrate to act as a catalyst. The persistence of a blue color indicates anhydrous conditions.

  • Base Formation: Slowly add sodium metal (1.1 eq) in small pieces until a stable gray suspension of sodium amide is formed.

  • Deprotonation: Slowly add a solution of 1-Tetradecyne (1.0 eq) in 20 mL of anhydrous diethyl ether. Stir the mixture for 1 hour.

  • Alkylation: Add a solution of the desired primary alkyl halide (e.g., iodomethane, 1.1 eq) in 10 mL of anhydrous diethyl ether dropwise.

  • Quench: After stirring for 2 hours, carefully quench the reaction by the slow addition of solid ammonium chloride. Allow the ammonia to evaporate overnight.

  • Workup: Add water and extract the product with diethyl ether. Wash the organic layer with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the alkylated internal alkyne.

2.2. Hydration: Markovnikov vs. Symmetrical Addition

The addition of water across the triple bond (hydration) is a classic alkyne reaction, typically catalyzed by mercuric sulfate in acidic conditions.[8][9] Here, the regiochemical outcome is dictated by the alkyne's structure.

  • 1-Tetradecyne: Hydration follows Markovnikov's rule. The initial addition of water forms an enol intermediate where the hydroxyl group is on the more substituted carbon. This enol rapidly tautomerizes to the more stable keto form, yielding a methyl ketone (2-Tetradecanone).[10][11] Terminal alkynes are generally less reactive towards hydration than internal alkynes and require the mercuric ion catalyst for the reaction to proceed at a practical rate.[8][9][10]

  • This compound: As a symmetrical internal alkyne, the two sp-hybridized carbons are electronically equivalent. Therefore, hydration yields a single product, 7-Tetradecanone, without ambiguity.[11]

Caption: Hydration pathways for terminal and internal alkynes.

  • Setup: To a round-bottom flask containing the alkyne (1.0 eq), add a solution of water and concentrated sulfuric acid (typically 1:1 v/v).

  • Catalyst Addition: Add mercuric(II) sulfate (0.05 eq) to the stirring mixture.

  • Reaction: Heat the mixture gently (e.g., 60 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Workup: After the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing diethyl ether and water.

  • Extraction: Separate the layers. Extract the aqueous layer twice more with diethyl ether.

  • Purification: Combine the organic layers, wash with saturated sodium bicarbonate solution and then brine. Dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. Purify the resulting ketone by column chromatography or distillation.

Table 2: Expected Products from Hydration

Starting MaterialMajor ProductProduct Type
1-Tetradecyne2-TetradecanoneMethyl Ketone
This compound7-TetradecanoneSymmetrical Ketone
2.3. Hydrosilylation: A Route to Vinylsilanes

Hydrosilylation, the addition of a silicon-hydride bond across the triple bond, is an atom-economical method to produce vinylsilanes, which are versatile intermediates in organic synthesis.[12] The choice of catalyst is critical in controlling the regio- and stereoselectivity of this reaction.

  • 1-Tetradecyne: The reaction can potentially yield three isomers.[12] However, with modern catalysts, such as certain platinum(0) complexes, the reaction can be highly selective, favoring the β-(E)-vinylsilane, which results from cis-addition to the less sterically hindered carbon.[13][14] Terminal alkynes are often more reactive than internal ones in hydrosilylation reactions.[15]

  • This compound: As an internal alkyne, steric factors on both sides of the triple bond influence the reaction. While selectivity can be more challenging, specific catalysts have been developed that provide high selectivity for the (E)-vinylsilane product.[13][14]

Caption: General experimental workflow for hydrosilylation.

  • Setup: In a nitrogen-purged Schlenk tube, dissolve the alkyne (1.0 eq) in a minimal amount of anhydrous toluene.

  • Reagent Addition: Add the hydrosilane (e.g., triethylsilane, 1.1 eq).

  • Catalyst Introduction: Add the platinum catalyst (e.g., Karstedt's catalyst or a (IPr)Pt(diene) complex, 0.05-0.1 mol%).[13][14]

  • Reaction: Stir the mixture at the desired temperature (e.g., 60 °C) and monitor by GC-MS.

  • Purification: Upon completion, cool the reaction and concentrate it under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to isolate the desired vinylsilane isomer.

2.4. Azide-Alkyne Cycloaddition: The "Click" Chemistry Litmus Test

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is the quintessential "click" reaction—a highly efficient, specific, and versatile method for forming 1,2,3-triazoles.[16] Its utility in drug discovery, bioconjugation, and materials science is immense.[16][17][18] This reaction serves as a definitive test to distinguish terminal from internal alkynes.

  • 1-Tetradecyne: As a terminal alkyne, it will readily react with an organic azide (e.g., benzyl azide) in the presence of a copper(I) catalyst to form the corresponding 1,4-disubstituted triazole with high yield.

  • This compound: Being an internal alkyne, it is unreactive in the standard CuAAC reaction, which requires the terminal C-H bond for its mechanism.

Caption: Reactivity in Copper-Catalyzed "Click" Chemistry.

  • Setup: In a vial, dissolve 1-Tetradecyne (1.0 eq) and benzyl azide (1.0 eq) in a 1:1 mixture of t-butanol and water.

  • Catalyst Preparation: In a separate vial, prepare the catalyst solution by dissolving copper(II) sulfate pentahydrate (0.05 eq) and sodium ascorbate (0.10 eq) in a small amount of water. The ascorbate reduces Cu(II) to the active Cu(I) species in situ.

  • Reaction Initiation: Add the freshly prepared catalyst solution to the alkyne/azide mixture.

  • Reaction: Stir the reaction vigorously at room temperature. The product often precipitates from the reaction mixture. Monitor by TLC until the starting materials are consumed.

  • Workup: Filter the precipitated solid and wash with cold water, then cold ethanol or methanol to remove any unreacted starting materials. The product is often pure enough without further chromatography. If necessary, the product can be recrystallized.

Part 3: Summary and Implications for Research and Development

The choice between a terminal and an internal alkyne is a critical decision in the design of a synthetic route or a new molecular entity. The distinct reactivity profiles of 1-Tetradecyne and this compound, summarized below, provide the medicinal chemist and researcher with a versatile toolkit.

Table 3: Summary of Comparative Reactivity

Reaction Type1-Tetradecyne (Terminal)This compound (Internal)Rationale for Difference
Deprotonation Reactive: Forms a nucleophilic acetylide anion.Unreactive: No acidic proton.Presence of the acidic sp C-H bond.
Hydration Reactive: Forms a methyl ketone (2-Tetradecanone).Reactive: Forms a symmetrical ketone (7-Tetradecanone).Markovnikov's rule applies to the terminal alkyne.
Hydrosilylation Highly Reactive: Selectivity for β-(E) isomer is achievable.Reactive: Steric factors influence selectivity.Less steric hindrance at the terminus of 1-Tetradecyne.
CuAAC "Click" Highly Reactive: Forms a 1,2,3-triazole.Unreactive: Lacks the required terminal C-H bond.The reaction mechanism is specific to terminal alkynes.

For the drug development professional, 1-Tetradecyne and its terminal alkyne analogues are invaluable for:

  • Bioconjugation: Attaching molecules to proteins, nucleic acids, or surfaces via highly specific click chemistry.

  • Combinatorial Chemistry: Rapidly generating libraries of compounds by coupling a common acetylide-containing core with various electrophiles or azides.

Conversely, this compound and other internal alkynes are preferred when:

  • A Rigid Linker is Needed: The linear alkyne serves as a non-reactive scaffold to hold two parts of a molecule at a fixed distance and orientation.

  • Metabolic Stability is Key: The absence of the terminal C-H bond can prevent certain metabolic pathways, increasing the in vivo half-life of a drug candidate.

  • Subsequent Chemistry is Incompatible with Acidity: When later synthetic steps involve strong bases that would unintentionally deprotonate a terminal alkyne.

By understanding these fundamental principles and leveraging the validated protocols within this guide, researchers can harness the full potential of alkyne chemistry to accelerate discovery and innovation.

References
  • University of Illinois. (n.d.). Chemistry of alkynes. Retrieved from [Link]

  • LibreTexts. (2021). 10.8: Alkynes. Retrieved from [Link]

  • Chemistry Stack Exchange. (2020). Why are Terminal Alkynes less reactive than internal alkynes? Retrieved from [Link]

  • Michigan State University. (n.d.). Alkyne Reactivity. Retrieved from [Link]

  • Master Organic Chemistry. (2014). Reactions of Alkynes. Retrieved from [Link]

  • PubChem. (n.d.). 1-Tetradecyne. Retrieved from [Link]

  • NIST. (n.d.). This compound. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • LibreTexts. (2023). Acidity of Terminal Alkynes. Retrieved from [Link]

  • Berthon-Gelloz, G., Schumers, J.-M., De Bo, G., & Markó, I. E. (2008). Highly β-(E)-Selective Hydrosilylation of Terminal and Internal Alkynes Catalyzed by a (IPr)Pt(diene) Complex. The Journal of Organic Chemistry, 73(11), 4190–4197. [Link]

  • Li, Y., et al. (2023). Approved alkyne-containing drugs: A review of their pharmacokinetic properties and therapeutic applications. European Journal of Medicinal Chemistry, 257, 115537. [Link]

  • ResearchGate. (2023). Approved Alkyne-Containing Drugs: A Review of Their Pharmacokinetic Properties and Therapeutic Applications. Retrieved from [Link]

  • Organic Chemistry Portal. (2008). Highly β-(E)-Selective Hydrosilylation of Terminal and Internal Alkynes Catalyzed by a (IPr)Pt(diene) Complex. Retrieved from [Link]

  • Wikipedia. (n.d.). Click chemistry. Retrieved from [Link]

  • Chad's Prep. (2020). 9.2 Acidity of Alkynes | Organic Chemistry. Retrieved from [Link]

  • Royal Society of Chemistry. (2024). Recent advances in the application of alkynes in multicomponent reactions. Retrieved from [Link]

  • BYJU'S. (n.d.). Acidity Of Alkynes Explanation. Retrieved from [Link]

  • University of Calgary. (n.d.). Ch 9 : Acidity of Terminal Alkynes. Retrieved from [Link]

  • Scientific Spectator. (n.d.). Recent Advances in the Hydrosilylation of Alkynes. Retrieved from [Link]

  • Hein, C. D., Liu, X. M., & Wang, D. (2008). Click chemistry, a powerful tool for pharmaceutical sciences. Pharmaceutical research, 25(10), 2216–2230. [Link]

  • Chemistry Steps. (n.d.). Acidity of Terminal Alkynes. Retrieved from [Link]

  • Lee, S., & Lee, Y. (2020). Recent advances in transition metal-free catalytic hydroelementation (E = B, Si, Ge, and Sn) of alkynes. RSC Advances, 10(72), 44349–44365. [Link]

Sources

A Senior Application Scientist's Guide to Benchmarking 7-Tetradecyne Against Similar Long-Chain Alkynes

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Long-chain internal alkynes, such as 7-tetradecyne, are pivotal yet often overlooked tools in drug discovery, bioconjugation, and materials science.[1] Unlike their terminal counterparts, their reactivity profile is governed by increased steric hindrance and the absence of an acidic proton, profoundly influencing their performance in key chemical transformations.[2] This guide provides an in-depth, objective comparison of this compound against other long-chain alkynes, focusing on physicochemical properties and performance in the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. By presenting detailed experimental protocols and comparative data, this document serves as a critical resource for researchers aiming to make informed decisions for their specific synthetic and biological applications.

Introduction: The Strategic Value of Long-Chain Alkynes

Alkynes are foundational building blocks in modern chemistry, prized for their unique linear geometry and reactivity.[3] While terminal alkynes have historically dominated the landscape of "click chemistry" due to their high reactivity in CuAAC, internal alkynes offer a distinct set of properties.[4][5] The placement of the triple bond within a long carbon chain, as in this compound, imparts a combination of hydrophobicity and structural rigidity that can be advantageous.[6]

Applications are diverse, ranging from creating bioisosteres for various functionalities in medicinal chemistry to serving as handles for bioconjugation and metabolic labeling.[3][7] The choice of alkyne—specifically its chain length and the position of the triple bond—directly impacts critical parameters like solubility, cell permeability, steric accessibility, and reaction kinetics. This guide aims to elucidate these differences through rigorous, data-driven comparison.

Comparative Physicochemical Properties

The utility of a long-chain alkyne in a biological or synthetic context begins with its fundamental physical properties. Solubility, in particular, dictates the feasibility of its use in aqueous buffers common to biological experiments, while lipophilicity (logP) influences membrane permeability.

Alkynes are generally nonpolar molecules, rendering them insoluble or sparingly soluble in water but readily soluble in organic solvents like hexane or ether.[8][9][10] Their boiling points are typically slightly higher than the corresponding alkanes and alkenes due to their more linear shape, which allows for better molecular packing and stronger London dispersion forces.[9][10]

Table 1: Physicochemical Properties of this compound and Analogs

CompoundStructureMolecular Weight ( g/mol )Boiling Point (°C)Water SolubilityLogP (Octanol/Water)
This compound C₁₄H₂₆194.36[11]124 °C @ 15 mmHg[12]Insoluble[12]6.6 (Computed)[13]
1-Tetradecyne C₁₄H₂₆194.36~256 °C (Predicted)Insoluble6.6 (Computed)
5-Dodecyne C₁₂H₂₂166.31219-220 °CInsoluble5.6 (Computed)
(Z)-7-Tetradecene C₁₄H₂₈196.37[14]~253 °C (Predicted)Insoluble6.9 (Computed)

Note: Experimental data for long-chain alkynes can be sparse. Predicted values are based on standard models. Water solubility for all listed compounds is negligible in aqueous solutions without co-solvents.

Expertise & Experience: The high LogP value of this compound suggests significant lipophilicity. While this is advantageous for applications requiring membrane penetration, such as metabolic labeling of intracellular lipids, it presents a challenge for aqueous reactions. Researchers must employ co-solvents (e.g., t-butanol, DMSO) or surfactants to achieve sufficient concentrations for reactions like CuAAC in biological media. The symmetrical nature of this compound, with the alkyne centrally located, may also influence its packing in lipid bilayers compared to a terminal alkyne like 1-tetradecyne.

Performance Benchmark: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is the cornerstone of click chemistry, valued for its high efficiency, specificity, and biocompatibility under optimized conditions.[15][16] However, its mechanism inherently favors terminal alkynes. The reaction proceeds via the formation of a copper(I) acetylide intermediate, which requires the acidic proton present only on terminal alkynes.[4][5]

Internal alkynes, like this compound, are generally considered unreactive under standard CuAAC conditions.[4] This lack of reactivity is a critical differentiator. While this makes them unsuitable for standard bioconjugation protocols, it also means they can serve as a "protected" or inert functional group in a molecule where a terminal alkyne is meant to react selectively. More forcing conditions or alternative catalytic systems, such as Ruthenium-catalyzed azide-alkyne cycloaddition (RuAAC), are required to engage internal alkynes, which often lead to different regioisomers (fully substituted triazoles).[4]

Experimental Protocol: Comparative Reactivity Assay for Alkynes in CuAAC

This protocol provides a robust method to benchmark the reactivity of different alkynes under standardized CuAAC conditions using a fluorogenic azide.

Objective: To quantitatively compare the conversion rate of a terminal alkyne (1-octyne, as a model) versus an internal alkyne (this compound) in a CuAAC reaction.

Materials:

  • Alkyne Stock Solutions: 10 mM solutions of 1-octyne and this compound in 1:1 t-butanol/H₂O.

  • Azide: 3-Azido-7-hydroxycoumarin (1 mM stock in DMSO).

  • Catalyst Premix: Freshly prepared solution containing 5 mM CuSO₄ and 25 mM THPTA (a water-soluble ligand) in water.

  • Reductant: 100 mM sodium ascorbate in water.

  • Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4.

Procedure:

  • Reaction Setup: In a 96-well black plate, add the following to each well for a final volume of 200 µL:

    • 100 µL Reaction Buffer (PBS)

    • 40 µL of the respective 10 mM Alkyne Stock (Final concentration: 2 mM)

    • 20 µL of 1 mM Azide Stock (Final concentration: 100 µM)

  • Initiation: To start the reaction, add the catalyst and reductant:

    • 10 µL of Catalyst Premix (Final concentrations: 0.25 mM CuSO₄, 1.25 mM THPTA)

    • 30 µL of 100 mM Sodium Ascorbate (Final concentration: 15 mM)

  • Monitoring: Immediately place the plate in a fluorescence plate reader. Monitor the reaction progress by measuring the fluorescence intensity every 2 minutes for 1 hour at an excitation wavelength of 404 nm and an emission wavelength of 477 nm.[17]

  • Data Analysis: Plot fluorescence intensity versus time for each alkyne. The rate of reaction is proportional to the slope of the initial linear portion of the curve.

Trustworthiness - Self-Validating System:

  • Positive Control: The reaction with 1-octyne (a terminal alkyne) should show a rapid increase in fluorescence, confirming that the catalyst, reductant, and azide are all active.

  • Negative Control: A reaction well containing this compound but no copper catalyst should show no significant increase in fluorescence, confirming the reaction is copper-dependent.

  • Blank: A well with all components except the alkyne will establish the baseline fluorescence of the unreacted azide.

Expected Results & Interpretation

Table 2: Expected Comparative Reactivity in CuAAC

AlkyneAlkyne TypeExpected Conversion (1 hr, 25°C)Key Mechanistic Limitation
1-OctyneTerminal>95%None under these conditions
This compound Internal<1%Lacks acidic proton for copper acetylide formation[4][5]
PhenylacetyleneTerminal (Aromatic)>99%None under these conditions[18]
DiphenylacetyleneInternal (Aromatic)<25% (after 72h)[18]Steric hindrance and lack of acidic proton

Expertise & Experience: The results will starkly illustrate the fundamental difference in reactivity. While 1-octyne readily participates in the reaction, this compound will remain largely unreacted. This is not a failure of the compound but a defining chemical property. For a researcher needing to perform a cycloaddition, this compound is the wrong choice for CuAAC. However, for a drug development professional designing a complex molecule with multiple functional groups, the inertness of the internal alkyne in the presence of a terminal alkyne could be a powerful tool for achieving selective, sequential modifications without the need for traditional protecting group chemistry.

Visualizing the Reactivity Divide

The choice between a terminal and an internal alkyne for CuAAC is a critical decision point in any synthetic workflow. This fundamental difference is rooted in the reaction mechanism.

G cluster_terminal Terminal Alkyne Pathway (e.g., 1-Octyne) cluster_internal Internal Alkyne Pathway (e.g., this compound) T_Alkyne Terminal Alkyne (R-C≡C-H) T_Acetylide Copper(I) Acetylide (R-C≡C-Cu) T_Alkyne->T_Acetylide Deprotonation (Key Step) Cu_Cat Cu(I) Catalyst Cu_Cat->T_Alkyne T_Triazole 1,4-Disubstituted Triazole (Product) T_Acetylide->T_Triazole Azide Azide (R'-N₃) Azide->T_Triazole Cycloaddition I_Alkyne Internal Alkyne (R-C≡C-R') No_Reaction No Reaction (Unreactive) I_Alkyne->No_Reaction Lacks Acidic H No Acetylide Formation I_Cu_Cat Cu(I) Catalyst I_Cu_Cat->I_Alkyne

Caption: CuAAC reaction pathways for terminal vs. internal alkynes.

Application Focus: Metabolic Labeling

Metabolic labeling is a powerful technique where cells are fed unnatural metabolites bearing bioorthogonal handles (like alkynes) for subsequent visualization or analysis.[19] Long-chain alkynes are particularly suited for probing lipid metabolism.

Here, the choice between this compound and a terminal analog like 1-tetradecyne becomes more nuanced. The key factors are no longer just raw chemical reactivity but also:

  • Enzymatic Recognition: Can the cell's fatty acid synthesis and modification enzymes recognize and incorporate the unnatural alkyne?

  • Cellular Uptake: Does the molecule's lipophilicity allow it to passively diffuse across the cell membrane?

  • Toxicity: Is the compound cytotoxic at the concentrations required for labeling?

Experimental Protocol: Comparative Cell-Based Lipid Labeling

Objective: To compare the efficiency of metabolic labeling of cellular lipids using this compound versus 1-tetradecyne and assess cytotoxicity.

Materials:

  • HeLa cells (or other adherent cell line).

  • Complete cell culture medium (e.g., DMEM + 10% FBS).

  • Alkyne Labeling Stock: 50 mM this compound and 1-tetradecyne in DMSO.

  • Click-iT® Ligation Cocktail: Prepare according to manufacturer's protocol, containing an azide-functionalized fluorescent dye (e.g., Azide-Alexa Fluor 488).

  • Fixation and Permeabilization Buffers (e.g., 4% paraformaldehyde and 0.1% Triton X-100 in PBS).

  • MTT or similar cell viability assay kit.

Procedure:

  • Cell Plating: Seed HeLa cells in a 24-well plate (for fluorescence imaging) and a 96-well plate (for viability) and allow them to adhere overnight.

  • Metabolic Labeling:

    • Prepare labeling media by diluting the alkyne stocks into complete medium to final concentrations of 10, 25, 50, and 100 µM. Include a "no alkyne" vehicle control (DMSO only).

    • Replace the medium on the cells with the labeling media and incubate for 24 hours.

  • Cytotoxicity Assay: After 24 hours, perform an MTT assay on the 96-well plate according to the manufacturer's instructions to determine the IC₅₀ for each alkyne.

  • Fluorescence Labeling (Click Reaction):

    • Wash the cells in the 24-well plate with PBS.

    • Fix the cells with 4% paraformaldehyde for 15 minutes.

    • Permeabilize the cells with 0.1% Triton X-100 for 10 minutes.

    • Incubate the cells with the Click-iT® ligation cocktail for 30 minutes in the dark.

    • Wash cells thoroughly with PBS.

  • Imaging & Analysis: Image the cells using a fluorescence microscope with the appropriate filter set (e.g., FITC for Alexa Fluor 488). Quantify the mean fluorescence intensity per cell using image analysis software (e.g., ImageJ).

Visualizing the Metabolic Labeling Workflow

This workflow outlines the key stages from cellular incubation to final detection, highlighting the critical steps where the alkyne's properties are tested.

G Start Seed HeLa Cells Incubate Incubate 24h with Alkyne-Containing Media (e.g., this compound) Start->Incubate Uptake Cellular Uptake & Metabolic Incorporation into Lipids Incubate->Uptake Key biological step WashFix Wash, Fix & Permeabilize Cells Uptake->WashFix Click Click Reaction: Ligate with Fluorescent Azide WashFix->Click Bioorthogonal ligation Image Fluorescence Microscopy & Image Analysis Click->Image

Caption: Workflow for cell-based metabolic labeling and detection.

Conclusion and Recommendations

This compound is a specialized tool with a reactivity profile fundamentally distinct from its terminal alkyne counterparts.

  • For CuAAC Bioconjugation: this compound is not a suitable substrate due to its lack of the required terminal proton for copper acetylide formation. Researchers requiring efficient click ligation should choose a terminal alkyne.

  • As a Synthetic Building Block: The inertness of the internal alkyne bond of this compound under standard CuAAC conditions makes it an excellent candidate for complex syntheses requiring orthogonal reactivity. It can coexist with a terminal alkyne without interference.

  • For Metabolic Labeling: The performance of this compound is highly dependent on enzymatic tolerance within the specific biological system. Its high lipophilicity is well-suited for studying lipid pathways, but direct comparative experiments against terminal analogs are essential to determine labeling efficiency and cytotoxicity for any given cell line.

Ultimately, the choice of a long-chain alkyne is not about finding the "best" one, but the right one. By understanding the mechanistic principles and validating performance with the robust protocols outlined here, researchers can confidently select the optimal reagent to advance their scientific goals.

References

  • BenchChem. (2025). A Comparative Guide to the Reactivity of Terminal vs. Internal Alkynes in Cycloaddition Reactions. BenchChem Technical Support.
  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved January 20, 2026, from [Link]

  • Hein, C. D., Liu, X., & Wang, D. (2008). Copper-catalyzed azide-alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. Chemical Society Reviews, 37(11), 2459-2467. Available at: [Link]

  • BenchChem. (2025). Unlocking the Potential of Long-Chain Internal Alkynes: A Technical Guide for Researchers. BenchChem Technical Support.
  • OrgoSolver. (n.d.). Physical Properties of Alkynes. Retrieved January 20, 2026, from [Link]

  • Various Authors. (n.d.). Making a Long Journey Short: Alkyne Functionalization of Natural Product Scaffolds. ResearchGate. Retrieved January 20, 2026, from [Link]

  • OpenOChem Learn. (n.d.). Physical Properties of Alkynes. Retrieved January 20, 2026, from [Link]

  • Jena Bioscience. (n.d.). Copper-Catalyzed Azide-Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology. Retrieved January 20, 2026, from [Link]

  • ACS Publications. (2022). Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights. Organometallics. Retrieved January 20, 2026, from [Link]

  • BenchChem. (2025). A Technical Guide to the Synthesis and Functionalization of Long-Chain Alkynes. BenchChem Technical Support.
  • PubChem. (n.d.). This compound CID 141979. National Center for Biotechnology Information. Retrieved January 20, 2026, from [Link]

  • Lesyk, R. et al. (2025). Molecules with alkyne fragment in medicinal chemistry: The path from neurotoxins to drugs. ScienceDirect. Retrieved January 20, 2026, from [Link]

  • BYJU'S. (n.d.). Physical Properties Of Alkynes. Retrieved January 20, 2026, from [Link]

  • NIST. (n.d.). This compound. NIST WebBook. Retrieved January 20, 2026, from [Link]

  • BenchChem. (2025). A Comparative Guide to the Reactivity of Terminal vs. Internal Alkynes in Organic Synthesis. BenchChem Technical Support.
  • Wikipedia. (n.d.). Click chemistry. Retrieved January 20, 2026, from [Link]

  • Chemistry LibreTexts. (2023). Properties and Bonding in the Alkynes. Retrieved January 20, 2026, from [Link]

  • Organic Chemistry. (n.d.). Click Chemistry Azide-Alkyne Cycloaddition. Retrieved January 20, 2026, from [Link]

  • PubChem. (n.d.). (Z)-7-Tetradecene. National Center for Biotechnology Information. Retrieved January 20, 2026, from [Link]

  • NIST. (n.d.). This compound Phase change data. NIST WebBook. Retrieved January 20, 2026, from [Link]

  • NIST. (n.d.). This compound General Information. NIST WebBook. Retrieved January 20, 2026, from [Link]

Sources

A Comparative Guide to the Biological Activity of 7-Tetradecyne Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the exploration of novel chemical scaffolds with potent biological activity is a cornerstone of innovation. Among these, the long-chain alkynes, particularly derivatives of 7-tetradecyne, represent a promising class of molecules. Their inherent lipophilicity, coupled with the reactivity of the alkyne functional group, provides a unique platform for the design of new therapeutic agents. This guide offers an in-depth comparison of the biological activities of this compound derivatives, supported by experimental data and insights into their structure-activity relationships.

Introduction to the Bioactivity of Polyacetylenes

Polyacetylenes, a class of compounds characterized by the presence of one or more carbon-carbon triple bonds, are widely distributed in nature and exhibit a broad spectrum of biological activities.[1] These activities include antimicrobial, antifungal, cytotoxic, and anti-inflammatory properties. The this compound scaffold, a C14 hydrocarbon chain with a central alkyne group, serves as a foundational structure for a variety of synthetic and naturally inspired derivatives. The biological efficacy of these derivatives is often dictated by the nature and position of functional groups appended to this backbone.

Comparative Analysis of Biological Activities

While direct comparative studies on a wide range of simple this compound derivatives are not extensively documented in publicly available literature, we can draw valuable insights from closely related C14 polyacetylene derivatives and studies on similar long-chain alkynes.

Antimicrobial and Antifungal Activity

The antimicrobial and antifungal potential of alkyne derivatives is a significant area of investigation.[2] The lipophilic nature of the C14 chain facilitates interaction with and disruption of microbial cell membranes.

A study comparing the antibacterial efficacy of conjugated diynes and triynes revealed that diynols (di-alkynes with a hydroxyl group) were more potent antibacterial and anti-biofilm agents than their triyne counterparts.[3] This suggests that increasing the number of conjugated triple bonds does not necessarily enhance antibacterial activity and that the presence of a hydroxyl group can be a critical determinant of efficacy.[3]

Hypothetical Structure-Activity Relationship (SAR) for Antimicrobial Activity:

Based on general principles and findings from related compounds, we can hypothesize the following SAR for this compound derivatives:

  • Introduction of Polar Functional Groups: The addition of hydroxyl (-OH) or carboxyl (-COOH) groups can enhance antimicrobial activity by increasing interaction with microbial membranes and potentially interfering with cellular processes.

  • Chain Length: While this guide focuses on C14 derivatives, it is plausible that variations in chain length would impact the hydrophilic-lipophilic balance, thereby affecting antimicrobial potency.

  • Position of Functional Groups: The placement of functional groups relative to the alkyne bond could influence the molecule's overall conformation and its ability to interact with biological targets.

Cytotoxic and Anticancer Activity

The cytotoxic properties of polyacetylenes against various cancer cell lines are well-documented. The mechanism often involves the induction of apoptosis through various cellular pathways.

A notable example of bioactive C14-polyacetylenes comes from the study of Echinophorin A, B, and D, which are complex derivatives of a C14 backbone. These compounds have been shown to modulate the activity of the TRPA1 (Transient Receptor Potential Channel A1) protein, a cation channel involved in various physiological and pathological processes.[4]

Table 1: Biological Activity of Echinophorin Derivatives (C14-Polyacetylenes) on Rat TRPA1 [4]

CompoundStructureEC50 (µM) for rTRPA1 Activation
Echinophorin A C14H16O31.8 ± 0.2
Echinophorin B C14H18O33.5 ± 0.4
Echinophorin D C14H18O4> 10

Data sourced from Chanese et al. (2018).

The data indicates that subtle structural modifications, such as the degree of oxygenation and the nature of the cyclic ether, significantly impact the biological activity of these C14-polyacetylene derivatives.

Mechanistic Insights

The biological activity of this compound derivatives is underpinned by their chemical structure. The alkyne bond, with its high electron density, can participate in various chemical reactions within a biological system. Furthermore, the long hydrocarbon chain facilitates passage through cell membranes.

Proposed Mechanism of Antimicrobial Action

The primary mechanism of antimicrobial action for many lipophilic compounds, including long-chain alkynes, is the disruption of the bacterial cell membrane's integrity. This can lead to increased membrane permeability, leakage of cellular contents, and ultimately, cell death.

G cluster_membrane Bacterial Cell Membrane Membrane Lipid Bilayer Derivative This compound Derivative Disruption Membrane Disruption Derivative->Disruption Intercalation Leakage Leakage of Cellular Contents Disruption->Leakage Death Cell Death Leakage->Death

Experimental Protocols

To ensure the reproducibility and validity of the findings, detailed experimental protocols are essential.

Determination of Minimum Inhibitory Concentration (MIC) for Antimicrobial Activity

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

Protocol:

  • Preparation of Bacterial Inoculum: A single colony of the test bacterium is inoculated into a suitable broth medium and incubated to achieve a logarithmic growth phase. The culture is then diluted to a standardized concentration (e.g., 1 x 10^5 CFU/mL).

  • Preparation of Compound Dilutions: The this compound derivative is dissolved in a suitable solvent (e.g., DMSO) and then serially diluted in the broth medium in a 96-well microtiter plate.

  • Inoculation and Incubation: The standardized bacterial inoculum is added to each well of the microtiter plate. The plate is then incubated under appropriate conditions (e.g., 37°C for 24 hours).

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.

G Start Start Prep_Inoculum Prepare Bacterial Inoculum Start->Prep_Inoculum Prep_Dilutions Prepare Serial Dilutions of this compound Derivative Start->Prep_Dilutions Inoculate Inoculate Microtiter Plate Prep_Inoculum->Inoculate Prep_Dilutions->Inoculate Incubate Incubate Plate Inoculate->Incubate Read_MIC Determine MIC Incubate->Read_MIC End End Read_MIC->End

MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Protocol:

  • Cell Seeding: Cancer cells are seeded into a 96-well plate at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the this compound derivative for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization and Absorbance Measurement: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO or isopropanol), and the absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculation of IC50: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.

Conclusion and Future Directions

Derivatives of this compound represent a versatile scaffold with significant potential for the development of novel therapeutic agents. The available data, though not extensive for a wide range of simple derivatives, indicates that modifications to the C14 backbone can profoundly influence biological activity. Future research should focus on the systematic synthesis and screening of a library of this compound derivatives to establish a more comprehensive understanding of their structure-activity relationships. Such studies will be instrumental in optimizing the potency and selectivity of these promising compounds for various therapeutic applications.

References

  • Hinkle, A. S., & Young, D. D. (2020). Effects of Structural Variations on Antibacterial Properties for Conjugated Diynes Generated through Glaser Hay Couplings. ChemistrySelect, 5(21), 6429-6433. [Link]

  • Juniper Publishers. (2018). Synthesis and Characterization of Alkyne Derivatives as Antifungal Agents. Juniper Online Journal of Case Studies, 7(5). [Link]

  • Li, X., et al. (2024). Synthesis and Evaluation of Antifungal Activity of Novel Potent SDHI Fungicides Featuring a Conjugated Alkyne Structural Motif. Journal of Agricultural and Food Chemistry. [Link]

  • Kauffman, C. A. (2022). Synthesis of Novel Triynes and Investigation of Their Antibiotic Activity (Doctoral dissertation, William & Mary). [Link]

  • Minto, R. E., & Blacklock, B. J. (2008). Biosynthesis and function of polyacetylenes and allied natural products. Progress in lipid research, 47(4), 233–306. [Link]

  • Chanese, G., et al. (2018). The Interaction Mechanism Between C14-Polyacetylene Compounds and the Rat TRPA1 Receptor: An In Silico Study. International Journal of Molecular Sciences, 19(11), 3433. [Link]

Sources

Spectroscopic comparison of synthetic vs. naturally occurring alkynes

Author: BenchChem Technical Support Team. Date: February 2026

Alkynes, hydrocarbons characterized by a carbon-carbon triple bond, are fundamental structures in both the biological world and the synthetic chemist's toolkit. Nature employs the alkyne motif in a diverse array of bioactive molecules, from potent polyynes in plants to complex enediynes with antibiotic properties.[1][2] In parallel, synthetic alkynes are indispensable building blocks in organic synthesis, crucial for constructing complex molecules, functional materials, and pharmaceuticals. While the core C≡C functional group is identical, the molecular context in which it exists—either crafted by enzymatic machinery or by the hands of a chemist—can give rise to subtle yet discernible differences in their spectroscopic signatures.

This guide provides a comparative analysis of synthetic versus naturally occurring alkynes through the lens of key spectroscopic techniques. We will explore how factors such as molecular complexity, isotopic composition, and conjugation influence their spectra, offering insights for researchers in natural product chemistry, drug development, and materials science.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Electronic Environment

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules. For alkynes, both ¹H and ¹³C NMR provide characteristic signals that are sensitive to the local electronic environment.

¹³C NMR Spectroscopy

The sp-hybridized carbons of an alkyne typically resonate in a distinct region of the ¹³C NMR spectrum, generally between 65 and 100 ppm.[3][4][5] This chemical shift is downfield from sp³ carbons but upfield from the sp² carbons of alkenes and aromatics.

  • Internal Alkynes (R-C≡C-R'): The carbons in internal alkynes typically appear in the 70-100 ppm range.[3]

  • Terminal Alkynes (R-C≡C-H): The terminal sp-hybridized carbon (≡C-H) is usually found in the 65–85 ppm region.[3]

Comparison: The fundamental chemical shifts for the alkyne carbons are dictated by the triple bond's magnetic anisotropy and are broadly similar for both natural and synthetic alkynes. However, differences can emerge based on the complexity of the substituents. Natural alkynes are often embedded in large, complex scaffolds, and the cumulative electronic effects of distant functional groups can lead to a wider and sometimes less predictable range of chemical shifts compared to simpler, purpose-built synthetic alkynes. For instance, long, conjugated polyynes, whether natural or synthetic, show a distinct trend in their ¹³C NMR spectra that can be used to model the properties of carbyne, an allotrope of carbon.[6]

¹H NMR Spectroscopy

The acetylenic proton of a terminal alkyne (≡C-H) has a characteristic chemical shift that is notably upfield compared to vinylic or aromatic protons, typically appearing between 2 and 3 ppm.[7][8] This shielding is a consequence of the magnetic anisotropy induced by the cylindrical π-electron cloud of the triple bond.[8][9] When the alkyne is oriented parallel to the external magnetic field, the induced magnetic field opposes the applied field at the location of the acetylenic proton, resulting in shielding.

Comparison: While the general 2-3 ppm range holds for most terminal alkynes, the precise chemical shift can be influenced by neighboring groups. In complex natural products, intramolecular interactions, such as hydrogen bonding or steric compression, can cause the acetylenic proton signal to deviate from this range. Synthetic alkynes, often designed with specific electronic properties, may exhibit shifts that are predictably modulated by electron-donating or electron-withdrawing substituents. A key feature often observed for terminal alkynes is long-range coupling (e.g., ⁴J coupling) between the acetylenic proton and protons on adjacent carbons, which can aid in structural assignment.[3][8]

Spectroscopic Feature Typical Range/Value Synthetic vs. Natural Alkynes: Key Considerations
¹³C Chemical Shift (sp Carbons) 65-100 ppm[3][4][5]The overall molecular complexity of natural products can lead to a broader range of shifts. Synthetic polyynes are used as models to study the electronic properties of extended sp-carbon chains.[6][10]
¹H Chemical Shift (Acetylenic H) 2-3 ppm[7][8]Intramolecular interactions in complex natural products can cause deviations. Synthetic design allows for predictable tuning of this shift.
⁴J H-H Coupling ~2-3 HzObservable in both types, providing structural connectivity information.[3]

Vibrational Spectroscopy: Probing the Triple Bond

Infrared (IR) and Raman spectroscopy are complementary techniques that measure the vibrational frequencies of chemical bonds. The C≡C triple bond gives rise to characteristic signals in both types of spectra.

Infrared (IR) Spectroscopy
  • C≡C Stretch: The stretching vibration of the carbon-carbon triple bond typically appears in the region of 2100-2260 cm⁻¹.[11][12] The intensity of this absorption is highly dependent on the symmetry of the alkyne.

    • Terminal Alkynes: Exhibit a sharp, medium-to-weak absorption in this region.

    • Internal Alkynes: If the alkyne is symmetrically substituted, the C≡C stretch will be IR-inactive due to the lack of a change in dipole moment during the vibration. Asymmetrically substituted internal alkynes will show a weak absorption.[12]

  • ≡C-H Stretch: Terminal alkynes also show a strong, sharp absorption band corresponding to the ≡C-H stretch, typically found around 3300 cm⁻¹.[13] This peak is often very distinct and is a reliable indicator of a terminal alkyne.

Comparison: The primary differentiator between natural and synthetic alkynes in IR spectroscopy often lies in the overall complexity of the spectrum. Natural products will display a multitude of other peaks from various functional groups, which can sometimes obscure the weaker C≡C stretching band. Synthetic alkynes, particularly simpler ones, will have cleaner spectra where the alkyne-specific absorptions are more prominent. For example, in the characterization of synthetic diynes and polyynes, the C≡C stretching frequency is a key diagnostic peak.[14][15][16]

Raman Spectroscopy

Raman spectroscopy is particularly well-suited for the analysis of alkynes. The polarizability of the C≡C π-electron cloud changes significantly during the stretching vibration, resulting in a strong Raman signal.[17] This is in contrast to IR spectroscopy, where the signal can be weak or absent for symmetrical internal alkynes.

  • C≡C Stretch: The C≡C stretch in Raman spectra appears in the same 2100-2260 cm⁻¹ region as in IR, but the signal is typically much stronger, especially for internal alkynes.[18]

Comparison: Raman spectroscopy is an excellent tool for studying both natural and synthetic alkynes, especially those with internal triple bonds. For instance, Raman spectroscopy has been used to directly detect the natural polyacetylene falcarinol in carrot root tissue, where its strong signal at 2258 cm⁻¹ is clearly distinguishable from the surrounding biological matrix.[19] For synthetic polyynes, Raman spectroscopy is a crucial technique for characterizing the conjugated triple bond system and studying their electronic properties.[6] The position of the C≡C stretch can be sensitive to conjugation and the local environment, with shifts indicating changes in bond strength.

Vibrational Mode Typical Wavenumber (cm⁻¹) Synthetic vs. Natural Alkynes: Key Considerations
C≡C Stretch (IR) 2100-2260[11][12]Weak to medium intensity; may be absent in symmetric internal alkynes. Can be obscured in complex natural product spectra.
≡C-H Stretch (IR) ~3300[13]Strong and sharp; a reliable marker for terminal alkynes in both categories.
C≡C Stretch (Raman) 2100-2260[18]Strong signal, especially for symmetric internal alkynes. Excellent for detecting conjugated polyynes in both natural and synthetic samples.[6][19]

Mass Spectrometry (MS): Unraveling Fragmentation Patterns

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of molecular weight and structural features.

Comparison: The fundamental fragmentation patterns of the alkyne core are generally similar for both natural and synthetic compounds. However, the overall fragmentation is dominated by the weakest bonds and the most stable resulting fragments in the entire molecule.

  • Molecular Ion (M⁺): In many alkynes, the molecular ion peak is often visible, though its intensity can vary. For some alkynes, the M⁺ peak can even be the base peak.[20]

  • Fragmentation: Cleavage of bonds adjacent to the triple bond (propargylic cleavage) is a common fragmentation pathway, leading to the formation of a stabilized propargyl cation.

For natural alkynes, the fragmentation pattern is often complex due to the presence of multiple functional groups. For example, the natural polyacetylene falcarinol, found in carrots, can be identified by LC-MS by monitoring for its characteristic ion species.[21][22] In synthetic chemistry, MS is used to confirm the molecular weight of the target molecule and any intermediates. The fragmentation patterns of synthetic diynes and polyynes can provide evidence for their structure and stability.[23]

Experimental Protocols

Acquiring high-quality spectroscopic data is paramount for accurate structural elucidation and comparison. Below are generalized workflows for NMR and Vibrational Spectroscopy analysis of alkyne-containing compounds.

General Workflow for NMR Sample Analysis

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing A Dissolve 1-10 mg of alkyne sample in ~0.6 mL of deuterated solvent (e.g., CDCl3). B Add internal standard (e.g., TMS), if not already in solvent. A->B C Transfer solution to a clean NMR tube. B->C D Insert sample into NMR spectrometer. C->D E Lock, tune, and shim the spectrometer. D->E F Acquire ¹H and ¹³C spectra. (Consider DEPT, COSY, HSQC for complex structures). E->F G Apply Fourier Transform, phase correction, and baseline correction. F->G H Calibrate chemical shifts to solvent or TMS peak. G->H I Integrate ¹H signals and pick peaks for both spectra. H->I J Analyze shifts, coupling patterns, and correlations to determine structure. I->J Structural Elucidation

Caption: Standard workflow for NMR analysis of alkyne compounds.

General Workflow for Vibrational Spectroscopy (IR/Raman)

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis A Prepare sample based on technique and sample state (e.g., KBr pellet, thin film, solution, or direct analysis). B Place sample in FT-IR or Raman spectrometer. A->B C Acquire background spectrum (for IR) or calibrate (for Raman). B->C D Acquire sample spectrum over the desired wavenumber range. C->D E Perform necessary corrections (e.g., background subtraction, baseline correction). D->E F Identify characteristic peaks (C≡C, ≡C-H, etc.). E->F G Compare spectrum to libraries or known compounds. F->G

Caption: General workflow for IR and Raman spectroscopic analysis.

Conclusion

The spectroscopic characterization of alkynes provides a rich source of information about their structure and electronic properties. While the fundamental spectroscopic signatures of the C≡C triple bond are consistent across both synthetic and naturally occurring alkynes, the broader molecular context introduces key differences. Natural products often present more complex spectra due to their intricate structures, while synthetic alkynes offer the opportunity for systematic study and tuning of spectroscopic properties. A multi-technique approach, combining NMR, IR, Raman, and mass spectrometry, is essential for the comprehensive characterization of any alkyne, whether it originates from a plant extract or a round-bottom flask. Understanding these spectroscopic nuances is critical for researchers working to isolate novel natural products, design new synthetic methodologies, and develop innovative materials and therapeutics.

References

  • OpenOChem Learn. Alkynes. [Link]

  • Oregon State University. 13C NMR Chemical Shift. [Link]

  • Chem Help ASAP. chemical shift of functional groups in 13C NMR spectroscopy. YouTube, 2022. [Link]

  • Chalifoux, W. A., & Tykwinski, R. R. Synthesis of polyynes to model the sp-carbon allotrope carbyne. Nature chemistry, 2(11), 967–971, 2010. [Link]

  • University of Missouri. Chapter 5. IR Spectroscopy and Raman Scattering. [Link]

  • Baranska, M., Schulz, H., Baranski, R., Nothnagel, T., & Christensen, L. P. FT-Raman spectra of falcarinol isolated from carrot root, dissolved in... ResearchGate, 2005. [Link]

  • Khan, M. S., Al-Mandhary, M. R. A., Al-Suti, M. K., Ahrens, B., Mahon, M. F., Male, L., Raithby, P. R., Boothby, C. E., & Köhler, A. Synthesis, characterisation and optical spectroscopy of diynes and poly-ynes containing derivatised fluorenes in the backbone. Dalton transactions, (1), 74–84, 2003. [Link]

  • Chalifoux, W. A., & Tykwinski, R. R. Synthesis of polyynes to model the sp-carbon allotrope carbyne. ResearchGate, 2010. [Link]

  • University of Calgary. Spectroscopy Tutorial: Reference. [Link]

  • Neuman, R. C., Jr. 8: Alkenes and Alkynes. Organic Chemistry. [Link]

  • Chemistry LibreTexts. Spectroscopy of the Alkynes. [Link]

  • Abraham, R. J., & Reid, M. Proton chemical shifts in NMR. Part 16. 1 Proton chemical shifts in acetylenes and the anisotropic and steric effects of the acetylene group. Journal of the Chemical Society, Perkin Transactions 2, (12), 2543–2550, 2000. [Link]

  • Eisler, S., Slepkov, A. D., Elliott, E., Luu, T., McDonald, R., Hegmann, F. A., & Tykwinski, R. R. Polyyne[5]Rotaxanes: Synthesis via Dicobalt Carbonyl Complexes and Enhanced Stability. Angewandte Chemie International Edition, 61(10), e202116897, 2022. [Link]

  • Abraham, R. J., & Reid, M. Proton Chemical Shifts in NMR. Part 16 1, Proton chemical shifts in acetylenes and the anisotropic and steric effects of the ace. Modgraph, 2000. [Link]

  • Tykwinski, R. R. Advances in Polyynes to Model Carbyne. Accounts of Chemical Research, 56(1), 1–13, 2023. [Link]

  • Purup, S., Larsen, E., & Christensen, L. P. Differential Effects of Falcarinol and Related Aliphatic C17-Polyacetylenes on Intestinal Cell Proliferation. Journal of agricultural and food chemistry, 57(18), 8290–8296, 2009. [Link]

  • Charrier, C., Dorman, D. E., & Roberts, J. D. Nuclear magnetic resonance spectroscopy. Carbon-13 spectra of some cyclic alkynes, allenes, and alkenes. The Journal of Organic Chemistry, 38(15), 2644–2650, 1973. [Link]

  • Unknown. 13-C NMR Chemical Shift Table.pdf. [Link]

  • Khan, M. S., Al-Mandhary, M. R. A., Al-Suti, M. K., Ahrens, B., Mahon, M. F., Male, L., Raithby, P. R., Boothby, C. E., & Köhler, A. Synthesis, characterisation and optical spectroscopy of diynes and poly-ynes containing derivatised fluorenes in the backbone. Sultan Qaboos University House of Expertise, 2003. [Link]

  • Abraham, R. J., & Reid, M. Table 3 from Proton chemical shifts in NMR. Part 16. Proton chemical shifts in acetylenes and the anisotropic and steric effects of the acetylene group. Semantic Scholar, 2000. [Link]

  • Workman, J., Jr. Entering Raman's Realm. Spectroscopy Online, 2016. [Link]

  • Abraham, R. J., & Reid, M. (PDF) Proton chemical shifts in NMR. Part 16.1 Proton chemical shifts in acetylenes and the anisotropic and steric effects of the acetylene group. ResearchGate, 2000. [Link]

  • Khan, M. S., Al-Mandhary, M. R. A., Al-Suti, M. K., Ahrens, B., Mahon, M. F., Male, L., Raithby, P. R., Boothby, C. E., & Köhler, A. Synthesis, characterisation and optical spectroscopy of diynes and poly-ynes containing derivatised fluorenes in the backbone. Dalton Transactions, (1), 74-84, 2003. [Link]

  • Prakash Raja. Mass Fragmentation of Alkenes, Alkynes & Alcohols (MS/MS). YouTube, 2023. [Link]

  • TRI Princeton. An Introduction to IR and Raman Spectroscopy: Harnessing the Power of Light in Molecular Analysis. 2024. [Link]

  • Sun, Q., Zhang, T., Zhang, Y., Pei, J., & Wang, W. On-surface synthesis and characterization of polyynic carbon chains. National Science Review, 8(11), nwab091, 2021. [Link]

  • Kobaek-Larsen, M., Christensen, L. P., & Brandt, K. Dietary Polyacetylenic Oxylipins Falcarinol and Falcarindiol Prevent Inflammation and Colorectal Neoplastic Transformation: A Mechanistic and Dose-Response Study in A Rat Model. Nutrients, 11(9), 2176, 2019. [Link]

  • The Good Scents Company. falcarinol, 21852-80-2. [Link]

  • Wang, J., & Wang, C. 1,3-Diyne Chemistry: Synthesis and Derivations. ResearchGate, 2012. [Link]

  • Chemistry LibreTexts. 14.2.3: Spectroscopy of the Alkynes. [Link]

  • Yamashita, T., Takenaka, Y., Ohtsuki, T., & Murata, A. Changes of C≡C Triple Bond Vibration that Disclosed Non-Canonical Cytosine Protonation in i-Motif-Forming Oligodeoxynucleotides. ACS Omega, 6(47), 31699–31705, 2021. [Link]

  • Roberts, J. D., & Caserio, M. C. 10.2: Physical and Spectroscopic Properties of Alkenes and Alkynes. Chemistry LibreTexts, 2021. [Link]

  • Khan, M. S., Al-Mandhary, M. R. A., Al-Suti, M. K., Ahrens, B., Mahon, M. F., Male, L., Raithby, P. R., Boothby, C. E., & Köhler, A. Synthesis, characterisation and optical spectroscopy of diynes and poly-ynes containing derivatised fluorenes in the backbone. Semantic Scholar, 2003. [Link]

  • Zidorn, C., Johrer, K., Ganzera, M., Schubert, B., Sigmund, E. H., Mader, J., Greil, R., Stuppner, H., & Sturm, S. Determination of falcarinol in carrot (Daucus carota L.) genotypes using liquid chromatography/mass spectrometry. CABI Digital Library, 2009. [Link]

  • University of Washington. Exploring Chemical Bonding Using Raman Spectroscopy. [Link]

  • Utah Tech University. Learning Guide for Chapter 13 - Alkynes. [Link]

  • Livingstone, M., Davis, R. A., & Linington, R. G. Untargeted Identification of Alkyne Containing Natural Products using Ruthenium Catalyzed Azide Alkyne Cycloaddition Reactions Coupled to LC-MS/MS. Journal of natural products, 83(4), 947–957, 2020. [Link]

  • SecondaryMetabolites.org. Databases focused on natural products and compounds. [Link]

  • Slideshare. Fragmentation pattern for Aliphatic compounds: Alkane, Alkene and Alkyne. [Link]

  • Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]

  • Chemistry LibreTexts. 4.7: NMR Spectroscopy. [Link]

  • Wikipedia. Fragmentation (mass spectrometry). [Link]

  • Zhang, W., & Liu, W. Biosynthesis of alkyne-containing natural products. Natural product reports, 38(4), 714–733, 2021. [Link]

  • de Oliveira, H. C. B., da Silva, A. M., & De Boni, L. (PDF) Modeling of alkynes: synthesis and theoretical properties. ResearchGate, 2011. [Link]

  • Zhang, W., & Liu, W. Biosynthesis of alkyne-containing natural products. RSC Publishing, 2021. [Link]

  • Chad's Prep. 14.6a Fragmentation Patterns of Alkanes, Alkenes, and Aromatic Compounds | Mass Spectrometry. YouTube, 2018. [Link]

  • Wiley. Wiley's latest natural products database release empowers drug discovery and research. 2024. [Link]

Sources

A Senior Application Scientist's Guide to the Catalytic Conversion of 7-Tetradecyne

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to an in-depth comparative analysis of catalytic systems for the functionalization of 7-tetradecyne. As a symmetrical internal alkyne, this compound (C₁₄H₂₆) serves as an excellent model substrate for evaluating catalyst performance, particularly in terms of selectivity and efficiency. This guide moves beyond mere protocol listing to explore the causal relationships between catalyst choice, reaction conditions, and product outcomes, providing researchers, chemists, and drug development professionals with the insights needed to make informed experimental decisions.

Our discussion will focus primarily on catalytic hydrogenation and hydrosilylation, two of the most common and synthetically useful transformations for internal alkynes. We will compare the performance of leading catalysts in each class, supported by representative experimental data and detailed, validated protocols.

Part 1: The Landscape of this compound Catalysis

The triple bond of this compound is an electron-rich functional group, ripe for a variety of catalytic transformations. The choice of catalyst is paramount as it dictates not only the reaction's success but also its stereochemical and regiochemical outcome. A primary challenge in alkyne chemistry is controlling the extent of the reaction; for instance, stopping a hydrogenation at the alkene stage without proceeding to the fully saturated alkane requires a catalyst with finely tuned activity.[1][2]

The following diagram illustrates a typical workflow for evaluating and selecting a catalyst for a specific transformation of this compound.

G cluster_0 Phase 1: Planning & Selection cluster_1 Phase 2: Execution & Analysis cluster_2 Phase 3: Optimization & Scale-Up A Define Target Molecule (e.g., (Z)-7-Tetradecene) C Select Reaction Type (e.g., Semihydrogenation) A->C B Literature Review: Identify Candidate Catalysts (e.g., Lindlar, P-2 Ni) D Perform Small-Scale Screening Reactions B->D Input Catalysts C->B E Analyze Product Mixture (GC-MS, NMR) D->E F Quantify Performance: Yield, Selectivity, TON E->F G Optimize Conditions (Temp, Pressure, Solvent) F->G Data-driven Decision H Validate & Scale-Up Optimized Protocol G->H I Final Product Isolation & Characterization H->I

Caption: Catalyst evaluation and optimization workflow.

Part 2: Catalytic Hydrogenation - A Tale of Selectivity

Catalytic hydrogenation is a fundamental reaction for converting alkynes into alkenes or alkanes.[3] The key to synthetic utility lies in selectively forming one product over the other. With this compound, this means choosing between (Z)-7-tetradecene, (E)-7-tetradecene, or n-tetradecane.

The following diagram illustrates the hydrogenation pathways.

G cluster_path Hydrogenation Pathways A This compound B (Z)-7-Tetradecene (cis) A->B H₂ Lindlar's Catalyst or P-2 Nickel C n-Tetradecane A->C H₂ (excess) Pd/C, Pt, or Ni (High Activity) B->C Over-reduction (undesired)

Caption: Selective hydrogenation pathways of this compound.

Partial Hydrogenation: Synthesis of (Z)-7-Tetradecene

To stop the hydrogenation at the alkene stage, a "poisoned" or deactivated catalyst is required.[4][5] This deactivation ensures that the catalyst has a higher affinity for the alkyne than the resulting alkene, thus preventing over-reduction to the alkane.[6] The mechanism for these catalysts involves the syn-addition of two hydrogen atoms across the triple bond from the surface of the metal catalyst, resulting exclusively in the cis (or Z) alkene.[2][6]

Two of the most effective catalysts for this transformation are Lindlar's catalyst and the P-2 Nickel catalyst.

  • Lindlar's Catalyst: This heterogeneous catalyst consists of palladium supported on calcium carbonate (or barium sulfate) and deactivated with agents like lead acetate and quinoline.[1][7] The additives ("poisons") modify the palladium surface, reducing its activity just enough to prevent the hydrogenation of the initially formed alkene.[4]

  • P-2 Nickel Catalyst (Ni₂B): This is a nickel boride catalyst prepared by the reduction of a nickel(II) salt, such as nickel acetate, with sodium borohydride.[8][9] It offers selectivity similar to Lindlar's catalyst but avoids the use of heavy metals like lead.[6] The addition of amines like ethylenediamine can further enhance its stereospecificity, leading to very high cis:trans ratios.[8]

Performance Comparison: Lindlar vs. P-2 Nickel

CatalystSupport/CoreDeactivator / ModifierTypical SolventH₂ PressureTemp. (°C)(Z)-Alkene SelectivityRepresentative Yield
Lindlar's Catalyst Pd on CaCO₃Lead(II) acetate, QuinolineHexane, Ethanol1 atm25>98% cis~95-98%
P-2 Nickel Nickel Boride (Ni₂B)EthylenediamineEthanol1 atm25>99% cis~95-97%

Data presented are representative values based on typical alkyne hydrogenations.[6][7][8]

Causality Behind Experimental Choices: The choice between Lindlar and P-2 Ni often comes down to practical considerations. Lindlar's catalyst is commercially available and historically widely used. However, the toxicity of lead is a significant drawback, leading to waste disposal concerns. The P-2 catalyst is an excellent, lead-free alternative that can be readily prepared in situ.[9] The use of ethylenediamine with P-2 Ni is critical for achieving the highest levels of stereoselectivity by further modifying the catalyst surface and hindering alkene adsorption.[8]

Complete Hydrogenation: Synthesis of n-Tetradecane

For the complete reduction of this compound to n-tetradecane, a more active, non-poisoned catalyst is employed. Standard heterogeneous catalysts like Palladium on Carbon (Pd/C), Platinum(IV) oxide (PtO₂), or Raney Nickel are highly effective.[2][5] These reactions typically require an excess of hydrogen gas and may be run at slightly elevated pressures to ensure the reaction goes to completion.[5]

Catalyst Recommendations for Full Reduction:

  • 10% Pd/C: Highly efficient and cost-effective for general-purpose hydrogenations.

  • PtO₂ (Adam's catalyst): Often used when other catalysts are ineffective; it is reduced in situ to active platinum metal.

  • Raney Ni: A cost-effective alternative, though it may require higher temperatures and pressures.

Part 3: Catalytic Hydrosilylation - Crafting Vinylsilanes

Hydrosilylation, the addition of a Si-H bond across the triple bond, is a powerful, atom-economical method for synthesizing vinylsilanes. These products are versatile intermediates in organic synthesis. For an internal alkyne like this compound, the reaction can potentially yield four different isomers, making catalyst control of regio- and stereoselectivity crucial.

A standout catalyst for this transformation is the ruthenium complex [Cp*Ru(MeCN)₃]PF₆ . This catalyst has demonstrated exceptional ability to catalyze the trans-addition of a hydrosilane to an internal alkyne, exclusively yielding the (Z)-vinylsilane product.

Performance Data: Ruthenium-Catalyzed Hydrosilylation

CatalystSilaneSolventTemp. (°C)Time (h)RegioselectivityStereoselectivityRepresentative Yield
[Cp*Ru(MeCN)₃]PF₆ TriethylsilaneDichloromethane251-4N/A (symmetrical)>98% (Z)-isomer~90-95%

Data presented are representative values based on typical internal alkyne hydrosilylations.

Mechanistic Insight: The high selectivity of the Trost catalyst, [Cp*Ru(MeCN)₃]PF₆, is a key advantage over classical platinum-based systems (like Speier's or Karstedt's catalysts), which often provide mixtures of isomers or favor the cis-addition product with terminal alkynes. The ruthenium catalyst's mechanism allows for a highly ordered transition state that directs the incoming silane and hydrogen to opposite faces of the alkyne, resulting in the observed (Z)-alkene stereochemistry. This predictability is invaluable for complex molecule synthesis.

Part 4: Experimental Protocols

The following protocols are self-validating; successful replication should yield products with the spectral characteristics and purity levels described.

Protocol 1: Selective Semihydrogenation of this compound with Lindlar's Catalyst

Objective: To synthesize (Z)-7-tetradecene with high stereoselectivity.

Methodology:

  • Reactor Setup: To a 100 mL three-neck round-bottom flask equipped with a magnetic stir bar, add this compound (1.94 g, 10.0 mmol).

  • Catalyst & Solvent Addition: Under a nitrogen atmosphere, add Lindlar's catalyst (5% Pd on CaCO₃, poisoned with lead; ~100 mg, ~0.5 mol% Pd). Add 40 mL of anhydrous hexane.

  • Quinoline Addition: Add 1 drop of quinoline (~25 mg) using a syringe. This acts as an additional poison to prevent over-reduction.

  • Hydrogenation: Purge the flask with hydrogen gas (H₂) and then maintain a positive pressure of H₂ using a balloon.

  • Reaction Monitoring: Stir the reaction vigorously at room temperature (25 °C). The reaction progress can be monitored by the uptake of hydrogen or by taking small aliquots for GC-MS analysis to observe the disappearance of the starting material. The reaction is typically complete within 2-4 hours.

  • Work-up: Once the reaction is complete, carefully vent the excess hydrogen and purge the flask with nitrogen.

  • Catalyst Removal: Filter the reaction mixture through a pad of Celite® to remove the heterogeneous catalyst. Wash the pad with a small amount of hexane.

  • Purification: Concentrate the filtrate under reduced pressure. The resulting crude product is typically of high purity (>95%) and can be further purified by column chromatography if necessary.

Expected Outcome: (Z)-7-tetradecene as a clear oil. Yield: >95%. Purity: >98% (Z)-isomer as determined by ¹H NMR and GC-MS.

Protocol 2: (Z)-Selective Hydrosilylation of this compound

Objective: To synthesize (Z)-7-(triethylsilyl)-7-tetradecene.

Methodology:

  • Reactor Setup: In a nitrogen-purged glovebox or using Schlenk techniques, add [Cp*Ru(MeCN)₃]PF₆ (30 mg, 0.05 mmol, 0.5 mol%) to an oven-dried 50 mL flask containing a magnetic stir bar.

  • Reagent Addition: Add 20 mL of anhydrous dichloromethane. To this solution, add this compound (1.94 g, 10.0 mmol) followed by triethylsilane (1.28 g, 11.0 mmol, 1.1 eq.).

  • Reaction: Seal the flask and stir the solution at room temperature (25 °C).

  • Reaction Monitoring: Monitor the reaction by thin-layer chromatography (TLC) or GC-MS. The reaction is typically complete in 1-3 hours.

  • Work-up & Purification: Upon completion, concentrate the reaction mixture under reduced pressure. The residue can be directly purified by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to afford the pure vinylsilane.

Expected Outcome: (Z)-7-(triethylsilyl)-7-tetradecene as a colorless oil. Yield: >90%. Purity: >98% single isomer as determined by NMR spectroscopy.

References

  • Alkyne Reactions: Partial Hydrogenation to cis-Alkenes with H₂ / Lindlar Catalyst. (n.d.). Master Organic Chemistry. [Link][6]

  • Alkyne Hydrogenation with Lindlar Catalyst. (n.d.). Química Orgánica. [Link][1]

  • Alkyne Hydrogenation | Overview & Reaction Mechanism. (n.d.). Study.com. [Link][4]

  • Brown, C. A., & Ahuja, V. K. (1973). “P-2 Nickel” Catalyst with Ethylenediamine, a Novel System for Highly Stereospecific Reduction of Alkynes to cis-Olefins. J.C.S. Chem. Comm., 553. [Link][8]

  • 8.8: Reduction of Alkynes. (2024). Chemistry LibreTexts. [Link][2]

  • Reduction of Alkynes. (n.d.). OpenOChem Learn. [Link][5]

  • Reduction of Alkynes to cis-Alkenes: Catalytic Hydrogenation. (2023). JoVE. [Link][7]

  • Nickel boride catalyst. (n.d.). Wikipedia. [Link][9]

Sources

A Comparative Guide to 7-Tetradecyne and 7-Tetradecene in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of organic synthesis, the choice between an alkyne and its corresponding alkene is a critical decision that dictates reaction pathways, stereochemical outcomes, and the overall efficiency of a synthetic route. This guide provides an in-depth comparative analysis of 7-tetradecyne and 7-tetradecene, two C14 hydrocarbon building blocks, to aid researchers, scientists, and drug development professionals in making informed decisions for their synthetic strategies. We will explore their synthesis, comparative reactivity supported by mechanistic insights, and their applications, providing a holistic view of their utility in the modern laboratory.

Physicochemical Properties: A Tale of Two Hydrocarbons

At a fundamental level, the structural difference between the triple bond of this compound and the double bond of 7-tetradecene gives rise to distinct physical and spectroscopic properties. These differences are crucial for their handling, purification, and characterization.

PropertyThis compound7-Tetradecene (cis and trans mixture)
Molecular Formula C₁₄H₂₆C₁₄H₂₈
Molecular Weight 194.36 g/mol [1]196.37 g/mol [2]
Boiling Point ~250-252 °C~250 °C[3]
Density ~0.79 g/mL~0.78 g/mL
Spectroscopic Features ¹³C NMR: ~80-90 ppm (alkynyl carbons)IR: ~2100-2260 cm⁻¹ (C≡C stretch, weak or absent for symmetrical alkynes)¹³C NMR: ~120-140 ppm (alkenyl carbons)IR: ~1640-1680 cm⁻¹ (C=C stretch), ~3020-3080 cm⁻¹ (=C-H stretch)

Synthesis of this compound and 7-Tetradecene: Building the Foundation

The accessibility of these compounds is a key consideration in their application. Here, we detail robust and scalable synthetic protocols for both molecules.

Synthesis of this compound

A common and effective method for the synthesis of internal alkynes like this compound is the alkylation of a terminal alkyne.[4] This approach involves the deprotonation of a smaller terminal alkyne followed by nucleophilic substitution with an alkyl halide.

Protocol: Synthesis of this compound via Alkylation of 1-Heptyne

  • Deprotonation of 1-Heptyne: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), dissolve 1-heptyne (1.0 eq) in anhydrous tetrahydrofuran (THF). Cool the solution to 0 °C in an ice bath.

  • Add a strong base such as n-butyllithium (n-BuLi) (1.05 eq) dropwise via the dropping funnel. Stir the reaction mixture at 0 °C for 1 hour.

  • Alkylation: To the resulting solution of the lithium heptynilide, add 1-bromoheptane (1.0 eq) dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir overnight.

  • Work-up: Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by vacuum distillation to yield this compound.

Synthesis_of_7_Tetradecyne 1-Heptyne 1-Heptyne Lithium Heptynilide Lithium Heptynilide 1-Heptyne->Lithium Heptynilide n-BuLi, THF, 0°C This compound This compound Lithium Heptynilide->this compound 1-Bromoheptane

Caption: Synthesis of this compound via alkylation of 1-heptyne.

Synthesis of 7-Tetradecene

7-Tetradecene can be synthesized through several methods, with the Wittig reaction and the stereoselective reduction of this compound being the most prominent.

The Wittig reaction is a powerful tool for the formation of alkenes from aldehydes or ketones and a phosphonium ylide.[5][6]

Protocol: Synthesis of 7-Tetradecene via Wittig Reaction

  • Ylide Preparation: In a flame-dried, two-necked round-bottom flask under an inert atmosphere, suspend heptyltriphenylphosphonium bromide (1.0 eq) in anhydrous THF.

  • Cool the suspension to 0 °C and add a strong base like potassium tert-butoxide (1.05 eq) portion-wise. Stir the resulting orange-red solution for 1 hour at 0 °C.

  • Reaction with Aldehyde: To the ylide solution, add heptanal (1.0 eq) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Work-up: Quench the reaction with water and extract with pentane (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: The crude product, a mixture of (Z)- and (E)-7-tetradecene, can be purified by column chromatography on silica gel. The triphenylphosphine oxide byproduct can be largely removed by precipitation from a nonpolar solvent like hexanes.[7]

Wittig_Reaction Heptyltriphenylphosphonium bromide Heptyltriphenylphosphonium bromide Heptylidene triphenylphosphorane Heptylidene triphenylphosphorane Heptyltriphenylphosphonium bromide->Heptylidene triphenylphosphorane Potassium tert-butoxide, THF 7-Tetradecene 7-Tetradecene Heptylidene triphenylphosphorane->7-Tetradecene Heptanal

Caption: Synthesis of 7-Tetradecene via the Wittig reaction.

A significant advantage of synthesizing 7-tetradecene from this compound is the ability to control the stereochemistry of the double bond.

  • (Z)-7-Tetradecene (cis): This isomer can be obtained through catalytic hydrogenation of this compound using a "poisoned" catalyst, such as Lindlar's catalyst (palladium on calcium carbonate poisoned with lead acetate and quinoline).[8][9]

Protocol: Synthesis of (Z)-7-Tetradecene using Lindlar's Catalyst

  • In a round-bottom flask, dissolve this compound (1.0 eq) in a suitable solvent like ethyl acetate or hexane.

  • Add Lindlar's catalyst (5% by weight of the alkyne).

  • Flush the flask with hydrogen gas and maintain a hydrogen atmosphere (e.g., using a balloon).

  • Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by TLC or GC to avoid over-reduction to the alkane.

  • Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain (Z)-7-tetradecene.

  • (E)-7-Tetradecene (trans): The trans isomer is accessible through the reduction of this compound using sodium metal in liquid ammonia.[10][11][12]

Protocol: Synthesis of (E)-7-Tetradecene using Sodium in Liquid Ammonia

  • Set up a three-necked flask with a dry ice/acetone condenser and an inlet for ammonia gas.

  • Condense ammonia gas into the flask at -78 °C.

  • Add small pieces of sodium metal (2.2 eq) to the liquid ammonia with stirring until a persistent blue color is observed.

  • Add a solution of this compound (1.0 eq) in a minimal amount of anhydrous THF dropwise to the sodium-ammonia solution.

  • Stir the reaction mixture for 2-3 hours at -78 °C.

  • Quench the reaction by the careful addition of ammonium chloride.

  • Allow the ammonia to evaporate overnight in a fume hood.

  • Add water to the residue and extract with diethyl ether (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield (E)-7-tetradecene.

Stereoselective_Reduction cluster_cis (Z)-7-Tetradecene (cis) cluster_trans (E)-7-Tetradecene (trans) This compound This compound cis-Alkene cis-Alkene This compound->cis-Alkene H₂, Lindlar's Catalyst trans-Alkene trans-Alkene This compound->trans-Alkene Na, liq. NH₃

Caption: Stereoselective synthesis of 7-tetradecene isomers.

Comparative Reactivity: A Deeper Dive into Chemical Behavior

The π-systems of this compound and 7-tetradecene are the epicenters of their reactivity, yet they exhibit profound differences in how they engage with various reagents.

Electrophilic Additions

Both alkynes and alkenes undergo electrophilic addition reactions. However, the reactivity and the nature of the intermediates differ. Generally, alkenes are more reactive towards electrophiles than alkynes. This is because the vinyl cation intermediate formed from the protonation of an alkyne is less stable than the alkyl cation formed from an alkene.

Comparative Reaction Scheme: Halogenation

  • 7-Tetradecene: Reacts readily with halogens like bromine (Br₂) at room temperature to give the corresponding dihalide, 7,8-dibromotetradecane. The reaction proceeds via a cyclic bromonium ion intermediate, leading to anti-addition.

  • This compound: Also reacts with halogens, but often requires slightly harsher conditions or a catalyst. The first addition of a halogen molecule leads to a dihaloalkene, and a second addition can occur to form a tetrahaloalkane. The stereochemistry of the first addition can be either syn or anti depending on the reaction conditions.

ReactionThis compound7-Tetradecene
Bromination (Br₂) Slower reaction, can form di- and tetra-bromo adducts.Faster reaction, forms the dibromo adduct.
Hydrohalogenation (HBr) Follows Markovnikov's rule for the first addition.Follows Markovnikov's rule.
Oxidation and Ozonolysis

Oxidative cleavage of the carbon-carbon multiple bond is a powerful synthetic transformation.

  • Ozonolysis of 7-Tetradecene: Ozonolysis followed by a reductive work-up (e.g., with dimethyl sulfide) cleaves the double bond to yield two molecules of heptanal. An oxidative work-up (e.g., with hydrogen peroxide) would yield two molecules of heptanoic acid.[13]

  • Ozonolysis of this compound: Ozonolysis of the triple bond, followed by work-up with water, cleaves the alkyne to yield two molecules of heptanoic acid.

Ozonolysis cluster_alkene 7-Tetradecene cluster_alkyne This compound C=C C=C 2 x Heptanal 2 x Heptanal C=C->2 x Heptanal 1. O₃ 2. DMS C≡C C≡C 2 x Heptanoic Acid 2 x Heptanoic Acid C≡C->2 x Heptanoic Acid 1. O₃ 2. H₂O

Caption: Comparative ozonolysis of 7-tetradecene and this compound.

Cycloaddition Reactions
  • 7-Tetradecene in Diels-Alder Reactions: As a dienophile, 7-tetradecene can participate in [4+2] cycloaddition reactions with conjugated dienes to form cyclohexene derivatives.[14] The stereochemistry of the dienophile is retained in the product.

  • This compound in Cycloadditions: Alkynes can also act as dienophiles in Diels-Alder reactions, leading to the formation of cyclohexadiene derivatives. More significantly, alkynes are key components in [3+2] cycloadditions, such as the azide-alkyne "click" reaction, which is a cornerstone of bioconjugation and materials science.[15][16][17][18] this compound, with its internal triple bond, would be less reactive in copper-catalyzed click chemistry which typically favors terminal alkynes, but can participate in strain-promoted azide-alkyne cycloadditions (SPAAC).

Applications in Synthesis: Harnessing their Unique Reactivity

The distinct reactivity profiles of this compound and 7-tetradecene translate into a diverse range of applications.

Applications of this compound
  • Precursor for Stereodefined Alkenes: As demonstrated in the synthesis section, this compound is a valuable precursor for the stereoselective synthesis of both (Z)- and (E)-7-tetradecene.

  • Click Chemistry: While less reactive than terminal alkynes, internal alkynes like this compound can be employed in strain-promoted click chemistry for applications in materials science and bioconjugation where the introduction of a long hydrophobic chain is desired.[18]

  • Pheromone Synthesis: Alkynes are common intermediates in the synthesis of insect pheromones.[19] this compound can serve as a building block for the synthesis of more complex pheromone structures. For example, it could be a precursor to (Z)-7-tetradecenyl acetate, a component of the sex pheromone of some moth species.[4][20]

Applications of 7-Tetradecene
  • Pheromone Synthesis: (Z)-7-Tetradecene itself is a semiochemical used in the chemical communication system of some insects.[21] More commonly, its derivatives, such as (Z)-7-tetradecenal and (Z)-7-tetradecenyl acetate, are components of insect sex pheromones used in pest management through mating disruption.[22]

  • Polymer Synthesis: Alkenes are monomers in various polymerization reactions. 7-Tetradecene could potentially be used as a comonomer in the synthesis of specialty polymers to introduce specific side-chain lengths, influencing the polymer's physical properties such as its glass transition temperature and crystallinity.[23][24]

  • Fine Chemical Synthesis: The double bond in 7-tetradecene can be functionalized in numerous ways (e.g., epoxidation, dihydroxylation, hydroformylation) to produce a variety of valuable fine chemicals with long alkyl chains.

Conclusion: A Strategic Choice for the Synthetic Chemist

The comparative study of this compound and 7-tetradecene reveals a fascinating interplay of structure and reactivity. While both are valuable C14 building blocks, their synthetic utility is dictated by the nature of their carbon-carbon multiple bonds. This compound offers a gateway to stereochemically defined alkenes and participates in unique cycloaddition reactions. In contrast, 7-tetradecene provides a more reactive platform for electrophilic additions and serves as a direct precursor to various functionalized long-chain molecules and polymers. The choice between these two molecules is therefore not merely a matter of preference but a strategic decision based on the desired final product and the synthetic pathway envisioned. A thorough understanding of their respective chemistries, as outlined in this guide, empowers the modern synthetic chemist to navigate these choices with confidence and precision.

References

  • Chemistry LibreTexts. (2021, August 16). 6: The Wittig Reaction (Experiment). Retrieved from [Link]

  • The WITTIG REACTION With CHEMILUMINESCENCE! (n.d.). Retrieved from [Link]

  • Synthesis of an Alkene via the Wittig Reaction. (n.d.). Retrieved from [Link]

  • 27. A Solvent Free Wittig Reaction. (n.d.). Retrieved from [Link]

  • The Wittig Reaction: Synthesis of Alkenes. (n.d.). Retrieved from [Link]

  • Roy, K.-M. (n.d.). Hydrogenation of alkynes to give alkenes is a well-established synthetic method in or. Retrieved from [Link]

  • Ashenhurst, J. (2013, May 8). Partial Reduction of Alkynes With Na/NH3 To Give Trans Alkenes. Master Organic Chemistry. Retrieved from [Link]

  • Wikipedia contributors. (2023, December 27). Diels–Alder reaction. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]

  • Ashenhurst, J. (2011, August 19). Partial Reduction of Alkynes With Lindlar's Catalyst. Master Organic Chemistry. Retrieved from [Link]

  • Alkyne Reactions: Partial Hydrogenation to cis-Alkenes with H₂ / Lindlar Catalyst. (n.d.). Retrieved from [Link]

  • Khan Academy. (n.d.). Reduction of alkynes (video). Retrieved from [Link]

  • Trost, B. M., & Toste, F. D. (2003). A Functional-Group-Tolerant Catalytic trans Hydrogenation of Alkynes.
  • Collegedunia. (n.d.). Na-NH3 Reaction: Alkynes and Birch Reduction. Retrieved from [Link]

  • Lindlar, H., & Dubuis, R. (1966). Palladium Catalyst for the Selective Hydrogenation of Acetylenes. Organic Syntheses, 46, 89.
  • Ashenhurst, J. (2011, October 7). Sodium Metal (Na) As A Reagent In Organic Chemistry. Master Organic Chemistry. Retrieved from [Link]

  • BYJU'S. (n.d.). Ammonia and sodium reaction properties. Retrieved from [Link]

  • Denmark, S. E., & Cramer, L. G. (2004). Studies of intramolecular Diels–Alder reactions of nitroalkenes for the stereocontrolled synthesis of trans-decalin ring systems. Tetrahedron, 60(39), 8775-8787.
  • Wikipedia contributors. (2023, December 18). Click chemistry. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]

  • Mori, K. (2005). Organic Synthesis in Pheromone Science. Topics in Current Chemistry, 240, 1-105.
  • Liu, W., Jiao, Y., Zhang, D., & Löfstedt, C. (2018). Biosynthesis of the Sex Pheromone Component (E,Z)-7,9-Dodecadienyl Acetate in the European Grapevine Moth, Lobesia botrana, Involving ∆11 Desaturation and an Elusive ∆7 Desaturase. Journal of Chemical Ecology, 44(10), 924–933.
  • Diels-Alder Reaction. (n.d.). Retrieved from [Link]

  • The Pherobase. (2023, July 8). Semiochemical compound: (Z)-7-Tetradecene. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Professor Dave Explains. (2015, January 4). Ozonolysis [Video]. YouTube. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Click Chemistry Azide-Alkyne Cycloaddition. Retrieved from [Link]

  • Ciszek, J. W., & Tour, J. M. (2004). General mechanism for the Diels–Alder reaction between tetracene thin... ResearchGate. Retrieved from [Link]

  • DergiPark. (n.d.). The Use of Click Chemisty in Drug Development Applications. Retrieved from [Link]

  • Jurenka, R. A. (1997). Biosynthetic pathway for producing the sex pheromone component (Z,E)-9,12-tetradecadienyl acetate in moths involves a Δ 12 desaturase. Cellular and Molecular Life Sciences, 53(6), 501-505.
  • Ding, B. J., et al. (2019). Bioproduction of (Z,E)‐9,12‐tetradecadienyl acetate (ZETA), the major pheromone component of Plodia, Ephestia, and Spodoptera species in yeast. Biotechnology and Bioengineering, 116(10), 2735-2745.
  • PubChem. (n.d.). Tetradec-7-ene. Retrieved from [Link]

  • MDPI. (2023, August 1). Synthesis, Characterization, and Application of Polymer-Based Materials. Retrieved from [Link]

  • Tloustova, E., et al. (2024). Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines and Their Modification at Position C6 through O, S, N, and C Substituents. ACS Omega, 9(3), 3567-3579.
  • MDPI. (n.d.). Polymers and Dyes: Developments and Applications. Retrieved from [Link]

  • PubChem. (n.d.). 7-Tetradecene. Retrieved from [Link]

Sources

A Researcher's Guide to Assessing the Cross-Reactivity of 7-Tetradecyne: A Comparative Framework for a Novel Metabolic Probe

Author: BenchChem Technical Support Team. Date: February 2026

For researchers in chemical biology and drug development, metabolic probes are indispensable tools for elucidating the complex landscape of post-translational modifications (PTMs). The alkyne-functionalized fatty acid analog, 7-Tetradecyne, presents a streamlined approach for studying protein acylation, particularly myristoylation, by leveraging the power of bioorthogonal click chemistry.[1] However, the utility of any metabolic probe is contingent on its specificity. This guide provides a comprehensive framework for evaluating the cross-reactivity of this compound, offering a comparative analysis with established alternatives and detailing rigorous experimental protocols to ensure data integrity.

The Principle of Bioorthogonal Labeling with this compound

Metabolic labeling with fatty acid analogs hinges on the cell's own enzymatic machinery to incorporate these probes into biomolecules.[2] this compound, a 14-carbon fatty acid with an internal alkyne group, is designed to be recognized by N-myristoyltransferases (NMTs) and incorporated into proteins destined for N-myristoylation. The embedded alkyne then serves as a bioorthogonal handle for covalent ligation to an azide-containing reporter tag (e.g., a fluorophore or biotin) via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or "click" reaction.[1][3] This allows for the visualization, enrichment, and identification of target proteins.

G cluster_0 Cellular Uptake and Activation cluster_1 Protein Modification cluster_2 Detection via Click Chemistry This compound This compound Acyl-CoA Synthetase Acyl-CoA Synthetase This compound->Acyl-CoA Synthetase 7-Tetradecynoyl-CoA 7-Tetradecynoyl-CoA Acyl-CoA Synthetase->7-Tetradecynoyl-CoA N-Myristoyltransferase N-Myristoyltransferase 7-Tetradecynoyl-CoA->N-Myristoyltransferase Myristoylated Protein Myristoylated Protein N-Myristoyltransferase->Myristoylated Protein Target Protein (N-terminal Glycine) Target Protein (N-terminal Glycine) Target Protein (N-terminal Glycine)->N-Myristoyltransferase Click Reaction (CuAAC) Click Reaction (CuAAC) Myristoylated Protein->Click Reaction (CuAAC) Azide-Reporter (e.g., Azide-Biotin) Azide-Reporter (e.g., Azide-Biotin) Azide-Reporter (e.g., Azide-Biotin)->Click Reaction (CuAAC) Labeled Protein Labeled Protein Click Reaction (CuAAC)->Labeled Protein

Caption: Workflow for metabolic labeling and detection using this compound.

Comparative Analysis: this compound vs. Alternative Probes

The selection of a metabolic probe should be guided by a thorough understanding of its potential for off-target labeling. While direct, comprehensive cross-reactivity studies on this compound are not yet widely published, we can infer potential behavior by comparing it to well-characterized analogs.

ProbeStructureChain LengthAlkyne PositionPrimary TargetPotential Cross-Reactivity/Off-Target Effects
This compound CH₃(CH₂)₅C≡C(CH₂)₅COOH14InternalN-Myristoylation- Potential for β-oxidation leading to shorter-chain labeled species.[4]- Incorporation into other lipid metabolic pathways.
13-Tetradecynoic Acid (13-TDYA) HC≡C(CH₂)₁₁COOH14TerminalN-Myristoylation- β-oxidation can lead to chain shortening and off-target labeling.[4]
15-Hexadecynoic Acid (15-HDYA) HC≡C(CH₂)₁₃COOH16TerminalS-Palmitoylation- Some palmitoyl acyltransferases (PATs) show reduced efficiency with longer-chain analogs.[5]- Can also be subject to β-oxidation.
17-Octadecynoic Acid (17-ODYA) HC≡C(CH₂)₁₅COOH18TerminalS-Palmitoylation- Commonly used, but its C18 length may not be an ideal substrate for all PATs.[5]- Can be metabolized into shorter fatty acids, leading to labeling of N-myristoylated proteins.[4]

Key Considerations for this compound:

  • Internal Alkyne: The internal alkyne of this compound may influence its recognition and processing by cellular enzymes compared to the more common terminal alkynes. This could potentially alter its substrate specificity for acyl-CoA synthetases and N-myristoyltransferases.

  • Metabolic Stability: Like other fatty acid analogs, this compound is susceptible to cellular metabolism, primarily β-oxidation. This can lead to the generation of shorter, alkyne-containing fatty acyl-CoAs, which could then be incorporated by enzymes that handle shorter-chain fatty acids, representing a significant source of off-target labeling.[4]

Experimental Protocols for Assessing Cross-Reactivity

A rigorous evaluation of this compound's specificity is crucial. The following experimental workflows provide a robust framework for identifying on-target and off-target labeling.

Global Proteome Profiling via Mass Spectrometry

This experiment aims to identify all proteins that are labeled by this compound in an unbiased manner.

G Cell Culture Cell Culture Metabolic Labeling Metabolic Labeling Cell Culture->Metabolic Labeling Incubate with This compound Cell Lysis Cell Lysis Metabolic Labeling->Cell Lysis Click Chemistry with Azide-Biotin Click Chemistry with Azide-Biotin Cell Lysis->Click Chemistry with Azide-Biotin Streptavidin Enrichment Streptavidin Enrichment Click Chemistry with Azide-Biotin->Streptavidin Enrichment On-Bead Digestion (Trypsin) On-Bead Digestion (Trypsin) Streptavidin Enrichment->On-Bead Digestion (Trypsin) LC-MS/MS Analysis LC-MS/MS Analysis On-Bead Digestion (Trypsin)->LC-MS/MS Analysis Data Analysis Data Analysis LC-MS/MS Analysis->Data Analysis Identify labeled proteins and sites of modification

Sources

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 7-Tetradecyne for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Introduction to 7-Tetradecyne and Its Associated Hazards

This compound (C₁₄H₂₆) is an alkyne used in various research and development applications.[1][2] While specific hazard data for this compound is limited, the primary documented hazard is that it may be fatal if swallowed and enters airways, classifying it as an aspiration hazard.[1] Given its chemical nature as a hydrocarbon, it is prudent to handle it with the care afforded to flammable and reactive compounds.

This guide provides a comprehensive framework for the proper disposal of this compound, drawing upon established best practices for chemical waste management in a laboratory setting. The procedures outlined are designed to mitigate risks and ensure compliance with safety and environmental regulations.

Key Hazard Information for this compound
PropertyInformationSource
Molecular Formula C₁₄H₂₆[1][2]
Molecular Weight 194.36 g/mol [1]
Primary Hazard Aspiration Hazard: May be fatal if swallowed and enters airways.[1]
GHS Classification Asp. Tox. 1[1]

Guiding Principles for Chemical Waste Management

The foundation of safe chemical disposal lies in a set of core principles that minimize risk and ensure regulatory compliance. These principles should be integrated into all laboratory workflows involving hazardous chemicals.

  • Waste Minimization: The most effective way to manage waste is to minimize its generation. This can be achieved by purchasing only the necessary quantities of chemicals, reducing the scale of experiments, and substituting with less hazardous alternatives whenever possible.[3][4]

  • Segregation of Incompatible Wastes: Never mix incompatible chemicals.[3][5] Alkynes, like this compound, should be segregated from strong oxidizing agents, acids, and bases to prevent violent reactions.[5]

  • Proper Labeling and Containment: All waste containers must be clearly and accurately labeled with the full chemical name and associated hazards.[3][6] Containers must be in good condition, compatible with the waste, and kept securely closed.[5][6]

  • Designated Storage Areas: Hazardous waste must be stored in a designated "Satellite Accumulation Area" (SAA) that is close to the point of generation and under the supervision of laboratory personnel.[5][7]

Logical Flow for Waste Disposal Decision Making

Caption: Decision workflow for the disposal of this compound waste.

Step-by-Step Disposal Protocol for this compound

This protocol provides a detailed, sequential guide for the safe and compliant disposal of this compound waste.

Step 1: Personal Protective Equipment (PPE)

Before handling this compound or its waste, ensure you are wearing the appropriate PPE to minimize exposure risks.

  • Eye Protection: Safety goggles with side-shields are mandatory.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile) must be worn.

  • Body Protection: A lab coat or other protective clothing is required.

  • Respiratory Protection: Work in a well-ventilated area, preferably within a chemical fume hood.

Step 2: Waste Collection and Segregation

Proper collection and segregation are critical to prevent hazardous reactions and ensure compliant disposal.

  • Select an Appropriate Waste Container:

    • Use a container that is compatible with this compound. Glass or other non-reactive plastic containers are generally suitable. Avoid metal containers for acidic waste.[7]

    • The container must have a secure, leak-proof screw cap.[5][6]

    • Ensure the container is clean and free from any contaminants.

  • Segregate the Waste:

    • Collect this compound waste in a dedicated container. Do not mix it with other waste streams, especially incompatible materials like strong acids, bases, or oxidizing agents.[5]

    • Separate liquid waste from solid waste (e.g., contaminated gloves, paper towels).[8]

Step 3: Labeling the Waste Container

Accurate and thorough labeling is a regulatory requirement and essential for the safety of all personnel handling the waste.

  • The label must clearly state "Hazardous Waste."[6]

  • Write the full chemical name: "this compound." Do not use abbreviations or chemical formulas.[6]

  • List all constituents and their approximate concentrations if it is a mixed waste stream.[3]

  • Indicate the relevant hazards (e.g., "Aspiration Hazard," "Flammable").

  • Include the date when waste was first added to the container (accumulation start date).[6]

  • Provide the name and contact information of the principal investigator or laboratory supervisor.[6]

Step 4: Storage of this compound Waste

Proper storage of hazardous waste is crucial to prevent spills, leaks, and accidental mixing of incompatible chemicals.

  • Satellite Accumulation Area (SAA):

    • Store the waste container in a designated SAA, which should be located at or near the point of waste generation.[5][9]

    • The SAA should be clearly marked with a "Hazardous Waste" sign.[7]

  • Secondary Containment:

    • Place the liquid waste container in a secondary containment bin to prevent the spread of material in case of a leak.[3]

  • Container Management:

    • Keep the waste container securely closed at all times, except when adding waste.[3]

    • Do not overfill the container; leave at least one inch of headspace to allow for expansion.[5]

Step 5: Arranging for Final Disposal

Once the waste container is full or has reached the designated storage time limit (which can be up to 90 days in some jurisdictions), it must be prepared for pickup and final disposal.[7]

  • Contact your institution's Environmental Health and Safety (EHS) department to schedule a waste pickup.[3]

  • Ensure all labeling is complete and legible.

  • Do not attempt to dispose of this compound down the drain or in the regular trash.[3][10] Evaporation is not an acceptable method of disposal.[3][4]

Spill Management and Emergency Procedures

In the event of a spill, immediate and appropriate action is necessary to mitigate hazards.

  • Small Spills:

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, contain the spill with an absorbent material suitable for organic compounds.

    • Carefully collect the absorbent material and place it in a sealed, labeled hazardous waste container.

    • Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.

  • Large Spills:

    • Evacuate the area immediately.

    • Notify your institution's EHS or emergency response team.[3]

    • Provide them with as much information as possible about the spilled chemical.

Deactivation and Neutralization Considerations

While direct disposal through an EHS-approved vendor is the standard and recommended procedure, in some research contexts, chemical deactivation may be explored as a pre-treatment step. However, this should only be performed by trained personnel with a thorough understanding of the reaction chemistry and associated hazards.

For alkynes, potential deactivation methods could involve reduction to the corresponding alkane or alkene. Catalytic hydrogenation using catalysts like platinum, palladium, or nickel can fully reduce alkynes to alkanes.[11] A "poisoned" or deactivated catalyst, such as Lindlar's catalyst, can be used to stop the reduction at the alkene stage.[11][12]

It is crucial to note that these deactivation procedures generate their own waste streams and potential hazards and should not be attempted without a specific, validated protocol and the approval of your institution's safety office.

Conclusion

The proper disposal of this compound is a critical aspect of laboratory safety and environmental responsibility. By adhering to the principles of waste minimization, proper segregation, labeling, and containment, and by following the detailed procedural steps outlined in this guide, researchers can ensure that this chemical is managed safely and in compliance with all applicable regulations. Always consult your institution's specific guidelines and the chemical's Safety Data Sheet (SDS) for the most accurate and up-to-date information.

References
  • Dartmouth College. (n.d.). Hazardous Waste Disposal Guide. Dartmouth Policy Portal. Retrieved from [Link]

  • Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. Retrieved from [Link]

  • Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories. Retrieved from [Link]

  • GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly. Retrieved from [Link]

  • American Chemical Society. (n.d.). Hazardous Waste & Disposal. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 7-Tetradecene. PubChem. Retrieved from [Link]

  • NED University of Engineering & Technology. (n.d.). Chemical Waste Disposal Guide. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, March 18). 9.5: Reduction of Alkynes. Retrieved from [Link]

  • University of Oslo. (n.d.). Chemical and Hazardous Waste Guide. Retrieved from [Link]

  • Northwestern University. (2023, February 27). Hazardous Waste Disposal Guide. Retrieved from [Link]

  • Black, C., & Stavroudis, C. (1984, May). Hazardous Waste Disposal. WAAC Newsletter, 6(2), 8-13. Retrieved from [Link]

  • Khan Academy. (n.d.). Reduction of alkynes. Retrieved from [Link]

  • Sharma, G., et al. (2015). Development of Disposal Systems for Deactivation of Unused/Residual/Expired Medications. Pharmaceutical Research, 32(12), 3959-3967. Retrieved from [Link]

  • ResearchGate. (n.d.). DEACTIVATION PROCEDURE. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (1975). Guidelines for the Disposal of Small Quantities of Unused Pesticides. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Final Contaminant Candidate List 3 Chemicals Identifying the Universe. Retrieved from [Link]

Sources

Navigating the Handling of 7-Tetradecyne: A Guide to Personal Protective Equipment and Safe Laboratory Practices

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of chemical research and development, the safe handling of every compound is paramount. This guide provides an in-depth operational plan for the use of 7-Tetradecyne, with a primary focus on the selection and implementation of appropriate Personal Protective Equipment (PPE). As a Senior Application Scientist, my aim is to extend beyond mere procedural instruction, offering a framework built on scientific principles and field-tested expertise to ensure both your safety and the integrity of your work.

CORE DIRECTIVE: Understanding the Primary Hazard of this compound

The most critical piece of safety information for this compound is its classification under the Globally Harmonized System (GHS) as Aspiration Toxicity Category 1 .[1] This classification is defined by the hazard statement H304: "May be fatal if swallowed and enters airways."[1] This means that if this compound is ingested, even a small amount aspirated into the lungs can cause severe chemical pneumonitis, pulmonary injury, or death.

This primary hazard dictates a stringent set of handling protocols. Unlike compounds with primary hazards of dermal contact or vapor inhalation, the immediate and most severe risk from this compound is accidental ingestion and subsequent aspiration. Therefore, all safety measures must be geared towards preventing this specific event.

Physical and Chemical Properties Overview

A foundational understanding of a chemical's properties is essential for safe handling. Below is a summary of the known properties of this compound.

PropertyValueSource
Molecular Formula C₁₄H₂₆PubChem[1]
Molecular Weight 194.36 g/mol PubChem[1]
CAS Number 35216-11-6PubChem[1]
Appearance Clear, colorless to almost colorless liquidChemicalBook[2]
Solubility Insoluble in waterChemicalBook[2]

Personal Protective Equipment (PPE) Protocol: A Multi-Layered Defense

The selection of PPE for handling this compound is based on a risk assessment that considers its primary aspiration hazard, as well as the potential for skin and eye contact. The following is a step-by-step guide to the minimum required PPE.

Eye and Face Protection: Preventing Accidental Splashes
  • Rationale: Although not identified as a severe eye irritant, accidental splashes of any chemical into the eyes can cause injury. The primary concern with this compound is a splash to the face that could lead to ingestion.

  • Required PPE:

    • Safety Glasses with Side Shields: For all routine handling of small quantities.

    • Chemical Splash Goggles: To be worn over safety glasses when transferring larger volumes or when there is a heightened risk of splashing.

    • Face Shield: In conjunction with chemical splash goggles, a face shield provides an additional layer of protection for the entire face, further minimizing the risk of accidental ingestion from a splash. This is highly recommended when handling quantities greater than 50 mL.

Hand Protection: The First Line of Defense
  • Rationale: While the primary hazard is not dermal, prolonged or repeated skin contact with hydrocarbons can lead to dryness, cracking, and irritation. Chemical-resistant gloves are essential to prevent skin exposure.

  • Recommended Glove Types:

    • Nitrile Gloves: Suitable for incidental contact and protection against splashes. Nitrile offers good chemical resistance to a range of organic compounds.

    • Neoprene or Viton™ Gloves: For prolonged handling or when immersing hands, these materials offer superior resistance to hydrocarbons.

  • Glove Selection and Use Protocol:

    • Inspect Gloves: Before each use, visually inspect gloves for any signs of degradation, punctures, or tears.

    • Donning: Ensure hands are clean and dry before putting on gloves.

    • Doffing: Remove gloves without touching the outside of the glove with bare hands to prevent cross-contamination.

    • Disposal: Dispose of used gloves in the appropriate chemical waste container. Never reuse disposable gloves.

Body Protection: Shielding Against Spills and Splashes
  • Rationale: A lab coat is the minimum requirement to protect street clothes from contamination and to provide an easily removable barrier in the event of a spill.

  • Required PPE:

    • Laboratory Coat: A standard, properly fitting lab coat made of a low-linting material should be worn at all times in the laboratory.

    • Chemical-Resistant Apron: When handling larger volumes (greater than 100 mL), a chemical-resistant apron worn over the lab coat provides an additional layer of protection against spills.

Respiratory Protection: A Precautionary Measure
  • Rationale: At room temperature, the vapor pressure of this compound is expected to be low, minimizing the risk of significant inhalation. However, if the compound is heated, aerosolized, or used in a poorly ventilated area, the risk of inhaling vapors or mists increases.

  • When to Use Respiratory Protection:

    • Engineering Controls First: The primary method for controlling vapor exposure is to work in a well-ventilated area, preferably within a certified chemical fume hood.

    • Respirator Use: If engineering controls are not sufficient to maintain exposure below acceptable limits, or during emergency situations such as a large spill, a NIOSH-approved respirator with an organic vapor cartridge is required. A full-face respirator will also provide eye and face protection.

Experimental Workflow for Safe Handling of this compound

The following diagram outlines the logical flow for safely handling this compound, from preparation to disposal.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_start Review SDS and Procedure ppe_selection Select and Inspect PPE prep_start->ppe_selection fume_hood Verify Fume Hood Functionality ppe_selection->fume_hood transfer Transfer this compound fume_hood->transfer In Fume Hood reaction Perform Experiment transfer->reaction decontaminate Decontaminate Glassware and Surfaces reaction->decontaminate waste_disposal Dispose of Waste decontaminate->waste_disposal ppe_removal Remove and Dispose of PPE waste_disposal->ppe_removal end End ppe_removal->end Wash Hands Thoroughly

Caption: A workflow diagram illustrating the key steps for the safe handling of this compound.

Operational Plan: Step-by-Step Guidance

  • Pre-Experiment Briefing: Before beginning any work, all personnel involved must review the Safety Data Sheet (if available) and this handling guide. Discuss the specific steps of the planned experiment and identify potential choke points where spills or splashes are more likely.

  • Work Area Preparation:

    • Ensure the work area, preferably a chemical fume hood, is clean and uncluttered.

    • Verify that the fume hood is functioning correctly.

    • Have a spill kit readily accessible. The kit should contain an absorbent material suitable for hydrocarbons.

  • Donning PPE: Put on all required PPE in the correct order: lab coat, then safety glasses/goggles and face shield (if needed), and finally, gloves.

  • Handling and Transfer:

    • When transferring this compound, use a funnel and work slowly to avoid splashing.

    • Keep containers of this compound sealed when not in use.

    • Never use your mouth to pipette any chemical.

  • In Case of a Spill:

    • Evacuate the immediate area if the spill is large.

    • For small spills, use an absorbent material to contain and clean up the liquid.

    • Place the used absorbent material in a sealed, labeled container for hazardous waste disposal.

    • Clean the spill area with a suitable solvent and then with soap and water.

  • Emergency Procedures for Exposure:

    • Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing.

    • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek medical attention.

    • Ingestion: DO NOT INDUCE VOMITING. This is critical due to the aspiration hazard. If the person is conscious, have them rinse their mouth with water. Seek immediate medical attention and provide the medical team with the chemical name.

Disposal Plan: Responsible Waste Management

The disposal of this compound and any contaminated materials must be handled in accordance with local, state, and federal regulations. As a non-chlorinated hydrocarbon solvent, it will likely be classified as hazardous waste.

Waste Segregation and Collection Workflow

G start Generate Waste liquid_waste Liquid this compound Waste start->liquid_waste solid_waste Contaminated Solids (Gloves, Paper Towels, etc.) start->solid_waste liquid_container Labeled, Sealed, Non-Chlorinated Hydrocarbon Waste Container liquid_waste->liquid_container solid_container Labeled, Sealed, Solid Hazardous Waste Container solid_waste->solid_container disposal_pickup Arrange for Hazardous Waste Pickup liquid_container->disposal_pickup solid_container->disposal_pickup

Caption: A decision-making workflow for the proper segregation and disposal of this compound waste.

Disposal Protocol:
  • Liquid Waste:

    • Collect all liquid waste containing this compound in a designated, properly labeled hazardous waste container.

    • The container should be made of a material compatible with hydrocarbons (e.g., high-density polyethylene).

    • The label should clearly state "Hazardous Waste," "Non-Chlorinated Hydrocarbon Solvent," and list the components.

  • Solid Waste:

    • All disposable items that have come into contact with this compound, such as gloves, absorbent pads, and paper towels, must be collected in a separate, labeled hazardous waste container for solid waste.

  • Storage:

    • Store waste containers in a designated, well-ventilated satellite accumulation area, away from incompatible materials.

  • Disposal:

    • Arrange for the pickup and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[4] Common disposal methods for solvents include incineration at a licensed facility.[4][5]

Conclusion: A Culture of Safety

The safe handling of this compound, and indeed any chemical, is not merely a matter of following a checklist. It is about cultivating a deep understanding of the potential hazards and integrating safety into every step of the experimental process. By understanding the critical aspiration hazard of this compound and diligently applying the multi-layered PPE and handling protocols outlined in this guide, researchers can confidently and safely advance their scientific endeavors.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 141979, this compound." PubChem, [Link].

  • "How to Dispose of Solvents: Safe and Responsible Methods." Environmental Marketing Services, 8 Dec. 2023, [Link].

  • "How Should You Dispose of Excess Organic Solvents?" Maratek, 29 Nov. 2021, [Link].

  • "Solvent recycling: the sustainable solution." REMONDIS Industrie Service, [Link].

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 5364651, 7-Tetradecene." PubChem, [Link].

Sources

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